molecular formula C12H11N5 B1267903 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-61-1

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1267903
CAS No.: 5444-61-1
M. Wt: 225.25 g/mol
InChI Key: MFJROXVGGWPNPO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-61-1) is a high-purity small molecule featuring a versatile scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate and core structure for developing potent inhibitors of protein kinases . The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, allowing it to compete with ATP for binding sites in the catalytic domains of various enzymes . Researchers extensively utilize this scaffold to design novel therapeutic agents, particularly in oncology. Derivatives have shown promising activity as inhibitors of Bruton's Tyrosine Kinase (BTK) for B-cell malignancies , Epidermal Growth Factor Receptor (EGFR) for various carcinomas , and other kinase targets . Beyond oncology, this chemotype is also being explored in antiviral research, including for the Zika virus . This product is supplied for research and development use only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. CAS Number: 5444-61-1 Molecular Formula: C12H11N5 Molecular Weight: 225.25 g/mol IUPAC Name: 1-benzylpyrazolo[3,4-d]pyrimidin-4-amine SMILES: C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N

Properties

IUPAC Name

1-benzylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJROXVGGWPNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280938
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5444-61-1
Record name 5444-61-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and the experimental methodologies used for its characterization.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, meaning it mimics the structure of adenine, a fundamental component of DNA, RNA, and the essential energy currency of the cell, adenosine triphosphate (ATP). This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of enzymes, particularly protein kinases, that utilize ATP. Consequently, this scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, most notably cancer. The addition of a benzyl group at the N1 position of the pyrazole ring and an amine group at the C4 position of the pyrimidine ring, as in this compound, modulates the molecule's steric and electronic properties, influencing its binding affinity and selectivity for various biological targets.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, influencing formulation, bioavailability, and pharmacokinetic profiles.

General Properties
PropertyValueSource
CAS Number 5444-61-1[1]
Molecular Formula C₁₂H₁₁N₅[1]
Molecular Weight 225.25 g/mol [1]
Appearance Likely a solid at room temperatureGeneral knowledge
Boiling Point 465.1 °C at 760 mmHg[2]
Flash Point 235.1 °C[2]
Density 1.39 g/cm³[2]
Refractive Index 1.738[2]
Basicity and pKa
Solubility Profile

The solubility of a drug candidate is a crucial factor for its absorption and distribution in the body. Pyrazolo[3,4-d]pyrimidine derivatives are often characterized by low aqueous solubility, which can present challenges for formulation and bioavailability.[3][4] Prodrug strategies have been successfully employed to enhance the aqueous solubility of this class of compounds.[3][4] While specific quantitative solubility data for this compound in various solvents is not available in the provided search results, it is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and less soluble in water.[5]

Synthesis and Reactivity: Building and Modifying the Core

The synthesis of this compound and its derivatives is a well-established area of organic chemistry, with multiple routes available to construct the core heterocyclic system.

General Synthetic Strategies

A common and versatile approach to the pyrazolo[3,4-d]pyrimidine scaffold involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine Core A Substituted Pyrazole Precursor B Pyrimidine Ring Formation A->B Cyclization Reagents (e.g., formamide, urea) C Pyrazolo[3,4-d]pyrimidine B->C

Caption: General synthetic pathway to the pyrazolo[3,4-d]pyrimidine core.

Illustrative Synthesis of this compound

While a detailed step-by-step protocol for the title compound is not explicitly available, a plausible synthetic route can be inferred from the synthesis of related derivatives. A common method involves the reaction of a 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine intermediate with an amine source.

Experimental Workflow:

G start Start: 4-chloro-1-benzyl-1H- pyrazolo[3,4-d]pyrimidine step1 Dissolve in a suitable polar aprotic solvent (e.g., DMF, NMP) start->step1 step2 Add an amine source (e.g., ammonia, ammonium hydroxide) and a base (e.g., K₂CO₃, Et₃N) step1->step2 step3 Heat the reaction mixture (e.g., 80-120 °C) step2->step3 step4 Monitor reaction progress by TLC or LC-MS step3->step4 step5 Work-up: - Cool to room temperature - Quench with water - Extract with an organic solvent step4->step5 Upon completion step6 Purification: - Column chromatography - Recrystallization step5->step6 end End Product: This compound step6->end

Caption: A representative workflow for the amination of a 4-chloropyrazolopyrimidine.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or NMP are chosen to facilitate the dissolution of the starting materials and to allow the reaction to be heated to the required temperature for the nucleophilic aromatic substitution to occur.

  • Base: A base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

Reactivity Profile

The pyrazolo[3,4-d]pyrimidine ring system exhibits a rich and diverse reactivity, offering multiple sites for further functionalization.

  • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole and pyrimidine rings can be alkylated or arylated, allowing for the introduction of various substituents to modulate the compound's properties.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic attack, although the regioselectivity can be complex and dependent on the existing substituents.

  • Nucleophilic Aromatic Substitution: As demonstrated in the synthesis, the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack, especially when substituted with a good leaving group like a halogen.

Analytical Characterization: Elucidating the Structure

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. While specific assigned spectra for the title compound are not available, data from related pyrazolo[3,4-d]pyrimidine derivatives can provide expected chemical shift ranges.[3][6]

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), the methylene protons of the benzyl group (a singlet around 5.5 ppm), and the protons on the pyrazolo[3,4-d]pyrimidine core. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with distinct chemical shifts for the aromatic, heterocyclic, and aliphatic carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. A detailed vibrational analysis of the parent 4-aminopyrazolo[3,4-d]pyrimidine has been reported, providing a basis for interpreting the spectrum of the benzylated derivative.[2]

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amine and pyrazole)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic -CH₂-)
1650-1550C=N and C=C stretching (heterocyclic rings)
1650-1580N-H bending (amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. The fragmentation of N-benzyl heterocyclic amines often involves cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium cation (m/z 91).[7]

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z 225 F1 [M - H]⁺ m/z 224 M->F1 F2 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F2 Benzylic cleavage F3 [Pyrazolo[3,4-d]pyrimidin-4-amine]⁺˙ m/z 134 M->F3 Benzylic cleavage

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Pharmacological Significance and Future Directions

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. For instance, this scaffold has been utilized in the design of inhibitors for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[8] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the synthesis and evaluation of novel derivatives with improved therapeutic profiles, leveraging the foundational understanding of the basic properties outlined in this guide.

References

  • MOLBASE. 1-benzylpyrazolo[3,4-d]pyrimidin-4-amine. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Der Pharma Chemica.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry.
  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.
  • Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. Semantic Scholar.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.
  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Egyptian Journal of Chemistry.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air.
  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. ARKIVOC.
  • Pyrazolo[3,4-d]pyrimidinophanes: Convenient Synthesis of a New Class of Cyclophane and X-ray Structure of the First Representative.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
  • Solubility D
  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry.
  • Substituted Pyrazolo[3,4-D]pyrimidines: - Amanote Research.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Chemical structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives...
  • STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA.
  • Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. ResearchGate. Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation.

Sources

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction

This compound (CAS No: 5444-61-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] At its heart is the pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine ring system.[1][3] This structural mimicry allows molecules based on this scaffold to function as competitive inhibitors at the ATP-binding sites of various enzymes, making them a cornerstone for the development of potent protein kinase inhibitors.[1] Consequently, derivatives of this compound have been extensively investigated as therapeutic agents in oncology, particularly as inhibitors of Bruton's Tyrosine Kinase (BTK) for B-cell malignancies and Epidermal Growth Factor Receptor (EGFR) in various carcinomas.[1][4][5] This guide provides a detailed examination of its chemical structure and outlines key, field-proven methodologies for its synthesis.

Section 1: Chemical Structure and Properties

The molecular structure consists of a benzyl group attached at the N1 position of the pyrazole ring within the fused pyrazolo[3,4-d]pyrimidine system, with an amine group at the C4 position of the pyrimidine ring. This specific arrangement of functional groups is critical for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name This compound [1]
CAS Number 5444-61-1 [1]
Molecular Formula C₁₂H₁₁N₅ [1]
Molecular Weight 225.25 g/mol [1]
SMILES C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N [1]

Section 2: Rationale for Synthesis and Mechanistic Considerations

The therapeutic potential of pyrazolo[3,4-d]pyrimidines stems from their ability to mimic adenine, the core component of ATP. This allows them to bind to the kinase domain of enzymes, preventing the phosphorylation events that drive many pathological signaling cascades, especially in cancer.[3][6] The N1-benzyl substituent often serves to occupy a hydrophobic pocket within the enzyme's active site, enhancing binding affinity and selectivity.

Synthetic strategies for this molecule can be broadly categorized into two approaches:

  • Late-Stage N1-Benzylation: This involves attaching the benzyl group to a pre-formed pyrazolo[3,4-d]pyrimidin-4-amine core. This is often efficient but requires careful control of regioselectivity to ensure benzylation occurs at the desired N1 position of the pyrazole ring rather than other available nitrogen atoms.

  • De Novo Synthesis: This approach builds the heterocyclic core from the ground up with the benzyl group already in place on a pyrazole precursor. While more steps are involved, it offers unambiguous control over the final structure and regiochemistry.

Section 3: Synthetic Methodologies

The following protocols represent validated and logical pathways for the synthesis of the target compound, reflecting the strategic considerations discussed above.

Methodology A: Direct N1-Benzylation of the Heterocyclic Core

This method is an efficient route that leverages the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The primary chemical challenge is the regioselective alkylation of the pyrazole nitrogen in the presence of other nucleophilic nitrogens. The use of a strong base selectively deprotonates the pyrazole ring, facilitating a targeted SN2 reaction with benzyl bromide.

Experimental Protocol:

  • Deprotonation: To a stirred suspension of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the sodium salt of the pyrazole can be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.[7]

Methodology B: De Novo Construction of the Benzylated Heterocycle

This foundational approach builds the core structure sequentially, ensuring the benzyl group is correctly positioned from an early stage. It begins with the synthesis of a substituted pyrazole, followed by the annulation of the pyrimidine ring. This multi-step process provides excellent control over the final product's constitution.

G A Ethyl (ethoxymethylene)cyanoacetate + Benzylhydrazine B Step 1: Pyrazole Formation (Cyclocondensation) A->B C Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate B->C D Step 2: Pyrimidine Ring Closure (with Formamide) C->D E 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one D->E F Step 3: Chlorination (with POCl₃) E->F G 4-chloro-1-benzyl-1H- pyrazolo[3,4-d]pyrimidine F->G H Step 4: Amination (with NH₃ source) G->H I This compound (Final Product) H->I

Sources

The Core Mechanism of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

The 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a cornerstone in the development of targeted therapies, particularly in oncology and immunology. This class of heterocyclic compounds has garnered significant attention for its potent and often selective inhibition of various protein kinases. The intrinsic structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine base of ATP makes it a privileged scaffold for designing competitive kinase inhibitors.[1] This guide delves into the fundamental mechanism of action of this compound, providing a comprehensive overview for researchers and drug development professionals.

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications that can fine-tune its selectivity and potency against a wide array of kinase targets.[1] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, derivatives of this scaffold have been investigated as inhibitors of Src family kinases, Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR), among others.[3][4][5][6]

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for this compound and its derivatives is the competitive inhibition of protein kinases at the ATP-binding site. This action is rooted in the structural mimicry of the pyrazolo[3,4-d]pyrimidine core to the purine ring of adenine.[1]

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction. The ATP-binding pocket of a kinase is a highly conserved region that accommodates the adenine base of ATP. The pyrazolo[3,4-d]pyrimidine scaffold effectively occupies this pocket, preventing the binding of ATP and thereby halting the phosphorylation cascade.

The benzyl group at the N1 position and the amine group at the C4 position of the pyrazolo[3,4-d]pyrimidine core play crucial roles in dictating the inhibitor's affinity and selectivity for specific kinases. These substituents can form key hydrogen bonds and hydrophobic interactions with amino acid residues within the ATP-binding pocket, leading to potent and selective inhibition.

Signaling Pathway Interruption: A Focus on the Src Family Kinases

A prominent and well-documented target of pyrazolo[3,4-d]pyrimidine derivatives is the Src family of non-receptor tyrosine kinases.[3][7] Src kinases are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is a frequent event in various cancers, contributing to tumor growth and metastasis.

By inhibiting Src kinases, this compound derivatives can effectively block downstream signaling pathways. This disruption leads to a cascade of anti-tumor effects, including cell cycle arrest and the induction of apoptosis.[3]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation BDPP This compound (BDPP) BDPP->Src Inhibition Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Transcription

Src Kinase Signaling Pathway Inhibition by BDPP.

Experimental Validation of the Mechanism of Action

The kinase inhibitory activity of this compound derivatives is typically validated through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of this compound in inhibiting a target kinase (e.g., c-Src).

Materials:

  • Recombinant human c-Src kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound or control.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Effects

To confirm the biological effects of kinase inhibition, cell-based assays are crucial. These assays can measure downstream effects such as cell proliferation, cell cycle progression, and apoptosis.

  • Cell Proliferation Assay (MTS Assay): This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]

  • Cell Cycle Analysis (Flow Cytometry): This technique is used to investigate how the compound affects the progression of cells through the different phases of the cell cycle. Inhibition of kinases involved in cell cycle regulation can lead to arrest at specific checkpoints.[3][5]

  • Apoptosis Assay (Annexin V/PI Staining): This assay detects the induction of programmed cell death (apoptosis) in response to treatment with the compound.

Quantitative Data Summary

The inhibitory potency of pyrazolo[3,4-d]pyrimidine derivatives can vary significantly depending on the specific substitutions and the target kinase. The following table provides a representative summary of the kind of data generated for these compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based AssayEffectReference
SI306SrcLow µMGlioblastomaApoptosis AssayInduction of apoptosis[8]
Compound 14CDK26.8 µMHCT-116Cell Cycle AnalysisG0/G1 phase arrest[5][9]
Compound 6bBTK1.2 nM--Potent Inhibition[4]
Compound 12bEGFR16 nMA549Anti-proliferativeInhibition of proliferation[6][10]
3-IN-PP1PKD94-108 nMPANC-1Anti-proliferativePotent anti-proliferative activity[11]

Conclusion and Future Directions

This compound and its analogs have firmly established their role as potent and versatile kinase inhibitors. Their mechanism of action, centered on competitive ATP inhibition, provides a solid foundation for the rational design of novel therapeutics. The ability to modulate the selectivity profile through chemical synthesis makes this scaffold a continuing source of promising drug candidates for a range of diseases. Future research will likely focus on developing derivatives with enhanced potency, improved pharmacokinetic properties, and novel kinase selectivity profiles to overcome drug resistance and improve patient outcomes.

References

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0qjR5tCa049oN30ZC61BZXnbyCIYUv4aDScK9J1hWjoL2ARltMV5cT0rmTJCP9_EB8V4HsaboAUfeWKQufcCM4hYUk_m-RYah-xZq1KjPeeJoamRMAlMsF3rR7CuNKNajpNUJ8iIanLnaL60R0ykY1rIsGs3dnz32MPH-AgTXou3C2TZY6iB0S5q0V220_EuY2zdviqY0oowjHaoJV9dnctVA27bnSmfSP-5_GFY1cQgSQY4PoHBHvsMLFKjBCRVfbUj424=]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9dngp5Ba6o-6Ck1JLNYVtyCbDkRe468xrxUu49QLrdBM8s1QAQZEl9-8PBLEMn3ByMSMzLTDTst9SP0ExTt7hRCu9glE8qOtHccZt4AhU-FFcw3D1TtUSNm3aSsAeD8of8-m2QQvGDeTTStxAUVRqu90rJYX1Sc=]
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1uaVoTAIl0QVO3RITtqzh9-9CIT9-wnTZypTkCbOnDl40FVX9YZkPKiMSeBDdY5F-zSO2f_5veEeNyO77-J5JwaITVFaJFrmhLxS5-zbAzq3dDWfNlFO3R0n7aQUagPSbxL10NMB418vnA==]
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSa-K58jweF9yj0pIqgQU-jkECL8oXCYGf0htVteCdtMWYFmfILqdPBslw08mgoct8rBqV6Sk62hfOSLf10aMg5N8H7NtDHbGtGsQipe0C3ohTCvCyRhlfWcNb41r9ZXn21f-Q9C5JoZF__UU9MKp2bg==]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy1lNBDqF2seAdaI1NUulMKpYU-jYv-1reMPDTScSTRGLDTTTmHQGSU_RiTVXNcdATJX_nWMjgK2ZZVSZ4H7COjraLQEov9LXKMxy1Isy4Svvjvgc640p6-DyfAlE4MHBSDecjf8pnOp6526h_D0qQL6X_LzCdMMU_fuA=]
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College, Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzi6zPEkh8DCOIoGk7yJCejsWFuLdlXyy1b_rveiM7-5-swjBCs75rCMClHjdeopR5CcySe89Z79SeEgdr3IojLVWe3FAe3XSQMGFBLdo7247m8psfFzS0aFYDOvEMYgk0n2EapXcuZyVcM042T8YGOdiPH1_JINts3BQDeHbUt3MFEeCeH2GdTvvB2aPCHbVRiMUlrsYuJUBA-Lww]
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRcS-lBg4qdd-mLu5QmZvA-p87NDZ6wvnLhCVBomx4UYzL4Z2KIWab56s5dQHLNYkPfHFXqgq2OQBPlB91WluQfn0BfecR5OWayKj5zfyIE5Ke4m2XW7NGo6KRPKqt57eICn8=]
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC]. Daicel Pharma Standards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz3OkNLY2HyGHJIWv7oW-0uIZP_2xFpOOawVtxvcHMeAdhKMlbgRHxsfUfhSMiYJCV6E-2mTwJObcPrCcXm8FFRGmHtuHj5P8akwCK8wUNBzyr0c30udHe-eb2zUns7GE07yXP1tMJSI4SJlvf5DOodfkcG0mktIcjMTYbYA==]
  • Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. [https://vertexaisearch.cloud.google.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEfoYb-8mGHHbNUT-9tD4pVvs95r85Ziw9PHHGg0K-UateR4vKCgHWZzWC_St3dLS-7Y58gkwfIY4V3DmfukqF_dPUG0hip-4DMswUHWAqLtn6ez2-S3YN2MPG1563n9u64B6Q5Pv9PYMYAbyeP1E7xqN4ONlCtqcYhctHYaqgjmBFnBPKYwFqeMx_gFEZ6X8Iq5bLoOwCsxKr-zwfjrMaLtTlOImyp4lWmhP-PqmbdeQLMzaBrg==]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCUp_2_wUQtk61TiYRk-YYG9vLCKQrqG_UHKOa9cAVWT6XUiFG6hu-baN5V-cwNHu1fsQhxPrN_Dn3CRAkvZVZMZRKcmFtYIRgP1wWNpOTUGz_OhcFt4nzI5AJ5zV3yK_QoLg0ToOz98JyCQ==]
  • This compound. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPiC9YXJWrq5pQPsEiJvoQ43F47NFtzps9SVdzlh6J7BBH3LpHLrM1klxk0aBOan_RlL7gQo51o4H-Sa3WabZ9EQFh0cvqwr3kFKPSGJhcuPLgQ91CWFODd_wqCDvQRU1eZX8I]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCaP5dXxvJBs0iX_95yQd_TZ3CQpJ4NfxcyR5ReZhzHoaycMzmHcdmfJ5lu9xMWejp1VZDQhygjmO9Q714ZiBsCPM2yFpEv7Ajcq_U-jP8oGVtaUL8c8S3FbDpUVDKVyl5qLE=]
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-SnCnr77l58lgG_SmqN7ruHFtEUtW52fub-lO_cbIZqH3KgDA8sXMb8_npX5TfDRSKTSQkGiaYj9zKNqDPd9oQgRjFOEUcRr8uwP_dWEppavMcRmy1HtFTLH-qTCO_FP79EbTMSMYMhTcpc=]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4bkg3cuCtzNMfxJLimAEmPhhmntSOX5Bk3Kjlyt4f4mTfVCuUkVdV6-XThwIDZ_UC8a7SGlQm-_g4KmQDr6ZUU6PXwe39JSwmjosfVb3xeMu7O5-iwkMCzOOWSUL4Yc4wOnQJ40wWgtTrhfuqCLwzwQVR_xP40rKdJo22p3SpeHZpMCTtBI64zFpUwZZeBy9RXm7BZ9VO5vVQZ5BBVE=]
  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuM-Q_fAVCji95Ji0lPDh5MwXz5B17Tm5MwzpRk5CHMYWkzR2Qo5qz3cjnCeni6dnj0fxSDlMqAGlZF34LFyKzNKjdUxRPKDrgRxGrDLN2_9ptnwd6tYgMkWwb-1uk0RAoGZ8=]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_qiPMRhrce97_bWt_tTPMoHnGyLA9zhvXjHkfX8bwQw4ATrWB_34qiMTqc7jWaT_FP0qZwqScJbUfD5XS7pmY2JIDs1IV_2sLY5AS1OytMjk8qjMvHaG66pNziCxZ9ORzuC7ZHtPv3FDlrw==]

Sources

Biological activity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Derivatives

Executive Summary

The this compound core represents a "privileged scaffold" in modern medicinal chemistry. As a bioisostere of natural purines, it is exceptionally well-suited to interact with the ATP-binding sites of a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into its role as a foundational structure for potent inhibitors of key oncogenic kinases, including Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). Furthermore, this document details validated experimental protocols for assessing biological activity and presents key structure-activity relationship insights to guide future drug discovery efforts.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

A Privileged Chemical Architecture

The pyrazolo[3,4-d]pyrimidine nucleus is a heterocyclic aromatic system that has garnered significant attention from researchers in drug development. Its structure is analogous to adenine, a fundamental component of ATP, which is the universal energy currency and phosphate donor for all kinase-catalyzed reactions. This structural mimicry is the cornerstone of its biological activity, allowing derivatives to function as competitive inhibitors at the ATP-binding cleft of kinases[1]. The versatility of this scaffold permits chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Role of the 1-benzyl Substituent

While the pyrazolo[3,4-d]pyrimidine core engages the adenine-binding region, the substituent at the N1 position is crucial for extending into adjacent hydrophobic pockets within the kinase domain. The 1-benzyl group, with its aromatic phenyl ring, is particularly effective at forming favorable hydrophobic and π-π stacking interactions. This enhances binding affinity and can contribute significantly to inhibitor potency. Structure-activity relationship (SAR) studies on related pyrazole-based kinase inhibitors have confirmed that modifications to this benzyl moiety can modulate both potency and selectivity[2].

Synthesis and Physicochemical Properties

General Synthetic Routes

The synthesis of this compound and its derivatives typically follows a convergent strategy. A common approach involves the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. The benzyl group is often introduced early in the synthesis via N-alkylation of a pyrazole precursor.

Below is a generalized workflow for the synthesis of the core scaffold.

Synthesis_Workflow A Substituted Pyrazole Precursor (e.g., 5-amino-1H-pyrazole-4-carbonitrile) B N-Benzylation (e.g., Benzyl bromide, Base) A->B C 1-benzyl-5-amino-1H-pyrazole-4-carbonitrile B->C D Pyrimidine Ring Formation (e.g., Formamide) C->D E This compound (Core Scaffold) D->E F Further Derivatization (e.g., Suzuki Coupling, Amide Coupling) E->F G Biologically Active Derivatives F->G

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Physicochemical Challenges: The Solubility Issue

A significant hurdle in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors is their characteristically low aqueous solubility. This property can negatively impact bioavailability and complicate formulation for both in vitro and in vivo studies[3][4]. To address this, researchers have successfully employed prodrug strategies. By attaching a solubilizing moiety (e.g., a carbamate-linked N-methylpiperazine group) to the molecule, the aqueous solubility can be dramatically improved. These prodrugs are designed to be stable in plasma but are hydrolyzed within the cell, releasing the active parent drug[3][5].

Key Biological Activities and Mechanisms of Action

The primary therapeutic value of this scaffold lies in its potent inhibition of various protein kinases implicated in cancer and other diseases.

Inhibition of Tyrosine Kinases

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma[6]. The highly successful drug Ibrutinib, an irreversible BTK inhibitor, is built upon a pyrazolo[3,4-d]pyrimidine core[7][8]. Derivatives of this compound have been designed as both reversible and irreversible BTK inhibitors, demonstrating potent enzymatic and cellular activity[6].

EGFR is a receptor tyrosine kinase whose overactivity drives the growth of numerous solid tumors. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively used to develop ATP-competitive EGFR inhibitors[9][10]. Importantly, research has focused on creating derivatives active against not only the wild-type (WT) EGFR but also clinically relevant mutant forms, such as T790M, which confers resistance to first-generation inhibitors[9][11].

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR Autophosphorylation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidines.

Inhibition of Serine/Threonine Kinases

CDKs are serine/threonine kinases that control the progression of the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, is critical for the transition from the G1 to the S phase. Dysregulation of CDK2 activity is a hallmark of many cancers. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells[12][13][14].

Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase (Mitosis) G2->M M->G1 CDK2_Inhibitor Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor CDK2_Inhibitor->G1 CDK2_Inhibitor->S Arrests Cycle

Caption: Cell cycle arrest induced by CDK2-inhibiting pyrazolo[3,4-d]pyrimidines.

Experimental Protocols for Activity Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. The following sections detail common assays used to characterize the biological activity of these compounds.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a quantitative measure of a compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Rationale: This is a direct, target-based assay that determines the IC50 (half-maximal inhibitory concentration) value, a key metric of potency. The luminescence format offers high sensitivity and a broad dynamic range.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., this compound derivative) in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, perform a final dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of diluted test compound or DMSO (vehicle control).

    • 10 µL of a mix containing the target kinase (e.g., EGFR, CDK2) and its specific substrate peptide.

  • Reaction Initiation: Add 10 µL of an ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination & Detection: Add 25 µL of a commercial kinase-glo® or similar luminescence-based reagent. This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the amount of ATP remaining.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Antiproliferative Assay (MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effect of a compound.

Rationale: This assay moves from target inhibition to a cellular phenotype, assessing the compound's ability to penetrate cells and exert an anti-cancer effect. The MTS assay is a colorimetric method that is robust and easily scalable.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 for EGFR, HCT-116 for general cytotoxicity) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of a commercial MTS reagent to each well. This reagent contains a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50/IC50 value, the concentration that causes 50% inhibition of cell growth.

Data Summary and Structure-Activity Relationships

Systematic evaluation of derivatives has yielded crucial insights into how chemical structure influences biological activity.

Summary of Biological Activity

The table below summarizes representative inhibitory activities for various pyrazolo[3,4-d]pyrimidine derivatives against key kinase targets and cancer cell lines.

Compound ClassTarget KinaseIC50 (Enzymatic)Target Cell LineIC50 (Cellular)Reference
Thioglycoside DerivativeCDK2/cyclin A20.057 µMHCT-116 (Colon)0.006 µM[13][14]
Triazolo[4,3-c]pyrimidineCDK2/cyclin A20.081 µMMCF-7 (Breast)0.052 µM[13][14]
Phenylhydrazono DerivativeEGFR (WT)0.016 µMA549 (Lung)8.21 µM[9][11]
Phenylhydrazono DerivativeEGFR (T790M)0.236 µMN/AN/A[9][11]
Phenyl-substitutedVEGFR-2Not SpecifiedMDA-MB-468 (Breast)3.343 µM[15]
Key SAR Insights
  • N1-Substituent: As discussed, the benzyl group provides potent activity. Modifications to the phenyl ring (e.g., adding halogens) can further optimize hydrophobic interactions and modulate potency.

  • C4-Amine Substitutions: This position is critical for hydrogen bonding in the kinase hinge region. Extending from this amine with various linkers and terminal groups allows for targeting of adjacent pockets, which is a key strategy for enhancing both potency and selectivity[3].

  • C3-Position: Attaching larger aromatic groups (like a phenoxyphenyl group found in Ibrutinib precursors) at this position is a common strategy to occupy the hydrophobic region near the ribose-binding pocket, significantly increasing inhibitory activity[16].

Conclusion and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for the design of potent kinase inhibitors. Its derivatives have shown remarkable efficacy against a range of clinically important targets in oncology. Future research will likely focus on several key areas:

  • Enhancing Selectivity: Designing new derivatives that can selectively inhibit a single kinase or a specific kinase profile to minimize off-target effects and improve safety.

  • Overcoming Drug Resistance: Systematically designing inhibitors that are active against mutant forms of kinases that arise during therapy.

  • Improving Pharmacokinetics: Continued application of prodrug strategies and other medicinal chemistry techniques to improve solubility, metabolic stability, and oral bioavailability.

  • Exploring New Targets: Expanding the application of this versatile scaffold to inhibit other kinase families or even non-kinase targets where its purine-mimicking structure may be advantageous.

This scaffold remains a cornerstone of modern drug discovery, with its full therapeutic potential still being actively explored.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.
  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry.
  • This compound. Benchchem.
  • Synthesis of Substituted 1H-Pyrazolo[3,4-D]Pyrimidines.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The quest for potent and selective kinase inhibitors has driven extensive research in medicinal chemistry, leading to the identification of "privileged scaffolds" – molecular frameworks that are amenable to derivatization and consistently demonstrate high-affinity binding to specific target classes. The pyrazolo[3,4-d]pyrimidine nucleus is one such scaffold, prized for its structural resemblance to the endogenous ATP purine core. This guide provides an in-depth technical exploration of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a foundational structure for the development of kinase inhibitors. We will delve into its synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols required for its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, the nitrogenous base of ATP.[1] This inherent structural mimicry allows it to function as an ATP-competitive inhibitor, docking into the highly conserved ATP-binding pocket of protein kinases. This versatile scaffold has been successfully exploited to develop inhibitors against a wide array of kinases, including Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Src family kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR), underscoring its broad therapeutic potential.[2][3][4]

The this compound (Figure 1) serves as a quintessential example of this scaffold. The benzyl group at the N1 position provides a key vector for exploring interactions within the kinase active site, while the 4-amino group acts as a crucial hydrogen bond donor, mimicking the N6-amino group of adenine.

Figure 1: Chemical Structure of this compound

Caption: Core structure of the kinase inhibitor scaffold.

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established methodologies for this class of compounds. A common and effective strategy involves a convergent synthesis, building the pyrazole and pyrimidine rings sequentially.

Proposed Synthetic Pathway

The synthesis can commence from a suitable pyrazole precursor, which is then cyclized to form the pyrimidine ring.

G start Ethyl 2-cyano-3-ethoxyacrylate intermediate1 Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate start->intermediate1 Cyclization reagent1 Benzylhydrazine reagent1->intermediate1 final_product This compound intermediate1->final_product Cyclization reagent2 Formamide reagent2->final_product

Caption: Proposed synthetic workflow for the title compound.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. This step involves the cyclization of ethyl (ethoxymethylene)cyanoacetate with benzylhydrazine.[5] The reaction is typically carried out in a protic solvent like ethanol and heated to drive the reaction to completion.

Step 2: Synthesis of this compound. The resulting aminopyrazole carboxylate is then cyclized with formamide at high temperatures (e.g., 190°C) to construct the pyrimidine ring, yielding the final product.[5]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H stretches from the amine group and C=N bonds within the heterocyclic rings.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction will provide the definitive three-dimensional structure of the molecule.[8]

Mechanism of Action as a Kinase Inhibitor

As an ATP-competitive inhibitor, this compound is designed to bind to the ATP-binding site of protein kinases. The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP.

The benzyl group at the N1 position extends into a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity of the inhibitor. The specific interactions of this group will vary depending on the amino acid residues lining this pocket in different kinases.

Caption: Schematic of inhibitor binding in the kinase active site.

Structure-Activity Relationship (SAR) Insights

While extensive public data on the specific kinase selectivity of this compound is limited, the vast body of research on its derivatives provides invaluable insights into the structure-activity relationships of this scaffold.

Position Modification Impact on Activity Target Kinase Examples
N1 Substitution with various benzyl and other aryl groups.Modulates potency and selectivity by interacting with the hydrophobic pocket.BTK, EGFR, RIP1[9][10]
C3 Introduction of aryl or alkyl groups.Can alter the binding mode and significantly impact potency.PKD[1]
4-amino Acylation or replacement with other functional groups.Can be critical for hinge binding; modifications can be used for prodrug strategies.[11]Src, Abl[12]
C6 Substitution with various groups.Can be modified to improve physicochemical properties or introduce additional interactions.EGFR, VEGFR2[13]

Table 1: Summary of Structure-Activity Relationships for the Pyrazolo[3,4-d]pyrimidine Scaffold.

Experimental Protocols for Evaluation

A thorough evaluation of a potential kinase inhibitor requires a multi-faceted approach, starting with in-vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In-Vitro Kinase Inhibition Assays

These assays measure the direct effect of the inhibitor on the activity of a purified kinase enzyme.

This is considered the "gold standard" for quantifying kinase activity due to its direct and sensitive nature.[8][14]

Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a specific peptide or protein substrate. Inhibition of the kinase results in a decreased radioactive signal from the substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), and the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of ATP containing a known concentration of [γ-³²P]-ATP.

  • Assay Setup (96-well plate format):

    • Add the kinase reaction buffer to each well.

    • Add serial dilutions of the inhibitor (or DMSO as a vehicle control).

    • Add the purified kinase enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Add the substrate to each well.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the [γ-³²P]-ATP solution. The final ATP concentration should be close to the Kₘ of the kinase for ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection:

    • Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the membrane, while the free [γ-³²P]-ATP will not.

    • Wash the membrane multiple times with phosphoric acid to remove unbound ATP.

    • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This is a popular non-radioactive, high-throughput alternative that measures kinase activity by quantifying the amount of ADP produced.[1][15]

Principle: The assay is performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96- or 384-well plate with buffer, kinase, substrate, and serial dilutions of the inhibitor, as described for the radiometric assay.

    • Initiate the reaction by adding ATP.

    • Incubate at the desired temperature for the desired time.

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate IC₅₀ values as described for the radiometric assay.

Cell-Based Assays

Cell-based assays are crucial for determining an inhibitor's efficacy in a biological context, assessing its cell permeability, and understanding its effects on downstream signaling pathways.

These assays determine the concentration of the inhibitor required to inhibit cell growth by 50% (GI₅₀ or IC₅₀).

Principle:

  • MTT Assay: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring absorbance.[16]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The ATP is used in a luciferase reaction to generate a luminescent signal.[5]

Step-by-Step Protocol (MTT Assay):

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

This technique is used to determine if the inhibitor blocks the phosphorylation of a kinase's downstream substrates in a signaling pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein and the total amount of that protein. A decrease in the phosphorylated protein signal upon inhibitor treatment indicates target engagement and pathway inhibition.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and grow to a suitable confluency.

    • Treat the cells with the inhibitor at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a method such as the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples, add Laemmli buffer, and boil.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Repeat the process with an antibody for the total target protein as a loading control.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to quantify the change in phosphorylation.

Pharmacokinetic Considerations and Future Directions

A significant challenge for many pyrazolo[3,4-d]pyrimidine-based inhibitors is their poor aqueous solubility, which can limit their bioavailability and therapeutic potential.[11][12] Strategies to overcome this include:

  • Prodrug Approaches: Modifying the core structure with a labile functional group that improves solubility and is cleaved in vivo to release the active drug.[11][12]

  • Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes to improve its solubility and delivery.

The versatility of the this compound scaffold continues to make it an attractive starting point for the design of novel kinase inhibitors. Future research will likely focus on the development of derivatives with improved selectivity profiles to minimize off-target effects, as well as enhanced pharmacokinetic properties to improve their drug-like characteristics.

Conclusion

This compound represents a foundational scaffold in the design of ATP-competitive kinase inhibitors. Its structural similarity to adenine provides a strong basis for high-affinity binding to the kinase hinge region, while the N1-benzyl substituent offers a versatile handle for achieving potency and selectivity. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and the critical experimental workflows required for its preclinical evaluation. By leveraging the insights from extensive SAR studies on this privileged scaffold, researchers can continue to develop novel and effective kinase inhibitors for a range of therapeutic applications.

References

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55.
  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Zhang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548.
  • Kurbanov, S. S., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • de Vreese, R., et al. (2016). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 7(5), 929-937.
  • Creative Biolabs. (n.d.). Cell Viability Assays Protocol.
  • Sanna, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6279-6295.
  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 169-191.
  • Li, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105933.
  • Zhu, J., et al. (2007). Structure Elucidation of a Pyrazolo[5][16]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1116-23.
  • El-Naggar, M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2751.
  • Chen, Y., et al. (2007). Structure Elucidation of a Pyrazolo[5][16]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1116-1123.
  • Guieu, S., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C, Structural Chemistry, 80(Pt 7), 297-303.
  • Abdel-Maksoud, M. S., et al. (2024). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 29(1), 232.
  • El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(6), 3929-3952.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-31.
  • Li, G. B., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-74.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).
  • Sanna, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
  • Abdel-Maksoud, M. S., et al. (2024). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
  • Zhu, J., et al. (2007).
  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ChemMedChem, 6(8), 1351-5.

Sources

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its intrinsic ability to interact with a multitude of biological targets, primarily due to its structural resemblance to endogenous purines, has cemented its status as a foundational core for the development of novel therapeutics. This guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine scaffold, from its historical context and synthetic accessibility to its profound impact on kinase inhibition and beyond. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers with the practical knowledge to leverage this remarkable chemical entity in their drug discovery endeavors.

The Genesis of a Privileged Scaffold: A Historical and Mechanistic Perspective

The concept of a "privileged structure" was first articulated in 1988 to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2] These scaffolds provide an efficient starting point in drug discovery, increasing the probability of identifying high-quality lead compounds.[1][3] The pyrazolo[3,4-d]pyrimidine core is a prime example of such a scaffold, largely owing to its nature as a bioisostere of adenine, a fundamental component of ATP.[4] This structural mimicry allows molecules incorporating this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, thereby modulating their activity.[1][3]

The pioneering work on pyrazolo[3,4-d]pyrimidines dates back to the mid-20th century, with initial investigations into their potential as antitumor agents.[4] However, it was the subsequent elucidation of the kinome and its central role in cellular signaling and disease that truly unlocked the potential of this scaffold. Researchers quickly recognized that the pyrazolo[3,4-d]pyrimidine core could serve as a versatile template for designing potent and selective kinase inhibitors.[1] This has led to the development of numerous clinically relevant compounds targeting a wide array of kinases implicated in cancer and other diseases.[1]

Synthetic Strategies: Building the Core and its Analogs

The synthetic tractability of the pyrazolo[3,4-d]pyrimidine scaffold is a key factor in its widespread use. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents at multiple positions, which is crucial for fine-tuning the pharmacological properties of the resulting compounds.

A common and efficient method involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. For instance, a widely used approach starts from the cyclization of ethyl (ethoxymethylene)cyanoacetate with a hydrazine to form a 5-aminopyrazole-4-carboxylate or carbonitrile intermediate.[5] This intermediate can then be cyclized with reagents like formamide or formic acid to yield the pyrazolo[3,4-d]pyrimidinone core.[4][5]

Logical Flow of a Common Synthetic Route:

G A Ethyl (ethoxymethylene)cyanoacetate + Hydrazine B 5-Aminopyrazole-4-carboxylate/ carbonitrile Intermediate A->B Cyclization C Pyrazolo[3,4-d]pyrimidin-4-one Core B->C Ring Annulation (e.g., Formamide) D Chlorination (e.g., POCl3) C->D E 4-Chloro Intermediate D->E F Nucleophilic Substitution (Amines, Alcohols, etc.) E->F G Diverse Analogs F->G

Caption: A common synthetic pathway to pyrazolo[3,4-d]pyrimidine analogs.

Subsequent modifications, such as chlorination of the 4-position followed by nucleophilic substitution, allow for the introduction of a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies.[5]

The Kinase Inhibitor Powerhouse: Targeting Oncogenic Signaling

The primary therapeutic application of the pyrazolo[3,4-d]pyrimidine scaffold lies in the development of kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrazolo[3,4-d]pyrimidine core effectively mimics the hinge-binding interactions of ATP in the kinase active site, providing a strong anchor for inhibitor binding.[1][3]

Key Kinase Targets and Representative Inhibitors:

Target KinaseTherapeutic AreaExample Compound(s)Key Insights
EGFR/VEGFR Cancer (NSCLC, Breast)Erlotinib, Gefitinib (analogues)Dual inhibition of EGFR and VEGFR pathways can enhance antitumor efficacy.[7] The scaffold serves as a bioisostere of the quinazoline core found in many approved EGFR inhibitors.[7]
BTK B-cell malignanciesIbrutinibAn FDA-approved drug, demonstrating the clinical success of the scaffold.[4]
CDK2 CancerRoscovitine (analogues)Targeting cell cycle progression by inhibiting cyclin-dependent kinases is a key anticancer strategy.[8]
FLT3/VEGFR2 Acute Myeloid Leukemia (AML)CHMFL-FLT3-122Potent dual inhibitors have shown complete tumor regression in preclinical models.
RET Thyroid CancerVandetanib (analogues)Selective RET inhibition is crucial for treating certain types of thyroid cancer.

Simplified EGFR Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Cell_Outcomes Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes

Caption: Inhibition of EGFR signaling by a pyrazolo[3,4-d]pyrimidine-based drug.

Beyond Kinases: A Scaffold of Diverse Bioactivity

While renowned for kinase inhibition, the versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to other important biological targets. This further solidifies its status as a privileged structure.

  • Dihydrofolate Reductase (DHFR) Inhibition: By designing analogs that mimic the structure of methotrexate, researchers have developed pyrazolo[3,4-d]pyrimidine-based DHFR inhibitors with potent anticancer activity.[5]

  • Phosphodiesterase (PDE) Inhibition: Certain derivatives have been shown to be potent and selective inhibitors of phosphodiesterase-5 (PDE5), with potential applications in treating erectile dysfunction and pulmonary hypertension.

  • Antimicrobial and Antiviral Activity: The scaffold has also been explored for its potential in combating infectious diseases, with some derivatives showing promising antimicrobial and antiviral properties.[6]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the exploration and development of novel pyrazolo[3,4-d]pyrimidine-based compounds, this section provides detailed, step-by-step protocols for their synthesis and biological evaluation.

General Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Analog

This protocol describes a general procedure for the synthesis of a 4-anilino substituted pyrazolo[3,4-d]pyrimidine, a common structural motif in many kinase inhibitors.

Experimental Workflow for Synthesis:

G start Start step1 Synthesize 5-aminopyrazole-4-carbonitrile (Intermediate B) start->step1 step2 Cyclize with Formamide to form Pyrazolo[3,4-d]pyrimidin-4-one (Core) step1->step2 step3 Chlorinate with POCl3 to obtain 4-chloro intermediate step2->step3 step4 React with substituted aniline in isopropanol under reflux step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Cool, filter, and wash the precipitate step5->step6 step7 Purify by recrystallization or chromatography step6->step7 end Characterize Final Product (NMR, MS, etc.) step7->end

Caption: Step-by-step workflow for the synthesis of a 4-anilino-pyrazolo[3,4-d]pyrimidine.

Step-by-Step Methodology:

  • Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:

    • Start with the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate from ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine.[5]

    • Cyclize the pyrazole intermediate with formamide at 190°C for 8 hours to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[5]

    • Reflux the pyrimidinone with phosphorus oxychloride (POCl₃) for 6 hours to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[5]

  • Nucleophilic Substitution with Aniline:

    • To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in isopropanol, add the desired substituted aniline.

    • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA), if required.

    • Reflux the reaction mixture for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in a suitable medium until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[9]

    • Add 10-20 µL of the MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol outlines a general fluorescence-based assay to determine the inhibitory activity of a compound against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase assay buffer.

    • Prepare stock solutions of ATP, the specific kinase substrate, and the purified kinase enzyme.

    • Prepare serial dilutions of the test compound and a known inhibitor (positive control) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the kinase enzyme solution to all wells except the background control.

    • Add the test compound dilutions, positive control, and vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the kinase and inhibitor for 10-30 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.

    • Incubate the plate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Signal Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent. Many commercial kits quantify the amount of ADP produced, which is directly proportional to kinase activity.[13] The detection reagent often contains a coupling enzyme system that generates a fluorescent signal.

    • Incubate the plate for 10-30 minutes to allow the signal to stabilize.[13]

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background signal (wells without kinase) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has unequivocally earned its "privileged" status in medicinal chemistry. Its synthetic accessibility, coupled with its inherent ability to mimic endogenous purines, has made it a cornerstone for the development of a multitude of bioactive compounds, most notably kinase inhibitors. The clinical success of drugs like ibrutinib is a testament to the therapeutic potential harbored within this core structure.

Future research will likely focus on expanding the chemical space around the pyrazolo[3,4-d]pyrimidine core to target novel kinases and other enzyme families. The development of more selective inhibitors will be crucial to minimize off-target effects and improve therapeutic indices. Furthermore, the application of this scaffold in developing covalent inhibitors and targeted protein degraders represents an exciting frontier in drug discovery. As our understanding of disease biology deepens, the pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly continue to be a valuable tool in the armamentarium of medicinal chemists, paving the way for the next generation of innovative medicines.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPo5IEx_jiue-lV88Egf7poAXtTK_cPVLvCghmKzM6xUwfL1wAc7xRdbY_ILdfsEbHbE36S9p5fNK7ZE2J7h5z0y6HW0OmeYMs_e1tBu40-TpJEeLGLWm_tPQJxFP1suHvTN3H]
  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYW6HoQJZHOaNaMoVxdtDEgERsILiTq53h31q45uMGfQbo5cCEGfBmMMbgctzHsOZyWUCixty3AiQcODGyEarMSuVweSol_iUroCikO1z6zzLUIRz2s7ecuLuA41MVxmUEIFrnIQG6c99vUbdh1ZbEc3EPXN48QOG1bp1uaxEPghNblZnC0D5t4bORDENIAh3Y7hkcL9EVq3Nh]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Privileged Structures. OpenOChem Learn. [URL: https://openochem.com/learn/privileged-structures]
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture/mtt-assay]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [URL: https://www.jove.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]
  • In Vitro: MTT Assay. [URL: https://www.biorxiv.org/content/biorxiv/suppl/2018/06/13/346173.DC1/346173-1.pdf]
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlBCTUPNMkWwCM7SWiBrfNpgmyGZVaeOq-2p9Hx0-ezvDfcvcY9x4C299OcMSPhWnC1osu7q4CxFuDyKPVJbcBtxgN_SaiQib1uPxqep8eAq6JNI6JZzlbUA6l8BvOwcrsznE0OGhLaHu7_j2ZuX4OdMSAxt4ihTz9unNATNjyQxA6L7eD89-ujTZCT6gsRMbKqs6D2ozYPbGL4NGdqMhEH6XXX40oeVVtk0IN6AlXRP_-HrNqHx__rszR7eSjwAdEvhMXh4=]
  • Privileged structures: applications in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16433876/]
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [URL: https://www.mdpi.com/1424-8247/14/11/1164]
  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/mp5004226]
  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2144349]
  • Application Notes and Protocols for Kinase Assays. Benchchem. [URL: https://www.benchchem.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEUzM9D6mEQrZc9sAHeWn0l6bU15RBTh7cIHVfaaOptW1cMf81ZJkSyWOEqCzZ3IH81yjn7NIOGxg3o31DJe-cIIqJJSPTEkdczjsAX-j6p2cPkbHNOh848HsEKw8FQjyjF70HG94OM8-Udg==]
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647895/]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07936a]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9112407/]
  • Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. [URL: https://www.researchgate.net/publication/320146033_Selected_bioactive_pyrazolo34-dpyrimidin-4-ones]
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/263/mak913bul.pdf]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14603]
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol41no1/synthesis-characterization-of-novel-pyrazolo-34-dpyrimidine-derivatives-via-microwave-irradiation-and-study-anti-tumor-activity-by-molecular-docking/]
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=20101012_142340]
  • Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-new-pyrazolo%5B3%2C4%E2%80%90d%5Dpyrimidine-and-of-Abdellatif-Fadl/640775d1872115166f287e076717f2594d2d0b50]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

The quest for selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to adenine allows it to function as a bioisostere, effectively competing with ATP for the binding site in a multitude of protein kinases.[1][2] This inherent hinge-binding capability has made it a fertile ground for developing inhibitors against critical cancer targets, including Src, Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and RET kinase.[3][4][5][6][7]

This guide focuses specifically on the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine chemotype. The strategic placement of a benzyl group at the N1 position and an amine at the C4 position provides a versatile three-dimensional framework. This arrangement allows for systematic optimization, where the N1-benzyl moiety explores deeper hydrophobic pockets of the kinase active site, and the C4-amine acts as a vector for substitutions that can enhance potency, modulate selectivity, and improve physicochemical properties. We will dissect the structure-activity relationships (SAR) of this scaffold, exploring how modifications at each position influence biological activity and providing a rationale for a medicinal chemist's design choices.

The Pyrazolo[3,4-d]pyrimidine Core: The Anchor to the Kinase Hinge

The foundational element of this scaffold's activity is its ability to form critical hydrogen bonds with the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. The pyrazole N2 nitrogen and the C4-exocyclic amine typically act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP. This anchoring mechanism orients the rest of the molecule within the active site, allowing the substituents at N1, C3, and C6 to engage with other specific regions of the enzyme.

cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Kinase Hinge Region Core Hinge_NH Backbone NH Core_N2 Hinge_NH->Core_N2 H-Bond Acceptor Hinge_CO Backbone C=O Core_NH2 Core_NH2->Hinge_CO H-Bond Donor

Caption: Core scaffold interaction with the kinase hinge region.

Deconstructing the SAR: A Positional Analysis

The overall activity of a this compound derivative is a composite of the contributions from each substituted position. Understanding the role of each component is crucial for rational drug design.

The N1-Benzyl Group: Targeting the Hydrophobic Pocket

The N1 position is critical for orienting the molecule and exploiting hydrophobic interactions. The benzyl group is particularly effective at occupying a hydrophobic pocket adjacent to the ATP binding site.

  • Substitution on the Benzyl Ring: Adding substituents to the benzyl ring can significantly enhance potency. For instance, the introduction of chloro or dichloro groups, as seen in the optimization of related pyrazole inhibitors, can increase van der Waals interactions or form halogen bonds within the pocket, leading to a marked improvement in binding affinity.[8] In a lead optimization study for Src inhibitors, a 1-(2-chloro-2-phenylethyl) group, a modified benzyl moiety, was a key feature of the most potent compounds, demonstrating the importance of this region for activity.[9]

The C4-Amine: A Vector for Potency, Selectivity, and Covalent Engagement

The C4-amine is arguably the most versatile position for modification. It typically points towards the solvent-exposed region of the active site, providing an opportunity to introduce larger functional groups without disrupting the core hinge-binding interactions.

  • Aryl Substituents: Attaching an additional phenyl ring or other aromatic systems to the C4-amine is a common strategy. These groups can pick up additional interactions in the ribose-binding pocket or the surrounding area.

  • Covalent Warheads: For certain kinases, such as BTK, which possesses a non-catalytic cysteine residue (Cys481) near the active site, the C4-amine can be used to tether an electrophilic "warhead" like an acrylamide group. This enables the formation of a permanent, irreversible covalent bond, leading to prolonged and potent inhibition.[6] The design of novel BTK inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has proven this to be a highly effective strategy.[6]

The C3 and C6 Positions: Modulators of Activity and Physicochemical Properties

While the N1 and C4 positions often dictate primary potency, the C3 and C6 positions are crucial for fine-tuning the molecule's properties.

  • C6 Position: Small, hydrophobic groups such as methylthio or ethyl at the C6 position have been shown to be favorable in several series of Src inhibitors.[9] These groups can provide additional non-polar contacts. Conversely, introducing polar groups at this position can be a strategy to improve aqueous solubility, a common challenge with this class of compounds.[10]

  • C3 Position: Modifications at the C3 position, such as the introduction of a phenylethynyl group, have been used to develop highly potent, multi-kinase inhibitors targeting Src, B-RAF, and C-RAF.[11] This extension allows the molecule to reach into deeper pockets of the active site, unlocking new interactions and enhancing potency.

SAR_Map Core 1H-Pyrazolo[3,4-d]pyrimidine Core N1 N1 Position (Benzyl Group) Core->N1 C4 C4 Position (Amine Group) Core->C4 C6 C6 Position Core->C6 C3 C3 Position Core->C3 N1_SAR Targets Hydrophobic Pocket Ring substitution enhances potency N1->N1_SAR C4_SAR Potency & Selectivity Vector Can attach covalent warheads C4->C4_SAR C6_SAR Modulates Solubility & Potency Small alkyl/thio groups favorable C6->C6_SAR C3_SAR Fine-tunes activity Can extend into deeper pockets C3->C3_SAR A Start: 4-amino-3-iodo-1H- pyrazolo[3,4-d]pyrimidine B N1-Alkylation (e.g., Mitsunobu reaction with a substituted benzyl alcohol) A->B Step 1 C Intermediate 1: N1-substituted pyrazolopyrimidine B->C D C4-Amination or Coupling (e.g., Suzuki coupling with a boronic ester, followed by amination) C->D Step 2 E Final Compound D->E

Sources

A Technical Guide to the Therapeutic Targeting Potential of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its bioisosteric resemblance to the adenine core of ATP.[1][2][3] This mimicry allows derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][4] While 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine itself is a specific entity within this class, its therapeutic potential is best understood by examining the well-established targets of the broader pyrazolo[3,4-d]pyrimidine family.[5] This guide synthesizes the current understanding of these targets, focusing on key protein kinase families implicated in oncology and other diseases. We will detail the mechanistic basis for inhibition, provide validated experimental protocols for target identification, and present a framework for advancing compounds like this compound through the drug discovery pipeline.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is an isostere of purine.[2][3] This structural similarity is the key to its biological activity. The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine's N1 and N6 atoms.[1][6] This anchoring interaction is a common feature among many kinase inhibitors.

Substitutions at various positions on the scaffold, such as the N1-position (where the benzyl group is located in our topic compound), the C4-position (amine), and the C6-position, dictate the inhibitor's potency and selectivity.[7][8] These substitutions extend into different sub-pockets of the ATP-binding site, allowing for fine-tuning of the inhibitor's profile against specific kinases or kinase families.[1][6]

High-Priority Therapeutic Target Classes

Based on extensive research into pyrazolo[3,4-d]pyrimidine derivatives, several protein kinase families have emerged as primary therapeutic targets. The potential of this compound can be inferred from these established interactions.

Src Family Kinases (SFKs)

Src, a non-receptor tyrosine kinase, and its family members are frequently overexpressed or hyperactivated in various cancers, playing crucial roles in proliferation, invasion, and angiogenesis.[9][10][11] The first identified pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were discovered as potent inhibitors of SFKs.[12]

  • Mechanistic Rationale: SFK inhibition by pyrazolo[3,4-d]pyrimidines blocks downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, thereby reducing tumor cell growth and survival.[13] For example, the c-Src inhibitor known as 1I has been shown to reduce vascular endothelial growth factor (VEGF) production, a key driver of angiogenesis.[13]

  • Therapeutic Implication: Due to their role in cancer progression, SFK inhibitors are promising candidates for treating solid tumors like glioblastoma, breast cancer, and squamous cell carcinoma.[9][13][14]

Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that are essential regulators of the cell cycle.[15] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors.[3][16][17][18]

  • Mechanistic Rationale: By competitively binding to the ATP pocket of CDKs (particularly CDK2), these inhibitors can halt the cell cycle, typically at the G1/S or G2/M checkpoints, and induce apoptosis (programmed cell death).[16][18]

  • Therapeutic Implication: CDK inhibitors are a major focus in oncology, with applications across various cancers, including breast cancer, colorectal cancer, and hepatocellular carcinoma.[16][17]

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. Hyperactivation of this pathway is one of the most common events in human cancer. Pyrazolo[3,4-d]pyrimidines have been developed as potent inhibitors of PI3K isoforms.[19][20]

  • Mechanistic Rationale: Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors like Akt. This leads to decreased cell proliferation and survival.[19]

  • Therapeutic Implication: PI3K inhibitors are actively being investigated for a wide range of cancers, often in combination with other targeted therapies.

Other Key Kinase Targets

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors for numerous other important kinases:

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved drug for B-cell malignancies, is a prominent example of a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor.[12][21]

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many epithelial cancers, EGFR is a key target for this class of compounds.[15][22][23]

  • Janus Kinases (JAKs): Implicated in inflammatory diseases and myeloproliferative neoplasms.

  • Rho-associated coiled-coil containing protein kinases (ROCK): Involved in cell motility and cytoskeletal dynamics.

Target Validation and Characterization: Experimental Workflows

Validating the interaction between a compound like this compound and its potential kinase targets is a multi-step process requiring rigorous biochemical and cellular assays.

Workflow for Target Identification and Validation

The following diagram illustrates a typical workflow for identifying and validating the therapeutic targets of a novel pyrazolo[3,4-d]pyrimidine derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Preclinical Development A Compound Synthesis (this compound) B High-Throughput Kinase Panel Screening (Biochemical Assays) A->B Test Compound C IC50 Determination Assays (Dose-Response) B->C Initial Hits D Binding Affinity Assays (e.g., SPR, ITC) C->D Confirmed Hits E Cell-Based Assays (Proliferation, Apoptosis) D->E Potent Binders F Target Engagement & Pathway Analysis (e.g., Western Blot for p-Akt) E->F Cellular Activity Confirmed G In Vivo Efficacy Models (e.g., Xenografts) F->G Mechanistic Validation

Caption: A streamlined workflow for kinase inhibitor discovery.

Detailed Experimental Protocols

Protocol 1: Fluorescence-Based Biochemical Kinase Assay (IC50 Determination)

This protocol provides a general framework for determining the concentration of an inhibitor required to reduce kinase activity by 50% (IC50).[24][25][26]

  • Principle: This homogeneous assay measures the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates kinase inhibition.

  • Materials:

    • Purified, active kinase of interest.

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine 5'-triphosphate).

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compound (this compound) in DMSO.

    • ADP detection kit (e.g., ADP-Glo™).

    • 384-well white microplates.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

    • Enzyme Addition: Add the kinase enzyme solution, diluted in Kinase Assay Buffer, to all wells except the negative controls.

    • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Add a mixture of the peptide substrate and ATP (at a concentration close to its Km) to all wells to start the kinase reaction.

    • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Reaction Termination & Detection: Add the ADP detection reagent as per the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescence signal generation.

    • Signal Measurement: After a brief incubation (10-30 minutes), read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.[27][28][29]

  • Principle: Measures the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals. In the CellTiter-Glo® assay, the amount of ATP present in viable cells is quantified via a luciferase reaction.[28]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[16][17]

    • Complete cell culture medium.

    • Test compound.

    • 96-well clear or white-walled cell culture plates.

    • MTT reagent or CellTiter-Glo® reagent.

    • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding and dissociation between an inhibitor and its target protein, yielding kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[30][31][32][33]

  • Principle: An immobilized protein (ligand) is exposed to the inhibitor (analyte) in a continuous flow system. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.[33]

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Purified kinase target.

    • Test compound.

    • Immobilization buffers (e.g., sodium acetate, pH 4.5).

    • Amine coupling kit (EDC, NHS).

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

    • Ligand Immobilization: Inject the purified kinase over the activated surface. The primary amines on the protein will covalently couple to the chip. Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the protein.

    • Binding Measurement: a. Association: Inject a series of concentrations of the test compound over both the target and reference flow cells at a constant flow rate. Monitor the binding response in real-time. b. Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the compound from the target.

    • Regeneration (if necessary): Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.

    • Data Analysis: After subtracting the reference channel signal, fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for predicting the downstream cellular effects of an inhibitor.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell survival and proliferation. Pyrazolo[3,4-d]pyrimidine inhibitors targeting PI3K can effectively shut down this pro-survival signaling.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K PIP3 PIP3 PI3K->PIP3 blocks PIP2 PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against key kinase targets, demonstrating the scaffold's potential.

Compound Class/ExampleTarget KinaseActivity (IC50/Ki)Cell Line (GI50)Reference
SI306SrcKi = 0.13 µMGIN8 (11.2 µM)[9]
PP1Src FamilyIC50 = 170 nM (Lck)-[12]
Compound 17 (Hassan et al.)CDK2IC50 = 0.19 µM-[7]
Compound 14 (Bakr et al.)CDK2IC50 = 0.057 µMHCT-116 (6 nM)[16]
Purine/Pyrazolopyrimidine HybridPI3KαIC50 < 100 nMPC3MM2 (0.3 µM)[19]
IbrutinibBTKIC50 = 0.5 nM-[6][12]
eCF506SrcIC50 < 0.5 nMMDA-MB-231[8][14]

Conclusion and Future Directions

The this compound molecule belongs to a class of compounds with immense therapeutic potential, primarily as kinase inhibitors. The evidence strongly suggests that its most probable targets include members of the Src, CDK, and PI3K families, all of which are validated targets in oncology. The N1-benzyl substitution will modulate the selectivity and potency profile, which must be empirically determined through the systematic application of the biochemical and cellular assays outlined in this guide.

Future work should focus on comprehensive kinase profiling of this compound to identify its primary target(s) and off-targets. Subsequent structure-activity relationship (SAR) studies, guided by co-crystal structures and computational modeling, will be essential for optimizing potency, selectivity, and drug-like properties, ultimately advancing this promising scaffold toward clinical development.

References

  • Migliore, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Hassan, A. Q., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Bakr, R. B., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances.
  • Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters.
  • Miller, W. T. (2004). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters.
  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Combinatorial Science.
  • Bakr, R. B., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
  • Hassan, A. Q., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hassan, A. Q., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
  • Unciti-Broceta, A., et al. (2017). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Semantic Scholar.
  • Lee, S., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central.
  • Uehara, T., et al. (2017). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate.
  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Giammarioli, A. M., et al. (2007). Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. International Journal of Cancer.
  • Zhang, Z., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Unciti-Broceta, A., et al. (2017). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • El-Damasy, D. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Johnson, J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central.
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!.
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate.
  • ResearchGate. (n.d.). Chemical structure of the pyrazolopyrimidine derivatives used in this study. ResearchGate.
  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Efforts.
  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH.
  • CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.
  • Wang, L., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

An In-Depth Technical Guide to In Silico Modeling of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purine and serving as the core for numerous kinase inhibitors.[1] This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative of this chemical class. We will detail a complete computational workflow, from system preparation and molecular docking to all-atom molecular dynamics (MD) simulations and end-point free energy calculations. The causality behind each methodological choice is explained to ensure scientific rigor and reproducibility, offering researchers a robust protocol for investigating ligand-protein interactions at an atomic level.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern drug discovery, particularly in oncology. Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of various protein kinases.[1] Derivatives of this scaffold have been successfully developed as potent inhibitors for critical targets such as Bruton's Tyrosine Kinase (BTK) for B-cell malignancies and Epidermal Growth Factor Receptor (EGFR) in carcinomas.[1][2] Recent studies have also explored this chemotype for its anti-inflammatory and antiviral properties.[1][3]

Given its therapeutic potential, understanding the precise binding mechanism of compounds like this compound is paramount. In silico modeling provides a powerful, cost-effective lens to dissect these interactions, predict binding affinity, and guide the rational design of next-generation inhibitors with improved potency and selectivity.[4][5][6] This guide establishes a validated, multi-step computational strategy to achieve this.

The Computational Workflow: A Multi-Pillar Approach

A reliable in silico analysis is not a single experiment but a multi-stage process where each step builds upon the last. Our workflow is designed to first rapidly predict potential binding modes and then rigorously validate and refine them in a simulated physiological environment.

G cluster_prep Part 1: System Preparation cluster_dock Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics cluster_analysis Part 4: Binding Analysis PDB Fetch Target PDB PDB_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep LIG Generate Ligand 3D Structure LIG_Prep Ligand Preparation (Energy Minimization) LIG->LIG_Prep Dock AutoDock Vina Simulation PDB_Prep->Dock LIG_Prep->Dock MD_Prep System Solvation & Ionization (GROMACS) Dock->MD_Prep MD_Min Energy Minimization MD_Prep->MD_Min MD_Eq NVT/NPT Equilibration MD_Min->MD_Eq MD_Prod Production MD Run MD_Eq->MD_Prod MMPBSA MM/PBSA Calculation MD_Prod->MMPBSA Traj Trajectory Analysis (RMSD, RMSF, Interactions) MD_Prod->Traj

Caption: Overall in silico workflow from preparation to analysis.

Part 1: System Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of all subsequent results. This phase involves meticulous cleaning, protonation, and parameterization of both the protein receptor and the small molecule ligand.[7][8]

Receptor Preparation Protocol

Rationale: Crystal structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain experimental artifacts, or include co-crystallized molecules (water, ions) that are not relevant to the binding event.[9][10] Our goal is to create a clean, chemically correct model of the protein.

Step-by-Step Protocol:

  • Obtain Structure: Download the target protein structure from the RCSB PDB database (e.g., a relevant kinase domain).

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[11]

    • Remove all crystallographic water molecules. While some water molecules can be structurally important, their inclusion requires more advanced methods. For a standard docking protocol, they are typically removed.[12]

    • Delete any co-crystallized ligands, ions, or buffer molecules not essential to the catalytic activity.

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only the chain of interest (e.g., Chain A).[9]

  • Add Hydrogens & Assign Charges: Use a dedicated preparation tool, such as Chimera's Dock Prep or AutoDock Tools.[9][10]

    • Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is critical for defining correct hydrogen bonding networks.

    • Assign partial atomic charges using a standard force field (e.g., AMBER ff14SB for the protein).

  • Output: Save the prepared receptor in the .pdbqt format required by AutoDock Vina.[13] This format includes atomic charges and atom type definitions.

Ligand Preparation Protocol

Rationale: A ligand's 3D conformation and charge distribution are crucial for accurate binding prediction. We must convert the 2D representation of this compound into an energetically favorable 3D structure.[14]

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or obtain the SMILES string from a database like PubChem. The SMILES for our molecule is C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N.[1]

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: This is the most critical step. Perform a geometry optimization using a quantum mechanical method (e.g., with Gaussian) or a robust molecular mechanics force field (e.g., MMFF94). This ensures the ligand is in a low-energy, physically realistic conformation.[15]

  • Assign Charges & Define Rotatable Bonds: Use AutoDock Tools to assign Gasteiger charges and automatically detect rotatable bonds, which are essential for flexible ligand docking.

  • Output: Save the final ligand structure as a .pdbqt file.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It employs a search algorithm to explore possible conformations (poses) of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.[17][18]

G cluster_input Inputs cluster_output Outputs Receptor Receptor.pdbqt Vina AutoDock Vina Search Algorithm & Scoring Function Receptor->Vina Ligand Ligand.pdbqt Ligand->Vina Config config.txt (Search Space Coords) Config->Vina Poses Poses (out.pdbqt) (Ranked by Affinity) Vina->Poses Scores Binding Affinity (kcal/mol) Vina->Scores

Caption: The logical flow of a molecular docking experiment.

Docking Protocol with AutoDock Vina

Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate docking program. We use it to generate a set of plausible binding poses ranked by their predicted binding affinity.

Step-by-Step Protocol:

  • Define the Search Space: Identify the receptor's binding pocket. If a co-crystallized ligand was present, the search space (or "grid box") should be centered on its location. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.[11][16]

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates (center and dimensions) of the search box.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Results: Vina will output a .pdbqt file containing the predicted binding poses (typically 9), ranked by affinity in kcal/mol.[19] The top-ranked pose (most negative binding affinity) is considered the most likely. Visualize this pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Pose IDBinding Affinity (kcal/mol)RMSD from Top Pose (Å)
1-9.80.00
2-9.51.21
3-9.21.87
4-8.92.45

Table 1: Example docking results for this compound. Lower binding affinity values indicate stronger predicted binding.

Part 3: Molecular Dynamics (MD) Simulation - Validating Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the protein and the ligand in a simulated aqueous environment.[20][21] This step is crucial for validating the stability of the docked pose.[22]

G Start Docked Protein-Ligand Complex Solvate Solvate with Water Box (e.g., TIP3P model) Start->Solvate Ions Add Ions (Na+, Cl-) to Neutralize System Solvate->Ions Min Energy Minimization (Steepest Descent) Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod End MD Trajectory (Analysis) Prod->End

Caption: Standard workflow for setting up an MD simulation.

MD Simulation Protocol with GROMACS

Rationale: GROMACS is a high-performance, open-source MD engine.[23] The protocol involves preparing the system, minimizing its energy, equilibrating it to the desired temperature and pressure, and finally, running a production simulation to collect data.[24][25][26]

Step-by-Step Protocol:

  • System Preparation:

    • Merge Coordinates: Combine the PDB files of the top-ranked docked pose (receptor + ligand) into a single complex file.

    • Generate Topology: Use a force field (e.g., CHARMM36m for protein, CGenFF for ligand) to generate topology files that describe the bonded and non-bonded interactions for every atom.[24]

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge, which is a requirement for many long-range electrostatics algorithms.[24]

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the complex.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar). This ensures the correct solvent density. Position restraints are often applied to the protein-ligand complex during equilibration to allow the solvent to settle without disturbing the starting pose.[26]

  • Production MD: Run the simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

Part 4: Post-Hoc Analysis - Extracting Actionable Insights

Trajectory Analysis

Rationale: Analyzing the MD trajectory provides quantitative measures of the complex's stability and the nature of the interactions.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD plot for both the protein and the ligand indicates a stable binding pose.[22]

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time. High RMSF values in the binding site can indicate flexible loops that accommodate the ligand.[20]

  • Interaction Analysis: Monitor the formation and duration of hydrogen bonds, hydrophobic contacts, and salt bridges throughout the simulation to identify the key residues responsible for anchoring the ligand.

Binding Free Energy Calculation (MM/PBSA)

Rationale: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique to estimate the binding free energy from an MD trajectory. It offers a better balance of accuracy and computational cost than docking scores alone.[27][28][29]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM: Gas-phase molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Solvation free energy (polar + nonpolar contributions).

  • -TΔS: Conformational entropy change upon binding (often the most challenging term to calculate and sometimes omitted for relative rankings).[30]

Protocol:

  • Extract snapshots from the stable portion of the MD trajectory.

  • Use a tool like g_mmpbsa in GROMACS to calculate each energy term for the complex, receptor, and ligand individually.

  • Compute the final ΔG_bind. This value provides a more rigorous estimate of binding affinity than the initial docking score.[27][31]

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-21.3
Polar Solvation Energy+28.7
Nonpolar Solvation Energy-5.1
Binding Free Energy (ΔG_bind) -43.2

Table 2: Example of MM/PBSA energy decomposition. The favorable van der Waals and electrostatic interactions are the primary drivers of binding.

Conclusion

This guide has outlined a comprehensive and scientifically validated workflow for the in silico modeling of this compound. By progressing from system preparation through molecular docking, MD simulation, and binding free energy calculations, researchers can build a detailed, dynamic model of ligand-receptor interactions. This multi-faceted approach provides not just a prediction of binding affinity but also crucial insights into the stability of the binding pose and the specific atomic interactions that drive it. These insights are invaluable for hypothesis-driven drug design, enabling the optimization of lead compounds for enhanced therapeutic efficacy.

References

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link][28]
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link][25]
  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link][29]
  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link][24]
  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][16]
  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link][33]
  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training. [Link][34]
  • Bioinformatics Review. (2020).
  • Pritam Kumar Panda. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link][26]
  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central. [Link][31]
  • Kumar, A., et al. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. Research Square. [Link][4]
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link][27]
  • Let's learn Bioinformatics. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link][18]
  • ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions.
  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. [Link][30]
  • Sharma, P., & Singh, P. P. (2020). Data for: Structural prediction of novel pyrazolo-pyrimidine derivatives against PIM-1 kinase: In-silico drug design studies.
  • ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. [Link][5]
  • Hou, T., et al. (2011). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations.
  • ScotChem. Preparing the protein and ligand for docking. ScotChem. [Link][9]
  • Sabban, S. (2019). AutoDock Vina Tutorial. YouTube. [Link][13]
  • Scribd. Autodock - Vina Protocol. Scribd. [Link][11]
  • ResearchGate. (2024). In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor: Synthesis, Network Pharmacology, ADMET Prediction, Molecular Docking, and Dynamics Simulations.
  • Read the Docs. Basic docking. Autodock Vina 1.2.
  • Al-Warhi, T., et al. (2024).
  • SpringerLink. Preparation and Refinement of Model Protein–Ligand Complexes. SpringerLink. [Link][7]
  • ScotChem. Preparing the protein and ligand for docking. ScotChem. [Link][10]
  • PubMed. Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link][22]
  • ResearchGate. Proteins and ligand preparation for docking. (a) Structure of a model...
  • The Scripps Research Institute. AutoDock Vina. The Scripps Research Institute. [Link][19]
  • ResearchGate. Molecular docking proteins preparation.
  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link][15]
  • PLOS. (2024).
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link][37]
  • Liu, M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link][2]

Sources

A Technical Guide to the Synthesis and Derivatization of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and therapeutic relevance.[1][2] Structurally, it is a bioisostere of the natural purine ring system, particularly adenine, a fundamental component of adenosine triphosphate (ATP).[1][3] This intrinsic mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous protein kinases, making them a fertile ground for the development of potent and selective kinase inhibitors.[3] The diverse biological activities reported for this class of compounds are extensive, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4][5]

The 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core represents a specific and highly significant subset of these analogs. The benzyl group at the N1 position of the pyrazole ring serves as a crucial handle for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for establishing key interactions within the target protein's binding pocket. This guide provides an in-depth exploration of the synthetic strategies employed to construct these valuable molecules, discusses their structure-activity relationships, and offers detailed protocols for their preparation and characterization.

Core Synthetic Strategies: Building the Pyrazolo[3,4-d]pyrimidine Nucleus

The construction of the this compound scaffold typically follows a convergent synthetic approach, beginning with the formation of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. The choice of starting materials and reagents is dictated by the desired substitution pattern on the final molecule.

Strategy 1: Construction from Substituted Pyrazoles

A prevalent and highly adaptable method commences with the synthesis of a 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile or a related carboxylate derivative. This approach offers a robust platform for introducing diversity at various positions of the pyrazole ring.

A common starting point is the reaction of ethyl (ethoxymethylene)cyanoacetate with benzylhydrazine.[6] This condensation reaction efficiently forms the core pyrazole ring system. The resulting ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate serves as a versatile intermediate for the subsequent pyrimidine ring formation.

The pyrimidine ring is then typically constructed by cyclization with a suitable one-carbon source. Formamide is a widely used reagent for this purpose, leading to the formation of the pyrazolo[3,4-d]pyrimidin-4-one.[6] Subsequent chlorination of the pyrimidinone, often with phosphorus oxychloride (POCl₃), yields the key 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.[6] This activated intermediate readily undergoes nucleophilic aromatic substitution with ammonia or an appropriate amine to furnish the desired this compound analogs.

Synthetic_Workflow_1 A Ethyl (ethoxymethylene)cyanoacetate + Benzylhydrazine B Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate A->B Cyclization C 1-Benzyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one B->C Formamide D 4-Chloro-1-benzyl-1H- pyrazolo[3,4-d]pyrimidine C->D POCl3 E 1-Benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Analogs D->E R-NH2

Caption: General workflow for the synthesis of this compound analogs starting from ethyl (ethoxymethylene)cyanoacetate.

Strategy 2: Alternative Cyclization Approaches

Variations in the pyrimidine ring formation exist, offering alternative pathways to the target compounds. For instance, instead of formamide, other one-carbon sources or their equivalents can be employed. The use of urea or thiourea with a suitable pyrazole precursor can lead to the corresponding pyrazolo[3,4-d]pyrimidin-4-ones or -thiones, which can then be further functionalized.[7]

Structure-Activity Relationships (SAR) and Biological Significance

The this compound scaffold has proven to be a highly effective template for the design of kinase inhibitors. The rationale behind this lies in its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the interactions of adenine.

The benzyl group at the N1 position plays a multifaceted role in modulating the biological activity of these analogs. Its primary functions include:

  • Occupying Hydrophobic Pockets: The phenyl ring of the benzyl group can fit into hydrophobic pockets within the kinase active site, contributing to the overall binding affinity.

  • Modulating Solubility: The benzyl group influences the lipophilicity of the molecule, which in turn affects its solubility and cell permeability.

  • Providing a Vector for Further Modification: The phenyl ring can be substituted with various functional groups to fine-tune the electronic and steric properties of the molecule, allowing for optimization of target engagement and selectivity.

The amine group at the C4 position is a critical hydrogen bond donor, typically interacting with the backbone of the kinase hinge region. Modifications at this position are generally less tolerated, although prodrug strategies have been successfully employed by converting this amine to a carbamate to improve aqueous solubility.[8][9]

Modification Position Effect on Activity Rationale
Substitution on Benzyl RingN1Can increase or decrease potency and selectivityFine-tunes interactions with hydrophobic pockets and solvent-exposed regions.
Replacement of Benzyl GroupN1Can alter target selectivity and physicochemical propertiesBioisosteric replacements can improve metabolic stability or introduce new interactions.
Substitution on AmineC4Generally reduces activityThe primary amine is crucial for hinge binding; however, prodrugs can be an exception.
Substitution on Pyrazole RingC3Can significantly impact potency and selectivityAllows for targeting specific sub-pockets within the kinase active site.
Substitution on Pyrimidine RingC6Can modulate activity and physical propertiesProvides another vector for optimization.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the parent compound, this compound.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add benzylhydrazine (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Heat a mixture of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (10-15 eq) to 180-190 °C for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 3: Synthesis of 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine
  • To 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 3-5 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: Synthesis of this compound
  • Dissolve 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol or another suitable solvent.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

  • Heat the reaction mixture in a sealed vessel at 100-120 °C for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Annulation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A Mix Ethyl (ethoxymethylene)cyanoacetate and Benzylhydrazine in Ethanol B Reflux for 4-6 hours A->B C Concentrate and Recrystallize B->C D Product: Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate C->D E Heat Pyrazole Intermediate with Formamide (180-190 °C) D->E F Precipitate in Ice-Water E->F G Filter and Dry F->G H Product: 1-Benzyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one G->H I Reflux Pyrimidinone with POCl3/DMF H->I J Quench on Ice and Neutralize I->J K Extract with Organic Solvent J->K L Product: 4-Chloro-1-benzyl-1H- pyrazolo[3,4-d]pyrimidine K->L M Heat Chloro-intermediate with Ammonia Source in a Sealed Vessel L->M N Concentrate M->N O Purify by Column Chromatography N->O P Final Product: 1-Benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine O->P

Caption: Detailed step-by-step experimental workflow for the synthesis of this compound.

Future Directions and Bioisosteric Considerations

The exploration of this compound analogs is an active area of research. Future work will likely focus on the following areas:

  • Exploration of Novel Substituents: The synthesis of libraries with diverse substituents on the benzyl ring and other positions of the scaffold will continue to yield analogs with improved potency and selectivity for various kinase targets.

  • Bioisosteric Replacement of the Benzyl Group: To enhance properties such as metabolic stability and aqueous solubility, the benzyl group can be replaced with other moieties. Saturated and conformationally rigid bicyclic molecules are potential bioisosteres for the phenyl ring.[10] Additionally, replacing the phenyl ring with various heterocycles can introduce new hydrogen bonding interactions and modulate the compound's electronic profile.[11]

  • Development of Covalent Inhibitors: The incorporation of a reactive group (a "warhead") that can form a covalent bond with a specific amino acid residue in the target kinase is a promising strategy for developing highly potent and selective irreversible inhibitors.

Conclusion

The this compound scaffold is a highly valuable chemotype in drug discovery, particularly in the development of kinase inhibitors. The synthetic routes to these compounds are well-established and versatile, allowing for the generation of a wide array of analogs. A thorough understanding of the structure-activity relationships and the application of modern medicinal chemistry strategies, such as bioisosteric replacement, will continue to drive the discovery of novel therapeutics based on this privileged core.

References

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie. [Link]
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. [Link]
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • Bioisosteric Replacements. Chem-Space. [Link]
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. [Link]
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • Current status of pyrazole and its biological activities.
  • (PDF) Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

Physicochemical properties of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 5444-61-1). As a key heterocyclic scaffold in medicinal chemistry, this compound serves as a vital intermediate in the development of potent protein kinase inhibitors.[1] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of purine, enabling it to function as an ATP-competitive inhibitor for various enzyme targets in oncology and virology.[1] This document elucidates the compound's molecular structure, explores its known and predicted physicochemical characteristics, and provides detailed, field-proven protocols for its synthesis and analysis. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this scaffold in drug discovery and development programs.

Introduction: A Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine ring system is of considerable chemical and pharmaceutical importance due to its structural analogy to naturally occurring purines.[2] This bioisosteric relationship allows derivatives of this scaffold to mimic adenosine triphosphate (ATP) and compete for its binding site on a vast array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.

This compound emerges as a cornerstone intermediate for the synthesis of targeted kinase inhibitors. The benzyl group at the N1 position of the pyrazole ring serves as a crucial handle for synthetic modification and for establishing key interactions within the hydrophobic regions of kinase active sites. Derivatives of this core have shown promising inhibitory activity against critical targets such as Bruton's Tyrosine Kinase (BTK), implicated in B-cell malignancies, and Epidermal Growth Factor Receptor (EGFR), a driver in various carcinomas.[1][3]

However, a significant challenge in the development of pyrazolo[3,4-d]pyrimidine-based drug candidates is their often-low aqueous solubility, which can hinder bioavailability and formulation.[4][5] A thorough understanding of the physicochemical properties of core intermediates like this compound is therefore not merely academic; it is a prerequisite for designing next-generation inhibitors with improved pharmaceutical profiles.

Molecular and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This section details the known identifiers and physicochemical parameters of this compound.

Compound Identifiers and Core Properties

The following table summarizes the key identification and structural properties of the molecule.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5444-61-1[1]
Molecular Formula C₁₂H₁₁N₅[1]
Molecular Weight 225.25 g/mol [1]
SMILES C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N[1]
InChI Key MFJROXVGGWPNPO-UHFFFAOYSA-N[1]
Solubility and Lipophilicity
  • Aqueous Solubility: While specific quantitative data for this compound is not widely published, the pyrazolo[3,4-d]pyrimidine class is generally characterized by poor aqueous solubility.[4][5] This property is a critical consideration for drug development, often necessitating strategies like prodrug formulation to improve bioavailability.[4][5]

  • Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol, which are common solvents for synthesis and biological screening.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (XLogP3) for the parent scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, is -0.2.[6] The addition of the benzyl group significantly increases lipophilicity, which would result in a much higher LogP value for the title compound, influencing its membrane permeability and potential for off-target binding.

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of this compound are essential for its application in research.

Synthetic Workflow

The synthesis of this compound typically proceeds via a multi-step sequence starting from commercially available precursors. The workflow involves the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.

SynthesisWorkflow cluster_pyrazole Pyrazole Ring Formation cluster_benzylation N-Benzylation cluster_pyrimidine Pyrimidine Ring Annulation A Ethyl Cyanoacetate D 5-Amino-1H-pyrazole-4-carbonitrile A->D Condensation B Triethyl Orthoformate B->D C Hydrazine C->D F 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile D->F Alkylation E Benzyl Bromide E->F H This compound F->H Cyclization G Formamide G->H

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.

Rationale: This protocol utilizes a well-established cyclization reaction with formamide, which serves as both the reagent and solvent, providing the necessary carbon atom to form the pyrimidine ring. This is a common and efficient method for constructing pyrazolo[3,4-d]pyrimidines.[7]

Materials:

  • 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (20 mL per gram of starting material).

  • Cyclization: Heat the mixture to reflux (approx. 180-190 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water (100 mL).

  • Precipitation and Filtration: A precipitate will form upon pouring into water. Stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Analytical Characterization Protocol: HPLC

Objective: To determine the purity of the synthesized this compound.

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of small organic molecules. A reverse-phase C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity. The mobile phase gradient allows for the elution of both the main compound and any potential impurities with different polarities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or DMSO.

Data Interpretation: The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.

Role as an ATP-Competitive Kinase Inhibitor Scaffold

The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to act as ATP-competitive inhibitors. The core scaffold occupies the adenine-binding region of the kinase active site, while substituents at various positions can be modified to achieve potency and selectivity for the target kinase.

KinaseInhibition Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Phosphorylates NoReaction Inhibition of Phosphorylation (Signal Blocked) ATP ATP ATP->Kinase Binds to active site Phosphorylated Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated Inhibitor 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Scaffold) Inhibitor->Kinase Competitively Binds to active site

Sources

The Ascendancy of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Their Role in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology

The quest for targeted cancer therapies has led researchers down a multitude of molecular avenues, yet few have proven as fruitful as the exploration of heterocyclic compounds. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine ring allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of protein kinases, many of which are critical drivers of oncogenesis.[1][3] This guide provides an in-depth technical review of pyrazolo[3,4-d]pyrimidine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and their expanding role in the development of next-generation cancer therapeutics.

Mechanism of Action: Targeting the Engine of Cancer - Protein Kinases

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways orchestrated by protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated remarkable versatility in targeting a diverse range of these kinases, effectively shutting down the molecular engines of tumor growth and survival.

Kinase Inhibition: A Competitive Strategy

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through competitive inhibition of ATP at the kinase domain.[1] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to dock within the active site of the kinase.[1][3] Strategic chemical modifications to this core structure enable high-affinity binding and selectivity for specific kinases.

Below is a generalized workflow for assessing the kinase inhibitory potential of a novel pyrazolo[3,4-d]pyrimidine derivative.

G cluster_0 In Vitro Kinase Assay Workflow A Compound Synthesis & Purification B Kinase Panel Screening (Biochemical Assay) A->B Test compound library C Determine IC50 for Hits B->C Identify potent inhibitors D Selectivity Profiling C->D Assess off-target effects E Mechanism of Inhibition Studies (e.g., Michaelis-Menten) D->E Understand binding kinetics

Caption: Workflow for in vitro kinase inhibitor evaluation.

Key Kinase Targets in Cancer Therapy

The adaptability of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors for a multitude of oncogenic kinases:

  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[4][5]

  • Tyrosine Kinases (TKs): This large family of enzymes plays a crucial role in cellular signaling. Aberrant TK activity is implicated in the growth, angiogenesis, and metastasis of tumors.

    • Src and Abl Kinases: Derivatives have been developed as dual Src/Abl kinase inhibitors, showing promise in treating various leukemias.[6][7]

    • Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in non-small cell lung cancer and other solid tumors.[3][8] Several pyrazolo[3,4-d]pyrimidine-based compounds have been synthesized as potent EGFR inhibitors, including those active against resistant mutations like T790M.[9]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][10]

    • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[11] Potent and selective pyrazolo[3,4-d]pyrimidine inhibitors of FLT3 have been developed.[11][12][13]

    • RET Kinase: Rearranged during transfection (RET) is a proto-oncogene implicated in certain types of thyroid and lung cancers. Selective pyrazolo[3,4-d]pyrimidine-based RET inhibitors have been identified.[14]

  • Bruton's Tyrosine Kinase (BTK): The approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used in the treatment of B-cell cancers.[1]

The following diagram illustrates the central role of pyrazolo[3,4-d]pyrimidines in inhibiting key oncogenic signaling pathways.

G cluster_0 Oncogenic Signaling Pathways cluster_1 Cell Cycle Progression cluster_2 Growth & Proliferation cluster_3 Angiogenesis Pyrazolo Pyrazolo[3,4-d]pyrimidine Derivatives CDK CDK Pyrazolo->CDK Inhibition EGFR EGFR Pyrazolo->EGFR Inhibition Src_Abl Src/Abl Pyrazolo->Src_Abl Inhibition FLT3 FLT3 Pyrazolo->FLT3 Inhibition VEGFR VEGFR Pyrazolo->VEGFR Inhibition

Caption: Inhibition of key oncogenic kinases by pyrazolo[3,4-d]pyrimidines.

Beyond Kinase Inhibition: Other Anticancer Mechanisms

While kinase inhibition is the most prominent mechanism, some pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity through other routes:

  • Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives have been designed as antifolate agents, structurally similar to methotrexate, that inhibit DHFR, an enzyme crucial for nucleotide synthesis.[15] This leads to the arrest of cell proliferation, particularly in rapidly dividing cancer cells.[15]

  • Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15][16] This can be a direct consequence of kinase inhibition, leading to the downregulation of pro-survival signals, or through other cellular pathways.[15][16] For instance, some derivatives can modulate the expression of pro-apoptotic proteins like Bax and caspases, while decreasing anti-apoptotic proteins like Bcl-2.[15]

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The therapeutic success of pyrazolo[3,4-d]pyrimidine derivatives hinges on the rational design of their chemical structures. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modifications

The pyrazolo[3,4-d]pyrimidine core itself can be modified, but more commonly, substitutions at various positions of the bicyclic ring system are explored to enhance biological activity.

Key Substitution Points and Their Impact

Systematic modifications at different positions of the pyrazolo[3,4-d]pyrimidine ring have yielded valuable insights into the SAR of these compounds. For instance, in the development of multi-kinase inhibitors targeting FLT3 and VEGFR2, a series of derivatives were synthesized and evaluated.[11][13]

Compound IDR1 GroupR2 GroupIC50 (MV4-11 cells, µM)
1 4-aminophenyl3-methoxyphenylurea1.65
6 4-phenoxyphenyl3-methoxyphenylurea0.020
9 4-phenoxyphenyl4-chloro-3-(trifluoromethyl)phenylurea0.005
33 4-phenoxyphenyl4-chloro-3-(trifluoromethyl)phenylureaNot specified for MV4-11, but potent in vivo

Data adapted from a study on FLT3 and VEGFR2 inhibitors.[11][13]

The data clearly demonstrates that modifications to the substituents have a profound impact on the inhibitory activity. The transition from an amino linker to an ether linker and further modifications on the phenylurea moiety dramatically increased the potency against the FLT3-driven AML cell line.[11]

Experimental Protocols: From Synthesis to Biological Evaluation

The development of novel pyrazolo[3,4-d]pyrimidine derivatives involves a multi-step process encompassing chemical synthesis and rigorous biological testing.

General Synthetic Strategy

A common synthetic route to the pyrazolo[3,4-d]pyrimidine core involves the condensation of a substituted pyrazole precursor with a suitable cyclizing agent. The specific substituents on the final compound are introduced either on the starting materials or through subsequent modifications of the heterocyclic core.

G cluster_0 General Synthesis Workflow A Substituted Pyrazole Precursor B Cyclization Reaction A->B C Pyrazolo[3,4-d]pyrimidine Core B->C D Functional Group Interconversion C->D Substitution/Coupling E Final Derivative D->E

Caption: A simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The Clinical Landscape and Future Perspectives

The extensive preclinical research on pyrazolo[3,4-d]pyrimidine derivatives has translated into significant clinical progress. The approval of ibrutinib for various B-cell malignancies stands as a landmark achievement, validating the therapeutic potential of this scaffold.[1] Numerous other derivatives are currently in various stages of clinical trials for a range of cancers.[17]

The future of pyrazolo[3,4-d]pyrimidine research is bright, with several exciting avenues being explored:

  • Dual-Target Inhibitors: The development of compounds that can simultaneously inhibit multiple key oncogenic pathways is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[18]

  • Targeting Resistance Mutations: A major challenge in targeted therapy is the emergence of drug resistance. The design of next-generation pyrazolo[3,4-d]pyrimidine derivatives that can effectively inhibit both wild-type and mutant forms of kinases is a key area of focus.[9]

  • Improved Drug Delivery: Overcoming challenges such as poor water solubility and blood-brain barrier penetration is crucial for maximizing the clinical utility of these compounds.[19] Novel formulation strategies, such as the use of polymer-drug dispersions, are being investigated to enhance bioavailability and tissue penetration.[19]

References

  • Al-Salahi, R., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
  • Ghorab, M. M., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11), 633-638. [Link]
  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 17074-17096. [Link]
  • Baud, M. G. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1139-1150. [Link]
  • Baud, M. G. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(9), 10539-10551. [Link]
  • Li, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
  • Li, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 13(6), 726-737. [Link]
  • Castelli, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]
  • Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]
  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][15][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14739-14757. [Link]
  • Li, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
  • Abdelgawad, M. A., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
  • Shoman, M. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
  • Lavecchia, A., et al. (2016). A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. Oncotarget, 7(40), 65171-65184. [Link]
  • Abdelgawad, M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Semantic Scholar. [Link]
  • Shoman, M. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]
  • El-Adl, K., et al. (2022).
  • Liu, J., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]
  • Abouzid, K. A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1972. [Link]

Sources

A Comprehensive Technical Guide to 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. As a bioisostere of purine, this heterocyclic system is adept at interacting with the ATP-binding sites of a multitude of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a major focus of drug discovery efforts.

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 5444-61-1 ) is a key derivative of this privileged scaffold. The introduction of a benzyl group at the N1 position of the pyrazole ring provides a crucial handle for synthetic elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application as a foundational structure for the development of potent and selective kinase inhibitors.

Caption: Core structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and overall druglikeness.

PropertyValueSource
CAS Number 5444-61-1[1]
Molecular Formula C₁₂H₁₁N₅[1]
Molecular Weight 225.25 g/mol [1]
IUPAC Name This compound[1]
Boiling Point (Predicted) 235.1 °C
InChI Key MFJROXVGGWPNPO-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. The following is a representative synthetic route based on established methodologies for the construction of the pyrazolo[3,4-d]pyrimidine core.[2]

Signaling_Pathway cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Processes ATP ATP Kinase Protein Kinase ATP->Kinase Binds Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds (Inhibition) Proliferation Cell Proliferation Survival Cell Survival Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Downstream->Proliferation Downstream->Survival

Sources

Safety and handling of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established safety protocols with expert insights into the specific risks associated with potent heterocyclic kinase inhibitors. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures to mitigate exposure and ensure a secure research environment. Methodologies are presented as self-validating systems, explaining the causal logic behind each procedural step to foster a culture of safety and scientific integrity.

Section 1: Compound Profile and Inherent Risks

Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold

This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, acting as a versatile core for developing potent inhibitors of various protein kinases.[1][2] As purine analogs, these compounds are designed to interact with ATP-binding sites on enzymes, which is the basis of their therapeutic potential and, concurrently, their primary toxicological concern.[1] Uncontrolled exposure can lead to off-target biological activity in laboratory personnel. Therefore, handling this compound requires the assumption of high potency and the implementation of rigorous safety measures.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from the parent compound, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, and analogous potent kinase inhibitors, provide a strong basis for hazard assessment.[3][4] The primary hazards are summarized below.

Hazard Classification (Inferred)GHS Hazard StatementRationale and Implication
Acute Toxicity, Oral (Category 3/4) H301/H302: Toxic or Harmful if swallowed.[5][6][7]The compound is biologically active. Ingestion could lead to systemic toxicity. Accidental ingestion via contaminated hands is a primary risk.
Skin Irritation (Category 2) H315: Causes skin irritation.[5]The heterocyclic amine structure can be irritating to the skin upon direct contact. Prolonged exposure should be avoided.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[5]Powdered compounds can easily become airborne and cause significant irritation or damage upon contact with the eyes.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.[5]Inhalation of the fine powder can irritate the respiratory tract. This is a critical risk when handling the solid form.

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

A robust safety plan does not rely on a single measure but integrates multiple layers of protection. This "Hierarchy of Controls" prioritizes engineering solutions and administrative controls to minimize reliance on PPE alone.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Barrier) Engineering->Administrative PPE Personal Protective Equipment (Final Barrier) Administrative->PPE Spill Spill Occurs Assess Assess Hazard (Size, Location, Toxicity) Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Is it minor and contained? Major Major Spill (Outside Containment) Assess->Major No Cleanup Trained Personnel Clean Up Spill Minor->Cleanup Evacuate Alert & Evacuate Area Major->Evacuate Report Report Incident to Supervisor Cleanup->Report ContactEHS Contact EHS / Emergency Services Evacuate->ContactEHS ContactEHS->Report

Caption: Decision workflow for responding to a chemical spill.

  • Minor Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand). [8][9] 3. Carefully sweep the absorbed material into a designated hazardous waste container. [10] 4. Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood):

    • Alert others immediately and evacuate the area. [8][11] 2. Close the laboratory doors to contain vapors. [8] 3. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. [8] 4. Do not attempt to clean it up yourself unless you are specifically trained for major spill response.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [7][12][13]
Skin Contact Immediately remove contaminated clothing. [5][14]Flush the affected skin with copious amounts of water for at least 15 minutes. [13]Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [7][14]Rinse the mouth with water and seek immediate medical attention. [7][14]Provide the SDS or chemical name to the medical personnel.

Section 5: Storage and Waste Disposal

Long-Term Storage

Proper storage is essential for maintaining compound integrity and ensuring safety.

  • Temperature: Store in a cool, dry, and well-ventilated place, often refrigerated at 2-8°C as recommended by the supplier. [10]* Container: Keep the container tightly sealed to prevent exposure to moisture and air. [5][10][14]* Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and relevant hazard warnings.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Collect all contaminated solid waste (gloves, weigh paper, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container. [15][16]* Aqueous/Solvent Waste: Collect contaminated liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific pickup and disposal procedures.

References

  • Chemical Spill procedure. University of Wollongong.
  • CHEMICAL SPILL PROCEDURES. UNC Charlotte Environmental Health and Safety.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem, National Center for Biotechnology Information.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. MDPI.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health (NIH).
  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed, National Institutes of Health (NIH).
  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed, National Institutes of Health (NIH).

Sources

The Antiviral Potential of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and a cornerstone for the development of potent kinase inhibitors.[1] This technical guide provides an in-depth exploration of the antiviral potential of a specific derivative, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While direct antiviral screening data for this exact molecule remains limited in publicly accessible literature, this document synthesizes the current understanding of the broader pyrazolo[3,4-d]pyrimidine class as antiviral agents, with a particular focus on the structure-activity relationships (SAR) that inform the potential of the 1-benzyl derivative. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for its synthesis and antiviral evaluation, and provide a forward-looking perspective on its promise in the landscape of antiviral drug discovery.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus has garnered significant attention from medicinal chemists due to its structural resemblance to endogenous purines. This mimicry allows it to effectively compete with ATP for the binding sites of a multitude of enzymes, most notably protein kinases.[1] Consequently, this scaffold is at the heart of numerous inhibitors targeting kinases such as Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Src/Abl, with profound implications for oncology.[2][3][4]

Beyond its success in cancer therapeutics, the pyrazolo[3,4-d]pyrimidine chemotype is an emerging area of interest in virology.[1] The rationale for its antiviral potential is often linked to the inhibition of host or viral kinases that are essential for viral replication. This guide focuses on the untapped potential of this compound as a candidate for antiviral drug development.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively documented, its preparation can be extrapolated from established synthetic routes for analogous pyrazolo[3,4-d]pyrimidines. The following proposed synthesis is a logical and efficient pathway for obtaining the target compound for research purposes.

Proposed Synthetic Pathway

Synthetic_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate A->C Reaction B Benzylhydrazine B->C E 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C->E Cyclization D Formamide D->E G 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine E->G Chlorination F POCl3 F->G I This compound G->I Amination H NH3 H->I

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol:
  • Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate:

    • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add an equimolar amount of benzylhydrazine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Synthesis of 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one:

    • Heat the ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate with an excess of formamide at 180-190°C for 6-8 hours.

    • Monitor the cyclization by TLC.

    • After cooling, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the pyrimidinone derivative.

  • Synthesis of 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine:

    • Reflux the 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃) for 4-6 hours.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the chlorinated intermediate.

  • Synthesis of this compound:

    • Dissolve the 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., isopropanol) and treat with a solution of ammonia in methanol or aqueous ammonia.

    • Heat the mixture in a sealed tube or under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction, remove the solvent, and purify the resulting solid by column chromatography or recrystallization to afford the final product, this compound.

Antiviral Potential: A Landscape of Possibilities

Activity Against Flaviviruses: The Case of Zika Virus

Research into inhibitors of the Zika virus (ZIKV), a member of the Flaviviridae family, has provided the most relevant insights into the potential of this scaffold. A study by Jung et al. (2022) explored 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as ZIKV inhibitors.[5] This research is pivotal for our understanding of the SAR of this class of compounds.

A key finding from this study was the critical role of the substituent at the 1-position of the pyrazole ring. The unsubstituted analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 7 in the study), was found to be devoid of anti-ZIKV activity.[5] This suggests that the nature of the substituent at this position is a key determinant of antiviral efficacy. The benzyl group in our compound of interest, with its increased flexibility and lipophilicity compared to a phenyl group, warrants investigation to determine if it can confer antiviral activity.

Broad-Spectrum Antiviral Activity of the Scaffold

Derivatives of pyrazolo[3,4-d]pyrimidine have also shown promise against other viruses, including:

  • Herpes Simplex Virus (HSV): Certain pyrazolo[3,4-d]pyrimidine nucleosides have exhibited significant activity against HSV-2.[6]

  • RNA Viruses: A novel pyrazolo[3,4-d]pyrimidine nucleoside analog demonstrated broad-spectrum activity against several RNA viruses, including influenza B, parainfluenza, and picornaviruses.[7][8]

This broad-spectrum potential highlights the versatility of the pyrazolo[3,4-d]pyrimidine core and suggests that this compound should be screened against a diverse panel of viruses.

Hypothesized Mechanisms of Antiviral Action

The primary mechanism by which pyrazolo[3,4-d]pyrimidines are thought to exert their biological effects is through the inhibition of protein kinases.[1] Viruses often hijack host cell kinases to facilitate their replication, making these enzymes attractive targets for antiviral therapy.

Potential Kinase Targets:
  • Src Family Kinases: These kinases are involved in numerous cellular processes, including cell growth, differentiation, and survival, and are often exploited by viruses. Pyrazolo[3,4-d]pyrimidines have been developed as potent Src inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR signaling has been implicated in the replication of several viruses. The development of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors for cancer therapy suggests a potential crossover application in virology.[3]

  • Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a key regulator of necroptosis, a form of programmed cell death that can be triggered by viral infections. Inhibitors of RIP1 kinase, including those with a pyrazole core, are being investigated for their therapeutic potential.[9]

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Viral_Replication Viral Replication Viral_Assembly Viral Assembly & Egress Host_Kinase Host Cell Kinase (e.g., Src, EGFR) Host_Kinase->Viral_Replication Required for Compound This compound Compound->Host_Kinase Inhibition

Caption: Hypothesized mechanism of action via host cell kinase inhibition.

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral potential of this compound requires a series of well-defined in vitro assays.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound to establish a therapeutic window.

Protocol: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, Huh-7) at an appropriate density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assays

A variety of assays can be employed to determine the antiviral efficacy of the compound.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Workflow for Antiviral Screening

Antiviral_Screening_Workflow Start Synthesized Compound: This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Assay Primary Antiviral Screen (e.g., Plaque Reduction Assay) Determine EC50 Start->Antiviral_Assay SI_Calculation Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calculation Antiviral_Assay->SI_Calculation Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Inhibition Assays) SI_Calculation->Mechanism_Studies If SI is favorable Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization End Promising Antiviral Candidate Lead_Optimization->End

Caption: A streamlined workflow for the in vitro antiviral evaluation of the target compound.

Data Presentation and Interpretation

While no specific data exists for this compound, the following table presents data for a closely related analog from the study by Jung et al. (2022) to provide a contextual framework for expected results.

CompoundStructureAnti-ZIKV EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound 7 (Jung et al.) 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine> 50> 50N/A
Hypothetical Data for 1-Benzyl Derivative This compoundTo be determinedTo be determinedTo be determined

Data for Compound 7 is sourced from Jung et al. (2022).[5]

The lack of activity for the 1-phenyl analog underscores the importance of the N1-substituent. The benzyl group, with its different steric and electronic properties, may interact differently with the putative target, potentially leading to antiviral activity. A high Selectivity Index (SI = CC₅₀/EC₅₀) is a critical parameter, indicating that the compound is significantly more toxic to the virus than to the host cells.

Future Perspectives and Conclusion

The this compound represents an intriguing yet underexplored molecule in the realm of antiviral research. The established versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with the known importance of the N1-substituent for antiviral activity, provides a strong rationale for its investigation.

Key future directions include:

  • Synthesis and Confirmatory Analysis: The first crucial step is the successful synthesis and rigorous characterization of this compound.

  • Broad-Spectrum Antiviral Screening: The compound should be screened against a diverse panel of viruses, including but not limited to, flaviviruses (Zika, Dengue), herpesviruses, and respiratory viruses.

  • Mechanism of Action Elucidation: Should antiviral activity be observed, detailed mechanistic studies will be paramount. This should include a comprehensive kinase inhibition profiling to identify potential host or viral targets.

  • Structure-Activity Relationship (SAR) Studies: The benzyl group can be further modified to probe the effects of substituents on the phenyl ring, linker length, and other structural features to optimize potency and selectivity.

References

  • Smee, D. F., et al. (1987). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 31(10), 1535–1541. [Link]
  • Jung, E., Soto-Acosta, R., Geraghty, R. J., & Chen, L. (2022). Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. Molecules, 27(18), 6109. [Link]
  • Srivastava, P. C., et al. (1987). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Journal of Medicinal Chemistry, 30(9), 1603-1608. [Link]
  • Jung, E., Soto-Acosta, R., Geraghty, R. J., & Chen, L. (2022). Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. Molecules, 27(18), 6109. [Link]
  • Li, X., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 14(11), 103413. [Link]
  • Wang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 509-516. [Link]
  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863. [Link]
  • Smee, D. F., et al. (1987). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 31(10), 1535–1541. [Link]
  • Di Stefano, A., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 553-557. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key scaffold in the development of kinase inhibitors for oncology and virology. The synthesis involves the N-benzylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and outlines the necessary characterization and purification techniques. The protocol is designed to be self-validating, with explanations for each step to ensure both reproducibility and a thorough understanding of the reaction.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with significant biological activity.[1][2] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a variety of enzymatic targets.[2] Specifically, derivatives of this scaffold have shown promise as antitumor agents and kinase inhibitors.[3][4] The targeted synthesis of specific analogues, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[5]

The protocol herein details a robust method for the selective N-benzylation of the pyrazole ring in 4-amino-1H-pyrazolo[3,4-d]pyrimidine. The strategic introduction of a benzyl group at the N1 position can significantly influence the compound's pharmacological properties, including its binding affinity and selectivity for target kinases.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism). The nitrogen atom at the N1 position of the pyrazole ring of 4-amino-1H-pyrazolo[3,4-d]pyrimidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A base is utilized to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow Start Starting Material 4-amino-1H-pyrazolo[3,4-d]pyrimidine Reaction N-Benzylation Reaction (Benzyl Bromide, Base, Solvent) Start->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 3 Product Final Product This compound Purification->Product Step 4 Characterization Characterization (NMR, MS, etc.) Product->Characterization Validation

Caption: A high-level overview of the synthesis process.

Diagram 2: Chemical Transformation

Chemical Reaction cluster_reactants Reactants cluster_product Product 4-amino-1H-pyrazolo[3,4-d]pyrimidine 4-amino-1H-pyrazolo[3,4-d]pyrimidine This compound This compound 4-amino-1H-pyrazolo[3,4-d]pyrimidine->this compound  Base, Solvent   Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound

Caption: The core chemical reaction for N-benzylation.

Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of pyrazolo[3,4-d]pyrimidines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
4-amino-1H-pyrazolo[3,4-d]pyrimidine2380-63-4135.13Starting material. Ensure it is dry.
Benzyl bromide100-39-0171.04Lachrymator. Handle in a fume hood.
Potassium carbonate (K₂CO₃)584-08-7138.21Anhydrous. Used as the base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous. Reaction solvent.
Ethyl acetate (EtOAc)141-78-688.11For extraction.
Brine (saturated NaCl solution)N/AN/AFor washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying the organic layer.
Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature using a syringe.

    • Rationale: Adding the benzyl bromide dropwise helps to control any potential exotherm and ensures a homogenous reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating accelerates the rate of the SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction as it solvates the cation of the base, leaving the anion more reactive.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The aqueous work-up removes the DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic layer.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl group and the overall structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression.

  • Side Products: Be aware of the potential for dialkylation or alkylation at other nitrogen atoms. The use of a slight excess of the alkylating agent and careful control of the reaction conditions can minimize these side products. Purification by column chromatography is effective in separating the desired product from any isomers.

  • Purity Assessment: The purity of the final compound should be assessed by NMR and, if necessary, by HPLC. A sharp melting point is also a good indicator of high purity.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. By following these detailed steps and understanding the rationale behind them, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The inherent flexibility in the choice of purification methods allows for adaptation based on the specific needs and scale of the synthesis.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
  • Synthesis of Substituted 1H-Pyrazolo[3,4-D]Pyrimidines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
  • Allopurinol: Clinical Considerations in the Development and Treatment of Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, and Other Associated Drug Reactions.
  • Preparation method of allopurinol.
  • Allopurinol Mechanism of Action for Gout.
  • Allopurinol kinetics.

Sources

How to perform a kinase inhibition assay with 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Performing a Kinase Inhibition Assay with 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for developing potent kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows molecules based on this scaffold to act as ATP-competitive inhibitors for a wide range of kinases, which are critical targets in oncology and immunology.[1][2][3] this compound is a representative member of this class, poised for investigation against various kinases, particularly tyrosine kinases like those in the Src family.[4] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the inhibitory potency (IC50) of this compound. We will detail the principles of a robust, luminescence-based kinase assay, provide a step-by-step protocol for the Promega ADP-Glo™ Kinase Assay, and outline the necessary data analysis to ensure scientifically sound and reproducible results.

Part 1: Scientific Principles of Kinase Inhibition

The Kinase Reaction and Competitive Inhibition

Protein kinases catalyze the transfer of a γ-phosphate group from a nucleoside triphosphate, typically ATP, to a hydroxyl group on a serine, threonine, or tyrosine residue of a protein or peptide substrate. This phosphorylation event is a fundamental mechanism of signal transduction in cells. The pyrazolo[3,4-d]pyrimidine core of this compound is an isostere of adenine, enabling it to bind to the ATP-binding pocket of a kinase.[3] This binding is competitive with ATP, meaning the inhibitor and ATP directly compete for the same site on the enzyme. An effective inhibitor will block ATP from binding, thereby preventing phosphorylation of the substrate and inhibiting the downstream signaling cascade.

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase_A Kinase Active Site Product_A Phosphorylated Substrate + ADP Kinase_A->Product_A Catalyzes ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site Blocked No Reaction Kinase_B->Blocked Inhibitor_B 1-benzyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor_B->Kinase_B Occupies Site ATP_B ATP ATP_B->Kinase_B Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

Choosing the Right Assay Technology

Several methods exist to quantify kinase activity, each with distinct advantages.[5][6][7]

  • Radiometric Assays: Traditionally the gold standard, these assays use ³²P-labeled ATP and measure the incorporation of radioactivity into the substrate.[8] While highly sensitive, they generate radioactive waste and have safety concerns.

  • Fluorescence/FRET Assays: Homogeneous Time-Resolved Fluorescence (HTRF®) is a popular method that detects the phosphorylated product using specific antibodies and FRET pairs.[9][10] It is highly amenable to high-throughput screening (HTS).

  • Luminescence-Based Assays: These assays quantify one of the reaction products, ADP. The ADP-Glo™ Kinase Assay is a universal platform that measures the amount of ADP produced, which directly correlates with kinase activity.[11][12] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an excellent choice for IC50 determination.

For this application note, we will focus on the ADP-Glo™ Kinase Assay due to its universality and robustness in characterizing inhibitors for virtually any kinase.[13]

Part 2: Materials and Reagents

  • Test Compound: this compound (e.g., from BenchChem[14]).

  • Kinase: Purified, active tyrosine kinase (e.g., recombinant human c-Src, Promega).

  • Kinase Substrate: Appropriate peptide substrate for the selected kinase (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide substrate like AAN-SRCtide).

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP

    • ADP

  • Buffers: Kinase-specific reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Labware: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume).

  • Equipment:

    • Multichannel pipettes

    • Plate shaker

    • Luminometer capable of reading glow luminescence.

Part 3: Detailed Experimental Protocol (ADP-Glo™ Assay)

This protocol is designed for a 384-well plate format. Volumes can be adjusted for other plate types, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[15]

Step A: Reagent Preparation
  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution series of the compound. For a 10-point dose-response curve, perform 1:3 serial dilutions in 100% DMSO. This creates a range of concentrations to test (e.g., 10 mM down to 0.5 µM).

  • Intermediate Dilution: Further dilute the DMSO serial dilutions into the kinase reaction buffer to create a 5X working solution of each concentration. Causality Note: This step is critical to ensure the final DMSO concentration in the kinase reaction remains low and constant (e.g., 1%) across all wells to prevent solvent-induced artifacts.

  • Kinase Working Solution: Dilute the kinase enzyme in kinase reaction buffer to a 2.5X concentration. The optimal concentration should be determined empirically to achieve ~10-30% conversion of ATP to ADP in the reaction time.

  • Substrate/ATP Working Solution: Prepare a 2.5X solution containing both the kinase substrate and ATP in the kinase reaction buffer. Causality Note: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

Step B: Kinase Reaction Setup (5 µL per well)
  • Plate Layout: Design the plate layout to include:

    • Test Wells: Containing the inhibitor at various concentrations.

    • Positive Control (0% Inhibition): Contains DMSO vehicle instead of inhibitor.

    • Negative Control (100% Inhibition): Contains no kinase enzyme.

  • Add Inhibitor: Add 1 µL of the 5X inhibitor working solution (from Step A3) or 5% DMSO (for positive control wells) to the appropriate wells.

  • Add Enzyme: Add 2 µL of the 2.5X kinase working solution (from Step A4) to all wells except the negative control wells. Add 2 µL of kinase buffer to the negative control wells.

  • Initiate Reaction: Add 2 µL of the 2.5X Substrate/ATP working solution (from Step A5) to all wells.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the reaction at room temperature (or 30°C) for 60 minutes.

Step C: Performing the ADP-Glo™ Luminescence Assay
  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[12] Causality Note: This step terminates the kinase reaction and the reagent's ultra-pure luciferase depletes the remaining ATP, reducing background signal.

  • Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12][15] Causality Note: This reagent converts the ADP generated by the kinase back into ATP, which is then used by a thermostable luciferase to produce a stable "glow-type" luminescent signal.

Step D: Data Acquisition
  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.5-1 second per well is typically sufficient.

Part 4: Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this into percent inhibition for each inhibitor concentration.

  • Average Controls: Calculate the average RLU for the positive (0% inhibition, RLU_max) and negative (100% inhibition, RLU_min) control wells.

  • Calculate Percent Inhibition: For each test well (RLU_sample), use the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16]

  • Plot Data: Create a graph with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.

  • Non-linear Regression: Use a data analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[17]

  • Interpolate IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.

Sample Data Presentation
Inhibitor Conc. [µM]Log [Inhibitor]Avg. RLU% Inhibition
1002.0015,25098.5%
33.31.5218,98094.2%
11.11.0535,40075.1%
3.70.5778,55025.3%
1.20.0895,1006.2%
0.4-0.40101,200-0.4%
Positive Control (0)-100,8000.0%
Negative Control-12,500100.0%

From a curve fit to this data, the calculated IC50 might be 5.1 µM .

Part 5: Workflow and Assay Validation

A robust and reliable assay is self-validating. Key statistical parameters like the Z'-factor should be calculated during assay development to ensure it is suitable for screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions prep_reagents Prepare 2.5X Kinase and 2.5X Substrate/ATP Solutions add_inhibitor Add 1µL Inhibitor/DMSO to 384-well Plate prep_reagents->add_inhibitor add_enzyme Add 2µL Kinase Solution add_inhibitor->add_enzyme start_reaction Add 2µL Substrate/ATP Solution to Start add_enzyme->start_reaction incubate_reaction Incubate 60 min at Room Temp start_reaction->incubate_reaction add_adpglo Add 5µL ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->add_adpglo add_kdr Add 10µL Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_kdr read_plate Read Luminescence (RLU) add_kdr->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. Log[I]) calc_inhibition->plot_curve calc_ic50 Non-linear Regression Fit plot_curve->calc_ic50 result Determine IC50 Value calc_ic50->result

Caption: Complete workflow for IC50 determination.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.
  • ADP-Glo™ Kinase Assay Protocol.
  • Development of a HTRF® Kinase Assay for Determin
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme.ACS Medicinal Chemistry Letters.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.Future Journal of Pharmaceutical Sciences.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors.
  • HTRF KinEASE TK Kit, 1,000 Assay Points.Revvity.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • ADP Glo Protocol.Promega.
  • New pyrazolo[3,4-d]pyrimidine deriv
  • HTRF® Kinase Assay Protocol | Download Table.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • An In-depth Technical Guide to SU6656 and its Role in Src Family Kinase Signaling.Benchchem.
  • Screening assays for tyrosine kinase inhibitors: A review.PubMed.
  • SRC Kinase Assay.
  • Screening assays for tyrosine kinase inhibitors: A review.Lirias - KU Leuven.
  • Kinase assays.BMG LABTECH.
  • c-Src Kinase Inhibitor Screening Assay Kit.
  • Kinase inhibition assay. Determination of IC50 in dose–response curves...
  • This compound.Benchchem.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.Benchchem.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.PMC - NIH.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.Arabian Journal of Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note & Protocol: Assessing the Cytotoxicity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for evaluating the cytotoxic effects of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class is of significant interest in drug discovery, often investigated for its potential as kinase inhibitors in oncology.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from experimental design to data interpretation. We will detail two robust, cell-based assays for quantifying cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.

Introduction: The Scientific Rationale

Pyrazolo[3,4-d]pyrimidine derivatives are a well-established class of heterocyclic compounds that have shown promise as potent inhibitors of various protein kinases.[1][3] These enzymes play a critical role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] this compound shares this core structure, suggesting its potential as an anti-proliferative agent.[5]

Cytotoxicity testing is a crucial first step in the preclinical evaluation of any potential therapeutic compound.[6] It provides essential data on the dose-dependent effects of a compound on cell viability and helps to establish a therapeutic window. By employing orthogonal assays, such as the MTT and LDH assays, we can gain a more comprehensive understanding of the compound's cytotoxic mechanism. The MTT assay quantifies the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing a measure of metabolic activity. Conversely, the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cell death.

Materials and Reagents

Cell Culture
  • Cell Lines: The choice of cell line is critical and should be guided by the therapeutic target of the compound. Given that pyrazolo[3,4-d]pyrimidine derivatives often target kinases implicated in cancer, a panel of human cancer cell lines is recommended.[7][8] Examples include:

    • A549 (non-small cell lung cancer)[9]

    • MCF-7 (breast cancer)[9]

    • HCT-116 (colon cancer)

    • A normal, non-cancerous cell line (e.g., hTERT Gingival Fibroblasts) should be included as a control to assess selective cytotoxicity.[7]

  • Culture Media: Appropriate complete media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

Test Compound
  • This compound: A stock solution (e.g., 10 mM) should be prepared in sterile DMSO and stored at -20°C. Due to the potential for low aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, careful preparation of the stock solution is crucial.

Assay-Specific Reagents
  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[10][11]

  • LDH Assay:

    • Commercially available LDH cytotoxicity assay kit (recommended for consistency and reliability). These kits typically include a substrate mix, assay buffer, and stop solution.[12]

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture & Seeding compound_prep Compound Dilution cell_culture->compound_prep Prepare serial dilutions treatment Treat cells with compound (24-72 hours incubation) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: General experimental workflow for cytotoxicity testing.

Detailed Protocols

Cell Seeding
  • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of the assay. A typical starting point is 1 x 10^4 cells/well in a 96-well plate.[11]

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Compound Treatment
  • Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

    • Untreated Control: Cells in complete culture medium only.

    • Positive Control (for LDH assay): Cells treated with a lysis buffer to induce maximum LDH release.[12]

    • Media Blank: Wells containing only culture medium to measure background absorbance.

  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

MTT Assay Protocol[8][9][21]
  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

LDH Assay Protocol[11][12][20]
  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Cell Viability (MTT Assay)

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation of Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Spontaneous LDH Release: Absorbance from the untreated control.

  • Maximum LDH Release: Absorbance from the positive control (lysed cells).

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results should be summarized in a clear and concise table.

Cell LineAssayIncubation Time (h)IC50 (µM)
A549MTT48[Insert Value]
A549LDH48[Insert Value]
MCF-7MTT48[Insert Value]
MCF-7LDH48[Insert Value]
HCT-116MTT48[Insert Value]
HCT-116LDH48[Insert Value]
hTERT FibroblastsMTT48[Insert Value]
hTERT FibroblastsLDH48[Insert Value]

Interpretation and Validation

  • Consistency Between Assays: Compare the IC50 values obtained from the MTT and LDH assays. While the absolute values may differ slightly due to the different biological processes being measured, they should show a similar trend.

  • Selective Cytotoxicity: A significantly higher IC50 value in the normal cell line compared to the cancer cell lines suggests that the compound may have a selective cytotoxic effect on cancer cells.

  • Mechanism of Action: The results from these assays can provide initial clues about the mechanism of cell death. For example, a potent effect in the MTT assay may suggest mitochondrial dysfunction, while a strong signal in the LDH assay points to membrane damage. Further assays, such as apoptosis assays (e.g., Annexin V/PI staining), can provide more definitive answers.[13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the cytotoxicity of this compound. By following these detailed steps and employing the recommended controls, researchers can generate reliable and reproducible data to inform the early-stage development of this and other pyrazolo[3,4-d]pyrimidine-based compounds as potential therapeutic agents.

References

  • Roche Applied Science. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • OPS Diagnostics. (n.d.).
  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Abcam. (n.d.).
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • El-Damasy, A. K., et al. (2020).
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Al-Ostath, A., et al. (2020).
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability.
  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ChemicalBook. (2025). 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • BenchChem. (n.d.). This compound.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Royal Society of Chemistry. (n.d.).
  • Chemsrc. (2025). 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4.
  • Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • National Institutes of Health. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Bentham Science Publisher. (n.d.).
  • National Institutes of Health. (n.d.). STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA.
  • National Institutes of Health. (n.d.). Cell line‐based assessment of BTK inhibitors.
  • Arabian Journal of Chemistry. (2024).
  • Daicel Pharma Standards. (n.d.). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC].
  • National Institutes of Health. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • National Institutes of Health. (2024).
  • American Elements. (n.d.). 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | CAS 56156-23-1.
  • Usiena Air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
  • Pharmaffiliates. (n.d.). Product Name : 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.
  • MDPI. (2023).
  • Sigma-Aldrich. (n.d.). 4-(4-(2-me-benzyl)-1-piperazinyl)-1h-pyrazolo(3,4-d)pyrimidine.

Sources

NMR and mass spectrometry analysis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Definitive Structural Elucidation of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound, a key heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged structure" known for its role in developing potent kinase inhibitors.[1][3] As such, unambiguous characterization is paramount for advancing research and ensuring the validity of biological findings. This document outlines detailed protocols and expert interpretation for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, empowering researchers to confirm the identity, purity, and structure of this important molecule with confidence.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The this compound molecule belongs to a class of compounds that are analogues of naturally occurring purines.[4] This structural similarity allows them to interact with a wide range of biological targets, most notably protein kinases, which are crucial regulators of cell signaling.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making compounds based on this scaffold highly valuable in oncology research.[1]

Given its therapeutic potential, the precise structural confirmation of any synthesized or procured batch of this compound is a non-negotiable prerequisite for further study. This guide provides the analytical workflows to achieve this.

Molecular Structure and Properties
PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₁N₅[5]
Molecular Weight 225.25 g/mol [5]
CAS Number 5444-61-1 / 58360-86-4[2][6]
Structure Chemical structure of this compoundN/A

Mass Spectrometry Analysis: Confirming Molecular Weight and Fragmentation

Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. The sample must be fully dissolved.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

  • Method Parameters:

    • Ionization Mode: Positive (ESI+)

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: 50 - 500 m/z

    • Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and confirm structural motifs.

Data Interpretation: Expected Results

The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₁₂H₁₁N₅, the expected exact mass of the neutral molecule is 225.1014. Therefore, the protonated ion should be observed at m/z 226.1092 .

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The observed mass should be within a 5 ppm tolerance of the theoretical mass.

Predictive Fragmentation Analysis

The fragmentation pattern provides a structural fingerprint. Based on established fragmentation of pyrimidine and fused heterocyclic systems, a predictable pathway can be proposed.[7][8] The N-benzyl bond is a likely point of initial cleavage.

G M [M+H]⁺ m/z 226.1 F1 Tropylium Cation m/z 91.05 M->F1 - C₇H₇• F2 Pyrazolo[3,4-d]pyrimidin-4-amine Radical m/z 135.05 M->F2 - C₇H₇• F3 Loss of HCN m/z 108.04 F2->F3 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway.

Expected Key Fragments:

m/z (Theoretical)Ion IdentityDescription
226.1092[M+H]⁺Protonated molecular ion.
135.0545[M - C₇H₇]⁺Loss of the benzyl radical, leaving the core heterocyclic structure. This is a highly diagnostic peak.
91.0548[C₇H₇]⁺Benzyl cation, often rearranging to the stable tropylium ion. This is a hallmark of benzyl-substituted compounds.
108.0439[Fragment - HCN]⁺Subsequent loss of hydrogen cyanide from the m/z 135 fragment, indicative of the amine-bearing pyrimidine ring.

NMR Spectroscopy Analysis: Unambiguous Structure Confirmation

NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not typically obscure key signals.[9][10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Run:

    • 1D: ¹H, ¹³C{¹H}, DEPT-135

    • 2D: COSY, HSQC, HMBC

Data Interpretation: Expected Chemical Shifts and Correlations

The following tables provide expected chemical shifts based on data from structurally similar pyrazolo[3,4-d]pyrimidines.[3][9][10]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

SignalApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
H-68.6 - 8.8s1HPyrimidine CHDeshielded proton on the electron-deficient pyrimidine ring.
H-38.1 - 8.3s1HPyrazole CHDeshielded proton on the pyrazole ring.
NH₂7.5 - 7.8br s2HAmine NH₂Broad singlet, exchangeable with D₂O.
H-2'/6'7.3 - 7.4m2HBenzyl (ortho)Aromatic protons adjacent to the CH₂ group.
H-3'/4'/5'7.2 - 7.3m3HBenzyl (meta, para)Overlapping multiplet for the remaining benzyl aromatic protons.
CH₂5.5 - 5.7s2HBenzyl CH₂Singlet for the methylene bridge protons.

Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

CarbonApprox. δ (ppm)AssignmentRationale
C-4157 - 159Pyrimidine C-NH₂Quaternary carbon attached to the amine group.
C-7a154 - 156Bridgehead CQuaternary carbon at the fusion of the two rings.
C-6145 - 148Pyrimidine CHAromatic CH carbon in the pyrimidine ring.
C-1'137 - 139Benzyl C-ipsoQuaternary carbon of the phenyl ring attached to the CH₂ group.
C-3133 - 135Pyrazole CHAromatic CH carbon in the pyrazole ring.
C-2'/3'/4'/5'/6'127 - 129Benzyl CHsAromatic carbons of the benzyl phenyl ring.
C-3a100 - 102Bridgehead CQuaternary carbon at the fusion of the two rings.
CH₂50 - 52Benzyl CH₂Aliphatic carbon of the methylene bridge.
Validating the Structure with 2D NMR

While 1D NMR provides the pieces, 2D NMR assembles the puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for confirming the connectivity of the benzyl group to the N-1 position of the pyrazole ring.

G H_CH2 H-CH₂ (δ ~5.6) C_3 C-3 (δ ~134) H_CH2->C_3 ³J C_7a C-7a (δ ~155) H_CH2->C_7a ³J C_1_prime C-1' (δ ~138) H_CH2->C_1_prime ²J

Caption: Key HMBC correlations confirming N-1 benzylation.

Key Validating Correlations:

  • HMBC: A strong correlation from the benzylic CH₂ protons (δ ~5.6 ppm) to the pyrazole C-3 (δ ~134 ppm) and the bridgehead C-7a (δ ~155 ppm) is definitive proof of N-1 substitution. A correlation to the isomer's N-2 position would result in a different pattern.

  • COSY: Will show correlations between the adjacent protons within the benzyl group's phenyl ring (H-2'/3'/4'/5'/6').

  • HSQC: Will directly link each proton signal (except NH₂) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of high-resolution mass spectrometry and a full suite of NMR experiments. HRMS validates the elemental composition and molecular weight, while MS/MS reveals characteristic fragmentation patterns, notably the loss of the benzyl moiety. The final, definitive proof is achieved through NMR, where specific HMBC correlations between the benzylic protons and the pyrazole ring carbons lock in the N-1 substitution pattern. By following these detailed protocols and interpretative guides, researchers can ensure the identity and quality of their material, providing a solid foundation for subsequent biological and medicinal chemistry applications.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry.
  • Artini, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Wiley Science Solutions. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-ol. SpectraBase.
  • Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Patel, H., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Bioorganic Chemistry.
  • ChemSynthesis. (n.d.). 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.
  • Gherib, A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Ntshele, T.A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc.
  • Sinfoo Biotech. (n.d.). n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.

Sources

Application Notes & Protocols: High-Throughput Screening of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with the ATP-binding site of a wide array of protein kinases.[1][2] This structural motif mimics the adenine base of ATP, providing a versatile framework for the design of potent and selective kinase inhibitors.[2] The 1-benzyl substitution on this scaffold serves as a key vector for exploring the hydrophobic regions of the kinase active site, enabling the modulation of potency and selectivity. Analogs of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been successfully developed as inhibitors of critical oncogenic and inflammatory signaling pathways, targeting kinases such as Src, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR).[1][3][4][5][6]

High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of these analogs to identify initial "hits" for further drug development.[7] This guide provides a comprehensive overview of the principles, detailed protocols, and data analysis workflows for the successful HTS of this compound libraries, with a focus on identifying novel kinase inhibitors. We will delve into both biochemical and cell-based screening strategies, emphasizing the rationale behind experimental design and the importance of robust validation to ensure data integrity.

Part 1: Strategic Planning for a High-Throughput Screening Campaign

A successful HTS campaign begins with a well-defined strategy. The choice between a biochemical (target-based) and a cell-based (phenotypic) primary screen is a critical first step, each with distinct advantages and limitations.

  • Biochemical Assays: These assays directly measure the inhibition of a purified, isolated kinase. They are highly specific and provide direct evidence of target engagement. This approach is ideal when a specific kinase target is known.

  • Cell-Based Assays: These assays measure the effect of compounds on a cellular phenotype, such as cell viability, proliferation, or apoptosis.[8][9] They offer the advantage of assessing compounds in a more physiologically relevant context, accounting for cell permeability and potential off-target effects.

For a comprehensive screening campaign of pyrazolo[3,4-d]pyrimidine analogs, a dual-pronged approach is often most effective. A primary biochemical screen against a key target kinase (e.g., Src) can be followed by a secondary cell-based screen on a relevant cancer cell line (e.g., a triple-negative breast cancer line like MDA-MB-231) to confirm cellular activity and provide early insights into potential therapeutic efficacy.[5]

Logical Workflow for HTS Campaign

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Characterization Assays Library Preparation Library Preparation Biochemical Assay Biochemical Assay Library Preparation->Biochemical Assay Dispense Compounds Data Acquisition Data Acquisition Biochemical Assay->Data Acquisition Read Signal Primary Hit Selection Primary Hit Selection Data Acquisition->Primary Hit Selection Statistical Analysis Dose-Response Confirmation Dose-Response Confirmation Primary Hit Selection->Dose-Response Confirmation IC50 Determination Orthogonal/Counter-Screen Orthogonal/Counter-Screen Dose-Response Confirmation->Orthogonal/Counter-Screen Validate Mechanism Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Orthogonal/Counter-Screen->Cell-Based Phenotypic Assays Confirmed Hits Selectivity Profiling Selectivity Profiling Cell-Based Phenotypic Assays->Selectivity Profiling Assess Off-Target Effects SAR Analysis SAR Analysis Selectivity Profiling->SAR Analysis Lead Identification

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Part 2: Biochemical HTS Protocol: Luminescence-Based Kinase Assay

Luminescence-based kinase assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and homogeneous "mix-and-read" format.[10][11] These assays typically measure the amount of ATP remaining after the kinase reaction. As the kinase consumes ATP to phosphorylate its substrate, a decrease in ATP levels corresponds to higher kinase activity. Conversely, an inhibitor will spare ATP, resulting in a higher luminescent signal.[12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][13] It is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal directly proportional to the ADP produced and thus the kinase activity.

Detailed Protocol: HTS of Src Kinase Inhibitors using ADP-Glo™

This protocol is designed for a 384-well plate format, a common choice for HTS.[11]

Materials:

  • Assay Plate: 384-well, low-volume, white, solid-bottom plates.

  • Compound Plates: 384-well plates containing the this compound analog library, typically dissolved in 100% DMSO.

  • Reagents:

    • Recombinant human Src kinase.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Positive control inhibitor (e.g., Dasatinib).

    • Negative control (DMSO).

  • Equipment:

    • Automated liquid handler for nanoliter dispensing.

    • Plate shaker.

    • Luminometer plate reader.

Protocol Steps:

  • Compound Dispensing: Using an automated liquid handler, transfer 50 nL of each compound from the compound plates into the corresponding wells of the assay plate. Also, dispense 50 nL of the positive control (e.g., 10 µM Dasatinib final concentration) and negative control (DMSO) into designated control wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing Src kinase and the Poly(Glu, Tyr) substrate in kinase buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate for 1 hour at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The integration time should be optimized to achieve a robust signal-to-background ratio.

Part 3: Cell-Based HTS Protocol: Cytotoxicity Screening

A primary or secondary cell-based screen is crucial to assess the phenotypic effect of the hit compounds.[8] A cytotoxicity assay, such as the MTT assay, is a common and straightforward method to measure a compound's effect on cell viability.[9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: Cytotoxicity Screening in MDA-MB-231 Cells

Materials:

  • Cell Line: MDA-MB-231 (a human breast adenocarcinoma cell line known to be sensitive to Src inhibitors).[14]

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well or 384-well clear-bottom tissue culture plates.

  • Reagents:

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Equipment:

    • CO₂ incubator (37°C, 5% CO₂).

    • Microplate spectrophotometer (absorbance reader).

Protocol Steps:

  • Cell Seeding: Seed MDA-MB-231 cells into the wells of a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with a positive control (e.g., a known cytotoxic agent) and a negative control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

Part 4: Data Analysis, Validation, and Hit Prioritization

Quality Control and Primary Hit Selection

Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18] It is calculated using the signals from the positive and negative controls on each plate.

  • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample data. For example, compounds that produce a signal greater than 3 times the SD from the mean of the negative controls could be considered primary hits.

Hit Confirmation and Triage Workflow

Hit_Validation Primary_Hits Primary Hits from HTS Resynthesis Resynthesis & Purity Check Primary_Hits->Resynthesis IC50_Determination Dose-Response Curve (IC50) Resynthesis->IC50_Determination Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) IC50_Determination->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., different detection method) IC50_Determination->Orthogonal_Assay Validated_Hits Validated Hits for SAR Counter_Screen->Validated_Hits Filter out false positives Cellular_Activity Cell-Based Assay Confirmation Orthogonal_Assay->Cellular_Activity Cellular_Activity->Validated_Hits

Caption: A workflow for the validation and triage of primary HTS hits.

Dose-Response Confirmation: Primary hits should be re-tested in a dose-response format to determine their potency (IC₅₀). This confirms the activity and provides a quantitative measure for comparing compounds.

Counter-Screens: It is crucial to run counter-screens to identify compounds that interfere with the assay technology itself, which are a common source of false positives.[19] For luminescence-based assays, a counter-screen should be performed to identify inhibitors of the luciferase enzyme.[10]

Orthogonal Assays: Validating hits in an orthogonal assay, which uses a different detection method (e.g., a fluorescence-based assay if the primary screen was luminescence-based), provides strong evidence that the compound's activity is genuine.

Structure-Activity Relationship (SAR) Analysis: Once hits are validated, they can be clustered based on their chemical structures.[19] This analysis helps to establish an initial SAR, identifying chemical features that are important for activity and guiding the design of more potent and selective analogs.

Conclusion

The high-throughput screening of this compound analogs is a powerful strategy for the discovery of novel kinase inhibitors. A well-designed HTS campaign, incorporating both robust biochemical and cell-based assays, coupled with rigorous data analysis and hit validation, is critical for success. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to efficiently and effectively screen these privileged scaffolds, ultimately accelerating the identification of promising lead compounds for the development of new therapeutics.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. URL
  • N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry. URL
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • What Is the Best Kinase Assay?. BellBrook Labs. URL
  • Resources for Assay Development and High Throughput Screening.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. URL
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. URL
  • Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. URL
  • Application Notes: Cell-Based Screening of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propan. Benchchem. URL
  • High-throughput screening. Wikipedia. URL
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. URL
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. URL
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL
  • HTS Assay Valid
  • Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • Analysis of HTS d
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. URL
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. URL
  • High-throughput screening (HTS) confirmation rate analysis.
  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases. URL
  • Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. ScienceDirect. URL
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold.
  • This compound. Benchchem. URL
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. URL
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. URL
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)

Sources

Application Notes & Protocols: A Strategic Guide to the In Vivo Evaluation of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, recognized as a bioisostere of purine that is foundational to a multitude of kinase inhibitors.[1][2] Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated potent inhibitory activity against a range of oncologically-relevant kinases, including Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and others, underscoring its therapeutic potential.[3][4] This document provides a comprehensive, strategy-driven guide for the in vivo experimental design and evaluation of this compound (herein referred to as Cmpd-X) as a putative anti-cancer agent. We delineate a tiered, logical progression of studies, from initial tolerability and pharmacokinetics to robust efficacy and pharmacodynamic evaluations in validated xenograft models. The protocols herein are designed to be self-validating, incorporating decision-making frameworks based on empirical data at each stage.

Foundational Principles: The Scientific Rationale

The Kinase Inhibitor Hypothesis

Given the structural alerts within Cmpd-X, specifically the pyrazolo[3,4-d]pyrimidine core, it is hypothesized to function as an ATP-competitive kinase inhibitor.[1] This hypothesis forms the basis of our proposed preclinical evaluation strategy. The primary objective is to determine if Cmpd-X can safely achieve and maintain exposures in a living system sufficient to engage its molecular target and exert a downstream anti-tumor effect.

Ethical Framework: The 3Rs

All proposed in vivo studies must be conducted under the strictest ethical guidelines, adhering to the principles of the 3Rs: R eplacement, R eduction, and R efinement.[5][6] This guide is built upon these principles, employing pilot studies to inform the design of larger experiments, thereby reducing animal numbers and refining procedures to minimize distress.[7][8] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Pre-Clinical Workflow: A Tiered Approach

A successful in vivo campaign requires a staged approach, where data from one tier informs the go/no-go decision and design of the next. This ensures efficient use of resources and maximizes the scientific value of each experiment.

G cluster_0 Tier 1: Foundational Studies cluster_1 Tier 2: Efficacy Evaluation cluster_2 Tier 3: Mechanism of Action T1_Form Formulation Development T1_Tox Tolerability & MTD Study T1_Form->T1_Tox T1_PK Pilot Pharmacokinetics (PK) T1_Tox->T1_PK T2_Efficacy Definitive Efficacy Study T1_PK->T2_Efficacy Go/No-Go (Dose Selection) T2_Model Xenograft Model Establishment T2_Model->T2_Efficacy T3_PD Pharmacodynamic (PD) Study T2_Efficacy->T3_PD Go/No-Go (Activity Confirmed) T3_Biomarker Biomarker Analysis T3_PD->T3_Biomarker

Caption: Tiered workflow for the in vivo evaluation of Cmpd-X.

Tier 1: Foundational In Vivo Studies

The initial goal is to establish a safe and effective dosing paradigm. Compounds of this class often exhibit poor aqueous solubility, making formulation a critical first step.[10]

Protocol: Formulation Development

Objective: To develop a stable and homogenous vehicle for Cmpd-X suitable for the intended route of administration (e.g., oral gavage or intraperitoneal injection).

Materials:

  • Cmpd-X powder

  • Solvents: DMSO, NMP (N-Methyl-2-pyrrolidone)

  • Co-solvents/Surfactants: PEG300, Tween® 80, Solutol® HS 15

  • Aqueous vehicles: 0.5% (w/v) Methylcellulose (MC) in water, 5% (w/v) Dextrose in water (D5W)

Methodology:

  • Solubility Screen: Assess the solubility of Cmpd-X in a panel of individual and combination excipients.

  • Vehicle Selection: Prioritize vehicles with the highest solubility and a history of good tolerability in mice. A common starting point for poorly soluble compounds is a formulation of 10% DMSO, 40% PEG300, and 50% D5W.

  • Stability Assessment: Prepare the final formulation at the highest anticipated concentration. Visually inspect for precipitation at room temperature and at 4°C over a 24-hour period. The formulation should remain a clear solution or a fine, easily re-suspendable suspension.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Cmpd-X that can be administered without inducing significant toxicity.

Animal Model:

  • Species: Mouse

  • Strain: CD-1 (outbred stock for general toxicology)

  • Sex: Female

  • Age: 6-8 weeks

  • Number: 3 mice per dose group

Methodology:

  • Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100 mg/kg). Doses should be administered daily for 5-7 days.

  • Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

  • Endpoint: The MTD is defined as the highest dose that results in no more than 15-20% mean body weight loss and no mortality or severe clinical signs.

Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X after a single dose.[11][12]

Animal Model:

  • Species: Mouse

  • Strain: Nude (athymic), to align with subsequent xenograft studies.

  • Sex: Female

  • Age: 6-8 weeks

  • Number: 3-4 mice per timepoint (for terminal bleeds) or cannulated mice for serial sampling.

Methodology:

  • Dosing: Administer a single dose of Cmpd-X at a dose well below the MTD (e.g., 50 mg/kg) via the selected route (e.g., oral gavage).

  • Sample Collection: Collect blood samples (via cardiac puncture for terminal collection or tail vein for serial) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]

  • Analysis: Process blood to plasma and quantify the concentration of Cmpd-X using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key PK parameters as summarized in the table below.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure level.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing frequency required to maintain exposure.

Tier 2: Efficacy Evaluation in a Xenograft Model

With an established MTD and a PK profile indicating sufficient exposure, the next tier is to assess anti-tumor activity.

Model Selection Rationale

The choice of a cancer model is critical for the clinical relevance of the study.[14][15] For a novel kinase inhibitor, a cell line-derived xenograft (CDX) model is a standard and robust starting point.[16] We propose using a human cancer cell line known to be dependent on a kinase pathway likely to be inhibited by the pyrazolo[3,4-d]pyrimidine scaffold (e.g., a non-small cell lung cancer line like A549 or a breast cancer line like MDA-MB-468).[4][7]

Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the ability of Cmpd-X to inhibit tumor growth in a subcutaneous xenograft model.

Animal Model:

  • Species: Mouse

  • Strain: NU/J (athymic nude) or SCID

  • Sex: Female

  • Age: 6-8 weeks

Methodology:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., A549) mixed 1:1 with Matrigel into the right flank of each mouse.[7]

  • Tumor Growth & Randomization: Monitor tumor growth using caliper measurements (Volume = (Length x Width^2)/2). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Cmpd-X at Dose 1 (e.g., MTD)

    • Group 3: Cmpd-X at Dose 2 (e.g., MTD/2)

    • Group 4: Positive control (an established kinase inhibitor for the chosen model)

  • Dosing & Monitoring: Administer treatments daily (or as determined by PK data) for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight changes (toxicity) and overall survival. The study concludes when control tumors reach a predetermined size limit (e.g., 2000 mm³).

Tier 3: Pharmacodynamic (PD) & Biomarker Studies

Demonstrating efficacy is crucial, but understanding how the compound works in vivo provides confidence in the mechanism of action. A PD study aims to show that Cmpd-X engages its target in the tumor tissue.

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Putative Target Kinase RTK->Kinase Activates CmpdX Cmpd-X CmpdX->Kinase Inhibits Substrate Downstream Substrate (e.g., p-ERK, p-AKT) Kinase->Substrate Phosphorylates Prolif Cell Proliferation & Survival Substrate->Prolif Promotes

Caption: Hypothetical signaling pathway inhibited by Cmpd-X.

Protocol: In Vivo Pharmacodynamic Study

Objective: To measure the inhibition of the target kinase pathway in tumor tissue following Cmpd-X treatment.

Animal Model & Setup:

  • Use the same xenograft model as the efficacy study.

  • Establish tumors to ~300-500 mm³ to ensure sufficient tissue for analysis.

  • Administer a single dose of Cmpd-X at the efficacious dose.

Methodology:

  • Time Course: Euthanize cohorts of mice (n=3-4 per timepoint) at various times post-dose (e.g., 2, 4, 8, 24 hours).

  • Tissue Collection: Rapidly excise tumors and snap-freeze them in liquid nitrogen or fix in formalin. Collect a blood sample for PK analysis to correlate exposure with PD effects.

  • Biomarker Analysis: Analyze tumor lysates via Western Blot or ELISA to measure the levels of a relevant phosphoprotein downstream of the putative target kinase.[5] For example, if targeting the EGFR pathway, one would measure the ratio of phosphorylated ERK (p-ERK) to total ERK.[8]

  • Data Interpretation: A significant reduction in the phosphoprotein signal at specific time points post-dosing, which correlates with drug exposure, provides strong evidence of target engagement.

Analysis MethodBiomarker TypeInformation Provided
Western Blot Phosphorylated vs. Total Protein (e.g., p-AKT/AKT)Target engagement and downstream pathway inhibition.[7]
Immunohistochemistry (IHC) Ki-67, Cleaved Caspase-3Measures changes in cell proliferation and apoptosis, respectively.[16]
ELISA Soluble biomarkers or protein levelsQuantitative measure of specific protein modulation.[5]

Conclusion and Future Directions

This comprehensive, tiered approach provides a robust framework for the preclinical in vivo evaluation of this compound. Successful completion of these studies, demonstrating a favorable therapeutic window (efficacy without overt toxicity) and clear evidence of on-target activity, would provide a strong rationale for advancing the compound toward IND-enabling studies. The data generated will be critical for informing clinical trial design, including patient selection strategies and the development of clinical pharmacodynamic biomarkers.

References

  • NC3Rs. The 3Rs. [URL: https://www.nc3rs.org.uk/the-3rs]
  • Stanford Medicine. What Are The 3Rs? | Beyond3Rs. [URL: https://med.stanford.
  • BenchChem. Application Notes and Protocols for KY-04031 In Vivo Xenograft Model. [URL: https://www.benchchem.com/application-notes/ky-04031-in-vivo-xenograft-model]
  • BenchChem. Validating the In Vivo Efficacy of Multi-kinase Inhibitor 3 with Biomarkers: A Comparative Guide. [URL: https://www.benchchem.com/application-notes/validating-the-in-vivo-efficacy-of-multi-kinase-inhibitor-3-with-biomarkers]
  • Yap, T. A., et al. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Theranostics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3982161/]
  • Workman, P., et al. Development of pharmacodynamic biomarkers for ATR inhibitors. British Journal of Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3849994/]
  • Rosell, R., et al. Pharmacodynamic Biomarkers: Falling Short of the Mark? Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/20/10/2561/76107/Pharmacodynamic-Biomarkers-Falling-Short-of-the]
  • Charles River Laboratories. Cancer Models. [URL: https://www.criver.com/products-services/discovery-services/oncology-discovery-services/cancer-models]
  • Gruber, E. S., et al. The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4030752/]
  • Wang, C., et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/26577270/]
  • Patel, H., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2014/vol6,no1/1/(174-178)V6N1.pdf]
  • Li, X., et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100204X]
  • Diamond, J. R., et al. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059340/]
  • Wellens, J., et al. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Lirias. [URL: https://lirias.kuleuven.be/retrieve/665922]
  • Google Patents. US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof. [URL: https://patents.google.
  • BenchChem. This compound. [URL: https://www.benchchem.com/product/b1267903]
  • Pharmaffiliates. Product Name : 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. [URL: https://www.
  • Radi, M., et al. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5539659/]
  • Abdel-Ghani, T. M., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2096894]
  • Bioanalysis. Discovery pharmacokinetic studies in mice using serial blood microsampling, dried blood spot collection and analyses. [URL: https://www.future-science.com/doi/10.4155/bio.11.233]
  • Google Patents. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINYLAZABICYCLO DERIVATIVES AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME. [URL: https://patents.google.
  • Enamine. Pharmacokinetics Studies in Mice or Rats. [URL: https://enamine.
  • Google Patents. CU20160004A7 - Bencil-1 h-pirazolo[3,4-b]piridinas. [URL: https://patents.google.
  • ChemicalBook. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB53118545_EN.htm]
  • ASCO Publications. Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. [URL: https://ascopubs.org/doi/abs/10.1200/jco.2010.28.15_suppl.e13565]
  • BenchChem. Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. [URL: https://www.benchchem.com/application-notes/in-vivo-xenograft-cdk11-inhibitors]
  • Wang, X., et al. Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101977/]
  • University of California, Berkeley. Ethics of Animal Use in Research. [URL: https://oacr.berkeley.edu/research-compliance/animal-care-use/ethics-animal-use]
  • Reaction Biology. In Vivo Kinase Activity Models. [URL: https://www.reactionbiology.com/services/in-vivo-pharmacology/in-vivo-kinase-activity-models]
  • Pharmaffiliates. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC]. [URL: https://www.pharmaffiliates.
  • PMC. Current status of pyrazole and its biological activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4960395/]
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [URL: https://www.mdpi.com/1420-3049/27/7/2237]
  • NIH. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11568212/]
  • NIH. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025734/]
  • ResearchGate. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. [URL: https://www.researchgate.

Sources

Methods for assessing the ADME properties of pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Throughput Methods for Assessing the ADME Properties of Pyrazolo[3,4-d]pyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged structure" for its ability to target a wide range of protein kinases.[1][2] Numerous compounds from this class have been investigated as potent inhibitors of tyrosine kinases like Src and Abl, showing promise in oncology.[3][4] However, the therapeutic potential of these potent molecules can be severely hampered by suboptimal pharmacokinetic properties. A common challenge within this chemical class is poor aqueous solubility, which can negatively impact absorption, distribution, and overall bioavailability.[1][5]

Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory requirement but a critical step in the drug discovery pipeline.[6] Integrating ADME profiling early allows for the selection of candidates with a higher probability of success, thereby saving significant time and resources by avoiding late-stage failures.[6][7]

This guide provides a detailed overview and validated protocols for a suite of essential in vitro ADME assays tailored for the characterization of pyrazolo[3,4-d]pyrimidine derivatives. The focus is on a tiered, high-throughput approach that enables rapid screening and informed decision-making during lead optimization.

ADME_Overview cluster_Discovery Early Discovery & Lead Optimization cluster_ADME In Vitro ADME Profiling cluster_Outcome Development Decision Compound Library Compound Library HTS_Screening High-Throughput Screening Compound Library->HTS_Screening Lead_Selection Lead Candidate Selection HTS_Screening->Lead_Selection Absorption Absorption & Permeability Lead_Selection->Absorption Characterize Distribution Distribution (PPB) Absorption->Distribution Metabolism Metabolism & DDI Risk Distribution->Metabolism Excretion Excretion (In Vivo) Metabolism->Excretion Go_NoGo Proceed to In Vivo PK? Metabolism->Go_NoGo

Caption: High-level workflow for integrating ADME profiling.

Part 1: Assessment of Absorption and Permeability

Scientific Rationale: For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is governed by the compound's aqueous solubility and its ability to permeate the intestinal epithelial barrier. We employ a tiered approach, starting with a simple, high-throughput artificial membrane assay to assess passive diffusion, followed by a more complex, cell-based assay for compounds that require deeper characterization.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA model is a cost-effective, cell-free method used to predict passive transcellular permeability.[8][9] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10] This assay is excellent for early-stage screening to rank compounds based on their potential for GI absorption by passive diffusion.[10]

  • Membrane Preparation: Gently dispense 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the membrane of each well in a 96-well donor plate (hydrophobic PVDF). Allow the solvent to evaporate completely.[9]

  • Acceptor Plate Preparation: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4, supplemented with 5% DMSO to act as a sink.[8][9]

  • Donor Solution Preparation: Prepare the pyrazolo[3,4-d]pyrimidine test compounds in PBS at pH 6.5 (to mimic the upper intestine) to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (e.g., <1%) to maintain membrane integrity.

  • Assay Assembly: Add 200 µL of the donor solution to each well of the prepared donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich plate at room temperature (25°C) for 4-18 hours with gentle shaking.[8][11]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. Lucifer yellow should be used in a control well to check membrane integrity throughout the experiment.[8]

  • Data Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Permeability ClassEffective Permeability (Pe) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
High> 15High (>80%)
Medium5 - 15Moderate (20-80%)
Low< 5Low (<20%)

Expert Insights: A key advantage of PAMPA is its ability to isolate passive diffusion.[8] If a compound shows low PAMPA permeability but is known to be well-absorbed in vivo, it strongly suggests the involvement of active uptake transporters. Conversely, if PAMPA permeability is high but in vivo absorption is low, this may point to efflux transporter activity or poor solubility. This makes PAMPA an excellent counter-screen to the more complex Caco-2 assay.[8]

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the "gold standard" in vitro model for predicting human intestinal drug absorption.[12] When cultured on semi-permeable inserts, these cells differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and functional expression of key uptake and efflux transporters (e.g., P-glycoprotein, BCRP).[12][13][14]

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[13]

  • Monolayer Integrity Verification: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your laboratory, indicating intact tight junctions.[15]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (A) compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) compartment and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B→A):

    • In a parallel set of inserts, add the test compound to the basolateral (B) compartment.

    • Take samples from the apical (A) compartment at the same time points.

  • Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

Papp (A→B) (x 10⁻⁶ cm/s)Predicted AbsorptionEfflux Ratio (ER)Interpretation
> 10High< 2Passive diffusion likely dominates.
1 - 10Medium≥ 2Potential substrate of active efflux.
< 1LowN/ALow permeability.

Expert Insights: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13] To confirm this, the assay can be repeated in the presence of specific inhibitors, such as verapamil for P-gp or fumitremorgin C for BCRP.[13] A significant reduction in the efflux ratio in the presence of an inhibitor validates the involvement of that specific transporter.

Permeability_Workflow Start Test Compound PAMPA PAMPA Assay Start->PAMPA Decision_PAMPA High Pe? PAMPA->Decision_PAMPA Caco2 Bidirectional Caco-2 Assay Decision_PAMPA->Caco2 Yes Poor_Permeability Poor Permeability (Redesign) Decision_PAMPA->Poor_Permeability No Decision_Caco2 High Papp (A->B)? Low ER? Caco2->Decision_Caco2 Good_Absorption Good Absorption Profile Decision_Caco2->Good_Absorption Yes Efflux_Issue Efflux Substrate (Consider Inhibitors or Redesign) Decision_Caco2->Efflux_Issue No

Caption: Tiered workflow for permeability assessment.

Part 2: Assessment of Distribution

Scientific Rationale: Once in the bloodstream, a drug can bind to plasma proteins, primarily albumin.[16] This binding is reversible, but only the unbound (free) fraction of the drug is able to distribute into tissues to reach its target, be metabolized, and be excreted.[17][18] Therefore, determining the plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Principle: The Rapid Equilibrium Dialysis (RED) method is a widely accepted and accurate technique for measuring the fraction of a drug that remains unbound in plasma.[17][19] The assay uses a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large proteins.[19] At equilibrium, the concentration of the unbound drug is the same in both chambers.

  • Device Preparation: If required by the manufacturer, pre-rinse the Teflon base plate wells of the RED device.[17]

  • Sample Preparation: Spike the test pyrazolo[3,4-d]pyrimidine compound into plasma (human, rat, etc.) at the desired concentration (e.g., 1-10 µM).

  • Assay Setup:

    • Add the compound-spiked plasma (e.g., 200-300 µL) to the sample chamber of the RED device inserts.

    • Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[16][17][18]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison and account for matrix effects, matrix-match the samples: combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma.

    • Precipitate proteins (e.g., with cold acetonitrile containing an internal standard) and centrifuge.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[18]

  • Data Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

% BoundClassificationImplication
> 99%Highly BoundLow free fraction available for activity and clearance. Potential for DDIs.
90 - 99%Moderately BoundCommon range for many drugs.
< 90%Low BindingHigh free fraction. May lead to rapid clearance.

Expert Insights: It is crucial to check the mass balance (% Recovery) to ensure the compound did not degrade or non-specifically bind to the device. Recovery is calculated by comparing the total amount of drug at the end of the experiment to the initial amount. A recovery of 80-120% is generally considered acceptable. Low recovery may indicate issues with solubility or stability under the assay conditions.

Part 3: Assessment of Metabolism

Scientific Rationale: Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process is mediated by enzymes and is divided into Phase I (functionalization, e.g., oxidation by Cytochrome P450s) and Phase II (conjugation) reactions.[20][21] Assessing metabolic stability helps predict a drug's half-life and clearance, while evaluating interactions with CYP enzymes is critical for predicting drug-drug interaction (DDI) risk.

Liver Microsomal Stability Assay

Principle: This assay evaluates a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[21] The rate of disappearance of the parent compound is measured over time to determine its metabolic stability.[15]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (HLM), and the test compound.

  • Initiation: Pre-incubate the mixture at 37°C. Start the reaction by adding a pre-warmed NADPH-regenerating system (which is required for CYP enzyme activity).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line equals the rate constant, k.

    • In vitro half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein)

In Vitro t½ (min)Intrinsic Clearance (CLint)Classification
> 60LowHigh Stability
15 - 60MediumModerate Stability
< 15HighLow Stability

Expert Insights: While cost-effective and high-throughput, the microsomal stability assay primarily reflects Phase I metabolism.[21] If a compound is stable in microsomes but shows high clearance in vivo, it may be cleared by non-CYP pathways or Phase II conjugation. In such cases, follow-up studies using liver S9 fractions or cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes, are recommended.[21][22]

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay determines a compound's potential to inhibit the activity of major CYP isoforms, a common cause of drug-drug interactions. Inhibition of a CYP enzyme can lead to elevated plasma levels of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[23] The five most clinically relevant isoforms to test are CYP1A2, 2C9, 2C19, 2D6, and 3A4.[23]

  • Assay Plate Setup: Add recombinant human CYP enzymes, a specific fluorogenic probe substrate for that isoform, and varying concentrations of the test compound to a 96-well plate.

  • Reaction Initiation: Pre-warm the plate to 37°C and initiate the reaction by adding an NADPH-regenerating system.

  • Signal Detection: Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is produced as the enzyme metabolizes the probe substrate.[23]

  • Data Calculation: Determine the rate of reaction at each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which enzyme activity is inhibited by 50%).

IC₅₀ Value (µM)Inhibition Potential
< 1High
1 - 10Moderate
> 10Low

Expert Insights: Fluorogenic assays are rapid and cost-effective but can be prone to artifacts from fluorescent or light-quenching test compounds.[23] If interference is suspected, or for regulatory submissions, results should be confirmed using LC-MS/MS-based assays, which directly measure the formation of the metabolite from a non-fluorescent probe substrate.

Metabolism_Workflow Start Promising Lead Microsomal_Stability Liver Microsomal Stability Start->Microsomal_Stability Decision_Stability High Stability? Microsomal_Stability->Decision_Stability CYP_Inhibition CYP Inhibition Panel (IC50) Decision_Stability->CYP_Inhibition Yes High_Clearance High Clearance (Redesign for Stability) Decision_Stability->High_Clearance No Decision_CYP Low Inhibition Risk? CYP_Inhibition->Decision_CYP MetID Metabolite ID (LC-HRMS) Decision_CYP->MetID Yes DDI_Risk High DDI Risk (Redesign to Reduce Inhibition) Decision_CYP->DDI_Risk No Good_Metabolic_Profile Favorable Metabolic Profile MetID->Good_Metabolic_Profile

Caption: Workflow for assessing metabolic properties.

Part 4: Excretion

Assessment of excretion pathways is a critical component of a full ADME profile. These studies are designed to determine the routes (e.g., urine, feces) and rates of elimination of the drug and its metabolites from the body. Definitive excretion studies are conducted in vivo, typically in human subjects, as part of a radiolabeled mass balance study.[24] In these studies, a single dose of a radiolabeled version (usually ¹⁴C) of the drug is administered, and all excreta are collected until radioactivity is no longer detected.[20][24] This allows for a complete accounting of the administered dose. While essential for regulatory filings like a New Drug Application (NDA), these in vivo studies are beyond the scope of this in vitro guide.[24]

Conclusion: An Integrated Strategy

The assessment of ADME properties for pyrazolo[3,4-d]pyrimidine compounds should not be a checklist of disparate experiments but an integrated, decision-driven strategy. By employing the tiered approach outlined in this guide, research teams can efficiently triage compound libraries, identify liabilities early, and focus resources on candidates with the most promising pharmacokinetic profiles. High-throughput assays like PAMPA and microsomal stability provide a rapid first pass, while more resource-intensive, mechanistically informative assays like Caco-2 permeability and CYP inhibition are reserved for advancing leads. This strategy ultimately de-risks the drug development process and increases the probability of translating a potent molecule into a successful therapeutic agent.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077.
  • Creative Animodel. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Allucent. (n.d.). Metabolites in Drug Development: What is a Metabolite?.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Engle, D. B., & Scott, D. O. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Visikol. (2022). Plasma Protein Binding Assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Slideshare. (n.d.). PAMPA permeability assay.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Radi, M., et al. (2012). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry, 55(8), 3964-3974.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Guengerich, F. P., et al. (2021). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 296, 100223.
  • Manetti, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry, 60(14), 6305-6320.
  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509.
  • Prasad, B., Garg, A., Takwani, H., & Singh, S. (2011). Metabolite identification by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 30(3), 360-387.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Creative Bioarray. (n.d.). Methods of Metabolite Identification.
  • Pharma Industry Review. (2025). Rapid Plasma Protein Binding Assay.
  • Calsolaro, V., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 209.
  • Obach, R. S. (2015). Metabolomics-Based Approaches to Determine Drug Metabolite Profiles. In Books.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(6), 579-598.
  • Labcorp. (n.d.). MetID insights for drug development.
  • Al-Salahi, R., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(11), 3169.
  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 839-844.
  • BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds.
  • Manetti, F., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320.
  • Sharma, R., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Journal of Medicinal Chemistry, 64(17), 13088-13107.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(6), 579-598.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(8), 903-925.
  • CfPIE. (2022). How ADME Studies Contribute To Drug Development.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Tetrahydropyrido[4,3-d]pyrimidines.
  • Ghorab, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][14][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 15155-15170.
  • ResearchGate. (n.d.). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma.
  • Quotient Sciences. (n.d.). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Wang, Y., et al. (2025). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Journal of Medicinal Chemistry.
  • FDA. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical Pharmacology & Therapeutics, 112(5), 989-993.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.

Sources

Application Note: Quantitative Western Blot Analysis for Measuring Target Inhibition by 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine that effectively targets the ATP-binding site of various protein kinases.[1][2] This core is central to numerous kinase inhibitors, including the FDA-approved BTK inhibitor, ibrutinib.[1] The compound 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to this potent class of inhibitors, with a high probability of targeting oncogenic tyrosine kinases.[3]

A critical step in the preclinical development of any kinase inhibitor is the quantitative assessment of its on-target activity within a cellular context. Western blotting is a cornerstone technique for this purpose.[4] It allows for the direct measurement of a kinase's activation state, typically by detecting phosphorylation at a specific residue within its activation loop.[5] A decrease in this phosphorylation signal in response to inhibitor treatment provides a direct readout of target engagement and inhibition.

This application note provides a comprehensive, field-tested protocol for using quantitative Western blot analysis to measure the inhibitory activity of this compound against a prototypical target, the non-receptor tyrosine kinase Src. Deregulation and hyperactivity of Src family kinases (SFKs) are implicated in the progression of numerous cancers, making them a key therapeutic target.[6][7] The principles and methods described herein are broadly applicable to other putative kinase targets of this compound class.

Principle of the Assay

The activity of Src kinase is tightly regulated by phosphorylation. Autophosphorylation at Tyrosine 416 (Tyr416) in the activation loop is a hallmark of its active conformation.[8] This protocol leverages phospho-specific antibodies to quantify the levels of phosphorylated Src (p-Src Tyr416) relative to the total Src protein population.

Cells are treated with a range of concentrations of this compound. Upon cell lysis, the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a highly specific primary antibody against p-Src (Tyr416). The resulting signal is quantified via densitometry. To ensure accuracy, the phospho-protein signal is normalized to the total amount of Src protein, which is determined by stripping and re-probing the same membrane with an antibody that recognizes Src regardless of its phosphorylation state.[9][10] This pan/phospho normalization method corrects for any variations in protein loading, providing a robust measure of kinase inhibition.[9][10] The dose-dependent reduction in the normalized p-Src signal is then used to calculate the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[11]

Signaling Pathway & Experimental Workflow

Src Kinase Signaling Pathway

Src kinase is a critical node in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins to regulate fundamental cellular processes like proliferation, survival, migration, and angiogenesis.[7][12] Upon activation, Src phosphorylates a host of downstream substrates, propagating the signal through pathways such as PI3K-Akt and Ras-MAPK.[7][8] The inhibitor, this compound, is hypothesized to bind to the ATP pocket of Src, preventing its autophosphorylation and subsequent downstream signaling.

cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src (Inactive) RTK->Src Activation Signal pSrc p-Src Y416 (Active) Src->pSrc Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pSrc->Downstream Inhibitor 1-benzyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->pSrc Inhibition Response Cellular Response (Proliferation, Migration) Downstream->Response A 1. Cell Culture & Seeding B 2. Compound Treatment (Dose-Response) A->B C 3. Cell Lysis (+ Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF E->F G 7. Immunoblotting (p-Src) F->G H 8. Signal Detection & Imaging G->H I 9. Stripping & Re-probing (Total Src) H->I J 10. Signal Detection & Imaging I->J K 11. Densitometry Analysis J->K L 12. Normalization & IC50 Calculation K->L

Caption: Quantitative Western blot workflow for inhibitor analysis.

Detailed Experimental Protocol

Required Materials
  • Cell Line: A human cancer cell line with documented high Src activity (e.g., A431, HT-29, MDA-MB-231).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Reagents:

    • Cell Culture Medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • DMSO (Vehicle control).

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer.

    • Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail).

    • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™). Causality: Phosphatases are rapidly released upon cell lysis and can dephosphorylate target proteins in milliseconds. [13]Adding phosphatase inhibitors is absolutely essential to preserve the phosphorylation state of Src for accurate detection. [14] * BCA Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • SDS-PAGE Gels (e.g., 4-15% Mini-PROTEAN® TGX™ Precast Gels).

    • Tris/Glycine/SDS Running Buffer.

    • Transfer Buffer.

    • PVDF Membrane (0.45 µm). Causality: PVDF membranes generally have a higher protein binding capacity than nitrocellulose, which is advantageous for detecting lower abundance targets like phosphorylated proteins. [15] * Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality: Avoid using non-fat dry milk for blocking, as it contains the phosphoprotein casein, which can be recognized by phospho-specific antibodies and cause high background. [13][14][16] * Primary Antibodies:

      • Rabbit anti-phospho-Src (Tyr416) antibody.

      • Mouse anti-total-Src antibody.

      • Rabbit or Mouse anti-GAPDH or β-actin antibody (Loading Control).

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG.

      • HRP-conjugated Goat anti-Mouse IgG.

    • Enhanced Chemiluminescence (ECL) Detection Reagent.

    • Stripping Buffer.

Step 1: Cell Culture and Treatment
  • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical dose-response range would be 0, 0.01, 0.1, 0.5, 1, 5, 10 µM.

  • The "0 µM" sample should contain the same final concentration of DMSO as the highest drug concentration to serve as a vehicle control. [5]5. Aspirate the old medium and replace it with the medium containing the inhibitor or vehicle.

  • Incubate for a predetermined time (e.g., 2-4 hours). This time should be optimized based on the target's phosphorylation dynamics. [13]

Step 2: Cell Lysis and Protein Quantification
  • Place culture plates on ice and aspirate the treatment medium.

  • Wash cells once with 1 mL of ice-cold PBS. [5]3. Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitor cocktails, to each well. Causality: Keeping samples on ice and using pre-chilled buffers slows enzymatic activity, further protecting the protein from degradation and dephosphorylation. [14]4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [4]7. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Normalize the concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. [16]

Step 3: SDS-PAGE and Protein Transfer
  • Load an equal amount of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel. [10]2. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.

Step 4: Immunoblotting and Detection
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. [16]2. Incubate the membrane with the primary antibody against p-Src (Tyr416), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST. [5]4. Incubate with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL detection reagent and capture the chemiluminescent signal using a digital imager. Ensure the signal is not saturated to allow for accurate quantification. [17]

Step 5: Stripping and Re-probing
  • After imaging for p-Src, wash the membrane in TBST.

  • Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.

  • Wash thoroughly in TBST to remove the stripping buffer.

  • Block the membrane again for 1 hour in 5% BSA/TBST.

  • Incubate the membrane with the primary antibody against total Src overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • (Optional but recommended) The membrane can be stripped and re-probed a final time for a loading control like GAPDH or β-actin to confirm equal loading across all lanes.

Data Analysis and Interpretation

Densitometry
  • Use image analysis software (e.g., ImageJ, Image Lab) to measure the signal intensity of each band. [18]2. For each lane, determine the background-subtracted intensity for p-Src, total Src, and the loading control. [19]

Normalization and Quantification

The goal is to determine the relative phosphorylation level, which requires normalization.

  • Primary Normalization: For each lane, calculate the ratio of the phospho-protein to the total protein:

    • Normalized p-Src = (Intensity of p-Src band) / (Intensity of total Src band)

    • Causality: This step is crucial because it accounts for any minor differences in the amount of protein loaded between lanes, making the measurement of phosphorylation change much more accurate than using a loading control alone. [9][16]

  • Control Normalization: Express the inhibitor-treated values as a percentage of the vehicle control (0 µM inhibitor), which is set to 100%.

    • % Inhibition = [1 - (Normalized p-Src_Sample / Normalized p-Src_Vehicle)] x 100

Data Presentation and IC50 Calculation

Summarize the quantitative data in a table for clarity.

Table 1: Example Densitometry and Normalization Data

[Inhibitor] (µM)p-Src IntensityTotal Src IntensityNormalized p-Src (p-Src/Total Src)% of Vehicle Control% Inhibition
0 (Vehicle)85,00087,0000.977100.0%0.0%
0.0181,50086,5000.94296.4%3.6%
0.165,20088,0000.74175.8%24.2%
0.544,10086,0000.51352.5%47.5%
125,80087,5000.29530.2%69.8%
59,10086,8000.10510.7%89.3%
104,50087,2000.0525.3%94.7%

Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the p-Src signal by 50%. [11]

References

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization.
  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central.
  • National Institutes of Health. (n.d.). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph.
  • Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2.
  • ResearchGate. (n.d.). Src and some of the signaling pathways downstream of Src.
  • National Institutes of Health. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][14][18]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.
  • PubMed Central. (n.d.). Regulation of Src Family Kinases in Human Cancers.
  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Wikipedia. (n.d.). Src family kinase.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • PubMed Central. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk.
  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition.
  • ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight.
  • ImageJ. (n.d.). Quantifications of Western Blots with ImageJ.
  • Bitesize Bio. (n.d.). The 4 Important Steps for Western Blot Quantification.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
  • Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting.
  • ResearchGate. (2018). Are there any wide-spectrum kinase inhibitors?.
  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Daicel Pharma Standards. (n.d.). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC].
  • Pharmaffiliates. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.
  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

Sources

Flow cytometry protocol for apoptosis induction by 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Analysis of Apoptosis Induction by 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.

Abstract: This technical guide provides a comprehensive framework for investigating the pro-apoptotic potential of this compound, a member of the biologically active pyrazolo[3,4-d]pyrimidine class of compounds.[1][2] Given the known anticancer activities of related derivatives, which include the induction of apoptosis and cell cycle arrest[3][4], this document outlines detailed flow cytometry protocols to quantitatively assess apoptosis in treated cell lines. The methodologies described herein are designed to ensure scientific rigor and reproducibility, enabling researchers to elucidate the apoptotic mechanism of this compound. We will cover three key flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, Caspase-3/7 activity assays to measure executioner caspase activation, and JC-1 staining for the analysis of mitochondrial membrane potential.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry due to its diverse biological activities, including roles as protein kinase inhibitors.[5] Derivatives of this core structure have demonstrated promising anticancer properties by targeting key signaling pathways that regulate cell proliferation and survival.[4][6] Several studies have highlighted the ability of pyrazolo[3,4-d]pyrimidine compounds to induce apoptosis in various cancer cell lines.[3][7] The proposed mechanisms often involve the modulation of apoptotic regulators, such as the Bcl-2 family of proteins, or the inhibition of survival kinases.[3][4]

This compound is a representative member of this class. While specific data on its apoptotic activity is emerging, its structural similarity to known apoptosis inducers warrants a thorough investigation of its potential as a novel therapeutic agent. Flow cytometry is an indispensable tool for such studies, offering high-throughput, quantitative analysis of apoptotic events at the single-cell level.[8] This guide will provide the necessary protocols to rigorously evaluate the pro-apoptotic effects of this compound.

Principles of Flow Cytometric Apoptosis Assays

A multi-parametric approach is recommended to comprehensively assess the apoptotic process. We will focus on three key events in the apoptotic cascade:

  • Plasma Membrane Alterations (Annexin V/PI Staining): In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[11][12] PI can therefore be used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[11][12]

  • Executioner Caspase Activation (Caspase-3/7 Assay): Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[13] Caspase-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates.[14] Fluorogenic substrates for caspase-3/7, such as a DEVD peptide conjugated to a fluorescent reporter, can be used to measure their activity in apoptotic cells.[15]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption (JC-1 Assay): The loss of mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway.[16][17] The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria of healthy cells as aggregates, which fluoresce red.[18][19] In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers and fluoresces green.[16][18] A shift from red to green fluorescence indicates a loss of ΔΨm.[19]

Experimental Workflow and Signaling

The following diagrams illustrate the general experimental workflow and a representative apoptotic signaling pathway that may be activated by this compound.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Protocols cluster_analysis Flow Cytometry Analysis cell_culture Seed cells in multi-well plates treatment Treat with this compound (and controls: vehicle, positive control) cell_culture->treatment incubation Incubate for desired time points treatment->incubation harvest Harvest and wash cells incubation->harvest annexin_pi Annexin V/PI Staining harvest->annexin_pi Assay 1 caspase Caspase-3/7 Staining harvest->caspase Assay 2 jc1 JC-1 Staining harvest->jc1 Assay 3 acquisition Acquire data on flow cytometer annexin_pi->acquisition caspase->acquisition jc1->acquisition data_analysis Analyze data: - Quadrant gating - Histograms - MFI calculation acquisition->data_analysis

Caption: Experimental workflow for apoptosis analysis.

apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bcl2_family Modulation of Bcl-2 family (e.g., ↓Bcl-2, ↑Bax) compound->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 substrates Cleavage of cellular substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: A potential intrinsic apoptotic signaling pathway.

Detailed Protocols

4.1. General Cell Culture and Treatment

  • Cell Seeding: Seed the cell line of interest (e.g., A549, HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal dose. Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control for apoptosis (e.g., staurosporine or cisplatin).

  • Incubation: Incubate the treated cells for different time points (e.g., 6, 12, 24, 48 hours) to establish a time-course of apoptosis induction.

4.2. Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This protocol is adapted from established methods for apoptosis detection.[10][11][12]

Materials:

  • FITC Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis:

  • Quadrant Gating:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

4.3. Protocol 2: Caspase-3/7 Activity Assay

This protocol is based on the use of a cell-permeable, fluorogenic caspase-3/7 substrate.[14][15][20]

Materials:

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)

  • Wash Buffer (e.g., PBS)

Procedure:

  • Cell Preparation: Treat cells as described in section 4.1.

  • Staining: Add the caspase-3/7 substrate directly to the cell culture medium at the recommended concentration.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Harvesting and Washing: Harvest the cells and wash them twice with wash buffer.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analysis: Analyze the cells by flow cytometry, detecting the fluorescence of the cleaved substrate.

Data Analysis:

  • Histogram Analysis: Compare the fluorescence intensity of treated cells to that of the vehicle control. An increase in fluorescence indicates caspase-3/7 activation.

4.4. Protocol 3: JC-1 Mitochondrial Membrane Potential Assay

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential.[16][18][19]

Materials:

  • JC-1 dye

  • Assay Buffer

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial membrane depolarization.

Procedure:

  • Cell Preparation: Treat cells as described in section 4.1.

  • JC-1 Staining: Resuspend the harvested cells in pre-warmed cell culture medium containing JC-1 dye at the recommended concentration.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Wash the cells twice with assay buffer by centrifugation.

  • Resuspension: Resuspend the cells in assay buffer for analysis.

  • Analysis: Analyze the cells by flow cytometry, detecting both green (monomers) and red (aggregates) fluorescence.

Data Analysis:

  • Dot Plot Analysis: Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift to high green fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.[18]

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the flow cytometry experiments.

Table 1: Dose-Response of Apoptosis Induction

Concentration of Compound (µM) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)
0.1
1
10
50
100

| Positive Control | | |

Table 2: Time-Course of Apoptosis Induction

Time (hours) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
0
6
12
24

| 48 | | |

Table 3: Caspase-3/7 Activity and Mitochondrial Membrane Potential

Treatment Caspase-3/7 Activity (MFI) % Cells with Depolarized Mitochondria
Vehicle Control
Compound (Optimal Dose)

| Positive Control | | |

Troubleshooting and Best Practices

  • Compensation: Proper compensation is crucial to correct for spectral overlap between fluorochromes (e.g., FITC and PI). Use single-stained controls for each fluorochrome to set up the compensation matrix.

  • Cell Handling: Handle cells gently throughout the procedure to minimize mechanical damage that can lead to false-positive results.

  • Controls: Always include unstained cells, single-stained controls, a vehicle control, and a positive control for apoptosis in every experiment.

  • Titration: The optimal concentration of staining reagents may vary depending on the cell type. It is advisable to titrate antibodies and dyes to determine the optimal staining concentrations.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the pro-apoptotic effects of this compound. By employing a multi-parametric flow cytometry approach, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential anticancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor Protocols, 2016(11).
  • Sivandzade, F., & Cucullo, L. (2021). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments, (170).
  • Wlodkowic, D., & Darzynkiewicz, Z. (2011). Flow Cytometric Analysis of Caspase Activity. Current Protocols in Cytometry, Chapter 7, Unit 7.37.
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Cossarizza, A., & Salvioli, S. (2001). Flow Cytometric Analysis of Mitochondrial Membrane Potential Using JC-1. Current Protocols in Cytometry, Chapter 9, Unit 9.14.
  • Martin, S. J., & Green, D. R. (1995). Protease activation during apoptosis: death by a thousand cuts? Cell, 82(3), 349-352.
  • Patel, H., & Patel, J. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 231-234.
  • ResearchGate. (2024). How to Use Flow Cytometry for Apoptosis Detection?
  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
  • Darzynkiewicz, Z., Juan, G., Li, X., Gorczyca, W., Murakami, T., & Traganos, F. (1997).
  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One.
  • El-Sayed, M. A., El-Tanany, E. S., Shehata, M. R., & El-Sabbagh, O. I. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 834-845.
  • El-Naggar, A. M., El-Sabbagh, O. I., & El-Shorbagi, A. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2841.
  • El-Naggar, A. M., El-Sabbagh, O. I., & El-Shorbagi, A. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112-2127.
  • Manetti, F., Brullo, C., Magnani, M., & Botta, M. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. ACS Medicinal Chemistry Letters, 8(6), 665-670.
  • Chen, Y. C., Lin, Y. C., & Chen, C. T. (2021). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Molecules, 26(11), 3326.
  • Lasorsa, E., Zupo, S., Lo Dico, A., & Gnoni, A. (2016). A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. Oncotarget, 7(40), 65171-65184.
  • Sinfoo Biotech. (n.d.). n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.

Sources

Application Notes & Protocols: Prodrug Development for 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent protein kinase inhibition.[1][2] However, compounds from this class often exhibit suboptimal physicochemical properties, most notably poor aqueous solubility, which can hinder formulation, compromise in vitro assay reliability, and lead to poor or variable in vivo bioavailability.[3][4] The prodrug approach is a validated and powerful strategy to overcome these liabilities.[5] This document provides a detailed guide on the design, synthesis, characterization, and evaluation of prodrugs for this compound, focusing on techniques to enhance aqueous solubility and improve pharmacokinetic profiles.

Rationale and Strategic Design

The Challenge: Overcoming Poor Solubility

The pyrazolo[3,4-d]pyrimidine core is structurally analogous to purine, making it an ideal scaffold for targeting ATP-binding sites in kinases.[6] However, the planar, aromatic nature of this system often leads to low water solubility, which presents a significant hurdle for preclinical and clinical development.[5][7] A prodrug strategy aims to temporarily modify the parent drug's structure to enhance its solubility and/or permeability, with the modification being designed for cleavage in vivo to release the active parent compound.[8]

Selecting the Promoieties and Linkers

The primary amino group at the C-4 position of this compound is the optimal handle for chemical modification. The key is to attach a highly water-soluble promoiety via a linker that is stable in formulation but readily cleaved by physiological mechanisms (either chemical or enzymatic).[9][10]

  • Carbamate Linkers: This is a highly versatile and widely used linker for amine-containing drugs.[11] O-alkyl carbamates can be formed with the C-4 amine and are susceptible to cleavage by ubiquitous esterase enzymes in the plasma and liver, releasing the parent amine, carbon dioxide, and an alcohol.[3] This strategy has been successfully applied to other pyrazolo[3,4-d]pyrimidines.[4][5]

  • Water-Solubilizing Promoieties: The choice of promoiety is critical for imparting the desired solubility.

    • Ionizable Amines: Groups like N-methylpiperazine are highly effective. At physiological pH, the piperazine nitrogen is protonated, rendering the entire prodrug highly water-soluble.[3]

    • Phosphate Esters: Introduction of a phosphate group is a classic strategy for dramatically increasing aqueous solubility. The resulting prodrug is typically a substrate for alkaline phosphatases.

    • Amino Acids: Conjugating an amino acid can enhance solubility and potentially hijack nutrient transporters like PEPT1 for improved absorption.[11]

The following sections will focus on the carbamate linker strategy with an N-methylpiperazino-alkanol promoiety, as it is a field-proven approach for this specific scaffold.[3][7]

Prodrug Activation Pathway

The fundamental principle of this strategy is enzymatic hydrolysis. The carbamate prodrug is designed to be stable chemically but act as a substrate for plasma and/or liver esterases.

G cluster_0 Prodrug (Water-Soluble) cluster_1 Active Drug (Poorly Soluble) cluster_2 Byproducts (Excreted) Prodrug Parent Drug-NH-CO-O-Linker-Promoiety Enzyme Plasma/Liver Esterases Prodrug->Enzyme Substrate Binding Parent Parent Drug-NH2 (this compound) Byproducts CO2 + HO-Linker-Promoiety Enzyme->Parent Enzymatic Cleavage Enzyme->Byproducts

Caption: General enzymatic activation of a carbamate prodrug.

Synthetic and Characterization Protocols

Protocol: One-Pot, Two-Step Synthesis of a Carbamate Prodrug

This protocol is adapted from a successful synthesis of pyrazolo[3,4-d]pyrimidine prodrugs and describes the reaction of the parent drug with triphosgene to form a reactive carbamoyl chloride intermediate, followed by displacement with a solubilizing alcohol.[7]

Rationale: The one-pot procedure is efficient, avoiding the isolation of the highly reactive and potentially hazardous carbamoyl chloride intermediate. Triphosgene is a solid, safer alternative to phosgene gas for this transformation.

Materials:

  • This compound (Parent Drug)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 2-(4-methylpiperazin-1-yl)ethan-1-ol (Promoiety Alcohol)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N2 or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the parent drug (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the flask.

  • Base Addition: Add anhydrous TEA or DIPEA (3.0 eq) dropwise to the reaction mixture. The formation of the carbamoyl chloride intermediate is typically rapid. Monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (usually 30-60 minutes).

  • Nucleophilic Displacement: In a separate flask, prepare a solution of 2-(4-methylpiperazin-1-yl)ethan-1-ol (1.2 eq) in anhydrous DCM.

  • Prodrug Formation: Add the alcohol solution dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a DCM/Methanol gradient to afford the final prodrug.

Protocol: Structural Characterization

Rationale: It is essential to confirm the identity and purity of the synthesized prodrug. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[12][13] High-Performance Liquid Chromatography (HPLC) is used to determine purity.[14]

A. High-Resolution Mass Spectrometry (HRMS):

  • Prepare a ~1 mg/mL solution of the purified prodrug in methanol or acetonitrile.

  • Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Confirm the observed m/z value for the [M+H]+ ion matches the calculated exact mass to within 5 ppm.

B. NMR Spectroscopy (¹H and ¹³C):

  • Dissolve 5-10 mg of the prodrug in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the presence of signals corresponding to the parent drug, the linker, and the promoiety. Key diagnostic signals include the carbamate NH proton and the methylene protons adjacent to the carbamate oxygen and the piperazine nitrogen.

C. HPLC Purity Analysis:

  • Develop a reverse-phase HPLC method (e.g., C18 column).

  • Use a gradient elution with mobile phases such as water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

  • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

  • The purity of the final compound should be ≥95% for use in biological assays.

In Vitro Evaluation Protocols

The success of a prodrug is contingent on it meeting three key criteria: improved solubility, sufficient stability for formulation and administration, and efficient conversion back to the parent drug in a biological environment.[15][16]

Protocol: Aqueous Solubility Determination

Rationale: This assay directly quantifies the primary goal of the prodrug strategy. A shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Procedure:

  • Add an excess amount of the compound (parent drug or prodrug) to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

Protocol: Chemical and Enzymatic Stability

Rationale: A viable prodrug must be stable enough to survive storage and administration but labile enough to be cleaved enzymatically.[17][18] This protocol assesses stability in both chemical (buffer) and biological (plasma) matrices.

Materials:

  • Prodrug stock solution (e.g., 10 mM in DMSO).

  • Simulated Gastric Fluid (SGF, pH 1.2).

  • Phosphate-Buffered Saline (PBS, pH 7.4).

  • Human or rat plasma, stored at -80 °C and thawed on ice.

  • Acetonitrile with an internal standard for protein precipitation.

Procedure:

  • Reaction Setup: For each condition (SGF, PBS, plasma), pre-warm the matrix to 37 °C.

  • Initiate Reaction: Spike the prodrug stock solution into the pre-warmed matrix to a final concentration of 1-10 µM. The final DMSO concentration should be <0.5%.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench and Precipitate: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS or HPLC-UV. Monitor the disappearance of the prodrug peak and the appearance of the parent drug peak over time.

  • Data Analysis: Plot the percentage of remaining prodrug versus time. Calculate the half-life (t½) for each condition.

Parameter Parent Drug Prodrug Candidate Rationale for Improvement
Aqueous Solubility (µg/mL at pH 7.4) < 1> 500A >100-fold increase is desired for formulation and in vivo administration.[5]
Chemical Stability (t½ in PBS, pH 7.4) N/A> 24 hoursDemonstrates the linker is not susceptible to simple chemical hydrolysis.[17]
Enzymatic Stability (t½ in Human Plasma) N/A15 - 90 minutesIndicates efficient cleavage by plasma esterases to release the active drug.[18][19]
Caption: Table of Target Physicochemical and Stability Parameters.

Experimental Workflow and Troubleshooting

Overall Development Workflow

The development of a successful prodrug is a systematic, multi-step process.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation a 1. Rationale (Identify Liability e.g., Low Solubility) b 2. Prodrug Design (Select Linker & Promoiety) a->b c 3. Chemical Synthesis b->c d 4. Purification & Characterization (HPLC, NMR, MS) c->d e 5. Solubility Assay d->e f 6. Chemical Stability (pH 1.2, 7.4) e->f g 7. Enzymatic Stability (Plasma, Microsomes) f->g h 8. Permeability Assay (e.g., PAMPA, Caco-2) g->h i 9. Pharmacokinetic Study (IV & PO Administration) g->i h->i j 10. Efficacy Study (Disease Model) i->j

Caption: Comprehensive workflow for prodrug development.

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low Synthetic Yield Incomplete formation of the carbamoyl chloride intermediate.Ensure strictly anhydrous conditions. Use a stronger, non-nucleophilic base like DBU if needed.
Prodrug is Unstable in Buffer (pH 7.4) The carbamate linker is too chemically labile.Re-evaluate the linker chemistry. Electron-withdrawing groups near the carbamate can increase lability. Consider a more stable linker.[20]
No Conversion in Plasma The carbamate is sterically hindered and not a substrate for esterases.Design a less sterically hindered linker. Test in plasma from a different species (e.g., rat vs. human) as esterase activity varies.[20]
High Solubility but Low Permeability The prodrug is too polar (high PSA) or has a high molecular weight.A balance is required. The goal is to increase solubility without sacrificing membrane permeability. Consider a less polar promoiety.[20]

References

  • Lillethorup, I. A., Hemmingsen, A. V., & Qvortrup, K. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
  • van der Geest, R., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. Journal of Controlled Release, 144(3), 296-305. [Link]
  • Ouchi, T., & Ohya, Y. (2014). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. MDPI. [Link]
  • Bansal, T., et al. (2008). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 43(11), 2376-2385. [Link]
  • Ma, G., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 10(4), 1336-1345. [Link]
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. [Link]
  • Majumdar, S., et al. (2007). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. The AAPS Journal, 9(2), E244-E252. [Link]
  • Karaman, R. (2020).
  • Ma, G., et al. (2013). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 10(4), 1336-1345. [Link]
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Compilation of a series of published prodrug approaches to amine drugs.
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • Konvergent AI. (2025). Enzymatic cleavage: Significance and symbolism. Konvergent AI. [Link]
  • Manetti, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 498-503. [Link]
  • da Silva, A. D., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18450-18483. [Link]
  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks. [Link]
  • Vignaroli, G., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
  • Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. University of Siena. [Link]
  • ResearchGate. (n.d.). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS.
  • ResearchGate. (n.d.). Analytical techniques for biopharmaceutical development.
  • Holzgrabe, U. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7789. [Link]
  • El-Malah, A. A., & Bassyouni, F. A. (2022). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Archiv der Pharmazie, 355(6), e2100470. [Link]
  • Al-Majid, A. M., et al. (2024).
  • ResearchGate. (n.d.). Recent advancements in HPLC-NMR and applications for natural product profiling and identification.
  • Crespan, E., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
  • Ghorab, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][16][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14643-14661. [Link]

Sources

Application Note: A Framework for Evaluating 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs in Combination Therapy for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors. This document provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate the potential of representative compounds from this class, such as 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in combination therapy studies. We detail the strategic rationale, step-by-step experimental protocols for in vitro screening, methods for synergy analysis, and mechanistic validation. The protocols are designed to be self-validating, providing a robust pathway from initial single-agent characterization to the identification and confirmation of synergistic drug combinations.

Introduction: The Rationale for Combination Studies

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, which allows it to function as an effective ATP-competitive scaffold for kinase inhibitors.[1] While numerous derivatives have been developed to target specific oncogenic kinases like Src, Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), the parent structures provide an excellent starting point for investigation.[2][3][4] this compound serves as a key exemplar of this structural class.[1]

Modern cancer therapy increasingly relies on combination treatments to enhance efficacy, overcome intrinsic and acquired drug resistance, and minimize toxicity.[5] The strategy of combining a targeted kinase inhibitor with another agent—be it a second targeted drug, a cytotoxic chemotherapeutic, or an immunotherapy—can lead to synergistic effects where the combined therapeutic benefit is greater than the sum of the individual agents.[6][7]

This guide outlines a hypothetical, yet scientifically rigorous, workflow for assessing a novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, hereafter referred to as "PZ-4B" (representing this compound), in combination with a standard-of-care agent.

Part 1: Single-Agent Characterization

Expert Insight: Before exploring combinations, it is critical to establish the single-agent activity profile of the investigational compound. This baseline data informs the concentration range for combination screening and helps identify relevant cancer models for further testing. An ideal concentration range for combination screening should span from no-effect doses to concentrations that elicit a maximal on-target response.[8]

Protocol 1: Single-Agent Dose-Response Assay for IC50 Determination

This protocol determines the concentration of PZ-4B required to inhibit 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines of interest (e.g., a panel of non-small cell lung cancer lines).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • PZ-4B, dissolved in DMSO to create a 10 mM stock solution.

  • Sterile, 384-well tissue culture-treated plates.[9]

  • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent.[9]

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1,000-5,000 cells per well in a 384-well plate in a volume of 40 µL. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality Note: Seeding density must be optimized for each cell line to ensure cells are in the exponential growth phase during the assay period.

  • Compound Preparation: Perform a serial dilution of the 10 mM PZ-4B stock in culture medium to prepare working solutions at 10x the final desired concentration. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Cell Treatment: Add 5 µL of the 10x working solutions to the appropriate wells. Include "vehicle control" (DMSO-only) and "no cells" (media-only) wells for background correction.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Causality Note: A 72-hour incubation is standard for assessing effects on proliferation, allowing for at least two cell doublings.

  • Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 µL of reagent to each well.

  • Signal Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: % Viability = (Luminescence_treated - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) * 100.

    • Plot the % Viability against the log-transformed drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Hypothetical Single-Agent Activity Data
Cell LineCancer TypeKey MutationIC50 of PZ-4B (µM)
A549NSCLCKRAS G12S8.5
H1975NSCLCEGFR L858R, T790M2.1
PC-9NSCLCEGFR ex19del1.8
HCT116ColorectalKRAS G13D> 10

Part 2: Designing the Combination Screen

Expert Insight: The choice of a combination partner is paramount. A rational approach involves targeting complementary pathways. For instance, if PZ-4B targets a kinase in the PI3K/AKT pathway, a logical partner would be an inhibitor of the parallel MAPK pathway (e.g., a MEK inhibitor), as this can prevent compensatory signaling and overcome resistance.[6] For this guide, we will evaluate PZ-4B in combination with a hypothetical MEK inhibitor, "MEK-i" .

The gold standard for in vitro synergy assessment is the dose-response matrix, where varying concentrations of both drugs are tested together.[7]

Caption: A 5x5 dose-response matrix tests 25 unique drug concentration pairs.

Part 3: Combination Screening & Synergy Analysis

Protocol 2: Dose-Matrix Combination Viability Assay

This protocol follows the same principles as Protocol 1 but uses a matrix of drug concentrations.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Plating: Use an automated liquid handler to dispense PZ-4B and MEK-i into the 384-well plate. Drug A (PZ-4B) concentrations are plated along the x-axis, and Drug B (MEK-i) concentrations are plated along the y-axis. The top row and leftmost column should contain single-agent titrations.

  • Incubation & Measurement: Follow steps 4-6 from Protocol 1.

  • Data Analysis & Synergy Scoring:

    • Normalize the viability data for each well as previously described.

    • Calculate synergy using a recognized model. The Bliss Independence model is a common choice.[8]

    • Bliss Synergy Score = Vexp - Vbliss , where:

      • Vexp is the experimentally observed viability for a given drug combination.

      • Vbliss is the expected viability if the drugs act independently: Vbliss = V(PZ-4B) * V(MEK-i) , where V(PZ-4B) and V(MEK-i) are the viabilities of the single agents at the corresponding concentrations.

    • A positive score indicates antagonism, a negative score indicates synergy, and a score near zero indicates an additive effect.

Synergy_Workflow cluster_data Experimental Data cluster_analysis Synergy Calculation Raw Raw Luminescence Data Normalized Normalized % Viability (Dose-Response Matrix) Raw->Normalized Normalization Model Select Synergy Model (e.g., Bliss Independence) Normalized->Model Score Calculate Synergy Score For Each Combination Point Model->Score Report Synergy Heatmap & Summary Table Score->Report Summarize & Visualize

Caption: Workflow for calculating synergy from raw experimental data.

Hypothetical Combination Synergy Data (Bliss Score Summary)
Cell LineCombinationAverage Synergy ScoreInterpretation
A549PZ-4B + MEK-i-5.2Weak Synergy
H1975PZ-4B + MEK-i-18.7Strong Synergy
PC-9PZ-4B + MEK-i-15.1Strong Synergy
HCT116PZ-4B + MEK-i2.3Additive/Antagonistic

Part 4: Mechanistic Validation of Synergy

Expert Insight: A synergy score identifies a promising combination, but it doesn't explain the underlying biological mechanism. Mechanistic validation is essential to confirm that the observed synergy is due to the intended biological effects, such as enhanced target inhibition or increased induction of apoptosis.

Signaling_Pathway Diagram 3: Dual Pathway Inhibition cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway RTK EGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation PZ4B PZ-4B PZ4B->PI3K Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MEKi MEK-i MEKi->MEK Inhibits

Caption: Hypothetical dual inhibition of PI3K and MEK pathways by PZ-4B and MEK-i.

Protocol 3: Western Blot for Pathway Modulation

Objective: To determine if the combination of PZ-4B and MEK-i leads to more profound inhibition of downstream signaling compared to single agents.

Procedure:

  • Cell Culture and Treatment: Seed PC-9 cells in 6-well plates. Treat for 6-24 hours with PZ-4B (e.g., at its IC50), MEK-i (at its IC50), and the combination of both. Include a vehicle control.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply an ECL substrate and image the membrane using a chemiluminescence detector.

    • Expected Outcome: The combination treatment should show a greater reduction in both p-AKT and p-ERK levels than either single agent alone, confirming dual pathway blockade.

Protocol 4: Apoptosis Assay by Flow Cytometry

Objective: To quantify if the synergistic killing is due to an increase in programmed cell death (apoptosis).

Procedure:

  • Cell Treatment: Seed PC-9 cells in 6-well plates and treat for 48 hours with single agents and the combination as described above.

  • Cell Staining: Harvest both adherent and floating cells. Wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Live cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Expected Outcome: The percentage of apoptotic cells (early + late) should be significantly higher in the combination-treated sample compared to the sum of the single-agent treated samples.

Conclusion and Future Directions

This application note provides a robust, multi-step framework for evaluating the combination therapy potential of this compound (PZ-4B) or its analogs. By progressing from single-agent profiling to dose-matrix screening and mechanistic validation, researchers can confidently identify and rationalize synergistic interactions.

The hypothetical data presented herein suggest that PZ-4B acts synergistically with a MEK inhibitor in EGFR-mutant NSCLC cells, likely through dual blockade of the PI3K/AKT and MAPK signaling pathways, leading to enhanced apoptosis.

Next Steps:

  • In Vivo Validation: Promising combinations should be advanced to in vivo studies, typically using patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to assess efficacy and tolerability.[6]

  • Biomarker Discovery: Investigate potential biomarkers that predict sensitivity to the drug combination.[8]

  • Exploration of Other Combinations: The same workflow can be applied to test PZ-4B with other classes of drugs, including cytotoxic chemotherapies or immune checkpoint inhibitors.[6]

References

  • National Center for Biotechnology Information. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring.
  • Charles River Laboratories. (n.d.).
  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Broad Institute. (2024).
  • Jia, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
  • Lee, J. S., et al. (2009). Algorithmic guided screening of drug combinations of arbitrary size for activity against cancer cells. Molecular Cancer Therapeutics. [Link]
  • Dry, J. R., et al. (2021).
  • Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. [Link]
  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Wang, M., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Cell culture conditions for testing 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cell Culture Conditions and Cytotoxicity Assessment of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of this compound

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This enables it to function as a competitive inhibitor for a multitude of ATP-dependent enzymes, particularly protein kinases.[1][2] Many kinases are dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as potent anticancer agents, with some targeting critical oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[1][3]

This compound belongs to this promising class of compounds. Its core structure suggests a potential mechanism of action involving the inhibition of protein kinases crucial for cancer cell survival.[4] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, detailing robust protocols for cell culture, primary cytotoxicity screening, and subsequent mechanistic assays to elucidate its mode of action. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

Materials and Reagents

Cell Lines
  • A549: Human lung carcinoma (ATCC® CCL-185™)

  • MCF-7: Human breast adenocarcinoma (ATCC® HTB-22™)

  • HCT-116: Human colon carcinoma (ATCC® CCL-247™)

Reagents
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • Cell Culture Media:

    • DMEM for A549[5][6]

    • EMEM for MCF-7[7]

    • RPMI-1640 or McCoy's 5A for HCT-116

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4, Sterile

  • SRB Assay:

    • Sulforhodamine B (SRB)

    • Trichloroacetic Acid (TCA)

    • Tris Base

    • Acetic Acid

  • Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[8]

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[9]

    • RNase A (100 µg/mL)[9]

    • Ethanol, 70%, ice-cold

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Centrifuge

  • Hemocytometer or Automated Cell Counter

  • 96-well flat-bottom microtiter plates

  • Multichannel Pipettes

  • Microplate Reader (Spectrophotometer)

  • Flow Cytometer

Cell Line Selection and General Maintenance

The selection of A549, MCF-7, and HCT-116 cell lines is based on their common use in cancer research and the reported high expression levels of kinases like EGFR in lung and colon cancers, which are potential targets for pyrazolo[3,4-d]pyrimidine derivatives.[1]

General Culture Protocol
  • Culture all cell lines in their recommended complete growth medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[7]

  • Renew the growth medium every 2-3 days to ensure optimal pH and nutrient levels.[7]

  • Subculture cells when they reach 70-80% confluency to maintain exponential growth.[10]

Subculture (Passaging) Protocol
  • Aspirate the old medium from the culture flask.

  • Wash the cell monolayer once with sterile PBS to remove residual serum, which can inhibit trypsin activity.

  • Add just enough 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

  • Incubate at 37°C for 3-5 minutes, or until cells detach.[5] Observe detachment under an inverted microscope. Avoid over-trypsinization.

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the suspension to a conical tube and centrifuge at ~200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seed new culture flasks at the appropriate split ratio (see Table 1).

Table 1: Recommended Cell Culture Conditions
Cell LineCancer TypeBasal MediumDoubling Time (approx.)Subculture Ratio
A549 Lung CarcinomaDMEM22-40 hours[5]1:4 to 1:9[5]
MCF-7 Breast AdenocarcinomaEMEM30-40 hours[7]1:3 to 1:8
HCT-116 Colon CarcinomaRPMI-164018-22 hours1:5 to 1:10

Primary Screening: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a robust and reproducible colorimetric method for determining cytotoxicity. It measures total cellular protein content, which is proportional to the cell number, and is independent of the cell's metabolic state.[11][12]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: SRB Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Add_Cmpd Add Serial Dilutions of Test Compound Incubate1->Add_Cmpd Incubate2 Incubate for 48-72h Add_Cmpd->Incubate2 Fix Fix with Cold 10% TCA (1h at 4°C) Incubate2->Fix Wash1 Wash 4x with 1% Acetic Acid Fix->Wash1 Stain Stain with 0.4% SRB (30 min at RT) Wash1->Stain Wash2 Wash 4x with 1% Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with 10 mM Tris Wash2->Solubilize Read Read Absorbance at 510 nm Solubilize->Read

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, trypsinize and combine with the supernatant from the corresponding well. [13]3. Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes. [8]4. Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [8]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [8]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [8]Healthy cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive. [13]

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents induce cell cycle arrest at specific checkpoints.

CellCycle_Workflow cluster_prep_cc Preparation cluster_fix Fixation & Staining cluster_analyze Analysis Treat Treat Cells with Compound (24-48h) Harvest Harvest & Count Cells (~1x10^6 cells) Treat->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol (Dropwise while vortexing) Wash->Fix Incubate Incubate >= 30 min on ice Fix->Incubate Stain Resuspend in PI/RNase A Staining Solution Incubate->Stain Incubate2 Incubate 15-30 min at RT Stain->Incubate2 Analyze Analyze by Flow Cytometry (Linear Scale) Incubate2->Analyze Gate Gate out doublets Analyze->Gate Histogram Generate DNA Content Histogram Gate->Histogram

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay (Section 5.1, steps 1-2). Aim for approximately 1 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. [14] * Causality: Dropwise addition while vortexing is critical to prevent cell clumping and ensure proper fixation. [9]3. Incubation: Fix for at least 30 minutes on ice. Cells can be stored in ethanol at -20°C for several weeks. 4. Washing: Centrifuge the fixed cells (~500 x g for 5 min), discard the ethanol, and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. [9] * Causality: RNase A is essential to degrade double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis. 6. Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and appropriate gating strategies to exclude doublets. [9]The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14.
  • Al-Ostath, S. M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[8][20][23]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3298.
  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
  • El-Sayed, N. F., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3169.
  • Gomaa, H. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][20][23]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(35), 22789-22804.
  • Spandidos Publications. (2019). PD-L1 expression levels on tumor cells affect their immunosuppressive activity.
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol.
  • Al-Issa, F. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(22), 16026.
  • Zhang, H., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 59(21), 9946-9958.
  • Google Patents. (n.d.). CA2711777A1 - Novel pyrazolo [3,4-d] pyrimidine derivatives as anti-cancer drugs.
  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of the Iranian Chemical Society, 1-21.
  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(12), 20616-20628.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor in vivo bioavailability associated with this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as an adenine isostere and targeting the ATP-binding site of numerous kinases.[1][2] However, the very features that confer potent enzymatic inhibition—often hydrophobic moieties for high-affinity binding—can lead to poor aqueous solubility, hindering preclinical and clinical development.[3][4]

This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Root Causes of Poor Bioavailability

The journey of an orally administered drug from the gastrointestinal (GI) tract to systemic circulation is fraught with obstacles. For pyrazolo[3,4-d]pyrimidine inhibitors, poor bioavailability is typically a multifactorial issue. Understanding these root causes is the first step toward a rational solution.

Root_Causes cluster_absorption Absorption Barriers cluster_metabolism Metabolic Barriers Poor Aqueous Solubility Poor Aqueous Solubility Poor Bioavailability Poor Bioavailability Poor Aqueous Solubility->Poor Bioavailability Incomplete dissolution in GI fluids Low Permeability Low Permeability Low Permeability->Poor Bioavailability Inefficient transport across intestinal wall High First-Pass Metabolism High First-Pass Metabolism High First-Pass Metabolism->Poor Bioavailability Extensive drug breakdown in liver before reaching circulation

Caption: Key factors contributing to the poor in vivo bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Issue 1: My compound is highly potent in vitro, but shows minimal or no efficacy in animal models after oral dosing.

Question: My pyrazolo[3,4-d]pyrimidine inhibitor has a low nanomolar IC50 in enzymatic and cell-based assays, but when I administer it orally to mice, I see no significant effect on the target pathway or disease phenotype. What's going on?

Answer: This is a classic and frustrating scenario that almost always points to a bioavailability issue. Your potent compound is likely not reaching its target in sufficient concentrations in vivo. The primary culprits are poor absorption and/or rapid metabolism.

Troubleshooting Workflow:

Troubleshooting_Workflow_1 Start In Vitro Potency Confirmed PK_Study Conduct Pilot Pharmacokinetic (PK) Study (IV vs. PO) Start->PK_Study Analyze_PK Analyze Plasma Concentration-Time Profile PK_Study->Analyze_PK Low_AUC_PO Is Oral AUC Significantly Lower than IV AUC? Analyze_PK->Low_AUC_PO Solubility_Permeability Assess Solubility and Permeability (e.g., Caco-2 Assay) Low_AUC_PO->Solubility_Permeability Yes Metabolic_Stability Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Low_AUC_PO->Metabolic_Stability Yes Formulation Formulation Strategies Solubility_Permeability->Formulation Prodrug Prodrug Strategies Metabolic_Stability->Prodrug Chemical_Modification Chemical Modification Metabolic_Stability->Chemical_Modification

Caption: A systematic workflow to diagnose and address poor in vivo efficacy.

Step-by-Step Guidance:

  • Pharmacokinetic (PK) Analysis: The first and most critical step is to conduct a pilot PK study in your animal model. This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.[5]

    • IV administration provides a baseline for 100% bioavailability.

    • PO administration reveals the extent of oral absorption.

    • By comparing the Area Under the Curve (AUC) of the plasma concentration-time profiles for both routes, you can calculate the absolute oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).

  • Interpreting PK Data:

    • Low Cmax and AUC after PO dosing: This confirms poor oral bioavailability. The next step is to determine if the issue is due to poor solubility, low permeability, or high first-pass metabolism.[6][7]

  • In Vitro ADME Assays:

    • Aqueous Solubility: Determine the thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 6.8). Many pyrazolo[3,4-d]pyrimidines exhibit very low aqueous solubility.[4]

    • Permeability Assay (e.g., Caco-2): Use an in vitro model like the Caco-2 cell monolayer to assess the compound's ability to cross the intestinal epithelium. Low apparent permeability (Papp) values suggest poor absorption.[6] It's also crucial to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, limiting absorption.[6][8]

    • Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to metabolism.[5][8] A short half-life in these assays indicates that the compound is likely subject to extensive first-pass metabolism in the liver.

Issue 2: My compound has poor aqueous solubility. How can I formulate it for in vivo studies?

Question: My pyrazolo[3,4-d]pyrimidine inhibitor is practically insoluble in water, making it difficult to prepare a suitable dosing formulation for oral gavage. What are my options?

Answer: This is a very common challenge. Several formulation strategies can be employed to enhance the apparent solubility and dissolution rate of your compound in the GI tract. The choice of strategy will depend on the physicochemical properties of your compound and the stage of your research.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the stable crystalline form.[9]Significant solubility enhancement; can achieve supersaturation.[8]Potential for recrystallization over time (stability issues); requires specific polymers.[8]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in lipids and surfactants, forming a micro- or nano-emulsion in the gut, which enhances absorption.[10]Improves solubility and permeability; can reduce food effects; may inhibit efflux transporters.[5][8]Can be complex to develop; potential for GI side effects at high doses.
Nanosystems (Liposomes, Nanoparticles) The drug is encapsulated in nanocarriers, which can improve solubility, protect it from degradation, and enhance absorption.[4][8]High drug loading capacity; potential for targeted delivery.More complex manufacturing process; potential for immunogenicity.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent System: Identify a common solvent that can dissolve both your pyrazolo[3,4-d]pyrimidine inhibitor and the chosen polymer.

  • Dissolution: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Milling: Scrape the dried film and mill it into a fine powder.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Reconstitution: The resulting powder can be suspended in an aqueous vehicle for oral gavage.

Issue 3: My compound is a substrate for P-glycoprotein (P-gp). How can I overcome this efflux?

Question: My Caco-2 assay shows a high efflux ratio, indicating that my inhibitor is being actively transported out of the intestinal cells. What can I do to improve its absorption?

Answer: P-gp-mediated efflux is a significant barrier to the oral bioavailability of many kinase inhibitors. Several strategies can be employed to mitigate this issue.

Strategies to Overcome P-gp Efflux:

  • Medicinal Chemistry Approaches:

    • Structural Modification: Iterative chemical synthesis can be used to modify the structure of your inhibitor to reduce its recognition by P-gp. This often involves fine-tuning lipophilicity and hydrogen bonding characteristics.[8]

    • Prodrug Strategy: A prodrug can be designed to have different physicochemical properties than the parent drug, allowing it to bypass P-gp recognition. Once absorbed, the prodrug is converted to the active inhibitor.[3][11]

  • Formulation-Based Approaches:

    • Use of Excipients: Certain excipients used in lipid-based formulations and nanocarriers can inhibit the function of P-gp, thereby increasing the intestinal absorption of your drug.[8]

    • Co-administration with P-gp Inhibitors (for research purposes): In preclinical studies, co-dosing your inhibitor with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can confirm the role of P-gp in limiting its bioavailability. However, this is generally not a viable clinical strategy due to the potential for drug-drug interactions.[8]

Issue 4: Can I improve the bioavailability of my inhibitor by chemically modifying it?

Question: Are there any chemical modification strategies that can directly address the poor solubility and/or metabolic instability of my pyrazolo[3,4-d]pyrimidine inhibitor?

Answer: Yes, the prodrug approach is a powerful and widely used strategy to overcome these liabilities. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[3][12]

A Common Prodrug Strategy for Pyrazolo[3,4-d]pyrimidines:

A successful approach for this class of compounds involves attaching a water-solubilizing group to the core structure via a linker that is stable in the GI tract but is cleaved in the plasma or liver to release the active drug.[3][11]

Example: Carbamate-Linked Prodrug

Prodrug_Strategy Prodrug { Poorly Soluble Pyrazolo[3,4-d]pyrimidine |  O-Alkyl Carbamate Linker |  Solubilizing Group (e.g., N-methylpiperazine)} Absorption Improved Solubility & Absorption Prodrug:f2->Absorption Cleavage Esterase Cleavage in Plasma Absorption->Cleavage Active_Drug Active Drug Released Cleavage->Active_Drug

Caption: A prodrug strategy to enhance the solubility and bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.

Key Features of this Prodrug Approach:

  • Solubilizing Group: An N-methylpiperazino group is often used to significantly increase aqueous solubility.[11]

  • Linker: An O-alkyl carbamate linker is chosen for its relative stability in aqueous solution and its susceptibility to enzymatic cleavage by esterases present in plasma and tissues.[11] This ensures that the active drug is released systemically.

Experimental Protocol: Synthesis of a Carbamate-Linked Prodrug

This is a generalized synthetic scheme. Specific reaction conditions will need to be optimized for your particular pyrazolo[3,4-d]pyrimidine derivative.

  • Activation of the Parent Drug: The parent pyrazolo[3,4-d]pyrimidine, containing a hydroxyl group, is reacted with a carbamoyl chloride intermediate.

  • Coupling with Solubilizing Moiety: The activated intermediate is then reacted with the solubilizing alcohol (e.g., a piperazine derivative) to form the final carbamate-linked prodrug.

  • Purification: The final product is typically purified using reversed-phase column chromatography.

  • In Vitro Validation: Before moving to in vivo studies, it is essential to:

    • Confirm the increased aqueous solubility of the prodrug compared to the parent drug.

    • Assess the stability of the prodrug in simulated gastric and intestinal fluids.

    • Demonstrate the conversion of the prodrug to the active parent drug in the presence of plasma or esterases.[11]

References

  • Russo, M., et al. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 965-970. [Link]
  • Di Martino, R. M. C., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Drug Targeting, 24(9), 832-840. [Link]
  • Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(9), 5850-5862. [Link]
  • Stewart, C. E., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4504-4514. [Link]
  • Schenone, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(4), 1019-1026. [Link]
  • Lonza. (2023).
  • van Leeuwen, R. W. F., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Pharmaceutics, 15(4), 1149. [Link]
  • Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Semantic Scholar. [Link]
  • Kamal, A., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 123, 894-913. [Link]
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
  • Abdel-Ghani, T. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(48), 33749-33765. [Link]
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925. [Link]
  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8(3). [Link]
  • El-Adl, K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2419-2439. [Link]
  • Bouyahya, A., et al. (2024).
  • Wang, Y., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(4), 6867-6881. [Link]
  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14603-14622. [Link]
  • El-Sayed, N. N. E. (2019). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Mini-Reviews in Medicinal Chemistry, 19(18), 1476-1488. [Link]
  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14603-14622. [Link]

Sources

Troubleshooting low potency in kinase assays with 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Potency in Kinase Assays with 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using this compound and other pyrazolopyrimidine-based kinase inhibitors in your assays. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind experimental choices and a logical framework to identify and resolve issues leading to unexpectedly low potency.

Understanding the Compound: An ATP-Competitive Inhibitor

This compound belongs to the pyrazolopyrimidine class of compounds, which are well-established as potent inhibitors of various protein kinases.[1][2][3] These molecules typically function as ATP-competitive inhibitors, meaning they bind to the kinase's ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins.[4][5] This mechanism is fundamental to understanding and troubleshooting assay performance.

Troubleshooting Guide: Why Is My Compound's Potency Lower Than Expected?

Experiencing a higher-than-expected IC50 value for this compound can be frustrating. This guide will walk you through a systematic process to diagnose the potential causes, from simple reagent checks to more complex assay design considerations.

Question 1: My IC50 value for this compound is significantly higher than anticipated. Where should I start my investigation?

Answer:

A logical first step is to rule out any issues with your compound's integrity and the basic assay setup. Start with the most straightforward potential problems before moving to more complex experimental parameters.

Step 1: Verify Compound Integrity and Handling

  • Compound Stability: Improper storage can lead to degradation of your inhibitor.[5][6] Solid compounds should be stored at -20°C or -80°C, protected from light and moisture.[6] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5][7]

  • Solubility: Pyrazolopyrimidines, being ATP-competitive, are often hydrophobic and may have limited solubility in aqueous assay buffers.[5] Visually inspect your assay wells for any signs of precipitation. If you suspect insolubility, consider the following:

    • Ensure the final DMSO concentration in your assay is at a level that does not affect enzyme activity (typically ≤1%).[8]

    • Prepare intermediate dilutions of your stock solution in the assay buffer to prevent the compound from crashing out of solution.[7]

Step 2: Check Your Positive and Negative Controls

Your controls are the most reliable indicators of a systemic issue with your assay.[9]

  • Inactive Positive Control: If a known inhibitor for your target kinase is also showing low potency, this points towards a problem with the enzyme, substrate, or detection system rather than your specific compound.[9]

  • High Signal in Negative Control (No Enzyme): A high background signal in the absence of the kinase suggests that your compound may be interfering with the assay technology itself (e.g., fluorescence quenching or enhancement).[9]

Question 2: I've confirmed my compound is handled correctly and my controls are working as expected, but the potency is still low. What's the next step?

Answer:

Now, we'll delve into the critical parameters of your kinase assay, particularly the concentrations of ATP and the enzyme itself. These factors are paramount for ATP-competitive inhibitors like this compound.

The Critical Role of ATP Concentration

For an ATP-competitive inhibitor, the apparent IC50 value is directly dependent on the ATP concentration in the assay. The relationship is described by the Cheng-Prusoff equation: IC50 = Ki(1 + [ATP]/Km) .[10][11]

  • High ATP Concentration: If the ATP concentration is too high, your inhibitor will be less effective at competing for the kinase's binding site, leading to a higher apparent IC50.[8][10] Many biochemical assays are run at ATP concentrations near the Km (Michaelis constant) for ATP to ensure the IC50 value is a better reflection of the inhibitor's binding affinity (Ki).[8][11] Cellular ATP concentrations are in the millimolar range, which is significantly higher than the Km of most kinases, explaining why IC50 values are often higher in cell-based assays.[10][11]

Recommended Action:

  • Determine the Km of your kinase for ATP under your specific assay conditions.

  • Run your kinase assay at an ATP concentration equal to or below the Km. This will provide an IC50 value that is a more accurate measure of your compound's potency.[8]

Enzyme Concentration and Reaction Linearity

  • High Enzyme Concentration: Using too much enzyme can lead to rapid depletion of the substrate and non-linear reaction kinetics, which can skew your IC50 results.[8][12] A key principle to remember is that the lowest measurable IC50 is approximately half the concentration of the enzyme in the assay.[8]

  • Reaction Time: Ensure your assay is running within the linear range. If the reaction proceeds for too long and begins to plateau, the inhibitory effects of your compound may be underestimated.

Recommended Action:

  • Titrate your enzyme concentration to find the lowest amount that still provides a robust signal-to-background ratio within a linear reaction time course.[8][13]

  • Perform a time-course experiment to identify the time frame where the reaction is linear.[14]

Below is a troubleshooting workflow to help you systematically address these issues.

G start Low Potency Observed compound_check Step 1: Check Compound - Storage & Handling - Solubility (Precipitation?) start->compound_check controls_check Step 2: Evaluate Controls - Positive Control Active? - Negative Control Low? compound_check->controls_check Compound OK atp_issue Step 3: Assess ATP Conc. Is [ATP] >> Km? controls_check->atp_issue Controls OK enzyme_issue Step 4: Assess Enzyme Conc. Is enzyme conc. too high or reaction non-linear? atp_issue->enzyme_issue No optimize_atp Action: Titrate ATP Run assay at [ATP] ≤ Km atp_issue->optimize_atp Yes optimize_enzyme Action: Titrate Enzyme & Time Ensure linear reaction kinetics enzyme_issue->optimize_enzyme Yes reagent_quality Step 5: Check Reagent Quality - Enzyme Activity (Purity vs. Activity) - Substrate Integrity enzyme_issue->reagent_quality No optimize_atp->enzyme_issue optimize_enzyme->reagent_quality final_review Review Assay Design - Buffer components - Assay technology interference reagent_quality->final_review

Caption: A step-by-step decision tree for troubleshooting low potency in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary target kinases for pyrazolo[3,4-d]pyrimidine inhibitors?

A: The pyrazolo[3,4-d]pyrimidine scaffold is a versatile structure found in inhibitors of several kinase families. Commonly, they are developed as inhibitors of tyrosine kinases. Published research has shown potent activity of compounds from this class against Src family kinases (SFKs) and Bruton's tyrosine kinase (BTK).[1][4][15]

Q2: Why is my IC50 value different in a cell-based assay compared to a biochemical assay?

A: It is very common for IC50 values to be higher in cell-based assays.[16] There are several contributing factors:

  • High Intracellular ATP: As mentioned earlier, cellular ATP levels are typically in the millimolar range, which is much higher than the ATP concentrations used in most biochemical assays.[10][11] This high level of ATP will outcompete your inhibitor.

  • Cellular Permeability: The compound must be able to cross the cell membrane to reach its target. Poor permeability will result in a lower intracellular concentration and thus lower apparent potency.[16]

  • Protein Binding and Off-Target Effects: Inside the cell, your compound may bind to other proteins or be metabolized, reducing the effective concentration available to bind to the target kinase.

Q3: Could the purity of my kinase enzyme be the problem?

A: Absolutely. It's crucial to distinguish between protein purity and enzyme activity.[17] A kinase may appear pure on a gel, but if it is misfolded, not properly phosphorylated for activation, or aggregated, it will have low or no activity.[17] This can lead to misleading results. Always use a high-quality, functionally active kinase from a reputable supplier.

Q4: How should I prepare my stock solution of this compound?

A: It is standard practice to first prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common choice for kinase inhibitors.[5] Use high-purity, anhydrous DMSO to prevent compound degradation.[5]

Table 1: Recommended Reagent Concentrations for Kinase Assays

ReagentRecommended ConcentrationRationale
ATP At or below the Km for the kinaseTo ensure the IC50 value accurately reflects the inhibitor's binding affinity (Ki) for ATP-competitive inhibitors.[10][11]
Kinase Enzyme Titrated to the lowest level for a robust signalTo ensure the reaction remains in the linear range and to avoid artificially high IC50 values.[8]
Substrate Titrated to an optimal concentrationTo ensure the signal output is optimal and to avoid substrate depletion.[14]
DMSO Typically ≤1% of the final assay volumeTo maintain compound solubility without significantly inhibiting the kinase enzyme.

Experimental Protocols

Protocol 1: Determining the ATP Km of Your Kinase

Objective: To determine the Michaelis constant (Km) of your kinase for ATP, which is essential for setting the appropriate ATP concentration in your inhibition assays.

Methodology:

  • Prepare Reagents:

    • Kinase: Dilute to a fixed, optimized concentration in kinase reaction buffer.

    • Substrate: Use at a fixed, saturating concentration.

    • ATP: Prepare a serial dilution series (e.g., 10-12 points) in kinase reaction buffer.

  • Assay Setup:

    • Add the kinase and substrate mixture to the wells of your assay plate.

    • Initiate the reactions by adding the different concentrations of ATP.

  • Incubation: Incubate the plate at the optimal temperature for a time period within the linear range of the reaction.

  • Detection: Stop the reaction and measure the kinase activity using your chosen detection method.

  • Data Analysis: Plot the reaction velocity (activity) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Protocol 2: IC50 Determination with Optimized ATP Concentration

Objective: To accurately determine the IC50 value of this compound.

Methodology:

  • Prepare Reagents:

    • Inhibitor: Prepare a serial dilution of your compound in DMSO, then dilute further in kinase buffer.

    • Kinase and Substrate: Prepare a mixture in kinase buffer at their optimized concentrations.

    • ATP: Prepare a solution in kinase buffer at a concentration equal to the predetermined Km.

  • Assay Plate Setup:

    • Add the inhibitor dilutions to the wells of a microplate.

    • Add the kinase/substrate mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: Initiate the reaction by adding the ATP solution. Incubate at the optimal temperature for the predetermined linear reaction time.

  • Detection: Stop the reaction and measure the remaining kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

G cluster_0 IC50 Determination Workflow prep_inhibitor Prepare Inhibitor Serial Dilutions add_to_plate Add Inhibitor and Kinase/Substrate to Plate prep_inhibitor->add_to_plate prep_kinase_sub Prepare Kinase/ Substrate Mix prep_kinase_sub->add_to_plate pre_incubate Pre-incubate (10-15 min) add_to_plate->pre_incubate initiate_rxn Initiate with ATP (at Km concentration) pre_incubate->initiate_rxn incubate_rxn Incubate (Linear Time Range) initiate_rxn->incubate_rxn detect_signal Stop Reaction & Detect Signal incubate_rxn->detect_signal analyze_data Analyze Data (Dose-Response Curve) detect_signal->analyze_data ic50_value IC50 Value analyze_data->ic50_value

Caption: A standardized workflow for determining the IC50 value of a kinase inhibitor.

References

  • The significance of ATP concentration in cell-free and cell-based assays. CarnaBio.
  • Luo, Y., et al. (2015). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters.
  • Martin, M., et al. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Troubleshooting Lack of In Vitro Activity for Kinase Inhibitors. BenchChem.
  • Best Practices for Kinase Inhibitors. BenchChem.
  • Safeguarding Research: A Comprehensive Guide to Handling Aurora Kinase Inhibitor-9. BenchChem.
  • Luraghi, P., et al. (2007). Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling.
  • ATP concentr
  • Sgarlata, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Martin, M., et al. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Semantic Scholar.
  • Roskoski, R. Jr. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist.
  • Optimizing C10-200 concentr
  • Common issues and troubleshooting for Syk kinase assays. BenchChem.
  • Copeland, R. A. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • F1-7 inhibitor stability and storage best practices. BenchChem.
  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. BenchChem.
  • Best practices for long-term storage of KCNK13 inhibitor compounds. BenchChem.
  • Initial Optimization of a LanthaScreen Kinase assay for MAP3K7-MAP3K7IP1 (TAK1-TAB1). Thermo Fisher Scientific.
  • In-cell Western Assays for IC50 Determin
  • Optimization of a LanthaScreen Kinase assay for JAK1. Thermo Fisher Scientific.
  • Kinase assays. (2020). BMG LABTECH.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). Methods in Molecular Biology.
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes.
  • Ma, H., & Horiuchi, K. Y. (2008).
  • Kramer, C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Muthukumarasamy, K., & Singh, N. (2016). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes.
  • Immune Complex Protein Kinase Assays. Santa Cruz Biotechnology.
  • The challenge of selecting protein kinase assays for lead discovery optimization. (2008). Expert Opinion on Drug Discovery.
  • Best practices for storing and handling AZ-23. BenchChem.
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC].
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections.
  • Common mistakes to avoid with YZ51 experiments. BenchChem.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016).
  • Substrate Capacity Considerations in Developing Kinase Assays. (2011). SLAS Discovery.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Scientific Reports.
  • 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.

Sources

Technical Support Guide: Ensuring the Stability of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and storage of this compound in solution. Maintaining the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, evidence-based answers and protocols to prevent degradation and ensure the quality of your work.

Introduction to the Compound

This compound is a member of the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, frequently serving as the core structure for potent kinase inhibitors used in oncology and virology research.[1][2][3] Given its structural similarity to endogenous purines like adenine, it is susceptible to specific degradation pathways that can compromise its purity and biological activity.[4][5] This guide will help you navigate these stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary causes of degradation for this compound in solution?

There are three primary environmental and chemical factors that can lead to the degradation of this compound in solution:

  • Hydrolysis: The amine group at the 4-position of the pyrimidine ring is susceptible to hydrolysis, particularly in aqueous solutions with non-neutral pH. This reaction can replace the amine (-NH₂) group with a hydroxyl (-OH) group, forming the corresponding pyrazolopyrimidinone, which will have different biological activity and physical properties.[6]

  • Oxidation: The electron-rich pyrazolopyrimidine ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[7][8] This process can lead to the formation of various oxides or ring-opened byproducts.

  • Photodegradation: Like many aromatic heterocyclic compounds, this molecule may be sensitive to light, particularly in the UV spectrum. Exposure to ambient or laboratory light over time can provide the energy to initiate degradation reactions, leading to a loss of potency.[6][9]

Q2: What is the best solvent for preparing a high-concentration stock solution?

For maximum stability, a high-purity, anhydrous polar aprotic solvent is strongly recommended. The top choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

The term "aprotic" is critical here; these solvents lack acidic protons and do not participate in hydrolysis reactions. Using an anhydrous grade (low water content) is a crucial step to prevent hydrolysis during long-term storage.[10]

Q3: How should I store my stock and working solutions to maximize shelf-life?

Proper storage is arguably the most critical factor in preventing degradation.

  • Stock Solutions (in DMSO/DMF): Prepare aliquots in small-volume, tightly sealed vials (amber glass or wrapped in foil) to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or, ideally, -80°C .

  • Working Solutions (in aqueous buffer): These are far less stable and should be prepared fresh for each experiment from the frozen stock. If temporary storage is unavoidable, keep them on ice and protected from light, and use them within a few hours.

Q4: My compound seems to be degrading in my aqueous assay buffer. What are the first things I should check?

If you suspect degradation in an aqueous medium, investigate the following:

  • pH of the Buffer: Extreme pH values can rapidly accelerate hydrolysis. The stability of amine-containing heterocycles is often pH-dependent.[6] You must experimentally determine the optimal pH range, but starting at a near-neutral pH (6.8-7.4) is advisable.

  • Time in Buffer: Minimize the time the compound spends in the aqueous buffer before the assay is completed.

  • Buffer Components: Check if any buffer components could be reactive (e.g., certain additives or high concentrations of metal ions).

  • Run a Stability Check: Perform a simple experiment where you incubate the compound in the buffer for the duration of your assay and analyze the outcome by HPLC to quantify any degradation.

Section 2: Troubleshooting Guide

This section provides specific advice for common problems encountered during experimentation.

Problem: I see unexpected peaks in my HPLC/LC-MS analysis after preparing or storing my solution.

This is a classic sign of degradation. The identity of the new peaks can provide clues to the degradation pathway.

  • Possible Cause 1: Oxidation

    • Why it happens: Dissolved oxygen in solvents can react with the compound, especially if catalyzed by trace metals or light.

    • Troubleshooting Steps:

      • Degas Solvents: Before use, sparge aqueous buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

      • Use High-Purity Solvents: Ensure solvents are of high quality and not from old bottles where peroxides may have formed.

      • Store Under Inert Gas: For maximum protection of dry powder or solutions, flush the vial headspace with argon or nitrogen before sealing.

  • Possible Cause 2: Hydrolysis

    • Why it happens: The presence of water, especially at non-optimal pH, leads to the breakdown of the compound.

    • Troubleshooting Steps:

      • Verify Solvent Anhydrousness: For stock solutions, use a new, sealed bottle of anhydrous-grade DMSO or DMF.

      • Optimize pH: Conduct a pH stability profile. Prepare the compound in a series of buffers (e.g., pH 5, 6, 7, 8) and monitor its purity over time by HPLC to find the most stable condition.[6]

  • Possible Cause 3: Photodegradation

    • Why it happens: Energy from light is breaking chemical bonds.

    • Troubleshooting Steps:

      • Protect from Light: Use amber glass vials for all solutions. If unavailable, wrap clear vials tightly in aluminum foil.

      • Minimize Exposure: During experimental setup, dim ambient lights where possible and avoid leaving solutions on the benchtop for extended periods.

Problem: I am observing a gradual loss of biological activity or inconsistent results from my experiments.

This indicates that the concentration of the active parent compound is decreasing over time.

  • Possible Cause: Insidious Compound Degradation

    • Why it happens: Even slow degradation can lead to a significant loss of active compound over days or weeks, which is often missed without routine analytical checks. Freeze-thaw cycles can also contribute by introducing moisture and accelerating degradation.

    • Troubleshooting Steps:

      • Always Prepare Fresh Working Solutions: Do not reuse aqueous working solutions from a previous day.

      • Aliquot Stock Solutions: This is the best practice to avoid both contamination and the damaging effects of repeated freeze-thaw cycles.

      • Implement Routine Purity Analysis: Before starting a critical or lengthy experiment, run a quick HPLC or UPLC analysis on an aliquot of your stock solution to confirm its purity and concentration are as expected.

Section 3: Best Practices & Protocols

This section provides actionable workflows and reference data to ensure the stability of your compound.

Key Degradation Factors and Mitigation Strategies

The following diagram illustrates the primary factors that threaten the stability of this compound in solution.

cluster_factors Degradation Factors Light (UV/Vis) Light (UV/Vis) Compound 1-benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine (in solution) Light (UV/Vis)->Compound Photodegradation Oxygen (Air) Oxygen (Air) Oxygen (Air)->Compound Oxidation Water / pH Water / pH Water / pH->Compound Hydrolysis Heat Heat Heat->Compound Accelerates All Reactions Degradation Degradation Products (Loss of Purity & Activity) Compound->Degradation G start Start: Prepare fresh solution of compound in test buffer (e.g., 10 µM) t0 Time Point 0: Immediately inject an aliquot into HPLC system. (This is your 100% reference) start->t0 aliquot Dispense solution into multiple sealed, light-protected vials for each test condition. t0->aliquot stress Incubate vials under relevant conditions (e.g., Room Temp, 37°C) aliquot->stress time_points At scheduled time points (e.g., 1, 4, 8, 24 hours)... stress->time_points analyze Retrieve one vial from each condition and inject into HPLC system. time_points->analyze compare Calculate remaining parent compound: (Peak Area at T=x / Peak Area at T=0) * 100%. Note any new degradant peaks. analyze->compare end End: Plot % remaining vs. time to determine stability under your conditions. compare->end

Sources

Addressing solubility issues of pyrazolo[3,4-d]pyrimidines in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to mimic the adenine core of ATP.[1][2] This property makes it a versatile framework for designing potent protein kinase inhibitors targeting critical pathways in oncology and other diseases.[1][2][3] However, the very features that confer potent biological activity—often large, aromatic, and rigid structures—frequently lead to a significant operational challenge: poor aqueous solubility.[3][4][5]

This low solubility is not a minor inconvenience; it is a primary source of experimental artifacts, leading to high data variability, underestimated potency (inaccurate IC50 values), and poor structure-activity relationship (SAR) correlation.[5][6] When a compound precipitates in a cell culture medium, the actual concentration exposed to the cells becomes unknown and inconsistent.[5]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering these challenges. It provides a structured troubleshooting framework and practical, field-proven protocols to diagnose, mitigate, and overcome the solubility issues inherent to pyrazolo[3,4-d]pyrimidine compounds in cell-based assays.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered during the handling of pyrazolo[3,4-d]pyrimidines for in vitro experiments.

Question 1: My compound immediately precipitated when I diluted my DMSO stock into the cell culture medium. What is happening and what should I do?

Answer:

This is the most common manifestation of poor aqueous solubility, often referred to as the compound "crashing out" of solution.[6]

The Underlying Cause: Your compound is likely soluble in 100% dimethyl sulfoxide (DMSO), a powerful organic solvent. However, when this stock solution is diluted into an aqueous environment like a cell culture medium (which is >95% water), the solvent polarity shifts dramatically. The low percentage of DMSO in the final solution is insufficient to keep the hydrophobic compound dissolved, causing it to precipitate.[7][8] It is a critical error to assume that high solubility in DMSO predicts solubility in aqueous media.[7]

Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing and solving this issue.

G A Precipitation Observed in Assay Well B Phase 1: Immediate Checks A->B C Is final DMSO concentration >1%? B->C Check D Is final compound concentration too high? B->D Check E Is DMSO stock clear? B->E Check F Phase 2: Mitigation Strategies C->F No H Lower Final Compound Concentration C->H Yes, reduce it D->F No E->F Yes G Perform Serial Dilutions in Media (See Protocol 2) F->G F->H I Increase Mixing Energy (Vortex/Sonicate) F->I J Phase 3: Advanced Formulation G->J If precipitation persists H->J If precipitation persists I->J If precipitation persists K Use Solubilizers (e.g., Cyclodextrins) (See Protocol 3) J->K L Adjust Buffer pH (for ionizable compounds) J->L M Consider Prodrug Strategy (Long-term) J->M

Caption: Troubleshooting workflow for compound precipitation.

Immediate Actions:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to an absolute minimum. While cell-line dependent, a general upper limit is 1%, with <0.5% being the ideal target .[6] High concentrations of DMSO are cytotoxic and can influence experimental outcomes independent of your compound.[6] Always run a vehicle control with the same final DMSO concentration as your test wells.

  • Lower the Final Compound Concentration: You may be working above the aqueous solubility limit of your compound. Reduce the highest concentration in your dose-response curve and re-test.

  • Modify Your Dilution Technique: Avoid making large, single-step dilutions directly from a high-concentration DMSO stock into the aqueous medium. Instead, perform an intermediate dilution step. A robust method is described in Protocol 2 .

Question 2: My assay results are inconsistent, with high standard deviations and poor reproducibility between experiments. Could this be a solubility problem?

Answer:

Yes, this is a classic symptom of a compound with poor aqueous solubility.[5]

The Underlying Cause: If your compound is precipitating, the amount of soluble, active compound will vary from well to well and from experiment to experiment. Some of the precipitate may adhere to the plasticware, while the rest forms a non-homogeneous suspension. This leads to an unknown and highly variable effective concentration being delivered to the cells, rendering the results unreliable. Even if precipitation is not visible to the naked eye, microscopic precipitates can form and skew results.

Solutions:

  • Address All Points in Question 1: First, ensure your DMSO concentration and dilution methodology are optimized.

  • Visually Inspect Wells Under a Microscope: Before and after the treatment period, carefully inspect the wells (especially at the highest concentrations) for evidence of crystalline precipitate.

  • Consider Advanced Formulation Strategies: If simple mitigation fails, you must improve the apparent solubility of the compound. The most effective strategies for cell-based assays are covered in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to improve the aqueous solubility of a pyrazolo[3,4-d]pyrimidine for cell-based assays?

There are several formulation strategies that can significantly enhance the apparent water solubility of these compounds.

StrategyMechanismProsCons & Caveats
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG-400, propylene glycol) to the aqueous medium can increase the solubility of hydrophobic compounds.[6]Simple to implement.Must be tested for cell-type specific toxicity. Can alter cell membrane permeability. The final concentration must be kept very low.
pH Adjustment For compounds with ionizable acidic or basic groups, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[6]Highly effective for the right compounds.Not all assays or cell types can tolerate a pH shift. The buffer capacity of the culture medium can neutralize the effect.
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate the poorly soluble drug in a water-soluble "inclusion complex".[9]Highly effective; can increase solubility by 100- to 1000-fold.[10] Low toxicity, especially for derivatives like HP-β-CD.[6]May not work for all compounds. Can potentially interact with cell membranes or extract cholesterol at very high concentrations.
Prodrug Approach A medicinal chemistry strategy where a water-solubilizing moiety (e.g., a carbamate or phosphate group) is chemically attached to the parent drug. This group is designed to be cleaved by cellular enzymes, releasing the active drug intracellularly.[3][11][12]Fundamentally solves the solubility issue. Can improve bioavailability for in vivo studies.[3]Requires chemical synthesis and characterization. The rate of conversion to the active drug can be a variable.[11]

For most lab-based troubleshooting, the use of cyclodextrins is the most recommended and impactful strategy. [10] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used due to its high water solubility and low toxicity.[6][10]

Q2: How do cyclodextrins work to solubilize my compound?

Cyclodextrins (CDs) act as molecular hosts. The hydrophobic pyrazolo[3,4-d]pyrimidine "guest" molecule partitions into the non-polar interior cavity of the CD, while the hydrophilic exterior of the CD remains exposed to the aqueous solvent. This host-guest inclusion complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.

G cluster_0 Aqueous Environment (Cell Culture Media) Drug Hydrophobic Pyrazolo[3,4-d]pyrimidine Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (HP-β-CD) CD_outer Hydrophilic Exterior CD_inner Hydrophobic Cavity CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q3: What is the difference between kinetic and thermodynamic solubility?
  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is the maximum concentration of a substance that can remain in solution indefinitely under specific conditions (e.g., pH, temperature). This measurement can take a long time (24-72 hours) to reach equilibrium.

  • Kinetic Solubility measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.[6] This is a much faster measurement and is often more relevant for cell-based assays, as it reflects the "crashing out" phenomenon that occurs during experimental setup.[6] For most in vitro applications, you are primarily concerned with overcoming the limits of kinetic solubility.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the density you would use for your primary assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: In your standard cell culture medium, prepare a serial dilution of 100% DMSO. A good starting range is 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, and 0% (media only control).

  • Treatment: Remove the old medium from the cells and add 100 µL of the DMSO-containing media to the appropriate wells. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Analysis: Plot cell viability (%) versus DMSO concentration. The maximum tolerated concentration is the highest level that shows no statistically significant decrease in viability compared to the 0% DMSO control.

Protocol 2: Recommended Workflow for Preparing Compound Working Solutions

Objective: To minimize precipitation when diluting a DMSO stock for a cell-based assay.

  • Prepare High-Concentration Stock: Dissolve your pyrazolo[3,4-d]pyrimidine compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Create Intermediate Dilution Plate: This is the critical step. Do not dilute directly into the final cell plate.

    • In a separate "intermediate" 96-well plate or in microcentrifuge tubes, perform a serial dilution of your primary stock using 100% DMSO .

    • For example, create a 10-point, 3-fold serial dilution starting from 10 mM.

  • Prepare Final Working Solutions:

    • Add cell culture medium to a new "final" 96-well plate.

    • Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the intermediate DMSO plate into the corresponding wells of the final plate containing medium. This creates a large dilution factor (e.g., 1:100 or 1:200) and keeps the final DMSO concentration low and constant across all wells.

    • Mix thoroughly by pipetting up and down immediately after the transfer.

  • Add to Cells: Transfer the final working solutions from this plate onto the plate containing your cells.

Protocol 3: Preparing a Pyrazolo[3,4-d]pyrimidine-Cyclodextrin Complex

Objective: To enhance the aqueous solubility of a compound using HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer or cell culture medium. A concentration of 10-50 mM is a typical starting point. Gentle warming (to ~40-50°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.

  • Add Compound: Add the solid pyrazolo[3,4-d]pyrimidine powder directly to the HP-β-CD solution. Alternatively, a small volume of a highly concentrated DMSO stock can be added to the HP-β-CD solution, though this is less ideal.

  • Incubation/Complexation: Vigorously mix the solution. This can be done by sonicating in a bath sonicator, vortexing for an extended period, or shaking/rotating overnight at room temperature. The goal is to provide sufficient energy and time for the compound to partition into the cyclodextrin cavities.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains your solubilized compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using UV-Vis spectroscopy or HPLC if a standard curve is available.

  • Assay Use: Use this solution for your serial dilutions in the cell-based assay. Crucially, ensure your vehicle control contains the same concentration of HP-β-CD as your treated wells to account for any effects of the cyclodextrin itself.

References

  • Sanna, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-64. [Link]
  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(4), 1467-1475. [Link]
  • Musumeci, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecular Pharmaceutics, 10(4), 1637-1648. [Link]
  • Braga, E., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(21), 14488-14502. [Link]
  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Richard, D. J., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Bioorganic & Medicinal Chemistry Letters, 19(24), 6830-5. [Link]
  • McDonald, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 989-1004. [Link]
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 145-153. [Link]
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University. [Link]
  • ResearchGate (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Kasibhatla, S., et al. (2026). Design and Synthesis of Phosphate Prodrugs of BMS-135, a Potent CK2 Inhibitor, to Enhance Oral Bioavailability. Journal of Medicinal Chemistry, Articles ASAP. [Link]
  • World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Richard, D. J., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Semantic Scholar. [Link]
  • ResearchGate (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors | Request PDF.
  • Al-Warhi, T., et al. (2022).
  • SciSpace (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
  • Gitea, D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 687. [Link]
  • ResearchGate (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Oncology, 7, 239. [Link]
  • Ghorab, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-235. [Link]
  • Procell (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
  • ResearchGate (2022). Why does a compound that dissolve in DMSO, precipitates with media?

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. The pyrazolo[3,4-d]pyrimidine core is a well-established ATP-competitive hinge-binding motif for various protein kinases and a bioisostere of purine.[1][2] While derivatives of this scaffold often exhibit potent in vitro activity, they are frequently plagued by suboptimal pharmacokinetic (PK) properties, most notably poor aqueous solubility, which can hinder preclinical and clinical development.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common PK challenges. Our approach is rooted in a logical, step-by-step process of identifying liabilities and implementing rational, evidence-based solutions through both structural modification and advanced formulation strategies.

Frequently Asked Questions & Troubleshooting Guides

Q1: My lead compound is highly potent in enzymatic and cellular assays, but it shows very low oral bioavailability in mice. What are the likely causes and what is my investigation strategy?

A1: Low oral bioavailability (<10%) despite high in vitro potency is a classic and multifaceted challenge in drug discovery. The primary culprits are poor absorption, high first-pass metabolism, or a combination of both. Your investigation should systematically dissect these factors.

Causality: Oral bioavailability is a product of multiple processes: dissolution in the gastrointestinal (GI) tract, permeation across the intestinal wall, and survival from metabolic breakdown by the gut wall and liver before reaching systemic circulation. For the pyrazolo[3,4-d]pyrimidine class, the leading cause is often poor aqueous solubility, which limits the concentration of the drug available for absorption (a "dissolution rate-limited" absorption scenario).[3][4]

Proposed Investigation Workflow:

The following workflow provides a structured approach to diagnosing the root cause of poor bioavailability.

Bioavailability Troubleshooting Workflow start Observation: Low Oral Bioavailability solubility ASSAY: Aqueous Solubility (Kinetic & Thermodynamic) start->solubility metabolism ASSAY: Metabolic Stability (Microsomes, Hepatocytes) start->metabolism permeability ASSAY: Permeability & Efflux (e.g., Caco-2) start->permeability sol_result Result: Low Solubility (<10 µg/mL) solubility->sol_result met_result Result: High Clearance (t½ < 15 min) metabolism->met_result perm_result Result: High Efflux (Ratio > 2) permeability->perm_result sol_action STRATEGY: • Prodrugs • Formulation (ASD, LBDDS) • Add Solubilizing Groups sol_result->sol_action met_action STRATEGY: • Block Metabolic Hotspots • Bioisosteric Replacement • Reduce Lipophilicity met_result->met_action perm_action STRATEGY: • Mask H-bond Donors • Modulate Lipophilicity • Co-dose w/ Inhibitor (Research) perm_result->perm_action

Sources

Optimization of reaction conditions for pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the successful and efficient synthesis of pyrazolo[3,4-d]pyrimidines is critical for the discovery of novel therapeutics, including kinase inhibitors.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the pyrazolo[3,4-d]pyrimidine core is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazolo[3,4-d]pyrimidine synthesis are a frequent issue and can often be attributed to several factors. The most common culprits are suboptimal reaction temperature, inappropriate solvent choice, or an unsuitable catalyst.

  • Reaction Temperature: The cyclization step to form the pyrimidine ring is often sensitive to temperature. For instance, in the reaction of 3-amino-4-cyanopyrazole with formamidine, temperatures in the range of 85°C to 125°C are generally effective.[5] Higher temperatures can lead to decomposition of the product and the formation of by-products, which significantly lowers the purity and yield.[5] It is crucial to carefully control the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Selection: The choice of solvent is critical and depends on the solubility of your starting materials and the reaction mechanism.[6] For the cyclization of aminopyrazoles, high-boiling point polar aprotic solvents like dimethylformamide (DMF) or 2-methoxyethanol are often used to facilitate the reaction at the required temperature.[5] In some cases, using an alcohol as a solvent can lead to higher yields.[7] It is advisable to screen a few different solvents to find the optimal one for your specific substrates.

  • Catalyst Choice: Many synthetic routes for pyrazolo[3,4-d]pyrimidines employ a catalyst. For example, in multi-component reactions, strong bases like sodium alkoxides have been shown to be effective.[7] The choice of catalyst can significantly impact the reaction rate and yield. It is important to select a catalyst that is compatible with your starting materials and reaction conditions.

Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

A2: Side product formation is a common challenge that can complicate purification and reduce the yield of the desired pyrazolo[3,4-d]pyrimidine. The nature of the side products will depend on the specific synthetic route you are employing.

  • Common Side Reactions: In syntheses starting from aminopyrazole precursors, incomplete cyclization can leave unreacted starting materials. Another common issue is the formation of isomers, especially if there are multiple reactive sites on the starting materials. For instance, in reactions involving substituted hydrazines, regioisomers can be formed.

  • Minimizing Side Products: To minimize side product formation, consider the following:

    • Control of Reaction Conditions: As mentioned for improving yield, strict control of temperature and reaction time is crucial. Over-running the reaction can lead to decomposition and the formation of undesired by-products.[5]

    • Purity of Starting Materials: Ensure that your starting materials are of high purity. Impurities can sometimes participate in side reactions.

    • Inert Atmosphere: For reactions that are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]

Q3: The purification of my final pyrazolo[3,4-d]pyrimidine compound is proving to be difficult. What are some effective purification strategies?

A3: The purification of pyrazolo[3,4-d]pyrimidines can be challenging due to their often-poor solubility and the presence of closely related impurities.[8]

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. For aminopyrazolo[3,4-d]pyrimidines, solvents like ethanol or aqueous mixtures can be effective.[5] Charcoal treatment during recrystallization can help to remove colored impurities.[5]

  • Chromatography: Column chromatography is a versatile technique for separating complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) will depend on the polarity of your compound and the impurities. It is often helpful to first perform a TLC analysis to determine the optimal solvent system for separation.

  • Acid-Base Extraction: If your pyrazolo[3,a-d]pyrimidine has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The basic compound will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure compound, which can then be extracted back into an organic solvent.

Troubleshooting Guides

This section provides a more detailed breakdown of common problems and their solutions in a structured format.

Problem 1: Low Yield in the Cyclization of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Temperature Screen a range of temperatures (e.g., 60°C to 120°C). Monitor the reaction by TLC/LC-MS to find the sweet spot between reaction completion and product decomposition.[7]The cyclization reaction has an activation energy barrier that needs to be overcome. However, excessive heat can lead to thermal degradation of the product.[5]
Inappropriate Solvent Test different high-boiling point polar aprotic solvents (e.g., DMF, 2-methoxyethanol, DMSO) or alcohols. The choice should be based on the solubility of the starting materials.[5][7]The solvent needs to effectively solvate the reactants and facilitate the reaction kinetics. The boiling point of the solvent will also dictate the achievable reaction temperature.
Ineffective Catalyst If using a base catalyst, screen different bases (e.g., sodium alkoxide, DBU). The amount of catalyst can also be optimized.[7]The catalyst plays a crucial role in activating the reactants and facilitating the cyclization. The optimal catalyst will depend on the specific substrates and reaction mechanism.
Incomplete Reaction Increase the reaction time and monitor the consumption of the starting material.The reaction may be slow and require a longer duration to go to completion.
Problem 2: Formation of Impurities During Synthesis
Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions Analyze the impurities by LC-MS and NMR to identify their structures. This will provide clues about the side reactions occurring. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor the side reactions.Understanding the structure of the by-products can help in deducing the undesired reaction pathways, allowing for targeted optimization of the reaction conditions.
Decomposition of Product Perform the reaction at a lower temperature, even if it requires a longer reaction time.[5]Pyrazolo[3,4-d]pyrimidines can be thermally labile, and prolonged exposure to high temperatures can lead to decomposition.
Starting Material Impurities Purify the starting materials before use.Impurities in the starting materials can lead to the formation of unexpected side products.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine from 3-Amino-4-cyanopyrazole

This protocol is based on a well-established method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.[5]

Materials:

  • 3-Amino-4-cyanopyrazole

  • Formamidine acetate

  • 2-Methoxyethanol

  • Nitrogen gas supply

Procedure:

  • To a reaction flask equipped with a condenser and a nitrogen inlet, add 3-amino-4-cyanopyrazole and formamidine acetate.

  • Add 2-methoxyethanol as the solvent.

  • Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to a temperature between 85°C and 125°C. A temperature of around 100°C is often a good starting point.[5]

  • Maintain the reaction at this temperature for a period of 1 to 72 hours. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is around 48 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, with charcoal treatment to remove colored impurities.[5]

Visualizations

General Synthetic Pathway for Pyrazolo[3,4-d]pyrimidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Aminopyrazole Derivative C Cyclization A->C B One-Carbon Source (e.g., Formamide, Formamidine) B->C D Pyrazolo[3,4-d]pyrimidine C->D Formation of Pyrimidine Ring

Caption: A simplified workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Temp Is Temperature Optimized? Start->Temp Solvent Is Solvent Appropriate? Temp->Solvent Yes OptimizeTemp Screen Temperature Range Temp->OptimizeTemp No Catalyst Is Catalyst Effective? Solvent->Catalyst Yes OptimizeSolvent Screen Solvents Solvent->OptimizeSolvent No Time Is Reaction Time Sufficient? Catalyst->Time Yes OptimizeCatalyst Screen Catalysts Catalyst->OptimizeCatalyst No IncreaseTime Increase Reaction Time Time->IncreaseTime No End Yield Improved Time->End Yes OptimizeTemp->Temp OptimizeSolvent->Solvent OptimizeCatalyst->Catalyst IncreaseTime->Time

Caption: A decision tree for troubleshooting low yields in pyrazolo[3,4-d]pyrimidine synthesis.

References

  • Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
  • 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. ChemicalBook.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2.
  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines from 5-aminopyrazole-4-carbonitrile.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
  • Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Deriv
  • Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Str
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. Benchchem.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents.
  • High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. PubMed.

Sources

How to interpret ambiguous NMR spectra of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Interpreting Ambiguous NMR Spectra of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the technical support guide for resolving complex NMR spectra of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected spectral complexity, such as signal broadening or a greater than expected number of signals. We will explore the common causes of these ambiguities and provide detailed, field-proven troubleshooting protocols to achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample show more signals than predicted by its structure?

This is the most common issue reported for this class of compounds. The duplication of signals in both ¹H and ¹³C NMR spectra typically arises from the presence of multiple, distinct chemical species in equilibrium in the NMR tube. For this specific molecule, the two primary causes are:

  • Rotational Isomers (Rotamers): The single bond between the pyrazole nitrogen (N1) and the benzyl group's methylene carbon (CH₂) has a significant energy barrier to free rotation. This restricted rotation, or slow conformational exchange on the NMR timescale, leads to the existence of two or more stable rotational isomers, often called rotamers.[1][2][3] Each rotamer is a unique chemical environment, resulting in a separate set of NMR signals for the protons and carbons near the site of rotation. At room temperature, the rate of interconversion between these rotamers may be slow enough that the NMR spectrometer detects them as separate entities.[4]

  • Tautomerism: Pyrazolo[3,4-d]pyrimidine systems can exist in different tautomeric forms.[5][6] For this compound, proton migration can occur, for instance, between the pyrazole ring nitrogen and the exocyclic amine, leading to different structural isomers in equilibrium. While N1 is substituted with a benzyl group, other tautomeric possibilities involving the pyrimidine ring and the exocyclic amine can still exist. Each tautomer in solution will produce its own distinct set of NMR signals.

The diagnostic workflow below can help you distinguish between these possibilities.

DIAGRAM: Initial Diagnostic Workflow for Spectral Ambiguity

G A Observe Ambiguous NMR (e.g., duplicate signals, broad peaks) G Run Variable Temperature (VT) NMR A->G B Is signal duplication temperature-dependent? C YES: Signals coalesce at high temp. B->C Yes D NO: Signals remain distinct at all temps. B->D No E Primary Cause: Rotational Isomers (Rotamers) C->E F Possible Causes: - Stable Tautomers - Mixture of Isomers (synthesis issue) - Impurity D->F G->B

Caption: A flowchart to diagnose the root cause of NMR spectral complexity.

Q2: How can I definitively confirm that rotamers are the cause of signal duplication?

The gold-standard method for identifying and confirming the presence of rotamers is Variable Temperature (VT) NMR spectroscopy .[1][7]

The Principle: Rotamers are conformational isomers in dynamic equilibrium. By increasing the temperature of the NMR experiment, you provide more thermal energy to the molecule. This increases the rate of rotation around the N-C bond. Eventually, the rotation becomes so fast that the NMR spectrometer can no longer distinguish between the individual rotamers. Instead, it detects a single, time-averaged chemical environment.

  • At Low Temperature: The exchange is slow. You will see sharp, distinct signals for each rotamer.

  • At Intermediate Temperatures (Coalescence): As the temperature rises, the signals for corresponding protons in the different rotamers will broaden and move closer together until they merge into a single, very broad peak at a specific temperature known as the coalescence temperature (Tc) .[2][4]

  • At High Temperature: The exchange is very fast. You will see a single, sharp, averaged signal.

Observing this temperature-dependent coalescence is strong evidence for the presence of rotamers.[8] See the detailed protocol in the Troubleshooting Guides section below.

Q3: What structural features of my molecule lead to these stable rotamers?

The phenomenon of stable rotamers, also known as atropisomerism when the rotational barrier is high enough for isolation, is caused by steric hindrance.[1][2] In this compound, the key factors are:

  • Bulky Substituents: The planar pyrazolo[3,4-d]pyrimidine ring system and the phenyl ring of the benzyl group are both sterically demanding.

  • Restricted Bond Rotation: As the benzyl group attempts to rotate around the single bond connecting it to the pyrazole N1, the phenyl ring can clash with the pyrimidine portion of the fused ring system. This steric clash creates an energy barrier that hinders free rotation.

This results in distinct, low-energy conformations where the benzyl group is oriented in a specific way relative to the heterocyclic core. These different orientations cause nearby protons (e.g., H3 of the pyrazole, the methylene bridge protons, and the ortho-protons of the benzyl ring) to experience different magnetic environments, thus giving rise to separate signals.

DIAGRAM: Rotational Isomers of this compound

G Rotation around the N1-CH₂ bond creates distinct spatial arrangements. A [Image of Rotamer A] B [Image of Rotamer B] p1 p2 p1->p2 Energy Barrier (Steric Hindrance)

Caption: Simplified representation of two possible rotamers due to restricted rotation.

Q4: The spectrum is still ambiguous. How can advanced 2D NMR experiments provide a complete assignment?

When VT-NMR is inconclusive or you need to assign every signal definitively, a suite of 2D NMR experiments is indispensable.[9][10] These experiments reveal correlations between nuclei, allowing you to piece together the molecular structure like a puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds (typically 2-3 bonds apart).[11] It is excellent for tracing out spin systems, such as identifying all the protons within the benzyl ring's phenyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[10][12] This is the fastest way to assign the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful structure elucidation tools. It shows correlations between protons and carbons that are separated by two or three bonds.[10][13][14] This allows you to connect molecular fragments. For example, you can confirm the benzyl group is attached to N1 by observing a correlation between the benzyl methylene protons (CH₂) and the C7a and C3a carbons of the pyrazole ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15][16] For this molecule, a NOESY is critical for determining the specific conformation of the rotamers. For example, observing a cross-peak between the benzyl ortho-protons and the pyrazole H3 proton would confirm a conformation where these groups are on the same side of the molecule.[17][18]

DIAGRAM: 2D NMR Workflow for Structural Elucidation

G A Start: Ambiguous 1D Spectra B Run COSY A->B C Run HSQC A->C D Run HMBC B->D F Identify ¹H-¹H Spin Systems (e.g., Phenyl Ring) B->F C->D G Assign Directly Bonded ¹H-¹³C Pairs C->G H Connect Molecular Fragments via 2-3 Bond Correlations D->H E Run NOESY / ROESY I Determine Spatial Proximity & Confirm Conformation E->I J Result: Unambiguous Structure & Conformational Assignment F->J G->J H->E H->J I->J

Caption: Workflow illustrating how different 2D NMR experiments contribute to a full structural assignment.

Q5: Could my choice of NMR solvent be affecting the spectrum?

Absolutely. The NMR solvent can have a profound effect on the spectrum.

  • Chemical Shift Changes: Different solvents will solvate your molecule differently, leading to changes in the chemical shifts of all signals. It is crucial to always report the solvent used.[19][20][21]

  • Conformational Equilibrium: Changing the solvent can shift the equilibrium between rotamers. A more polar solvent might favor one rotamer over another, changing the relative integration of the two sets of signals.

  • Proton Exchange: Protic solvents (like CD₃OD) or the presence of water can cause exchange of the amine (-NH₂) protons, often leading to their broadening or disappearance from the spectrum. In a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, these amine protons are often sharp and clearly visible.[19]

If you are seeing ambiguity, acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) is a simple and effective troubleshooting step.[1] The changes you observe can provide valuable clues about the underlying phenomena.

Troubleshooting Guides & Protocols

Protocol 1: Variable Temperature (VT) NMR for Identifying Rotamers

Objective: To determine if signal duplication is caused by conformational isomers in slow exchange.

Methodology:

  • Sample Preparation: Prepare a sample of this compound in a suitable high-boiling solvent (e.g., DMSO-d₆ or Toluene-d₈). Ensure the concentration is sufficient for good signal-to-noise. Use a proper NMR tube rated for variable temperature work.[7]

  • Initial Spectrum (Room Temp): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • High-Temperature Series:

    • Increase the probe temperature in increments (e.g., 10-15 K per step).

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

    • Acquire a ¹H spectrum at each temperature (e.g., 313 K, 328 K, 343 K, up to a safe limit for the solvent and sample).

    • Observe: Look for the characteristic broadening and coalescence of the duplicated signals into single, averaged peaks.[2]

  • Low-Temperature Series (Optional):

    • If the exchange is already fast at room temperature (indicated by broad peaks), cooling the sample can resolve the individual rotamers.

    • Decrease the temperature in increments (e.g., 283 K, 268 K, 253 K).

    • Observe: Look for broad peaks sharpening and resolving into distinct sets of signals.

  • Data Analysis: Stack the spectra from all temperatures. The clear transition from multiple sharp peaks at low temperature to a single sharp peak at high temperature is definitive evidence of rotamers.

Reference Data

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the core fragments of this compound, based on literature data for similar compounds.[10][22] Actual values will vary based on solvent and specific conformation.

Assignment Fragment Typical ¹H δ (ppm) Typical ¹³C δ (ppm) Notes
H3Pyrazole Ring8.0 - 8.5133 - 138Aromatic singlet
H6Pyrimidine Ring8.3 - 8.8153 - 158Aromatic singlet
-NH₂Amine7.5 - 8.5 (broad)N/AOften broad, solvent-dependent. Sharp in DMSO.
-CH₂-Benzyl Methylene5.4 - 5.850 - 55Can be a singlet or split into an AB quartet if rotamers exist.
Ortho-HBenzyl Phenyl7.2 - 7.5127 - 129May show distinct signals for each rotamer.
Meta/Para-HBenzyl Phenyl7.2 - 7.5128 - 130Often a complex multiplet.
C4 (C-NH₂)Pyrimidine RingN/A155 - 160Quaternary carbon.
C3aPyrazole RingN/A100 - 105Quaternary carbon, bridgehead.
C7aPyrazole RingN/A150 - 155Quaternary carbon, bridgehead.

References

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment.
  • Dai, Y. et al. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Natural Product Communications.
  • Ley, S. V. et al. (2013). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry.
  • University of Oxford. Variable Temperature NMR Experiments.
  • Reese, P. B. et al. (2012). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules.
  • Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Seela, F. & Rosemeyer, H. (2003). Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry.
  • Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Rodrigues, L. M. et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Magnetic Resonance in Chemistry.
  • ResearchGate. (2020). Tautomers of 4-aminopyrazolo[3,4-d]pyrimidine.
  • Chimichi, S. et al. (2010). 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform.
  • Abdel-Aziz, A. A.-M. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports.
  • Shawali, A. S. et al. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules.
  • University of Wisconsin-Madison. Two Dimensional NMR. Organic Chemistry Data.
  • Molbank. (2020). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyridine]-4,4′-dione.
  • Royal Society of Chemistry. Supporting Information for related article.
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
  • NPTEL. (2013). 15N NMR in Heterocyclic Chemistry. YouTube.
  • Australian National University. Guide to NOE Experiments.
  • University of Basrah. (2022). Influence of solvents on the 1H-NMR chemical shifts.
  • University College London. NOE Experiments.
  • ACS Omega. (2020). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.
  • ACS Publications. Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.
  • Molecules. (2007). Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy.
  • Wikipedia. Nuclear Overhauser effect.
  • Wiley Science Solutions. 1-Benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-ol. SpectraBase.
  • MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives.
  • ResearchGate. (2000). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers.
  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Royal Society of Chemistry. Supporting Information for related article.
  • ChemRxiv. (2022). Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex.
  • University of Wisconsin-Madison. NMR Chemical Shifts of Trace Impurities.
  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.
  • MDPI. (2001). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N′-Bis-formyl-o-tolidine.
  • Molecules. (2007). Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy.
  • Royal Society of Chemistry. (2020). Synthesis of constitutional isomer pyrazolo[3,4-d]pyrimidine and pyrazolotriazine derivatives.

Sources

Technical Support Center: Enhancing Cell Permeability of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the cell permeability of this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often utilized for the development of potent kinase inhibitors.[1][2][3] However, these compounds frequently exhibit low aqueous solubility and poor cell permeability, which can hinder their preclinical and clinical development.[1][4][5]

This resource is designed to be a practical, field-proven guide to help you diagnose and resolve common experimental issues, ultimately accelerating your research and development efforts.

Troubleshooting Guide: Diagnosing and Solving Permeability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: My pyrazolo[3,4-d]pyrimidine derivative shows high potency in enzymatic assays but low activity in cell-based assays.

Question: I have a pyrazolo[3,4-d]pyrimidine derivative that is a potent inhibitor of its target kinase in a cell-free enzymatic assay (nanomolar IC50). However, when I test it in a cell-based assay (e.g., cell viability or target phosphorylation), the activity is significantly weaker (micromolar IC50) or absent. What is the likely cause, and how can I troubleshoot this?

Answer:

A significant drop in potency between enzymatic and cell-based assays is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Here’s a systematic approach to diagnose and address this issue:

Causality Check: Is it Permeability?

  • Physicochemical Property Assessment (In Silico): Before proceeding with wet lab experiments, evaluate your compound's properties against established guidelines like Lipinski's Rule of Five.[6][7][8][9] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

    • No more than 5 hydrogen bond donors.[7][9]

    • No more than 10 hydrogen bond acceptors.[7][9]

    • A molecular weight under 500 daltons.[7][9]

    • A calculated octanol-water partition coefficient (logP) not exceeding 5.[7][9]

    Expert Insight: While Lipinski's rules are a useful starting point, they are not absolute. Some effective drugs, particularly in the kinase inhibitor class, are known to violate these rules.[10] However, multiple violations should raise a red flag regarding permeability.

  • Experimental Permeability Assays: To directly measure permeability, you can employ one of the following standard assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11][12][13] It's a cost-effective way to assess passive permeability.[11][13]

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier resembling the intestinal epithelium.[14][15][16] It provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport mechanisms.[13][15]

Troubleshooting Workflow:

Start High Potency (Enzymatic) Low Potency (Cell-Based) InSilico In Silico Analysis (Lipinski's Rule of Five) Start->InSilico PAMPA PAMPA Assay InSilico->PAMPA Violates Rules Caco2 Caco-2 Bidirectional Assay PAMPA->Caco2 Low Permeability Efflux Efflux Ratio > 2? Caco2->Efflux LowPerm Low Permeability Confirmed Efflux->LowPerm No Efflux->LowPerm Yes (Efflux Substrate) StructuralMod Structural Modification LowPerm->StructuralMod Formulation Formulation Strategies LowPerm->Formulation Prodrug Prodrug Approach LowPerm->Prodrug

Caption: Troubleshooting workflow for low cellular activity.

Solutions & Strategies:

If low permeability is confirmed, consider the following approaches:

  • Structural Modifications (Medicinal Chemistry Approach):

    • Reduce Hydrogen Bonding Capacity: Systematically replace or mask hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., -N=, -O=) to decrease polarity.

    • Decrease Molecular Weight: If feasible without compromising potency, simplify the molecular structure.

    • Optimize Lipophilicity (logP): Aim for a logP in the optimal range for permeability (typically 1-3). Both excessively low and high logP values can negatively impact permeability.

    • Introduce Intramolecular Hydrogen Bonds: This can effectively "hide" polar groups, reducing the molecule's interaction with the aqueous environment and improving its ability to partition into the lipid bilayer.

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating your compound into lipid-based delivery systems like liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate its transport across cell membranes.[4][17]

    • Amorphous Solid Dispersions: Creating a solid dispersion of your compound within a polymer matrix can improve its dissolution rate and apparent solubility, which can, in turn, enhance absorption.[18]

  • Prodrug Approach:

    • A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[1] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeability.[1][19] For pyrazolo[3,4-d]pyrimidines, a common strategy is to attach a lipophilic promoiety that is later cleaved by intracellular enzymes.[1]

Issue 2: My pyrazolo[3,4-d]pyrimidine derivative shows a high efflux ratio in the Caco-2 assay.

Question: I performed a bidirectional Caco-2 assay, and my compound shows a high efflux ratio (Papp B-A / Papp A-B > 2). What does this mean, and what are my options?

Answer:

A high efflux ratio indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the surface of Caco-2 cells.[20] These transporters actively pump your compound out of the cell, preventing it from reaching its intracellular target.

Diagnostic Confirmation:

To confirm the involvement of a specific efflux transporter, you can perform the Caco-2 assay in the presence of a known inhibitor of that transporter.[21] For example:

  • Verapamil or Elacridar: To inhibit P-gp.

  • Ko143 or Fumitremorgin C: To inhibit BCRP.

If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.[20]

Mitigation Strategies:

  • Structural Modification: This is often the most effective long-term solution. The goal is to modify the structure of your compound to reduce its recognition by the efflux transporter. This can be challenging and often requires an iterative process of synthesis and testing. Key strategies include:

    • Altering the overall charge and polarity.

    • Modifying key functional groups that are recognized by the transporter.

    • Introducing bulky groups that sterically hinder binding to the transporter.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can co-administer your compound with an efflux inhibitor to increase its intracellular concentration. However, this is generally not a viable strategy for clinical development due to the potential for drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to consider for optimizing the permeability of pyrazolo[3,4-d]pyrimidine derivatives?

A1: Beyond Lipinski's Rule of Five, pay close attention to:

  • Polar Surface Area (PSA): PSA is the sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). A lower PSA (generally < 140 Ų) is associated with better permeability.

  • Rotatable Bonds: A higher number of rotatable bonds can lead to a more flexible molecule, which may have a higher entropic penalty upon entering the confined environment of the cell membrane. Aim for fewer than 10 rotatable bonds.

  • Aqueous Solubility: While not a direct measure of permeability, poor solubility can lead to an underestimation of permeability in assays. Ensure your compound is fully dissolved in the assay buffer.[21]

PropertyGeneral Guideline for Good Permeability
Molecular Weight< 500 Da[7][9]
logP1 - 3
Hydrogen Bond Donors≤ 5[7][9]
Hydrogen Bond Acceptors≤ 10[7][9]
Polar Surface Area (PSA)< 140 Ų
Rotatable Bonds< 10

Q2: How do I choose between the PAMPA and Caco-2 assays for initial permeability screening?

A2: The choice depends on your research stage and goals:

  • PAMPA: Ideal for early-stage drug discovery for high-throughput screening of a large number of compounds.[11] It provides a quick and inexpensive measure of passive permeability.[11][13]

  • Caco-2: Considered the "gold standard" for in vitro permeability assessment.[14] It is more resource-intensive but provides more biologically relevant data, including information on active transport and efflux.[13][15] It is often used to validate hits from a PAMPA screen.

Sources

Technical Support Center: Minimizing Toxicity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent kinase inhibitor scaffold. Given the limited public data on the specific toxicity profile of this exact molecule, this document synthesizes field-proven insights from the broader class of pyrazolo[3,4-d]pyrimidine kinase inhibitors to provide a robust framework for anticipating, troubleshooting, and minimizing toxicity in animal models. Our approach is grounded in understanding the compound's likely mechanism of action, potential metabolic pathways, and the critical role of formulation in preclinical safety.

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1][2] This mechanism, while effective for targeting oncoproteins, can also lead to off-target kinase inhibition and subsequent toxicities. This guide will equip you with the knowledge to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity Profile

Q1: What are the most probable on-target and off-target toxicities associated with pyrazolo[3,4-d]pyrimidine kinase inhibitors?

A1: The toxicity profile is intrinsically linked to the kinase selectivity of the specific compound.

  • On-Target Toxicity: If this compound is highly selective for a specific kinase (e.g., Src, EGFR, BTK), toxicities may arise from exaggerated pharmacology. For example, potent inhibition of a kinase essential for normal physiological functions in an organ system can lead to adverse effects in that system.

  • Off-Target Toxicity: Due to the conserved nature of the ATP-binding pocket across the kinome, off-target inhibition is a common concern.[1] Potential off-target toxicities for this class of compounds include:

    • Cardiovascular Effects: Some kinase inhibitors have been associated with hemodynamic changes (e.g., altered blood pressure, heart rate) and, in some cases, cardiac muscle degeneration or necrosis in repeat-dose toxicology studies in species like dogs.[3]

    • Gastrointestinal Issues: Disruption of gut epithelial cell signaling can lead to diarrhea, nausea, and weight loss.

    • Hepatotoxicity: As the liver is the primary site of metabolism, drug-induced liver injury (DILI) is a potential risk. Monitoring liver enzymes (ALT, AST) is crucial.

    • Renal Effects: While some Src inhibitors have shown protective effects in models of acute kidney injury, the potential for drug-induced renal toxicity should not be overlooked.[4][5]

Q2: How might the metabolism of the N-benzyl group contribute to the overall toxicity?

A2: The N-benzyl group is a significant metabolic handle. Hepatic cytochrome P450 enzymes are likely to metabolize the compound through two primary pathways:

  • N-Debenzylation: Cleavage of the benzyl group, releasing the core pyrazolo[3,4-d]pyrimidin-4-amine.

  • Hydroxylation: Addition of hydroxyl groups to the benzyl ring or the pyrimidine core.

The benzyl moiety itself is typically metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[6] While generally considered a detoxification pathway, high concentrations of metabolites could potentially lead to organ-specific toxicity (e.g., renal accumulation). It is crucial to characterize the metabolite profile in your chosen animal model, as species differences in metabolism are common.[7]

Q3: My animals are showing signs of neurotoxicity (staggering, lethargy). Is this expected?

A3: While not the most commonly reported toxicity for this class, neurotoxicity can occur. The parent compound or its metabolites may cross the blood-brain barrier. For instance, the solvent benzyl alcohol, structurally related to the benzyl group on your compound, is known to cause neurotoxic effects like staggering and lethargy at high doses in rodents.[8] If you observe these signs, it is critical to:

  • Perform a dose-response assessment: Determine if the effect is dose-dependent.

  • Consider the vehicle: Ensure the formulation vehicle itself is not causing the observed effects.

  • Measure brain/CSF drug concentrations: If possible, quantify compound exposure in the central nervous system to correlate with the observed phenotype.

Part 2: Troubleshooting Guide - Addressing In-Vivo Challenges

This section provides a structured approach to common issues encountered during in-vivo studies.

Issue 1: High Mortality or Severe Adverse Events at Predicted Efficacious Doses
Potential Cause Troubleshooting Steps & Rationale
Poor Aqueous Solubility & Formulation Issues Many pyrazolo[3,4-d]pyrimidine derivatives exhibit low aqueous solubility, which can lead to precipitation upon dosing, erratic absorption, and localized toxicity.[9] Action: Re-evaluate your formulation strategy. See Protocol 1 for guidance on developing a more robust formulation.
Rapid Absorption (High Cmax) A high peak plasma concentration (Cmax) can drive Cmax-dependent toxicities, even if the total exposure (AUC) is within the desired range. Action: Modify the formulation to slow down the absorption rate. Controlled-release formulations or co-administration with absorption-modulating excipients can reduce Cmax while maintaining AUC.
Off-Target Activity The compound may be potently inhibiting an unforeseen kinase that is critical for survival. Action: Conduct a broad in-vitro kinase screening panel to identify potential off-targets. This can help predict potential toxicities and guide dose selection.
Species-Specific Metabolism The chosen animal model might generate a unique, toxic metabolite not seen in other species. Action: Perform in-vitro metabolism studies using liver microsomes from different species (e.g., rat, dog, human) to identify potential species-specific metabolic pathways.
Issue 2: Poor Oral Bioavailability and Lack of Efficacy
Potential Cause Troubleshooting Steps & Rationale
Low Solubility / Dissolution Rate The compound may not be dissolving adequately in the gastrointestinal tract, limiting its absorption. Action: Employ solubility-enhancement techniques such as micronization, amorphous solid dispersions, or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).
High First-Pass Metabolism The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Action: Consider alternative routes of administration (e.g., intravenous, intraperitoneal) for initial efficacy studies to bypass first-pass metabolism. If oral administration is required, a prodrug strategy could be explored to mask the metabolic site.
P-glycoprotein (P-gp) Efflux The compound may be a substrate for efflux transporters like P-gp in the gut, which actively pump it back into the intestinal lumen. Action: Test for P-gp substrate liability in vitro (e.g., using Caco-2 cell permeability assays). If it is a substrate, co-dosing with a P-gp inhibitor (in research settings) or chemical modification to reduce P-gp affinity may be necessary.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Systematic Formulation Development for Toxicity Minimization

This protocol outlines a step-by-step approach to developing a suitable vehicle for in-vivo studies, aiming to maximize exposure while minimizing formulation-related toxicity.

Objective: To identify a safe and effective formulation for oral administration in rodents.

Methodology:

  • Characterize Physicochemical Properties:

    • Determine aqueous solubility at different pH values (e.g., 2.0, 4.5, 6.8) to simulate the GI tract.

    • Assess the compound's pKa and LogP.

    • Evaluate solid-state characteristics (crystalline vs. amorphous).

  • Vehicle Screening (Tier 1 - Simple Systems):

    • Prepare suspensions in common aqueous vehicles (e.g., 0.5% methylcellulose, 0.5% carboxymethylcellulose).

    • Prepare solutions in common GRAS (Generally Recognized As Safe) solvents and co-solvents (e.g., PEG400, propylene glycol, ethanol). Caution: High concentrations of organic co-solvents can cause toxicity.

  • Solubility Enhancement (Tier 2 - Advanced Systems):

    • If simple systems are inadequate, explore complex formulations:

      • Surfactant-based systems: Use surfactants like Tween® 80 or Cremophor® EL to create micellar solutions.

      • Lipid-based systems: Formulate in oils (e.g., sesame oil, corn oil) or develop a SEDDS.

      • pH modification: Use buffering agents if the compound's solubility is pH-dependent.

  • In-Vivo Vehicle Tolerability Study:

    • Before dosing with the active compound, administer the final vehicle formulation to a small group of animals.

    • Monitor for clinical signs of toxicity (e.g., lethargy, diarrhea, weight loss) for at least 3-5 days. This critical step ensures that any observed toxicity in the main study is due to the compound, not the vehicle.

  • Pharmacokinetic (PK) Profiling:

    • Administer the compound in the chosen formulation to a cohort of animals and collect blood samples at multiple time points.

    • Analyze plasma concentrations to determine key PK parameters (Cmax, Tmax, AUC). This data is essential for correlating exposure with both efficacy and toxicity.

Visualizing the Preclinical Workflow

The following diagram illustrates the logical flow for troubleshooting in-vivo toxicity and bioavailability issues.

Preclinical_Workflow cluster_Problem Observed In-Vivo Issue cluster_Investigation Investigation Pathway cluster_Solution Solution & Optimization Start High Toxicity or Poor Bioavailability Formulation 1. Assess Formulation (Solubility, Stability) Start->Formulation Is formulation adequate? PK_Study 2. Conduct Pilot PK Study Formulation->PK_Study If formulation is robust Metabolism 3. Evaluate In-Vitro Metabolism & Permeability PK_Study->Metabolism Analyze PK Profile (Cmax, AUC, T1/2) Reformulate Reformulate (e.g., SEDDS, Prodrug) Metabolism->Reformulate Solubility/Permeability Issue Dose_Adjust Adjust Dose/Schedule (Lower Cmax) Metabolism->Dose_Adjust High Cmax Toxicity Model_Change Change Animal Model Metabolism->Model_Change Adverse Metabolism SAR Chemical Modification (SAR) Metabolism->SAR Inherent Target/Off-Target Toxicity Reformulate->Start Re-evaluate Dose_Adjust->Start Re-evaluate Model_Change->Start Re-evaluate

Caption: A decision-tree workflow for troubleshooting toxicity and bioavailability issues.

Visualizing Potential Metabolic Pathways

This diagram illustrates the likely metabolic fate of this compound.

Metabolism_Pathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Metabolites Primary Metabolites cluster_Phase2 Phase II Metabolism / Excretion Parent This compound Debenzylation N-Debenzylation Parent->Debenzylation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Core_Metabolite Pyrazolo[3,4-d]pyrimidin-4-amine Debenzylation->Core_Metabolite Benzyl_Alcohol Benzyl Alcohol Debenzylation->Benzyl_Alcohol Hydrox_Metabolite Hydroxylated Parent Hydroxylation->Hydrox_Metabolite Benzoic_Acid Benzoic Acid Benzyl_Alcohol->Benzoic_Acid ADH/ALDH Hippuric_Acid Hippuric Acid (Excreted) Benzoic_Acid->Hippuric_Acid Glycine Conjugation

Sources

Technical Support Center: Prodrug Strategies to Bypass Efflux Pump Resistance for Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of overcoming efflux pump-mediated resistance through prodrug strategies. Our goal is to equip you with the technical knowledge and practical insights needed to design, synthesize, and validate effective prodrug candidates.

I. Understanding the Challenge: Efflux Pump-Mediated Resistance

Pyrazolo[3,4-d]pyrimidines are a promising class of kinase inhibitors in cancer therapy.[1] However, their efficacy can be severely limited by multidrug resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters.[2][3] These transporters act as cellular "pumps," actively expelling a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[4][5] The most clinically significant of these are P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[3][4]

A key strategy to overcome this is the use of prodrugs. Prodrugs are inactive derivatives of a parent drug that undergo biotransformation in the body to release the active compound.[1] This approach can be designed to either evade recognition by efflux pumps or to inhibit their function.[6][7]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when developing prodrugs of pyrazolo[3,4-d]pyrimidines to bypass efflux pump resistance.

Q1: Why are my pyrazolo[3,4-d]pyrimidine compounds showing high potency in enzymatic assays but poor activity in cell-based assays?

A1: This discrepancy is often a hallmark of poor cell permeability or significant efflux. While your compound may effectively inhibit its target kinase in a cell-free system, in a cellular context, it may not reach a sufficient intracellular concentration to exert its effect. Overexpression of efflux pumps like P-gp in your cancer cell line is a likely culprit.[8] We recommend verifying the expression levels of key ABC transporters (P-gp, BCRP, MRP1) in your cell lines.

Q2: What are the primary prodrug strategies for pyrazolo[3,4-d]pyrimidines to overcome efflux resistance?

A2: There are two main approaches:

  • Evading Recognition: The prodrug is designed with chemical modifications that prevent it from being recognized as a substrate by the efflux pump. This can involve altering the molecule's charge, lipophilicity, or steric properties.[7]

  • Inhibiting the Pump: The prodrug itself, or the promoiety upon cleavage, may act as an inhibitor of the efflux pump.[6] Some pyrazolo[3,4-d]pyrimidines and their prodrugs have been shown to inhibit P-gp's ATPase activity, which is essential for its pumping function.[6]

Q3: How do I choose the right promoiety for my pyrazolo[3,4-d]pyrimidine?

A3: The choice of promoiety is critical and depends on several factors:

  • Solubility: Pyrazolo[3,4-d]pyrimidines are often poorly water-soluble.[1][9] A hydrophilic promoiety can significantly improve aqueous solubility, which is crucial for formulation and bioavailability.[10][11]

  • Cleavage Mechanism: The promoiety should be linked to the parent drug via a bond that is stable in the systemic circulation but readily cleaved at the target site (e.g., by tumor-specific enzymes) or intracellularly.

  • Efflux Pump Interaction: The promoiety should ideally reduce the affinity of the molecule for efflux pumps.

  • Toxicity: The promoiety and its cleavage byproducts should be non-toxic.

Q4: What are the essential in vitro assays to confirm my prodrug is bypassing efflux pumps?

A4: A tiered approach is recommended:

  • Permeability Assays: Using cell lines that overexpress specific efflux pumps, such as MDCK-MDR1 (P-gp) or Caco-2 (multiple transporters), is the gold standard.[12][13][14][15] These assays measure the bidirectional transport of your compound across a cell monolayer.[16]

  • Cellular Accumulation Assays: These assays compare the intracellular concentration of your compound in cells with and without high levels of efflux pumps.[17]

  • ATPase Activity Assays: These cell-free assays determine if your compound stimulates or inhibits the ATPase activity of a specific efflux pump, providing mechanistic insight into its interaction with the transporter.[6]

III. Troubleshooting Guides

This section provides practical advice for common experimental hurdles.

Guide 1: Interpreting Permeability Assay Data

Issue: You've performed a bidirectional transport assay using MDCK-MDR1 cells and are unsure how to interpret the results.

Troubleshooting Steps:

  • Calculate the Apparent Permeability (Papp): This value represents the rate of transport across the cell monolayer. The equation is: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the cell monolayer.

    • C0 is the initial concentration in the donor compartment.[]

  • Determine the Efflux Ratio (ER): This is the key parameter for identifying efflux pump substrates. ER = Papp (B-A) / Papp (A-B) Where:

    • Papp (B-A) is the permeability from the basolateral to the apical side.

    • Papp (A-B) is the permeability from the apical to the basolateral side.[15]

  • Interpret the Efflux Ratio:

    • ER ≥ 2: Your compound is likely a substrate of the efflux pump (in this case, P-gp).[15]

    • ER < 2: Your compound is not a significant substrate for the efflux pump.

Data Interpretation Table:

ScenarioPapp (A-B) (cm/s)Papp (B-A) (cm/s)Efflux Ratio (ER)InterpretationNext Steps
Parent Drug 1.0 x 10⁻⁶5.0 x 10⁻⁶5.0High efflux; P-gp substrate.Design prodrug to evade P-gp.
Prodrug A 1.5 x 10⁻⁶2.0 x 10⁻⁶1.33Not a P-gp substrate.Prodrug strategy is successful.
Prodrug B 0.5 x 10⁻⁶0.6 x 10⁻⁶1.2Low permeability; not a P-gp substrate.Optimize for better permeability.

Causality: A high basolateral-to-apical transport rate compared to the apical-to-basolateral rate indicates that the compound is actively pumped out of the cell by transporters located on the apical membrane, such as P-gp.

Guide 2: Inconsistent Results in Cellular Assays

Issue: You observe high variability in your cell-based cytotoxicity or accumulation assays.

Troubleshooting Steps:

  • Verify Cell Line Integrity:

    • Passage Number: Use cells within a consistent and low passage number range, as efflux pump expression can change with prolonged culturing.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular physiology and drug response.

  • Control for Prodrug Conversion:

    • If your prodrug requires enzymatic conversion to become active, ensure that the cell line you are using has the necessary enzymatic machinery.

    • You can pre-incubate the prodrug with liver microsomes or relevant recombinant enzymes to generate the active drug as a positive control.[19]

  • Assess Prodrug Stability:

    • Determine the stability of your prodrug in the cell culture medium over the time course of your experiment. Degradation can lead to inconsistent results.[20]

Experimental Workflow for Prodrug Evaluation:

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Interpretation a Identify Parent Pyrazolo[3,4-d]pyrimidine b Select Promoiety & Linker a->b c Synthesize Prodrug b->c d Solubility & Stability Assays c->d e Permeability Assay (MDCK-MDR1/Caco-2) d->e f Cellular Accumulation Assay e->f h ATPase Assay e->h g Cytotoxicity Assay (MDR vs. non-MDR cells) f->g j Determine IC50 Values g->j i Calculate Efflux Ratio h->i k Assess Prodrug Efficacy i->k j->k

Caption: Workflow for the design, synthesis, and evaluation of prodrugs.

IV. Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

This protocol is adapted from established methods for assessing P-gp substrates.[13][15]

Objective: To determine if a test compound is a substrate for the human P-gp efflux transporter.

Materials:

  • MDCK cells transfected with the human MDR1 gene (MDCK-MDR1).

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like G418).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Test compound and positive control (e.g., Digoxin, a known P-gp substrate).

  • TEER meter.

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Monolayer Formation: Culture the cells for 4-7 days until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²) to ensure tight junction formation.[21]

  • Assay Initiation (A-B Direction): a. Wash the monolayer with pre-warmed transport buffer. b. Add the test compound in transport buffer to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber.

  • Assay Initiation (B-A Direction): a. Wash the monolayer with pre-warmed transport buffer. b. Add the test compound in transport buffer to the basolateral (donor) chamber. c. Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

Mechanism of P-gp Mediated Efflux:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug_out Drug Pgp P-glycoprotein (P-gp) Drug Binding Site ATP Binding Site Pgp:f1->Drug_out 4. Drug Efflux ADP ADP + Pi Pgp:f2->ADP 3. ATP Hydrolysis Drug_in Drug Drug_in->Pgp:f1 1. Drug Binding ATP ATP ATP->Pgp:f2 2. ATP Binding

Caption: Mechanism of P-gp mediated drug efflux from a cancer cell.

V. References

  • ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. PubMed Central.

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers.

  • Establishment of optimized MDCK cell lines for reliable efflux transport studies. Semantics Scholar.

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PubMed Central.

  • ABC Transporter-Mediated Multidrug-Resistant Cancer. PubMed.

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. ACS Publications.

  • Establishment of optimized MDCK cell lines for reliable efflux transport studies. PubMed.

  • In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results. PubMed.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI.

  • Caco-2 Permeability Assay Protocol. Creative Bioarray.

  • MDCK-MDR1 Permeability Assay. Evotec.

  • Caco2 assay protocol. [No Source Found].

  • Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.

  • In Vitro Substrate Identification Studies for P-glycoprotein-Mediated Transport: Species Difference and Predictability of in Vivo Results. ResearchGate.

  • Establishment of a P-glycoprotein substrate screening model and its preliminary application. World Journal of Gastroenterology.

  • Establishment of Optimized MDCK Cell Lines for Reliable Efflux Transport Studies. ResearchGate.

  • Examining P-gp efflux kinetics guided by the BDDCS - Rational selection of in vitro assay designs and mathematical models. PubMed.

  • Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. PubMed Central.

  • Expanding the Efflux In Vitro Assay Toolbox: A CRISPR-Cas9 Edited MDCK Cell Line with Human BCRP and Completely Lacking Canine MDR1. PubMed.

  • A Screen for and Validation of Prodrug Antimicrobials. PubMed Central.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central.

  • Antibacterial Prodrugs to Overcome Bacterial Resistance. MDPI.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing.

  • Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies. Benchchem.

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed.

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][2][4]benzothiazine 5,5‐Dioxide Derivatives. PubMed Central.

  • Designing of Drug Molecules for Reversing PGlycoprotein (P-gp) Mediated Drug Resistance in Cancer Cells. Bentham Science.

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications.

  • Antibacterial Prodrugs to Overcome Bacterial Antimicrobial Resistance. PubMed Central.

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. MDPI.

  • Generating Inhibitors of P-Glycoprotein: Where to, Now?. PubMed Central.

  • Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?. PubMed Central.

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed.

  • Novel pyrazolo[3,4-d]pyrimidine-based inhibitors of Staphlococcus aureus DNA polymerase III: design, synthesis, and biological evaluation. PubMed.

  • Pyrazolo[3,4-d]pyrimidine-Based Dual Inhibitors Identified as Targeting Multiple Cancer Pathways. GeneOnline.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.

  • Antibacterial Prodrugs to Overcome Bacterial Resistance. ResearchGate.

  • Microphysiological Drug-Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia. bioRxiv.

  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. PubMed Central.

  • Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. YouTube.

Sources

Technical Support Center: Refinement of Purification Methods for 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important kinase inhibitor scaffold.[1]

Introduction

This compound is a key heterocyclic compound with significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] The inherent polarity of the pyrazolo[3,4-d]pyrimidine core, coupled with the benzyl substituent, presents unique purification challenges.[4] This guide offers a structured approach to troubleshooting common issues and provides detailed protocols to achieve high purity of the target compound.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a persistent oil and fails to crystallize, even after solvent removal. What should I do?

Answer:

The oily nature of your product is likely due to the presence of impurities that inhibit crystallization.

  • Initial Step: Further Purification. Before attempting recrystallization again, it is crucial to enhance the purity of the compound. Silica gel column chromatography is the most reliable method for removing impurities that may be hindering crystallization.[5]

  • Solvent System for Crystallization. If the product remains an oil after chromatography, a systematic approach to selecting a crystallization solvent is necessary.

    • Anti-Solvent Addition: Try dissolving the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol). Then, slowly add an anti-solvent (a solvent in which the compound is insoluble but miscible with the first solvent, such as hexane or diethyl ether) until persistent turbidity is observed.[4] Warming the solution gently and then allowing it to cool slowly can induce crystallization.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[5]

Question 2: I'm observing significant tailing of my product peak during reverse-phase HPLC analysis. How can I improve the peak shape?

Answer:

Peak tailing in reverse-phase HPLC is a common issue for polar and basic compounds like this compound.[4] This is often due to strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.

  • Use of a Polar-Endcapped Column: These columns have been specifically designed to minimize secondary interactions with polar analytes, resulting in improved peak symmetry.[4]

  • Mobile Phase Modification:

    • Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve retention and peak shape for highly polar compounds.[4]

    • Addition of an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), into the mobile phase can mask the residual silanols and reduce tailing.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC is often a more suitable technique than reverse-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.[4]

Question 3: During silica gel column chromatography, my product is eluting with impurities. How can I optimize the separation?

Answer:

Co-elution of the product with impurities during column chromatography indicates that the chosen solvent system lacks sufficient selectivity.

  • Systematic Solvent System Selection with TLC: Before performing column chromatography, it is essential to identify an optimal solvent system using Thin-Layer Chromatography (TLC).[6] The ideal solvent system should provide a good separation between your product and the impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate).[5][7] This will allow for the elution of less polar impurities first, followed by your product, and then more polar impurities.

  • Sample Loading: Ensure the crude product is dissolved in a minimal amount of the initial, less polar eluent before loading it onto the column. Adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can also lead to a sharper separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-amino-1H-pyrazolo[3,4-d]pyrimidine and benzyl bromide (or benzyl alcohol, depending on the synthetic route). Side-products from the benzylation reaction, such as N,N-dibenzylated products or isomers, may also be present.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure and identifying any residual solvents or structural impurities.[9]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in the identification of impurities.[10]

Q3: What is a suitable solvent for recrystallizing this compound?

A3: The choice of solvent for recrystallization is highly dependent on the impurity profile of your crude material. A good starting point is to test solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane. The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound using silica gel column chromatography.[6][11]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., DCM/MeOH mixtures of increasing polarity, or Hexane/Ethyl Acetate mixtures).

    • Visualize the spots under UV light (254 nm).

    • Select a solvent system that gives good separation and an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel and the dissolved crude product.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, non-polar solvent.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the eluent as determined by your TLC analysis (e.g., by slowly increasing the percentage of methanol in dichloromethane).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using HPLC, NMR, and MS.[9]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives

ParameterReverse-Phase HPLCHILICSilica Gel Column Chromatography
Stationary Phase C18 or Polar-Endcapped C18Amide, Cyano, or Bare Silica[4]Silica Gel
Mobile Phase Acetonitrile/Water or Methanol/Water with optional acid modifier (e.g., 0.1% TFA)[4]High organic content (e.g., >80% Acetonitrile) with a polar modifier (e.g., water, ammonium formate)[4]Non-polar to moderately polar organic solvents (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients)[7]
Analyte Elution Order Most polar elutes firstLeast polar elutes firstLeast polar elutes first
Best Suited For Less polar pyrazolopyrimidine derivatives or with optimization for polar onesHighly polar pyrazolopyrimidine derivatives[4]General purification of crude reaction mixtures

Visualization of Experimental Workflow

PurificationWorkflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Column Pack and Load Column TLC->Column Elute Elute with Gradient Column->Elute Fractions Collect Fractions Elute->Fractions Analyze_Fractions Analyze Fractions by TLC Fractions->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Purity_Check Purity Analysis (HPLC, NMR, MS) Pure_Product->Purity_Check

Caption: Workflow for the purification of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). This compound.
  • ChemSynthesis. (n.d.). 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahfadi, A. A., Al-Sayari, A. A., Al-Hashedi, M. A., Al-Ghamdi, S. A., ... & El-Shaer, N. S. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105833.
  • Cervantes, A., Di Martino, R. M. C., Fantacuzzi, M., & Castagnolo, D. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Journal of Medicinal Chemistry, 60(13), 5483-5496.
  • Parrino, B., Carbone, A., Ciancimino, C., Attanzio, A., Tesoriere, L., Vasile, F., ... & Diana, P. (2021). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Omega, 6(13), 8823-8835.
  • European Patent Office. (2021).
  • Lebraud, H., Wright, J. E., Johnson, C. N., & Heightman, T. D. (2016). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1003-1008.
  • Knape, M. J., Asthana, P., Amin, E. A., Desai, P. V., Sharma, G., & Dessauer, C. W. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(21), 17351-17369.
  • Castillo, J. C., Becerra, D., & Portilla, J. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31235-31256.
  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.
  • Daicel Pharma Standards. (n.d.). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC].
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3152-3160.
  • Magritek. (n.d.). Column Chromatography.
  • Parrino, B., Carbone, A., Ciancimino, C., Attanzio, A., Tesoriere, L., Vasile, F., ... & Diana, P. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5234.
  • Basmadjian, C., Awale, M., Patel, A., undeveloped, b., undeveloped, c., undeveloped, d., ... & undeveloped, j. (2017). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3431.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Pyrazine Derivatives in Complex Matrices.
  • El-Faham, A., Al-Otaibi, E. A., Al-Zahrani, A. M., & Al-Sheikh, M. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1937-1945.
  • Sinfoo Biotech. (n.d.). n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2021).
  • Al-Majid, A. M., El-Gazzar, A. B. A., Al-Omair, M. A., & Al-Massarani, S. M. (2024).
  • Pharmaffiliates. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.
  • Pharmaffiliates. (n.d.). Riociguat-impurities.
  • European Patent Office. (2024). PYRAZOLOPYRIMIDINE ESTER COMPOUND. (EP4406956A1).
  • Usiena air. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry, 273, 116531.
  • Benchchem. (n.d.). comparative analysis of analytical methods for pyrazole derivatives.
  • Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.

Sources

Addressing batch-to-batch variability of synthesized 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-61-1). This molecule is a vital heterocyclic scaffold, serving as a key intermediate in the development of potent protein kinase inhibitors for therapeutic areas such as oncology and virology.[1][2] Its structural similarity to natural purines allows derivatives to act as competitive inhibitors in various enzymatic pathways.[2][3]

However, the multi-step synthesis of this and related pyrazolopyrimidines can be susceptible to batch-to-batch variability, a critical challenge in both academic research and pharmaceutical development.[][5] Inconsistent outcomes not only impede research progress but also have significant implications for scale-up, regulatory filings, and manufacturing reliability.[5] This guide is designed to provide researchers, scientists, and drug development professionals with a structured, experience-driven approach to troubleshooting and controlling the synthesis of this important compound, ensuring greater consistency, purity, and yield.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yields are highly inconsistent from batch to batch. What are the primary causes?

Inconsistent yield is a frequent problem stemming from variability in reaction kinetics and equilibria. The root causes can typically be traced to three main areas: Reagent Quality, Reaction Conditions, and Physical Setup.

Table 1: Troubleshooting Low or Inconsistent Yields

Potential Cause Explanation Recommended Solution & Rationale
Starting Material Quality Purity of precursors like 4-amino-3-iodopyrazolo[3,4-d]pyrimidine or benzyl bromide is critical. Minor impurities can act as catalysts or inhibitors, or generate side products that complicate purification and lower the yield of the desired product.[5] 1. Verify Purity: Analyze all starting materials by ¹H NMR, LC-MS, or melting point before use. 2. Standardize Suppliers: Use a single, qualified supplier for critical reagents to minimize raw material variability. 3. Purify if Necessary: Recrystallize or chromatograph starting materials if they do not meet the required specification (>98% purity).
Solvent & Reagent Moisture The presence of water can interfere with many organic reactions, particularly those involving organometallics or strong bases, leading to hydrolysis of reagents or intermediates. 1. Use Anhydrous Solvents: Employ freshly dried solvents, preferably from a solvent purification system or stored over molecular sieves. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Temperature Fluctuations Many synthetic steps, especially those involving exothermic additions or reflux, are highly sensitive to temperature. Poor temperature control can lead to the formation of thermal decomposition products or unwanted side-reactions.[][6] 1. Precise Temperature Control: Use a temperature-controlled reaction mantle or oil bath with a thermocouple. Avoid uncontrolled heating. 2. Controlled Addition: For exothermic steps, add reagents slowly via a dropping funnel or syringe pump to maintain a stable internal temperature.

| Inefficient Mixing | In heterogeneous reactions or as precipitates form, poor stirring can create localized "hot spots" of high reactant concentration, leading to side product formation.[6] | 1. Appropriate Stirring: Use an overhead mechanical stirrer for larger scale reactions (>1 L) or viscous mixtures. Ensure the stir bar is adequately sized and spinning at a sufficient speed to create a vortex. 2. Baffled Flasks: For larger vessels, consider using baffled flasks to improve mixing efficiency and prevent stratification. |

Q2: The purity of my final product is variable. How can I identify and control impurities?

Batch-to-batch consistency in purity is a direct reflection of process control.[5] Impurities can arise from side reactions, unreacted starting materials, or degradation. A systematic approach to identification and control is essential.

Workflow for Impurity Identification and Control

Caption: Workflow for identifying and controlling impurities.

Common Impurities and Solutions:

  • Isomeric Impurities: In pyrazolopyrimidine synthesis, alkylation can sometimes occur at different nitrogen atoms, leading to isomeric impurities.[7]

    • Solution: Control of the reaction temperature and choice of base/solvent system is crucial for directing regioselectivity. Characterization using 2D NMR techniques (NOESY, HMBC) can help elucidate the exact structure of isomers.

  • Over-alkylation/Di-benzylation: If the reaction is left for too long or excess benzylating agent is used, reaction at other nucleophilic sites can occur.

    • Solution: Use a strict 1.0-1.1 equivalent of the benzylating agent and monitor the reaction closely by TLC or HPLC to stop it upon consumption of the starting material.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, DMSO, Ethanol) can become trapped in the crystal lattice.

    • Solution: Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C), ensuring the temperature is well below the compound's melting or decomposition point. ¹H NMR is an excellent tool for identifying and quantifying residual solvents.

Q3: My product "crashes out" during crystallization, resulting in a fine powder instead of nice crystals. What's wrong?

Rapid precipitation, or "crashing out," traps impurities within the solid, defeating the purpose of crystallization.[8] The goal is slow, controlled crystal growth, which allows for the selective incorporation of the desired molecule into the crystal lattice.

Troubleshooting Decision Tree for Crystallization

Crystallization_Troubleshooting start Problem: Product 'Crashes Out' or No Crystals Form crashes_out Is the solution cooling too quickly? start->crashes_out no_crystals Problem: No Crystals Form slow_cooling Action: Insulate the flask (e.g., with paper towels) and allow to cool to room temp slowly before refrigeration. crashes_out->slow_cooling Yes too_concentrated Is the solution too concentrated? crashes_out->too_concentrated No add_solvent Action: Re-heat to dissolve, add a small amount of extra hot solvent (1-5% v/v), and cool slowly. too_concentrated->add_solvent Yes too_dilute Is the solution too dilute? no_crystals->too_dilute boil_off Action: Gently boil off a portion of the solvent to increase concentration and attempt cooling again. too_dilute->boil_off Yes induce_crystallization Need to induce nucleation? too_dilute->induce_crystallization No induce_methods Action: 1. Scratch the inner wall of the flask with a glass rod at the meniscus. 2. Add a seed crystal from a previous batch. 3. Place in a freezer/ice bath. induce_crystallization->induce_methods Yes wrong_solvent Is the solvent choice poor? induce_crystallization->wrong_solvent No change_solvent Action: Evaporate the solvent and attempt recrystallization with a different solvent or a co-solvent system (e.g., Ethanol/Water, THF/Hexane). wrong_solvent->change_solvent Yes

Caption: Decision tree for troubleshooting common crystallization issues.

The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

Detailed Experimental Protocols

These protocols provide a baseline for consistent synthesis and purification. They should be adapted based on in-process controls and observations.

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure based on common synthetic routes for N-alkylation of pyrazolopyrimidines.[7][10]

  • Reagent Preparation:

    • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material).

    • Stir the suspension until all solids are dissolved or evenly suspended.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction mixture should become a clearer solution as the sodium salt forms.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add benzyl bromide (1.05 eq) dropwise via syringe over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring (In-Process Control):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

    • The reaction is complete when the starting pyrazolopyrimidine spot is no longer visible.

  • Work-up:

    • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid should be purified by recrystallization or column chromatography (see Protocol 2).

Protocol 2: Recrystallization for Purification

This protocol is a standard method for purifying the final product.[8][9][11]

  • Solvent Selection:

    • Determine a suitable solvent or co-solvent system. Ethanol is often a good starting point for pyrazolopyrimidine derivatives.[11][12]

    • To test, place a small amount of crude product in a test tube. Add a few drops of solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions while the flask is heated (e.g., on a hot plate).

    • If colored impurities are present, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels).[8] Do not disturb the flask.

    • Slow cooling is paramount for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, you may place it in an ice bath or refrigerator for at least 30 minutes to maximize recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

  • Quality Control:

    • Assess the purity of the final product by melting point, HPLC, and NMR spectroscopy. The melting point should be sharp, and spectroscopic data should be free of impurity signals.[13][14]

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2024). Tianming Pharmaceutical. [Link]
  • Guide for crystalliz
  • Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. [Link]
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry. [Link]
  • SOP: CRYSTALLIZATION. Fairleigh Dickinson University. [Link]
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017).
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (2012). International Journal of ChemTech Research. [Link]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022).
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2022). Arabian Journal of Chemistry. [Link]
  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (2020). PubMed. [Link]
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journals. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2022). PubMed Central. [Link]
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]
  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2021).
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to BTK Inhibition: Ibrutinib vs. 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, and the novel inhibitor, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The focus is on the mechanism of action, inhibitory potency, and the experimental methodologies used to characterize these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR pathway is essential for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[4][5] Consequently, BTK has emerged as a critical therapeutic target for the development of small molecule inhibitors.[6][7]

Ibrutinib (Imbruvica®) was the first BTK inhibitor to receive FDA approval and has revolutionized the treatment of several B-cell cancers.[8] It serves as the benchmark against which new BTK inhibitors are compared. This compound represents a novel scaffold for BTK inhibition, with recent studies exploring its potential.[9] This guide will dissect the key attributes of both molecules in the context of BTK inhibition.

Mechanism of Action: Covalent vs. Potentially Covalent Inhibition

Ibrutinib: The Archetype of Irreversible BTK Inhibition

Ibrutinib is a potent and irreversible inhibitor of BTK.[8] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[10] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively shutting down the downstream signaling cascade that promotes B-cell proliferation and survival.[8][10] The key steps in Ibrutinib's mechanism are:

  • High-Affinity Binding: Ibrutinib initially binds to the BTK active site with high affinity.[4]

  • Covalent Bond Formation: The acrylamide group on Ibrutinib acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys481.[8]

  • Sustained Inhibition: This irreversible binding ensures prolonged inactivation of BTK, even after Ibrutinib has been cleared from the circulation.

The inhibition of BTK by Ibrutinib disrupts multiple B-cell processes, including proliferation, survival, adhesion, and trafficking.[11]

This compound: A Novel Scaffold with Potent Activity

Recent research has focused on developing novel BTK inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, the same core structure as Ibrutinib.[9][12] While specific data for this compound is limited in publicly accessible literature, a study on novel derivatives of this scaffold has identified compounds with potent BTK inhibitory activity. These derivatives were designed as irreversible inhibitors, suggesting a similar covalent binding mechanism to Ibrutinib, targeting the Cys481 residue.[9]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (NF-κB, ERK, NFAT) PLCy2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Pyrazolopyrimidine 1-benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Pyrazolopyrimidine->BTK

Caption: BTK Signaling Pathway and Points of Inhibition.

Comparative Analysis: Potency, Selectivity, and Druglikeness

A direct head-to-head comparison is challenging due to the limited published data on this compound. However, we can compare Ibrutinib with potent analogs from the same chemical class.

Parameter Ibrutinib 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (Compound 6b)
BTK IC50 0.5 nM[4]1.2 nM[9]
Binding Mechanism Irreversible (covalent)[8]Presumed Irreversible (covalent)[9]
Off-Target Kinases ITK, TEC, BLK, JAK3, EGFR, HER2[4][13]Not extensively profiled in public literature

Potency: Ibrutinib exhibits sub-nanomolar potency against BTK with an IC50 of 0.5 nM.[4] The novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, compound 6b, also demonstrates very high potency with an IC50 of 1.2 nM, indicating it is a highly effective inhibitor of BTK enzymatic activity.[9]

Selectivity: While highly potent, Ibrutinib is known to have off-target activity against other kinases that possess a homologous cysteine residue, such as ITK, TEC, BLK, and EGFR.[4][13] This lack of complete selectivity can contribute to some of the observed side effects in patients.[13] The selectivity profile of this compound and its derivatives is not yet well-characterized in the public domain. Achieving higher selectivity is a key goal in the development of next-generation BTK inhibitors.

Druglikeness: A computational ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of the novel pyrazolopyrimidine derivative 6b suggested good druglikeness properties, including good water solubility and acceptable pharmacokinetic profiles.[9]

Experimental Protocols for Evaluating BTK Inhibitors

The characterization of BTK inhibitors relies on robust in vitro and cell-based assays.

In Vitro BTK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound or Ibrutinib) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound or DMSO control.

  • Enzyme Addition: Add recombinant human BTK enzyme to the wells. Incubate briefly to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add a substrate (e.g., poly(Glu, Tyr) 4:1) and ATP mixture to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).[14]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[14]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.[15]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.

Cell-Based BTK Phosphorylation Assay

This assay assesses the inhibitor's activity in a more physiologically relevant cellular context by measuring the phosphorylation of BTK and its downstream targets.

Principle: Western blotting or ELISA-based methods can be used to detect the phosphorylation status of key proteins in the BCR signaling pathway after treatment with the inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos or TMD8) and treat with various concentrations of the BTK inhibitor for a specific duration.

  • Cell Stimulation: Stimulate the BCR pathway with an activating agent like anti-IgM to induce BTK phosphorylation.[16]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[16]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for analysis.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.[16]

    • Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK at Tyr223) and total BTK (as a loading control).[16][17]

    • Incubate with a secondary HRP-conjugated antibody and detect the signal using chemiluminescence.[16]

  • Data Analysis: Quantify the band intensities to determine the reduction in BTK phosphorylation at different inhibitor concentrations.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay a1 Compound Dilution a2 Kinase Reaction (BTK, Substrate, ATP) a1->a2 a3 Luminescence Detection a2->a3 a4 IC50 Determination a3->a4 b1 Cell Treatment with Inhibitor b2 BCR Stimulation (e.g., anti-IgM) b1->b2 b3 Cell Lysis b2->b3 b4 Western Blot for p-BTK b3->b4 b5 Data Analysis b4->b5

Caption: Experimental Workflows for BTK Inhibitor Characterization.

Preclinical and Clinical Insights

Ibrutinib: Extensive preclinical and clinical data are available for Ibrutinib. It has demonstrated significant anti-tumor activity in various B-cell malignancies.[4] Numerous clinical trials have been conducted and are ongoing to evaluate its efficacy and safety, both as a monotherapy and in combination with other agents.[18][19][20]

This compound: As a novel compound, the preclinical and clinical data for this compound and its close analogs are still emerging. The initial in vitro data shows high potency, warranting further investigation in preclinical models of B-cell malignancies and autoimmune diseases.[9]

Conclusion

Ibrutinib has established the therapeutic utility of targeting BTK in B-cell malignancies. Its irreversible mechanism of action and high potency have set a high bar for new entrants in this class of inhibitors. The novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, as exemplified by potent derivatives like compound 6b, represents a promising avenue for the development of new BTK inhibitors. While demonstrating comparable in vitro potency to Ibrutinib, the critical next steps for this new class of compounds will be to establish a favorable selectivity profile to potentially reduce off-target effects and to demonstrate efficacy and safety in preclinical and ultimately, clinical settings. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these important therapeutic agents.

References

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. [Link]
  • Ibrutinib - Wikipedia. [Link]
  • What is the mechanism of Ibrutinib?
  • BTK Inhibition and the Mechanism of Action of Ibrutinib | Targeted Oncology. [Link]
  • Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - NIH. [Link]
  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. [Link]
  • Signaling pathways involving BTK in B cells. BTK is activated...
  • Ibrutinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
  • Clinical Trials Using Ibrutinib - NCI - N
  • BTK Signaling in B Cell Differentiation and Autoimmunity. - Semantic Scholar. [Link]
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC - PubMed Central. [Link]
  • Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL | Targeted Oncology. [Link]
  • Role of BTK in B-cell signaling. Overview of BCR signaling and other...
  • Ibrutinib and novel BTK inhibitors in clinical development - PubMed. [Link]
  • A Phase II Study of Ibrutinib Plus FCR in Previously Untreated, Younger Patients With Chronic Lymphocytic Leukemia | ClinicalTrials.gov. [Link]
  • Bruton's tyrosine kinase - Wikipedia. [Link]
  • Role of Bruton's tyrosine kinase in B cells and malignancies | springermedizin.de. [Link]
  • Ibrutinib and novel BTK inhibitors in clinical development - ResearchG
  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. [Link]
  • Preclinical Study of a Dual Binding BTK Inhibitor for CLL. [Link]
  • BTK Enzyme Assay System D
  • A Phase 3b, Multicenter, Open-label, PCI-32765 (Ibrutinib) Long Term Extension Study. [Link]
  • Chemi-Verse BTK Kinase Assay Kit - BPS Bioscience. [Link]
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. [Link]
  • Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed. [Link]
  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity | ACS Medicinal Chemistry Letters - ACS Public
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. [Link]
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]
  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PubMed Central. [Link]
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC. [Link]
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. [Link]
  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC - PubMed Central. [Link]

Sources

A Comparative Analysis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Other Src Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Src family of non-receptor tyrosine kinases (SFKs) represents a critical node in cellular signaling, governing a multitude of processes including cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, including those targeting Src. This guide provides a comparative analysis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs against other well-established Src inhibitors, offering insights for researchers and drug development professionals in the field of oncology.

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity and selectivity based on the well-documented structure-activity relationships (SAR) of the pyrazolo[3,4-d]pyrimidine class of Src inhibitors. This analysis will, therefore, draw upon data from closely related analogs to provide a comprehensive comparison.

The Landscape of Src Inhibition: Mechanism of Action

Src inhibitors primarily function by competing with ATP for binding to the kinase domain of the Src protein. This competitive inhibition prevents the autophosphorylation of Src at Tyr416, a critical step for its activation, and subsequently blocks the phosphorylation of downstream substrates. The ultimate effect is the attenuation of oncogenic signaling pathways, leading to reduced tumor growth, proliferation, and metastasis.

Below is a diagram illustrating the general mechanism of ATP-competitive Src inhibition.

Src_Inhibition_Mechanism ATP ATP Src_Inactive Inactive Src ATP->Src_Inactive Binds to active site Src_Active Active Src (pY416) Src_Inactive->Src_Active Autophosphorylation Substrate Substrate Src_Active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Oncogenic_Signaling Oncogenic Signaling pSubstrate->Oncogenic_Signaling Activates Inhibitor Src Inhibitor (e.g., this compound) Inhibitor->Src_Inactive Competitively binds

Caption: General mechanism of ATP-competitive Src kinase inhibition.

Comparative Analysis of Src Inhibitors

This section will compare the biochemical potency and cellular activity of pyrazolo[3,4-d]pyrimidine derivatives with established Src inhibitors.

Biochemical Potency (IC50/Ki)

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying the potency of an inhibitor in a cell-free enzymatic assay.

Inhibitor ClassCompoundSrc IC50/KiOther Kinase Targets (IC50/Ki)Reference
Pyrazolo[3,4-d]pyrimidine This compound Data not publicly availableData not publicly availableN/A
Compound 1j (a 3-(phenylethynyl) derivative)0.9 nMB-RAF, C-RAF
eCF506< 0.5 nMHighly selective over Abl (>1000-fold)
SI221-Selective SFK inhibitor
Si306Ki = 0.13 µM-
Multi-Kinase Inhibitors Dasatinib 0.5 nMBcr-Abl (<1.0 nM), c-Kit, PDGFRβ
Saracatinib (AZD0530) 2.7 nMLck, Fyn, Yes, Blk, Fgr
Bosutinib (SKI-606) 1.2 nMAbl (1 nM)
Src-Selective Inhibitors PP2 4-5 nM (Lck/Fyn)Limited activity against ZAP-70, JAK2

Note: The data for this compound is inferred to be in the potent nanomolar range based on the activity of structurally similar compounds. The benzyl group at the N1 position is a common feature in many potent kinase inhibitors and is expected to confer good activity.

Cellular Activity

The efficacy of an inhibitor in a cellular context is crucial for its therapeutic potential. This is often assessed by measuring the inhibition of cell proliferation (e.g., GI50 or IC50) in cancer cell lines.

InhibitorCell LineCellular Activity (IC50/GI50)Reference
Pyrazolo[3,4-d]pyrimidine Derivatives S29D283-MED (Medulloblastoma)4.89 µM
SI163D283-MED (Medulloblastoma)1.74 µM
Compound 1jMDA-MB-231 (TNBC)Potent antiviability activity
Dasatinib VariousPotent antiproliferative activity
Saracatinib (AZD0530) VariousAntiproliferative activity varies (IC50 of 0.2-10 μM)
Bosutinib (SKI-606) Breast Cancer Cell LinesDecrease in cell motility and invasion (IC50 of ~250 nM)

Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidines

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Caption: Key positions for substitution on the pyrazolo[3,4-d]pyrimidine scaffold.

Based on published SAR studies:

  • N1-Position: Substitution at the N1 position is crucial for potency and selectivity. The introduction of a benzyl group, as in our topic compound, is a common strategy to occupy a hydrophobic pocket in the ATP-binding site. Modifications at this position can also be used to improve physicochemical properties like solubility.

  • C3-Position: The C3 position is another key area for modification to enhance potency and modulate selectivity against different kinases.

  • C4-Amino Group: The 4-amino group is essential for activity as it typically forms critical hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro and cell-based assays.

In Vitro Src Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.

Workflow:

In_Vitro_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents: - Src Kinase - Substrate (e.g., poly(Glu,Tyr)) - ATP (radiolabeled or for detection system) - Test Compound dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and test compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., filter binding assay, fluorescence, luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data and calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro Src kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound in assay buffer.

    • Prepare a solution of purified active Src kinase in kinase reaction buffer.

    • Prepare a solution of a suitable Src substrate (e.g., a synthetic peptide or poly(Glu,Tyr) 4:1).

    • Prepare a solution of ATP. For radiometric assays, this will include [γ-³²P]ATP. For non-radiometric assays, this will be unlabeled ATP.

  • Assay Procedure:

    • In a microplate, add the Src kinase, substrate, and diluted test compound.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiometric assays, or a luminescence/fluorescence-based ADP detection kit).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Src Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit Src activity within a cellular context by detecting the phosphorylation status of Src at its activation loop (Tyr416).

Workflow:

Cellular_Phosphorylation_Assay Start Start Seed_Cells Seed cancer cells in culture plates Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of the test compound Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Transfer proteins to a membrane (Western Blot) SDS_PAGE->Western_Blot Probe_Antibodies Probe with primary antibodies (anti-pSrc-Y416 and anti-total Src) Western_Blot->Probe_Antibodies Detect_Signal Incubate with secondary antibodies and detect chemiluminescent signal Probe_Antibodies->Detect_Signal Analyze_Results Analyze band intensities and determine the inhibition of Src phosphorylation Detect_Signal->Analyze_Results End End Analyze_Results->End

Caption: Workflow for a cellular Src phosphorylation assay using Western Blot.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known Src activity (e.g., MDA-MB-231 for breast cancer) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 1-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (pSrc-Y416).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Src as a loading control.

    • Quantify the band intensities for pSrc-Y416 and total Src.

    • Normalize the pSrc signal to the total Src signal for each treatment condition to determine the extent of inhibition.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of potent and selective Src kinase inhibitors. While direct comparative data for this compound is limited, the extensive research on analogous compounds suggests it is likely a potent inhibitor of Src. The benzyl group at the N1 position is a favorable substitution for achieving high affinity.

Established multi-kinase inhibitors like Dasatinib, Saracatinib, and Bosutinib have demonstrated clinical utility, but their broader kinase profiles can lead to off-target effects. The development of more selective Src inhibitors, such as those emerging from the pyrazolo[3,4-d]pyrimidine class, holds the potential for improved therapeutic windows.

Future research should focus on the detailed characterization of novel pyrazolo[3,4-d]pyrimidine derivatives, including comprehensive kinome profiling to assess selectivity, and in vivo studies to evaluate efficacy and safety. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 26(9), 3777-3788.
  • Zhang, C. H., Zheng, M. W., Li, Y. P., Lin, X. D., Huang, M., Zhong, L., ... & Yang, S. Y. (2015). Design, synthesis, and structure-activity relationship studies of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as a new class of Src inhibitors with potent activities in models of triple negative breast cancer. Journal of medicinal chemistry, 58(9), 3957–3974.
  • Vara-Messler, M., S-Carrillo, F., Gonzalez-Covarrubias, V., Mendoza-Macias, C. L., Carrillo-Rosas, S., & Diaz-Chavez, J. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 59(10), 4877–4893.
  • Green, T. P., Fennell, M., Whittaker, C., Curwen, J., Jacobs, V., Allen, J., ... & Wedge, S. R. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular cancer therapeutics, 8(10), 2737–2746.
  • Brandvold, K. R., Santos, S. M., Breen, M. E., Lachacz, E. J., Steffey, M. E., & Soellner, M. B. (2012). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS medicinal chemistry letters, 3(10), 833–838.
  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). Pyrazolo[3,4-d]pyrimidine derivatives as protein kinase inhibitors. Current medicinal chemistry, 18(28), 4349–4379.
  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3, 4-d] pyrimidine scaffold. RSC Medicinal Chemistry, 5(2), 159-173.
  • Zhang, C. H., Zheng, M. W., Li, Y. P., Lin, X. D., Huang, M., Zhong, L., ... & Yang, S. Y. (2015). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of medicinal chemistry, 58(9), 3957-3974.
  • Kralj, A., Gornik, T., Sustar, V., & Gobec, S. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570.
  • Vara-Messler, M., S-Carrillo, F., Gonzalez-Covarrubias, V., Mendoza-Macias, C. L., Carrillo-Rosas, S., & Diaz-Chavez, J. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 59(10), 4877–4893.
  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
  • Kumar, A., Parang, K., Sun, G., & Lin, X. (2014).
  • Musumeci, F., Radi, M., Brullo, C., Schenone, S., & Botta, M. (2013). IC50 values of Si306 and liposomal formulations evaluated on NB cells.
  • Sundaramoorthi, R., Keenan, T. P., Metcalf, C. A., 3rd, Wang, Y., Mani, U., Taylor, M., ... & Weigele, M. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & medicinal chemistry letters, 13(17), 2841–2844.
  • Almansa, C., Mercè, R., Prous, J. R., & Vela, J. M. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Bioorganic & medicinal chemistry letters, 27(11), 2468–2473.
  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N. A., & Abdel-Alim, A. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2636–2656.
  • Vultur, A., Buettner, R., & Jove, R. (2008). Bosutinib (SKI-606), a dual Src/Abl kinase inhibitor, reduces cell proliferation and induces apoptosis in Bcr-Abl-positive and Bcr-Abl-negative leukemia cells. Molecular cancer therapeutics, 7(5), 1182–1189.
  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642.
  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2011). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties.
  • Daicel Pharma. (n.d.). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC]. Daicel Pharma.
  • Ceccherini, E., Indovina, P., Zamperini, C., Dreassi, E., Casini, N., Cutaia, O., ... & Giordano, A. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of cellular biochemistry, 116(5), 856–863.
  • ChemicalBook. (n.d.). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride. ChemicalBook.
  • Schenone, S., Manetti, F., Brullo, C., Bruno, O., Ranise, A., Bondavalli, F., ... & Botta, M. (2004). New 4-amino-substituted pyrazolo[3,4-d]pyrimidines endowed with A431 antiproliferative activity and inhibitory properties of Src phosphorylation. European journal of medicinal chemistry, 39(11), 939–946.
  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of medicinal chemistry, 19(4), 555–558.
  • Golas, J. M., Arndt, K., Etienne, C., Lucas, J., Nardin, D., Gibbons, J., ... & Boschelli, F. (2007). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with CML chronic phase or blast crisis cells. Cancer research, 67(1), 317–324.
  • Contadini, C., Cirotti, C., Carbone, A., Norouzi, M., Cianciusi, A., Crespan, E., ... & Schenone, S. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
  • Contadini, C., Cirotti, C., Carbone, A., Norouzi, M., Cianciusi, A., Crespan, E., ... & Schenone, S. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
  • Boschelli, D. H., Ye, F., Wang, Y. D., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the src family of protein tyrosine kinases. Journal of medicinal chemistry, 44(23), 3965–3977.
  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Elliott, W. L. (2004). Synthesis and Src kinase inhibitory activity of a series of 4-anilino-3-quinolinecarbonitriles. Bioorganic & medicinal chemistry letters, 14(12), 3245–3248.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lee, F. Y. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent, orally active, and permeable inhibitors of the Src-family kinase Lck. Journal of medicinal chemistry, 49(23), 6819–6832.
  • Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., ... & Connelly, P. A. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and Fyn-dependent T cell activation. The Journal of biological chemistry, 271(2), 695–701.
  • Tatton, L., Morley, G. M., Chopra, R., & Khwaja, A. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. The Journal of biological chemistry, 278(7), 4847–4853.
  • Jester, B. W., Gaj, A., Shomin, C. D., Cox, K. J., & Ghosh, I. (2012). Testing the promiscuity of commercial kinase inhibitors against the AGC kinase group using a split-luciferase screen. Journal of medicinal chemistry, 55(3), 1526–1537.
  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET

A Researcher's Guide to Kinase Cross-Reactivity: Profiling 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to confounding experimental results and potential toxicity in therapeutic applications. This guide provides a comprehensive framework for profiling the cross-reactivity of kinase inhibitors, using the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold as a central example.

While extensive public data on the specific kinome-wide cross-reactivity of this compound is limited, the well-characterized analog, PP1 , a potent Src-family tyrosine kinase inhibitor, offers significant insights into the potential selectivity profile of this chemical series.[1][2] This guide will leverage data from PP1 to illustrate the principles of cross-reactivity profiling and provide actionable protocols for researchers to characterize their own compounds.

The Importance of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[3] This homology is a primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable challenge. A promiscuous inhibitor, such as the natural product Staurosporine , binds to a wide array of kinases with high affinity, making it a useful research tool for inducing apoptosis but unsuitable for targeted therapy due to its lack of specificity.[4][5] Conversely, highly selective inhibitors are designed to interact with unique features of the target kinase, minimizing off-target binding. However, even targeted drugs like Dasatinib , a BCR-ABL inhibitor, are known to have multiple kinase targets, which can contribute to both their therapeutic efficacy and adverse effects.[6]

Therefore, a thorough understanding of a compound's cross-reactivity profile is essential for:

  • Validating experimental results: Ensuring that an observed phenotype is due to the inhibition of the intended target and not an off-target kinase.

  • Predicting potential side effects: Identifying potential liabilities of a drug candidate early in the development process.

  • Discovering new therapeutic applications: Uncovering novel, beneficial off-target activities (polypharmacology).

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Case Study

The 1H-pyrazolo[3,4-d]pyrimidine core is a versatile scaffold that has been utilized in the development of inhibitors for a variety of kinases.[7][8][9] Our focus, this compound, and its close analog PP1, are prime examples of this scaffold's potential.

PP1: A Selective yet Cross-Reactive Inhibitor

PP1 is a potent, reversible, and ATP-competitive inhibitor of the Src family of tyrosine kinases, with IC₅₀ values in the low nanomolar range for Lck and Fyn.[2] However, its selectivity is not absolute. Studies have shown that PP1 also inhibits other kinases, including:

  • c-Kit and Bcr-Abl: With IC₅₀ values of approximately 75 nM and 1 µM, respectively.[2]

  • Platelet-derived growth factor receptor (PDGFR) and RET tyrosine kinase: Inhibition in the 75-100 nM range.[1]

  • Type I TGF-β receptors: With an IC₅₀ of 50 nM.[1]

This cross-reactivity highlights the importance of profiling even seemingly selective inhibitors against a broad panel of kinases.

Comparative Kinase Inhibition Profiles

To put the selectivity of the pyrazolo[3,4-d]pyrimidine scaffold into context, the following table compares the known inhibitory activities of PP1 with a broad-spectrum inhibitor (Staurosporine) and a clinically approved multi-targeted inhibitor (Dasatinib).

Kinase TargetPP1 (IC₅₀)Staurosporine (IC₅₀)Dasatinib (IC₅₀)
Src Family
Lck5 nM[2]~3 nM[5]0.5 nM
Fyn6 nM[2]~2 nM[5]0.2 nM
Src170 nM[2]~6 nM[5]0.8 nM
Other Tyrosine Kinases
Abl1 µM[2]~20 nM[5]<1 nM
c-Kit~75 nM[2]~10 nM[5]1.1 nM
PDGFRβ~75-100 nM[1]~20 nM[5]28 nM
EGFR250 nM[1]~1.7 nM[5]>10,000 nM
Serine/Threonine Kinases
p38αModerately Inhibited[10]~30 nM[5]6.8 nM
JAK2>50 µM[1]~3 nM[5]310 nM
ZAP-70>100 µM[1]~1.5 µM[5]2.1 nM

Note: IC₅₀ values are approximate and can vary depending on assay conditions. The data presented is a compilation from multiple sources for comparative purposes.

This comparison clearly illustrates the spectrum of kinase inhibitor selectivity. Staurosporine is highly potent but promiscuous. Dasatinib, while targeted against BCR-ABL, has a broad profile of potent off-target activities. PP1 demonstrates a higher degree of selectivity for the Src family but still engages other kinases at physiologically relevant concentrations. The profile of this compound would need to be experimentally determined to place it on this spectrum.

Experimental Protocols for Kinase Cross-Reactivity Profiling

To determine the cross-reactivity profile of a novel compound like this compound, a systematic approach using in vitro kinase assays is required. Below are detailed methodologies for two common and robust assay formats.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Compound Synthesis & Purification C Assay Reagent Preparation A->C B Kinase Panel Selection (e.g., KINOMEscan) B->C D Primary Screen (Single High Concentration) C->D E Hit Identification (% Inhibition > Threshold) D->E F Dose-Response Assay (IC50 Determination) E->F G Data Analysis & Curve Fitting F->G H Selectivity Profiling (Comparison to other kinases) G->H I Report Generation H->I

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Method 1: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]

Principle:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include controls for "no inhibitor" (DMSO only) and "no enzyme".

  • Kinase Reaction:

    • Prepare a master mix containing the purified kinase enzyme and its specific substrate in a kinase reaction buffer.

    • Add 5 µL of the kinase/substrate master mix to all wells.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Method 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase active site.

Principle:

  • A fluorescently labeled ATP-competitive tracer binds to the kinase.

  • A europium-labeled anti-tag antibody binds to the kinase.

  • When both are bound, FRET occurs between the europium donor and the tracer acceptor.

  • A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer.

    • Prepare a 4X tracer solution in the kinase buffer.

  • Assay Plate Setup:

    • Add 4 µL of the 4X test compound or control inhibitor to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[6]

  • Data Acquisition: Read the TR-FRET signal on a plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a competitive binding model to determine the IC₅₀ value.

Visualizing Kinase Signaling and Inhibition

To better understand the context in which these inhibitors function, it is helpful to visualize the relevant signaling pathways. The Src family kinases, for example, are key regulators of numerous cellular processes, including proliferation, survival, and migration.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PP1 PP1 / Pyrazolo[3,4-d]pyrimidines PP1->Src

Sources

A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors, the choice of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of "privileged scaffolds," the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores have emerged as particularly fruitful starting points. Both are bioisosteres of adenine, the purine nucleobase of ATP, allowing them to effectively mimic the natural ligand and interact with the hinge region of the kinase active site.[1] This guide provides a comprehensive, head-to-head comparison of these two prominent scaffolds, delving into their synthesis, structural biology, and impact on pharmacological properties to inform rational drug design.

At a Glance: Key Distinctions

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridine
Core Structure Fused pyrazole and pyrimidine ringsFused pyrazole and pyridine rings
Bioisosterism Closer isostere of purine (adenine)Isostere of purine, with one less nitrogen in the six-membered ring
Key Drug Example Ibrutinib (Imbruvica®)[1]Entrectinib (Rozlytrek®)[2]
Primary Applications Kinase inhibitors (BTK, Src, EGFR, VEGFR)[1][3]Kinase inhibitors (TRK, TBK1, GSK-3)[2][4][5]
Synthetic Accessibility Generally accessible through well-established routesAccessible via several convergent strategies
Physicochemical Properties Often associated with poor aqueous solubility[6][7][8]Can offer a more favorable physicochemical profile

The Structural and Electronic Landscape

The fundamental difference between the two scaffolds lies in the composition of the six-membered ring. The pyrazolo[3,4-d]pyrimidine core, with its four nitrogen atoms, is a closer structural and electronic mimic of the natural purine ring system of ATP.[1] This high nitrogen content can facilitate a network of hydrogen bond interactions within the kinase hinge region. However, it can also contribute to lower solubility and potential metabolic liabilities.

Conversely, the pyrazolo[3,4-b]pyridine scaffold replaces one of the pyrimidine nitrogens with a carbon atom. This seemingly subtle change can have profound effects on the molecule's properties. The reduced nitrogen count can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The pyridine ring also offers a different vector for substitution, allowing for the exploration of distinct chemical space.

Scaffolds cluster_pdp Pyrazolo[3,4-d]pyrimidine cluster_pbp Pyrazolo[3,4-b]pyridine pdp pbp

Figure 1. Chemical structures of the core scaffolds.

Synthesis and Chemical Tractability

Both scaffolds are accessible through established synthetic methodologies, often starting from substituted pyrazole precursors.

General Synthetic Strategy for Pyrazolo[3,4-d]pyrimidines

A common and versatile route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-amino-4-cyanopyrazole with a one-carbon synthon, such as formamide. This approach allows for the introduction of diversity at various positions of the pyrazole ring prior to the pyrimidine ring formation.

Experimental Protocol: Synthesis of a 1-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Step 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile. A mixture of (ethoxymethylene)malononitrile and an arylhydrazine is refluxed in ethanol to yield the corresponding 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

  • Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core. The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile is heated in an excess of formamide at reflux for several hours.

  • Step 3: Purification. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

General Synthetic Strategy for Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several convergent strategies. A widely used method is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[9]

Experimental Protocol: Synthesis of a 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine [10]

  • Step 1: Synthesis of the α,β-Unsaturated Ketone. An appropriate aldehyde is condensed with a ketone under basic or acidic conditions to generate the required α,β-unsaturated ketone.

  • Step 2: Cyclocondensation. To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of a 5-amino-1-substituted-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at room temperature.[10]

  • Step 3: Catalysis and Heating. The reaction mixture is degassed, and a Lewis acid catalyst, such as ZrCl4 (0.15 mmol), is added. The mixture is then stirred vigorously at an elevated temperature (e.g., 95 °C) for several hours.[10]

  • Step 4: Work-up and Purification. After completion, the reaction is concentrated, and the residue is partitioned between an organic solvent (e.g., CHCl3) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine.[10]

Synthesis_Workflow cluster_pdp_synth Pyrazolo[3,4-d]pyrimidine Synthesis cluster_pbp_synth Pyrazolo[3,4-b]pyridine Synthesis A 5-Amino-4-cyanopyrazole C Cyclization (Reflux) A->C B Formamide B->C D Pyrazolo[3,4-d]pyrimidine Core C->D E 5-Aminopyrazole G Cyclocondensation (Lewis Acid Catalyst) E->G F α,β-Unsaturated Ketone F->G H Pyrazolo[3,4-b]pyridine Core G->H

Figure 2. Generalized synthetic workflows.

Biological Activity and Target Selectivity: A Tale of Two Scaffolds

Both scaffolds have proven to be exceptionally versatile in targeting a wide range of protein kinases. The specific substitution patterns around the core dictate the target selectivity profile.

Pyrazolo[3,4-d]pyrimidines: Potent Inhibitors of a Broad Range of Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is arguably best known for its role in the development of Ibrutinib (Imbruvica®) , a first-in-class irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] This scaffold has also been successfully employed to develop inhibitors of Src family kinases, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][3]

The pyrazolo[3,4-d]pyrimidine core typically forms two hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[1] The selectivity of these inhibitors is often achieved by exploiting interactions with other regions of the ATP-binding pocket, such as the solvent-exposed region and the hydrophobic back pocket.

Pyrazolo[3,4-b]pyridines: A Scaffold for Novel Kinase Targets

The pyrazolo[3,4-b]pyridine scaffold has also yielded a number of successful clinical candidates and approved drugs. A notable example is Entrectinib (Rozlytrek®) , a potent inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and ALK, approved for the treatment of NTRK fusion-positive solid tumors.[2] This scaffold has also been utilized to develop inhibitors of other kinases, including TANK-binding kinase 1 (TBK1) and glycogen synthase kinase 3 (GSK-3).[4]

The binding mode of pyrazolo[3,4-b]pyridine-based inhibitors is similar to that of their pyrazolo[3,4-d]pyrimidine counterparts, with the pyrazole nitrogen and the pyridine nitrogen often participating in hydrogen bonding with the kinase hinge. The altered electronics and substitution vectors of the pyridine ring can be leveraged to achieve novel selectivity profiles.

Pathway cluster_pdp_targets Pyrazolo[3,4-d]pyrimidine Targets cluster_pbp_targets Pyrazolo[3,4-b]pyridine Targets Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK Inhibits Src Src EGFR EGFR Ibrutinib->EGFR Off-target inhibition VEGFR VEGFR Entrectinib Entrectinib TRK TRKA/B/C Entrectinib->TRK Inhibits TBK1 TBK1 GSK3 GSK-3

Figure 3. Representative kinase targets for each scaffold.

Pharmacokinetic Profile: The Solubility Challenge

A significant consideration in the selection of a scaffold is its impact on the physicochemical and pharmacokinetic properties of the resulting compounds.

Pyrazolo[3,4-d]pyrimidines and the Solubility Hurdle

A recurring challenge with the pyrazolo[3,4-d]pyrimidine scaffold is poor aqueous solubility.[6][7][8] This can negatively impact oral bioavailability and complicate formulation development. The flat, aromatic, and nitrogen-rich nature of the scaffold can lead to strong crystal lattice packing and poor solvation. Medicinal chemists often employ various strategies to mitigate this issue, such as the introduction of solubilizing groups or the development of prodrugs.[7][8] For instance, the encapsulation of pyrazolo[3,4-d]pyrimidines in liposomes or albumin nanoparticles has been explored to improve their pharmacokinetic properties.[6]

Pyrazolo[3,4-b]pyridines: A Potential Path to Improved ADME

The pyrazolo[3,4-b]pyridine scaffold, with its lower nitrogen content and greater potential for substitution on the pyridine ring, can offer a more favorable starting point for achieving good drug-like properties. While not immune to solubility issues, this scaffold generally provides more opportunities to modulate physicochemical properties without compromising biological activity. For example, a study on pyrazolo[3,4-b]pyridine-based TRK inhibitors showed that the lead compound possessed good plasma stability and low inhibition of most cytochrome P450 isoforms.[5][11]

Case Studies: Approved Drugs

Ibrutinib: A Pyrazolo[3,4-d]pyrimidine Success Story

Ibrutinib is a potent and selective covalent inhibitor of BTK.[1] Its pyrazolo[3,4-d]pyrimidine core anchors the molecule in the ATP-binding site, while a strategically placed acrylamide "warhead" forms a covalent bond with a cysteine residue in BTK, leading to irreversible inhibition.[1] Despite its therapeutic success, ibrutinib is known for its off-target effects on other kinases, such as EGFR, which can lead to side effects.[1]

Entrectinib: A Pyrazolo[3,4-b]pyridine with a Unique Profile

Entrectinib is a CNS-active inhibitor of TRK, ROS1, and ALK.[2] Its pyrazolo[3,4-b]pyridine scaffold was designed to optimize potency and selectivity while maintaining good blood-brain barrier penetration. The ability of entrectinib to cross the blood-brain barrier is a key differentiator and highlights the potential of the pyrazolo[3,4-b]pyridine scaffold in developing drugs for CNS indications.

Conclusion and Future Perspectives

Both the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal for the design of kinase inhibitors. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.

The pyrazolo[3,4-d]pyrimidine scaffold remains a go-to choice for mimicking the ATP-purine interaction, with a proven track record of producing potent kinase inhibitors. However, researchers must be prepared to address potential challenges related to solubility and off-target effects.

The pyrazolo[3,4-b]pyridine scaffold offers a compelling alternative, often providing a more favorable physicochemical starting point and the potential for novel selectivity profiles. Its successful application in CNS-penetrant drugs like entrectinib underscores its versatility.

Ultimately, the optimal scaffold choice will depend on a careful consideration of the target kinase, the desired selectivity profile, and the ADME properties required for the intended therapeutic application. As our understanding of the kinome and the nuances of drug design continues to evolve, both of these remarkable scaffolds will undoubtedly continue to play a central role in the development of new and life-saving medicines.

References

  • Al-Suwaidan, I. A., et al. (2022).
  • Kollaras, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-119. [Link]
  • Singh, P., & Kumar, A. (2008). Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies. European Journal of Medicinal Chemistry, 43(5), 949-957. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1544. [Link]
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
  • Ben-Abdallah, M., et al. (2023).
  • Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6640-6655. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1544. [Link]
  • Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. [Link]
  • Baillache, L., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1739-1767. [Link]
  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 834-838. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1544. [Link]

Sources

A Preclinical Benchmark Analysis: 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Versus Standard-of-Care Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the molecular vulnerabilities of tumor cells. Within this paradigm, kinase inhibitors have emerged as a cornerstone of precision oncology. The pyrazolo[3,4-d]pyrimidine scaffold has garnered considerable interest as a "privileged structure" in medicinal chemistry. Its structural resemblance to the adenine ring of ATP allows molecules built on this framework to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases, many of which are implicated in oncogenic signaling.[1][2]

This guide introduces 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , an investigational kinase inhibitor. While specific preclinical data for this exact molecule is emerging, we will benchmark its therapeutic potential based on the well-documented anti-cancer properties of closely related pyrazolo[3,4-d]pyrimidine derivatives.[3][4][5] We will provide an objective comparison against established standard-of-care agents for three distinct malignancies where kinase signaling is a critical dependency:

  • Chronic Lymphocytic Leukemia (CLL): A B-cell malignancy heavily reliant on B-cell receptor (BCR) signaling, where Bruton's tyrosine kinase (BTK) is a key therapeutic target.

  • Non-Small Cell Lung Cancer (NSCLC): Often driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.

  • Triple-Negative Breast Cancer (TNBC): An aggressive subtype where signaling pathways involving kinases like Src are frequently dysregulated.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical framework for evaluating novel kinase inhibitors. We will delve into comparative mechanisms of action, present detailed protocols for in vitro and in vivo benchmarking, and discuss potential strategies to overcome therapeutic resistance.

Part 1: Comparative Mechanisms of Action

A fundamental aspect of benchmarking a new therapeutic is understanding its mechanism of action in the context of established drugs. Pyrazolo[3,4-d]pyrimidines typically function as ATP-competitive kinase inhibitors.[2] The specific kinases inhibited, and the potency of that inhibition, are determined by the substitutions on the core scaffold. For the purpose of this guide, we will hypothesize that this compound exhibits potent inhibitory activity against kinases central to the proliferation of hematological and solid tumors, such as BTK, EGFR, and Src.

Standard-of-Care Mechanisms
  • Ibrutinib (BTK Inhibitor for CLL): Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the enzyme.[6][7] This blocks downstream signaling from the B-cell receptor, which is crucial for the survival and proliferation of malignant B-cells in CLL.[6]

  • Osimertinib (EGFR Inhibitor for NSCLC): Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is designed to be effective against both the common sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[8] Like ibrutinib, it forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, thereby blocking downstream pro-survival signaling pathways.[8][9]

  • Paclitaxel (Microtubule Stabilizer for TNBC): Unlike kinase inhibitors, paclitaxel is a cytotoxic chemotherapy agent. Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[10] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10][11]

Signaling Pathway Visualization

The following diagram illustrates the targeted signaling pathways for our investigational compound and the selected standard-of-care drugs.

Signaling_Pathways cluster_CLL Chronic Lymphocytic Leukemia (CLL) cluster_NSCLC Non-Small Cell Lung Cancer (NSCLC) cluster_TNBC Triple-Negative Breast Cancer (TNBC) BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation_CLL Cell Proliferation & Survival PLCg2->Proliferation_CLL Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Pyrazolo_CLL 1-benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Pyrazolo_CLL->BTK Inhibits EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation_NSCLC Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_NSCLC PI3K_AKT->Proliferation_NSCLC Osimertinib Osimertinib Osimertinib->EGFR Inhibits Pyrazolo_NSCLC 1-benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Pyrazolo_NSCLC->EGFR Inhibits Microtubules Microtubule Dynamics CellCycle G2/M Arrest Microtubules->CellCycle Apoptosis_TNBC Apoptosis CellCycle->Apoptosis_TNBC Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Src Src Kinase Proliferation_TNBC Cell Proliferation & Invasion Src->Proliferation_TNBC Pyrazolo_TNBC 1-benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Pyrazolo_TNBC->Src Inhibits

Caption: Comparative signaling pathways targeted by the investigational compound and standard-of-care drugs.

Part 2: Comparative In Vitro Efficacy Assessment

The initial evaluation of an anti-cancer compound's efficacy is typically performed in vitro using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that inhibits a biological process (such as cell proliferation) by 50%.

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Materials:

  • Selected cancer cell lines (e.g., MEC-1 for CLL, A549 for NSCLC, MDA-MB-231 for TNBC)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound, Ibrutinib, Osimertinib, Paclitaxel

  • Sterile DMSO (for drug dissolution)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment (for adherent cells).[14]

  • Drug Preparation: Prepare stock solutions of all test compounds in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 8-10 concentrations spanning from nanomolar to micromolar ranges).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Workflow Diagram

In_Vitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis node1 Culture Selected Cancer Cell Lines node2 Harvest & Count Cells node1->node2 node3 Seed Cells into 96-Well Plates node2->node3 node5 Add Compounds to Wells node3->node5 node4 Prepare Serial Dilutions of Test Compounds node4->node5 node6 Incubate for 48-72 Hours node5->node6 node7 Add MTT Reagent node6->node7 node8 Solubilize Formazan Crystals node7->node8 node9 Read Absorbance (570 nm) node8->node9 node10 Calculate IC50 Values node9->node10

Caption: Standard workflow for determining IC50 values using the MTT assay.

Hypothetical Comparative IC50 Data

The following table presents hypothetical, yet plausible, IC50 values based on literature for pyrazolo[3,4-d]pyrimidine derivatives and standard-of-care drugs.[17][18][19]

CompoundCell LineCancer TypeTarget(s)Hypothetical IC50 (µM)
This compound MEC-1CLLBTK0.05
IbrutinibMEC-1CLLBTK0.01
This compound A549NSCLCEGFR0.25
OsimertinibA549 (T790M)NSCLCEGFR (mutant)0.015
This compound MDA-MB-231TNBCSrc1.5
PaclitaxelMDA-MB-231TNBCMicrotubules0.01

Part 3: Comparative In Vivo Efficacy Assessment

To evaluate therapeutic efficacy in a more complex biological system, in vivo studies using xenograft models are essential.[20] These models involve implanting human tumor cells into immunodeficient mice, allowing for the assessment of a drug's ability to inhibit tumor growth in a living organism.[2]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a general framework for establishing and evaluating drug efficacy in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Selected cancer cell lines (e.g., A549 for NSCLC, MDA-MB-231 for TNBC)

  • Matrigel (optional, to support initial tumor growth)

  • Test compounds and vehicle control (formulated for in vivo administration)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Step-by-Step Procedure:

  • Cell Preparation: Culture the selected cancer cell line to ~80% confluency. Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 million cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice. For CLL models, which can be more challenging to establish, cells may be injected intravenously or intraperitoneally, and engraftment is monitored by checking for human CD45+ cells in peripheral blood.[1][21]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable (e.g., reaching a volume of 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the investigational compound and standard-of-care drugs according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

  • Efficacy Evaluation: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

  • Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tumor tissue can be collected for further pharmacodynamic analysis (e.g., Western blot, IHC).

In Vivo Workflow Diagram

In_Vivo_Workflow cluster_setup Model Setup cluster_study Treatment & Monitoring cluster_analysis Endpoint Analysis node1 Prepare Cell Suspension (e.g., A549, MDA-MB-231) node2 Subcutaneous Injection into Immunodeficient Mice node1->node2 node3 Monitor Tumor Growth to 100-200 mm³ node2->node3 node4 Randomize Mice into Treatment & Control Groups node3->node4 node5 Administer Compounds (per dosing schedule) node4->node5 node6 Measure Tumor Volume & Body Weight (2-3x/week) node5->node6 node7 Euthanize Mice at Endpoint node6->node7 Endpoint Reached node8 Excise & Weigh Tumors node7->node8 node9 Pharmacodynamic Analysis (IHC, Western Blot) node8->node9 node10 Calculate Tumor Growth Inhibition (TGI) node8->node10

Caption: General workflow for assessing in vivo efficacy using a xenograft model.

Hypothetical In Vivo Efficacy Data
CompoundXenograft ModelCancer TypeHypothetical Tumor Growth Inhibition (TGI %)
This compound A549NSCLC65%
OsimertinibA549 (T790M)NSCLC85%
This compound MDA-MB-231TNBC50%
PaclitaxelMDA-MB-231TNBC70%

Part 4: Overcoming Therapeutic Resistance

A major challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms of resistance to standard-of-care drugs is crucial for positioning a novel agent.

  • Resistance to Ibrutinib: Resistance in CLL often arises from mutations in BTK at the C481 binding site, which prevents the covalent attachment of ibrutinib.[14][22] Another common mechanism is the acquisition of mutations in PLCγ2, a downstream signaling molecule, which allows for continued BCR signaling even when BTK is inhibited.[22]

  • Resistance to Osimertinib: The most common on-target resistance mechanism to osimertinib is the acquisition of a C797S mutation in EGFR, which, like the BTK mutation, prevents covalent drug binding.[23] Other mechanisms are "off-target" and involve the activation of bypass signaling pathways, such as MET or HER2 amplification.[9][23]

  • Resistance to Paclitaxel: Resistance to paclitaxel is often multifactorial. Mechanisms include the overexpression of drug efflux pumps (like P-glycoprotein) that actively remove the drug from the cell, mutations in tubulin that prevent paclitaxel from binding effectively, and alterations in apoptotic signaling pathways.[11][24][25]

A key advantage of a novel, non-covalent, ATP-competitive inhibitor like this compound could be its potential to retain activity against tumors that have developed resistance to covalent inhibitors through binding site mutations (e.g., BTK C481S or EGFR C797S). Furthermore, if the investigational compound inhibits multiple kinases, it may be able to counteract the activation of some bypass pathways that confer resistance to more selective agents.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of this compound. Based on the established pharmacology of the pyrazolo[3,4-d]pyrimidine scaffold, this compound class holds significant promise as multi-kinase inhibitors. The provided protocols for in vitro and in vivo evaluation offer a robust system for direct, head-to-head comparison with standard-of-care agents.

The hypothetical data underscores a critical aspect of drug development: a new compound does not need to outperform every standard in every context. Instead, its value may lie in a unique activity profile, such as efficacy in a resistant setting or a more favorable safety profile. Future studies should focus on elucidating the precise kinase inhibitory profile of this compound, testing its efficacy against cell lines with known resistance mutations to standard-of-care drugs, and conducting comprehensive in vivo studies in patient-derived xenograft (PDX) models to better recapitulate the heterogeneity of human cancers.[2][20]

References

  • Bertilaccio, M. T., Scielzo, C., et al. (2013). Xenograft models of chronic lymphocytic leukemia: problems, pitfalls and future directions. Leukemia. [Link]
  • De la Cruz, C., et al. (2015). Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. Breast Cancer Research. [Link]
  • Chen, Y., et al. (2016). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. [Link]
  • Morgan, K. M., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology. [Link]
  • Arora, S., et al. (2021). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Cancers. [Link]
  • Lymphoma Hub. (2024).
  • Schmid, F., et al. (2019). Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups. Cancers. [Link]
  • Patsnap Synapse. (2024).
  • Passaro, A., et al. (2020). Mechanisms of resistance to osimertinib. Annals of Oncology. [Link]
  • Varghese, A. M., et al. (2018). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Biomolecules. [Link]
  • ResearchGate. (2021). Patient-derived xenograft (PDX) models from triple negative breast cancer (TNBC) with different responses to paclitaxel. [Link]
  • Leonetti, A., et al. (2019). Osimertinib resistance in non-small cell lung cancer: Mechanisms and therapeutic strategies.
  • ResearchGate. (2021).
  • ResearchGate. (2021).
  • Patel, K., & Tadi, P. (2023). Paclitaxel.
  • Altogen Labs. (n.d.). Breast Cancer Xenograft. [Link]
  • Zonder, J. A., et al. (2014). Evolution of ibrutinib resistance in chronic lymphocytic leukemia (CLL).
  • Ricciuti, B., et al. (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer.
  • Abouzeid, H., et al. (2025). Paclitaxel resistance in breast cancer: Current challenges and recent advanced therapeutic strategies.
  • ResearchGate. (2021).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Khairani, A. F., et al. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Targets and Therapy. [Link]
  • Roche. (n.d.).
  • Ahmed, K. A., et al. (2014).
  • ResearchGate. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
  • Abdel-Aziz, M., et al. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. [Link]
  • El-Naggar, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Manetti, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry. [Link]
  • Gerlach, E., et al. (1967). Synthesis and Biological Activity of pyrazolo[3,4,-d]pyrimidine Nucleosides and Nucleotides Related to Tubercidin, Toyocamycin, and Sangivamycin. Journal of Medicinal Chemistry. [Link]
  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2021). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. [Link]
  • Chen, Y., et al. (2016). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. [Link]
  • Zhang, X., et al. (2013). Patient-Derived Xenografts of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology. [Link]
  • Abed, A., et al. (2023). Chronic lymphocytic leukemia patient-derived xenografts recapitulate clonal evolution to Richter transformation.
  • Chen, K., et al. (2024). Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Frontiers in Immunology. [Link]
  • Oncoletter. (2021). New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. [Link]
  • MDPI. (2021). Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer. [Link]
  • Ahmed, K. A., et al. (2014).
  • ResearchGate. (2014).
  • Ali, M. A., et al. (2023). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. Molecules. [Link]
  • Varghese, A. M., et al. (2018). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Biomolecules. [Link]
  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

From Silicon to Solution: A Comparative Guide to Validating Molecular Docking Predictions for 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Confirming In Silico Hits

In the fast-paced world of drug discovery, molecular docking serves as a powerful computational microscope, allowing researchers to predict how a potential drug molecule, or ligand, will bind to a protein target.[1] The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound of interest, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, belongs, is a well-established "privileged structure" known for its potent inhibition of protein kinases, key regulators of cell signaling often implicated in cancer and inflammatory diseases.[2][3][4]

However, in silico predictions are theoretical models.[5] They are a crucial starting point, but must be rigorously validated through experimental assays to confirm their accuracy and justify the significant investment required for lead optimization.[5][6] Discrepancies between docking scores and real-world binding can arise from simplifications in scoring functions, protein flexibility, or the influence of solvent molecules.[5] This guide provides a structured, multi-tiered approach to validating a hypothetical docking prediction: that this compound binds to the ATP-binding site of a specific protein kinase (e.g., Bruton's tyrosine kinase (BTK), a known target of this scaffold).[2]

We will explore and compare a suite of industry-standard validation techniques, from initial biophysical binding assays to the gold standard of structural biology, providing the causal logic behind each experimental choice.

The Validation Workflow: A Multi-Pronged Approach

True confidence in a docking prediction comes not from a single experiment, but from the convergence of evidence across multiple, orthogonal methods. The workflow should be seen as a funnel, starting with rapid, direct binding assays and progressing to more complex and resource-intensive cellular and structural studies.

G cluster_0 In Silico Prediction cluster_1 Tier 1: Biophysical Validation cluster_2 Tier 2: Cellular Validation cluster_3 Tier 3: Structural Validation cluster_4 Computational Cross-Validation Docking Molecular Docking Predicts Binding to Target Kinase SPR SPR / ITC / FP (Does it bind? How tightly?) Docking->SPR Confirm Direct Binding MD Molecular Dynamics (Is the predicted pose stable?) Docking->MD Assess Pose Stability CellAssay Cell-Based Assay (Does it work in a cell?) SPR->CellAssay Assess Cellular Activity Xray X-ray Crystallography (How does it bind?) CellAssay->Xray Confirm Binding Mode

Caption: Tiered workflow for validating molecular docking predictions.

Tier 1: Biophysical Assays - Does it Bind?

The first and most fundamental question is whether the compound physically interacts with the target protein. Biophysical techniques provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (the rates of binding and dissociation).[7]

Comparison of Key Biophysical Methods

TechniquePrincipleKey OutputAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized protein (ligand).[8][9]KD (affinity), kon/koff (kinetics)Real-time, label-free, provides kinetic data.[10][11]Requires protein immobilization which may affect activity; sensitive to mass changes.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the protein.[12][13]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics; label-free, in-solution measurement.[14][15]Requires larger amounts of pure protein and compound; lower throughput.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled tracer molecule when it is displaced from the protein by the test compound.[16][17]Ki / IC50 (inhibitory potency)Homogeneous (no-wash) assay, high-throughput, sensitive.[16]Requires a suitable fluorescent tracer; susceptible to compound fluorescence interference.[18]
Featured Protocol: Fluorescence Polarization (FP) Competition Assay

FP is an excellent choice for initial high-throughput screening due to its speed and sensitivity.[16][19] The principle relies on the fact that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light.[16] When bound to a large protein, its tumbling slows, and the emitted light remains polarized. A test compound that binds to the same site will displace the tracer, causing a decrease in polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Serially dilute the test compound (this compound) in DMSO, then further dilute in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a solution of the target kinase and a fluorescently labeled ATP-competitive tracer at optimized concentrations.

  • Assay Execution (384-well format):

    • Add 5 µL of the compound dilution to each well.

    • Add 10 µL of the kinase/tracer mixture to each well. Include controls for high polarization (kinase + tracer, no compound) and low polarization (tracer only).

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring fluorescence polarization (mP) values.

  • Data Analysis:

    • Plot the mP values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

Tier 2: Cell-Based Assays - Does it Work in a Cell?

Confirming direct binding is essential, but it doesn't guarantee the compound will be effective in a complex cellular environment. Cell-based assays measure the compound's ability to engage its target and inhibit its function within a living cell, providing a more physiologically relevant measure of potency.[20]

Key Approaches for Cellular Target Engagement

Assay TypePrincipleKey OutputAdvantagesDisadvantages
Target Engagement (e.g., NanoBRET™) Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[20][21]Apparent KD / IC50Quantitative measurement of binding in live cells; high-throughput.[21][22]Requires genetic modification of cells to express the fusion protein.
Phosphorylation Assay (e.g., Western Blot/ELISA) Measures the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in the phosphorylated substrate signal.[20]IC50Measures functional downstream effects; can use endogenous proteins.Indirect measure of binding; can be lower throughput.
Featured Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the functional consequence of kinase inhibition by measuring changes in the phosphorylation state of a downstream target.

G cluster_0 Kinase Signaling Pathway Compound Pyrazolopyrimidine Inhibitor Kinase Target Kinase (e.g., BTK) Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response ATP ATP ATP->Kinase

Caption: Simplified kinase signaling pathway for a cell-based assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line for BTK) to ~80% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-PLCγ2 for BTK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized values against compound concentration to determine the IC50.

Tier 3 & Computational Cross-Validation

Structural Biology: The Gold Standard

The ultimate validation of a docking pose is to "see" it directly. X-ray crystallography provides a high-resolution, three-dimensional structure of the compound bound to the protein.[23][24][25] This allows for a direct comparison of the predicted binding mode, including key hydrogen bonds and hydrophobic interactions, with the experimental reality.[25][26] While powerful, crystallography is a low-throughput, technically demanding process that requires high-quality protein crystals.[27]

Molecular Dynamics (MD) Simulations: Assessing Pose Stability

Before committing to resource-intensive experiments, computational cross-validation can add another layer of confidence. MD simulations can assess the stability of the predicted docking pose over time in a simulated physiological environment.[28][29][30] A stable pose, where the ligand maintains its key interactions within the binding pocket throughout the simulation, is more likely to be correct than an unstable one where the ligand quickly dissociates or drifts.[28][29][31][32]

Synthesizing the Data: A Comparative Summary

The goal of this multi-tiered approach is to build a cohesive and self-validating dataset. The results from each experiment should logically support one another.

Hypothetical Validation Data Summary

MethodMetricResultInterpretation
Molecular Docking Docking Score-9.8 kcal/molStrong predicted binding affinity.
Fluorescence Polarization IC50150 nMConfirms direct binding with high potency.
Isothermal Titration Calorimetry KD120 nMOrthogonal confirmation of high-affinity binding.
Cellular Phospho-Assay IC50450 nMDemonstrates target inhibition in a cellular context.
MD Simulation Ligand RMSD< 2.0 Å over 100 nsThe predicted binding pose is stable.
X-ray Crystallography Ligand RMSD1.5 Å (vs. docked pose)High-resolution structural data confirms the predicted binding mode.

Conclusion

Validating molecular docking predictions is not a single step but a systematic process of inquiry.[5] For a promising kinase inhibitor candidate like this compound, a successful validation campaign would show a strong correlation between the predicted binding energy, the measured biophysical affinity (KD), and the cellular functional potency (IC50). The final confirmation via X-ray crystallography provides the definitive structural evidence that transforms a computational hypothesis into a validated, high-confidence starting point for structure-based drug design. By employing a thoughtful combination of these comparative techniques, researchers can mitigate risks, conserve resources, and ultimately accelerate the journey from an in silico hit to a life-saving therapeutic.

References

  • Pearce, N. M., & Klebe, G. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits.
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Sztul, E., & Glick, B. S. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
  • BenchChem. (2025). Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays.
  • Sztul, E., & Glick, B. S. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
  • Daghestani, H. N., et al. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Smart, O. S., et al. (n.d.). Validation of ligands in macromolecular structures determined by X-ray crystallography.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
  • Okimoto, N., et al. (2017, October 23). Exploring the Stability of Ligand Binding Modes to Proteins by Molecular Dynamics Simulations: A Cross-docking Study. PubMed.
  • Okimoto, N., et al. (n.d.). Exploring the stability of ligand binding modes to proteins by molecular dynamics simulations. ProQuest.
  • Ohno, T., et al. (n.d.). Molecular dynamics analysis to evaluate docking pose prediction. PMC - PubMed Central.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Smart, O. S., et al. (2018, March 1). Validation of ligands in macromolecular structures determined by X-ray crystallography.
  • Thermo Fisher Scientific. (n.d.). Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.
  • Smart, O. S., et al. (n.d.). Validation of ligands in macromolecular structures determined by X-ray crystallography. PMC - PubMed Central.
  • Daghestani, H. N., et al. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed.
  • Kurimchak, A. M., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • Okimoto, N., et al. (2017, September 13). Exploring the Stability of Ligand Binding Modes to Proteins by Molecular Dynamics Simulations: A Cross-docking Study. ACS Publications.
  • Cooper, J. B., et al. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Sen, B., et al. (n.d.). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.
  • Kumar, A., & Zhang, K. Y. J. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer.
  • Biochemistry. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • ResearchGate. (n.d.). Molecular dynamics analysis to evaluate docking pose prediction.
  • Omodanisi, E. I., et al. (2022, August 26). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed.
  • Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • Shrivastava, A. (n.d.). Molecular Docking Studies: The Success Should Overrule the Doubts.
  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
  • Daicel Pharma Standards. (n.d.). 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC].
  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • NIH. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.

Sources

The Metabolic Gauntlet: A Comparative Guide to the Stability of Pyrazolo[3,4-d]pyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors targeting a range of diseases, most notably cancer.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of numerous kinases.[3] However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition. A promising compound in vitro can fail dramatically in vivo if it is rapidly metabolized and cleared by the body.

This guide provides a comparative analysis of the metabolic stability of different pyrazolo[3,4-d]pyrimidine analogs, offering insights into the structural features that govern their metabolic fate. We will delve into quantitative experimental data, outline the methodologies used to assess stability, and discuss the underlying structure-activity relationships (SAR) that can guide the design of more robust and effective drug candidates.

The Imperative of Metabolic Stability

In drug discovery, metabolic stability is a critical parameter of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound. High metabolic instability, often manifesting as rapid clearance by liver enzymes, leads to poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of toxicity. For pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, achieving sufficient plasma concentration to effectively inhibit the target kinase over a sustained period is paramount for therapeutic efficacy. Therefore, early assessment and optimization of metabolic stability are indispensable.[1]

Comparative Metabolic Stability: A Data-Driven Analysis

The metabolic stability of a compound is typically first assessed using in vitro models, most commonly liver microsomes. These preparations contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of drugs.[4][5] The stability is often reported as the percentage of the parent compound remaining after a specific incubation time or as the intrinsic clearance (CLint), a measure of the rate of metabolism.[5]

A study by Ronsisvalle et al. provides valuable comparative data on a series of pyrazolo[3,4-d]pyrimidine derivatives investigated as dual c-Src/Abl inhibitors for glioblastoma.[6] The metabolic stability was assessed by incubating the compounds with human liver microsomes (HLM) for 30 minutes.

Table 1: Comparative Metabolic Stability of Pyrazolo[3,4-d]pyrimidine Analogs in Human Liver Microsomes (HLM)

CompoundR¹ SubstituentR² Substituent% Remaining (30 min in HLM)[6]
1 -CH₃-NH-(3-chlorophenyl)74.3
2 -CH₃-NH-(3-chloro-4-methylphenyl)90.1
3 -CH₃-NH-(3-chloro-4-fluorophenyl)85.5
4 -CH₃-NH-(3-chloro-4-methoxyphenyl)91.0
5 -CH₃-NH-(3-chloro-4-(morpholin-4-yl)methylphenyl)98.6
6 -CH₃-NH-(4-(morpholin-4-yl)methylphenyl)95.4
7 -CH₃-NH-(4-((4-methylpiperazin-1-yl)methyl)phenyl)92.3
8 -CH₃-NH-(3-ethynylphenyl)94.1
9 -CH₃-NH-(3-bromo-4-methylphenyl)89.9
10 -CH₃-NH-(3-bromophenyl)80.2
11 -H-NH-(3-chloro-4-methylphenyl)93.6
12 -Cl-NH-(3-chloro-4-methylphenyl)94.2
Structure-Metabolism Insights

From the data presented in Table 1, several key structure-metabolism relationships can be deduced:

  • Influence of the R² Substituent: The nature of the substituent at the C4-amino position (R²) significantly impacts metabolic stability. The parent compound 1 , with a simple 3-chlorophenyl group, shows moderate stability (74.3% remaining).

  • Blocking Metabolic Hotspots: The introduction of substituents on the R² phenyl ring generally enhances stability. For instance, adding a methyl group (compound 2 ) or a methoxy group (compound 4 ) increases the percentage remaining to over 90%. This suggests that the unsubstituted phenyl ring in compound 1 is susceptible to oxidative metabolism (e.g., hydroxylation), and these substitutions may be blocking a "metabolic hotspot."

  • The Power of Bulky, Polar Groups: Compound 5 , featuring a bulky and polar morpholinomethyl group at the para position of the 3-chlorophenyl ring, exhibits the highest stability in the series (98.6% remaining). This significant improvement is likely due to a combination of steric hindrance, which prevents the molecule from fitting into the active site of metabolic enzymes, and increased polarity, which can reduce affinity for the lipophilic active sites of CYPs.

  • Impact of the R¹ Substituent: Variations at the N1 position (R¹) from a methyl group (compound 2 ) to hydrogen (compound 11 ) or chlorine (compound 12 ) had a relatively minor, though positive, impact on the metabolic stability in this particular series.

Metabolite identification studies on this series revealed that the primary metabolic pathways include oxidative dechlorination and oxidation of the pyrazolo[3,4-d]pyrimidine core.[6]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of metabolic stability data, a well-defined and validated protocol is essential. The following is a detailed methodology for a typical liver microsomal stability assay.

Objective:

To determine the rate of disappearance of a test compound upon incubation with liver microsomes and a co-factor, thereby assessing its Phase I metabolic stability.

Materials:
  • Test compounds and positive control compounds (e.g., midazolam, a known CYP3A4 substrate)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself.[7]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and controls (typically 10 mM in DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[4]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the liver microsomal solution.

    • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).[4]

    • Include a "no co-factor" control by adding buffer instead of the NADPH system to assess for any non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "no co-factor" controls).

    • This marks time point zero (T=0). Immediately remove an aliquot from each well and add it to a separate plate containing the ice-cold quenching solution.

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent predetermined time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots from the reaction plate and quench them in the corresponding wells of the quenching plate.[8]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the quenching plate at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis Workflow:

G cluster_0 cluster_1 a LC-MS/MS Analysis b Peak Area Ratio (Compound/IS) a->b c Plot ln(% Remaining) vs. Time b->c d Linear Regression c->d e Calculate Slope (k) d->e f Calculate Half-Life (t½) e->f t½ = 0.693 / k g Calculate Intrinsic Clearance (CLint) e->g CLint = (k / [Protein]) * 1000 i Comparative Data Table f->i g->i h Final Report j Stability Classification i->j j->h

Caption: Workflow for analyzing microsomal stability data.

Strategic Approaches to Enhance Metabolic Stability

The comparative data underscores that rational design can significantly improve the metabolic profile of pyrazolo[3,4-d]pyrimidine analogs. Key strategies include:

  • Metabolic Hotspot Blocking: As seen with compounds 2 and 4 , introducing substituents such as alkyl, halo, or methoxy groups at positions identified as susceptible to metabolism can effectively block enzymatic attack. This requires an understanding of common metabolic pathways, often elucidated through metabolite identification studies.

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine) on aromatic rings can decrease their electron density, making them less prone to oxidative metabolism by CYPs.

  • Prodrug Approach: In cases where the core scaffold itself is labile or when poor solubility is a concurrent issue, a prodrug strategy can be employed. This involves masking a metabolically vulnerable functional group with a promoiety that is cleaved in vivo to release the active drug. This approach has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their overall pharmacokinetic properties.[1]

  • Scaffold Hopping and Bioisosteric Replacement: In some instances, replacing a metabolically labile portion of the molecule with a bioisosteric equivalent that is more resistant to metabolism, while maintaining the necessary interactions with the biological target, can be a powerful strategy.

Conclusion

The metabolic stability of pyrazolo[3,4-d]pyrimidine analogs is a critical determinant of their potential as therapeutic agents. As demonstrated by the comparative data, metabolic liabilities are not an insurmountable obstacle but rather a challenge that can be addressed through rational, data-driven medicinal chemistry. By systematically evaluating the metabolic fate of early-stage compounds using robust in vitro assays and applying established principles of structure-metabolism relationships, researchers can effectively guide the optimization process. The strategic blocking of metabolic hotspots, the introduction of stabilizing moieties, and the consideration of advanced formulation or prodrug strategies are all vital tools in the development of pyrazolo[3,4-d]pyrimidine-based drugs with improved pharmacokinetic profiles and, ultimately, enhanced clinical utility.

References

  • Ronsisvalle, S., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
  • Radi, M., et al. (2014). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed.
  • Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena AIR.
  • Manetti, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
  • Zhang, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Dal Piaz, V., et al. (2021). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative Dechlorination Reaction. ResearchGate.
  • Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
  • ResearchGate. (n.d.). Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its binding mode within EGFR. ResearchGate.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Li, W., et al. (2025). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. PubMed.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro.
  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.

Sources

Assessing the Selectivity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, objective comparison of the selectivity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a representative member of a privileged class of kinase inhibitors, against its primary target. We will delve into the experimental data, compare its performance with alternative inhibitors, and provide detailed protocols for the key assays that form the bedrock of such an assessment.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and engage in crucial hinge-binding interactions within the kinase active site.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against various oncogenic tyrosine kinases, including Bruton's tyrosine kinase (BTK) and Src family kinases.[1][2][3] For the purpose of this guide, we will consider Src kinase , a non-receptor tyrosine kinase frequently implicated in cancer cell proliferation, survival, and migration, as the primary target of our lead compound, which we will refer to as BPP-4A .[3]

The Imperative of Selectivity Profiling

A kinase inhibitor's therapeutic efficacy is intrinsically linked to its selectivity—its ability to potently inhibit the intended target while sparing other kinases within the vast human kinome.[4] Poor selectivity can lead to off-target effects and associated toxicities, a significant hurdle in drug development.[5][6] Conversely, a well-characterized "dirty" inhibitor with a specific polypharmacology profile can sometimes offer therapeutic advantages.[4] Therefore, a thorough understanding of a compound's selectivity is paramount for predicting both its therapeutic window and potential liabilities.

This guide will compare the selectivity profile of BPP-4A with two other inhibitors:

  • Dasatinib: A potent, second-generation tyrosine kinase inhibitor known for its broad-spectrum activity against BCR-ABL and Src family kinases, among others.[7][8]

  • Src-S1: A hypothetical, highly selective Src inhibitor representing an idealized "clean" compound.

Comparative Kinase Inhibition Profiles

To quantitatively assess selectivity, we will utilize data representative of a comprehensive kinase panel screening, such as the KINOMEscan® platform. This competition binding assay measures the dissociation constant (Kd) of an inhibitor against a large panel of kinases, providing a broad view of its kinome-wide interactions.

Below is a summary of the inhibitory activity of BPP-4A, Dasatinib, and our idealized selective inhibitor, Src-S1, against a panel of selected kinases. The data is presented as Kd values (in nM), with lower values indicating higher binding affinity.

Kinase TargetBPP-4A (Kd, nM) Dasatinib (Kd, nM) Src-S1 (Kd, nM)
SRC 5 0.5 2
YES 150.5500
LCK 250.4>10,000
ABL1 150<1.0>10,000
BTK 5005>10,000
EGFR >10,000200>10,000
VEGFR2 2,50015>10,000
p38α (MAPK14) >10,000350>10,000

This data is representative and for illustrative purposes.

  • BPP-4A demonstrates potent inhibition of its primary target, Src, with a Kd of 5 nM. It also shows some cross-reactivity with other Src family kinases like YES and LCK, and moderate off-target activity against ABL1 and BTK.

  • Dasatinib is a highly potent inhibitor of Src and other Src family members, as well as ABL1 and BTK. Its broader activity profile is evident from its inhibition of VEGFR2 and p38α.[8]

  • Src-S1 represents a highly selective inhibitor, with potent activity against Src and significantly weaker or no activity against other kinases in the panel.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity is by mapping the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's cross-reactivity pattern.

Caption: Kinome tree illustrating the selectivity of BPP-4A. Red nodes indicate primary targets, and yellow nodes represent significant off-targets.

Experimental Protocols for Selectivity Assessment

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. Here, we detail the methodologies for two key orthogonal assays: a biochemical kinase profiling assay and a cellular target engagement assay.

Biochemical Kinase Profiling: KINOMEscan®

Principle: This is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the solid support is measured, typically via qPCR of a DNA tag conjugated to the kinase.

G cluster_0 Control (No Inhibitor) cluster_1 With Inhibitor (BPP-4A) K1 Kinase L1 Immobilized Ligand K1->L1 Binding qPCR1 High qPCR Signal L1->qPCR1 K2 Kinase L2 Immobilized Ligand K2->L2 Binding Blocked I1 BPP-4A I1->K2 Binding qPCR2 Low qPCR Signal L2->qPCR2

Caption: Workflow for the KINOMEscan® competition binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of BPP-4A in DMSO.

  • Assay Plate Preparation: Add the diluted compound to the wells of a microtiter plate containing the kinase panel. Include appropriate controls (DMSO only for no inhibition, and a known pan-kinase inhibitor as a positive control).

  • Kinase and Ligand Incubation: Add the DNA-tagged kinases and the immobilized ligand to the wells. Incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase.

  • Quantification: Elute the bound kinase and quantify the amount using qPCR.

  • Data Analysis: The percentage of kinase remaining bound relative to the DMSO control is calculated. This data is then used to determine the Kd for each kinase-inhibitor interaction.

Causality Behind Experimental Choices:

  • ATP-independent binding assay: This method measures the true thermodynamic binding affinity (Kd) rather than an IC50, which can be influenced by the ATP concentration in the assay.[9] This allows for a more direct comparison of inhibitor affinity across different kinases.

  • Large kinase panel: Screening against a comprehensive panel (e.g., over 400 kinases) is crucial to identify potential off-targets that might be missed in smaller, focused panels.[4]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization in a cellular context by heating cell lysates or intact cells and quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.[7][10][11]

G Start Treat Cells with BPP-4A or Vehicle Heat Heat Challenge (Temperature Gradient) Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Detect Detect Target Protein (e.g., Western Blot) Supernatant->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot

Sources

A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Case Study on a C-Src Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of kinase inhibitors. Its significance stems from its structural resemblance to adenine, the purine base in ATP, allowing it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1][2] This inherent bioisosterism has propelled the development of numerous derivatives targeting key enzymes in oncology and virology, including Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[1][3][4] While the parent compound, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a crucial synthetic intermediate, comprehensive efficacy data for this specific molecule is not extensively published. Therefore, this guide will focus on a well-characterized derivative to illustrate the comparative efficacy of this chemical class. We will delve into the in vitro and in vivo performance of a representative c-Src kinase inhibitor from the pyrazolo[3,4-d]pyrimidine family and compare it with other relevant compounds.

Mechanism of Action: Targeting the c-Src Kinase

The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine-based inhibitors, through their ATP-mimetic nature, bind to the ATP-binding pocket of the c-Src kinase domain, preventing the phosphorylation of its downstream substrates and thereby attenuating its oncogenic signaling.

Src_Signaling_Pathway Simplified c-Src Signaling Pathway and Inhibition Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Activation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) c-Src->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->c-Src Inhibition

Caption: Inhibition of c-Src by a pyrazolo[3,4-d]pyrimidine-based compound.

In Vitro Efficacy: A Quantitative Analysis

The in vitro efficacy of pyrazolo[3,4-d]pyrimidine derivatives is typically assessed through a series of biochemical and cell-based assays. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action at a molecular and cellular level.

Biochemical Assays: Direct Enzyme Inhibition

Biochemical assays measure the direct inhibitory effect of a compound on the purified target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Kinase Inhibition Profile of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ReferenceTarget KinaseIC50 (nM)
Derivative A c-Src15
c-Abl250
EGFR>1000
Derivative B c-Src8
Lck12
Fyn25
Dasatinib (Comparator) c-Src0.5
Bcr-Abl<1.0

Note: Data presented is a representative compilation from various sources for illustrative purposes.

Cell-Based Assays: Cellular Potency and Phenotypic Effects

Cell-based assays evaluate the compound's activity in a more biologically relevant context. These assays measure the inhibitor's ability to modulate signaling pathways within cancer cell lines and induce desired phenotypic changes, such as inhibition of proliferation or induction of apoptosis.

Table 2: Anti-proliferative Activity of a Representative Pyrazolo[3,4-d]pyrimidine c-Src Inhibitor

Cell LineCancer TypeIC50 (µM)
HT-29Colon Carcinoma1.2
A431Epidermoid Carcinoma0.8
K562Chronic Myelogenous Leukemia2.5

Note: Data presented is a representative compilation from various sources for illustrative purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the IC50 of a test compound against a target kinase.

In_Vitro_Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Step1 1. Prepare Assay Plate (kinase, substrate, buffer) Step2 2. Add Test Compound (serial dilutions) Step1->Step2 Step3 3. Initiate Reaction (add ATP) Step2->Step3 Step4 4. Incubate (allow phosphorylation) Step3->Step4 Step5 5. Stop Reaction & Detect (e.g., luminescence, fluorescence) Step4->Step5 Step6 6. Data Analysis (calculate IC50) Step5->Step6

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Preparation: A multi-well plate is prepared with the purified target kinase, a specific peptide substrate, and an appropriate assay buffer.

  • Compound Addition: The test compound, in this case, a pyrazolo[3,4-d]pyrimidine derivative, is serially diluted and added to the wells. Control wells with no inhibitor are also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using a detection reagent. The signal (e.g., luminescence or fluorescence) is proportional to the kinase activity.

  • Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

In Vivo Efficacy: Evaluation in Preclinical Models

Demonstrating efficacy in a living organism is a critical step in drug development. In vivo studies, typically conducted in animal models, provide insights into a compound's pharmacokinetic properties, tolerability, and anti-tumor activity in a complex biological system.

Xenograft Models: Assessing Anti-Tumor Activity

Human tumor xenograft models are widely used to evaluate the in vivo efficacy of anti-cancer agents. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Table 3: In Vivo Efficacy of a Representative Pyrazolo[3,4-d]pyrimidine c-Src Inhibitor in a Xenograft Model

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)
Nude MiceHT-29 Colon Carcinoma50 mg/kg, oral, daily65
SCID MiceA431 Epidermoid Carcinoma50 mg/kg, i.p., daily72

Note: Data presented is a representative compilation from various sources for illustrative purposes.

Experimental Protocol: Murine Xenograft Study

The following protocol outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a test compound.

In_Vivo_Xenograft_Study_Workflow Workflow for a Murine Xenograft Efficacy Study Step1 1. Cell Culture (expand human cancer cells) Step2 2. Implantation (subcutaneous injection into mice) Step1->Step2 Step3 3. Tumor Growth (monitor until tumors reach a specific size) Step2->Step3 Step4 4. Randomization & Dosing (group mice and administer test compound) Step3->Step4 Step5 5. Monitoring (measure tumor volume and body weight) Step4->Step5 Step6 6. Endpoint & Analysis (euthanasia, tumor excision, and data analysis) Step5->Step6

Caption: Generalized workflow for an in vivo xenograft study.

Detailed Steps:

  • Cell Culture: The selected human cancer cell line is cultured and expanded to obtain a sufficient number of cells for implantation.

  • Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The mice are monitored regularly, and tumor growth is measured until the tumors reach a predetermined size.

  • Treatment: The mice are randomized into treatment and control groups. The test compound is administered according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and the body weight of the mice are measured at regular intervals throughout the study to assess efficacy and toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Comparative Analysis and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly successful starting point for the development of potent and selective kinase inhibitors. The representative data for a c-Src inhibitor from this class demonstrates significant in vitro and in vivo activity. When compared to a multi-kinase inhibitor like Dasatinib, which also targets c-Src, derivatives from the pyrazolo[3,4-d]pyrimidine family can be engineered to exhibit a more selective inhibition profile. This selectivity can be advantageous in reducing off-target effects and improving the therapeutic window.

Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds, enhancing their selectivity for specific kinase targets, and exploring their potential in combination therapies to overcome drug resistance. The modular nature of the pyrazolo[3,4-d]pyrimidine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
  • Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
  • Wikipedia. Src inhibitor. [Link]
  • National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to the Synthesis and Activity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on replicating the synthesis and evaluating the biological activity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a known Src kinase inhibitor. We will delve into a specific published protocol, compare it with alternative synthetic strategies, and benchmark its activity against other inhibitors.

Introduction: The Significance of Pyrazolopyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This heterocyclic system is an analog of purine, allowing it to mimic the natural building blocks of DNA and RNA and interact with a wide range of biological targets. One of the most notable members of this class is this compound (often referred to as PP1), a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases.

Src kinases are crucial regulators of various cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is a hallmark of many human cancers, making them a prime target for therapeutic intervention. PP1 has been instrumental as a chemical probe to elucidate the physiological and pathological roles of Src kinases. This guide serves as a practical resource for laboratories aiming to synthesize PP1 and validate its biological activity, providing a foundation for further drug discovery and development efforts based on this important scaffold.

Replicating a Published Synthesis of this compound

A common and reliable method for synthesizing this compound involves a multi-step process starting from commercially available materials. The procedure detailed below is a synthesized protocol based on established literature methods, designed for straightforward replication.

Experimental Workflow: Synthesis Pathway

A 4-Amino-1H-pyrazolo[3,4-d]pyrimidine E Reaction Mixture (Stirring at RT) A->E B Benzyl Bromide B->E C Potassium Carbonate (K2CO3) C->E Base D DMF D->E Solvent F Crude Product E->F Work-up G Purification (Column Chromatography) F->G H This compound (Final Product) G->H cluster_kinase Src Kinase ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site Phospho_Substrate Phosphorylated Substrate Substrate_Site->Phospho_Substrate No Phosphorylation PP1 PP1 (Inhibitor) PP1->ATP_Site Binds & Blocks ATP ATP ATP->ATP_Site Cannot Bind Substrate Substrate Protein Substrate->Substrate_Site

Evaluating the therapeutic index of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compared to other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Therapeutic Index of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Introduction: The Quest for a Wider Therapeutic Window in Kinase Inhibition

In the landscape of modern oncology, protein kinase inhibitors have revolutionized treatment paradigms, particularly for malignancies driven by aberrant kinase activity.[1] The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors that target the ATP-binding pocket of kinases.[2] Derivatives of this scaffold have shown potent activity against critical oncogenic drivers such as the Src-family kinases (SFKs) and Abl kinase.[3][4]

However, the clinical success of any kinase inhibitor is not solely defined by its potency. It is fundamentally constrained by its therapeutic index (TI) —the quantitative relationship between its desired therapeutic effect and its adverse toxic effects. A wide therapeutic window is the hallmark of a successful drug, allowing for effective dosing with a manageable safety profile. This guide provides a comparative evaluation of the therapeutic index of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative of this promising class, against established and investigational kinase inhibitors. We will delve into the experimental methodologies required for this evaluation, present comparative preclinical and clinical data, and explain the scientific rationale behind these critical drug development assays.

Featured Compound: this compound Scaffold

The this compound structure represents a versatile core from which numerous potent kinase inhibitors have been developed.[5] These compounds typically function as ATP-competitive inhibitors, leveraging the scaffold's structural similarity to adenine to occupy the kinase active site.[6] Extensive research has demonstrated that derivatives of this scaffold can potently inhibit Src and Abl kinases, which are implicated in the progression of various cancers, including chronic myeloid leukemia (CML) and solid tumors like glioblastoma.[4][7][8] The primary challenge for this class of compounds, despite their high potency, often lies in suboptimal aqueous solubility, which can impact pharmacokinetic properties and, consequently, the therapeutic index.[4][9]

Mechanism of Action: Dual Src/Abl Inhibition

Src and Abl are non-receptor tyrosine kinases that act as crucial signaling nodes in pathways controlling cell proliferation, survival, migration, and invasion.[10] In many cancers, these kinases are constitutively active, driving malignant transformation.[11] The pyrazolo[3,4-d]pyrimidine derivatives are designed to inhibit this activity, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[7][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Abl Abl Kinase RTK->Abl Activation Downstream Downstream Effectors (e.g., STAT3, PI3K/Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition Inhibitor->Abl Inhibition

Caption: Simplified signaling pathway showing Src/Abl activation and inhibition.

Comparator Kinase Inhibitors

To contextualize the therapeutic potential of the pyrazolo[3,4-d]pyrimidine class, we compare it against several well-characterized inhibitors with overlapping targets.

  • Imatinib (Gleevec®): The first-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that transformed the treatment of CML. It has a relatively narrow therapeutic window, and its efficacy can be limited by resistance mutations.[13][14]

  • Dasatinib (Sprycel®): A second-generation TKI that inhibits both Bcr-Abl and Src family kinases with significantly higher potency than imatinib.[11][15] It is effective against most imatinib-resistant CML forms.[16]

  • Bosutinib (Bosulif®): A dual Src/Abl TKI approved for CML, demonstrating efficacy after resistance or intolerance to prior therapies.[6][17]

  • PP2: A research-use-only compound widely used as a selective inhibitor of Src family kinases (Lck, Fyn, Hck).[18][19] While not a clinical drug, it serves as a valuable preclinical benchmark for Src inhibition.[20]

Comparative Data Analysis

The therapeutic index is a ratio that compares the dose or concentration of a drug that produces a therapeutic effect to that which produces toxicity. A higher TI indicates a safer drug.

Table 1: In Vitro Potency (IC₅₀) Against Target Kinases

This table summarizes the concentration of each inhibitor required to reduce the activity of its target kinase by 50% in cell-free enzymatic assays. Lower values indicate higher potency.

InhibitorTarget KinaseIC₅₀ (nM)Reference(s)
Pyrazolo[3,4-d]pyrimidine Derivatives c-Src2 - 50[2][12]
c-Abl20 - 100[4]
Imatinib c-Abl250 - 600[16]
c-Src>10,000[16]
Dasatinib c-Abl<1[16]
c-Src~0.5 - 5[11][16]
Bosutinib c-Abl~20[6]
c-Src~1 - 8[6][21]
PP2 Lck / Fyn / Hck (SFKs)4 - 5[18][19][22]
Table 2: In Vitro Selectivity Index

The Selectivity Index (SI) provides a preliminary measure of the therapeutic window. It is calculated as the ratio of cytotoxicity in normal cells (CC₅₀) to the effective concentration against cancer cells (IC₅₀). A higher SI is desirable.

InhibitorCancer Cell LineIC₅₀ (µM)Normal Cell LineCC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Pyrazolo[3,4-d]pyrimidine (SI306) Glioblastoma (GBM)~2.5 - 5N/AN/AData not available
Imatinib CML (K562)~0.3Normal progenitors>10>33
Dasatinib CML (K562)~0.001Normal progenitors~0.02~20
PP2 Colon Cancer (HT29)~20 (for growth)N/AN/AData not available
Table 3: Clinical Therapeutic Window

This table contrasts the therapeutic plasma concentrations required for efficacy with concentrations associated with toxicity for clinically approved drugs.

InhibitorIndicationTherapeutic Trough Plasma Conc. (Cmin)Plasma Conc. Associated with ToxicityKey Dose-Limiting ToxicitiesReference(s)
Imatinib CML, GIST>1000 ng/mL>1451 ng/mL (myelosuppression)Myelosuppression, fluid retention, nausea[13][23][24]
Dasatinib CML, Ph+ ALL~1.6 - 3.1 ng/mL (dose-dependent)Not clearly defined; AEs are dose-relatedPleural effusion, myelosuppression, pulmonary hypertension[25][26]
Bosutinib CMLNot clearly defined; exposure-response for diarrheaNot clearly defined; AEs are dose-relatedDiarrhea, nausea, rash, liver enzyme elevation[21][27]

Experimental Protocols for Determining Therapeutic Index

Accurate determination of the therapeutic index relies on a series of robust and validated assays. The following protocols represent the gold standard in preclinical drug development.

Workflow for Preclinical Therapeutic Index Evaluation

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment KinaseAssay Kinase Activity Assay (Determine IC₅₀) CancerViability Cancer Cell Viability (Determine IC₅₀) Selectivity Calculate Selectivity Index (CC₅₀ / IC₅₀) KinaseAssay->Selectivity NormalViability Normal Cell Viability (Determine CC₅₀) CancerViability->Selectivity NormalViability->Selectivity Efficacy Xenograft Efficacy Study (Determine ED₅₀) Selectivity->Efficacy Proceed if promising Toxicity MTD / Toxicity Study (Determine TD₅₀ or LD₅₀) TI Calculate Therapeutic Index (TD₅₀ / ED₅₀) Efficacy->TI Toxicity->TI

Caption: Standard workflow for preclinical evaluation of therapeutic index.

Protocol 1: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

Causality: The first step is to confirm direct, potent inhibition of the target kinase. An enzymatic assay isolates the kinase from other cellular factors, providing a pure measure of potency (IC₅₀). The Z'-LYTE™ assay is a robust fluorescence-based method for this purpose.

Methodology:

  • Reagent Preparation: Reconstitute purified recombinant Src or Abl kinase, the specific peptide substrate, and ATP in kinase buffer. Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution, 5 µL of the kinase/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for peptide phosphorylation.

  • Development: Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease that cleaves only the non-phosphorylated peptide.

  • Detection: After a 60-minute development incubation, measure the two fluorescence emission wavelengths (Coumarin and FRET) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio and convert it to % phosphorylation. Plot the % inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability and Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

Causality: This assay measures the metabolic activity of living cells, serving as a proxy for cell viability. By testing the inhibitor on both cancer cells (expressing the target kinase) and non-cancerous, healthy cells, we can calculate a selectivity index. This is a critical early indicator of the therapeutic window.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 for Bcr-Abl) and a normal cell line (e.g., primary human fibroblasts) in separate 96-well, opaque-walled plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of the test inhibitor. Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration below 0.5%. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, making anti-proliferative effects apparent.

  • Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP from viable cells.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (for cancer cells) or CC₅₀ (for normal cells).

Discussion and Scientific Insights

The data presented highlight a fundamental trade-off in kinase inhibitor development: potency versus selectivity.

  • Potency is Not Everything: Dasatinib is orders of magnitude more potent than Imatinib against Abl kinase. However, its clinical therapeutic window is not proportionally wider. This is because Dasatinib also potently inhibits SFKs, which are crucial for the function of normal cells, including platelets and immune cells, contributing to its toxicity profile.[11]

  • The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold: Preclinical data show that derivatives from this class can achieve nanomolar potency against Src and Abl.[2][4] The key to a favorable therapeutic index will be achieving high selectivity for the target onco-kinases over other kinases (off-target effects) and demonstrating a significant differential in cytotoxicity between malignant and healthy cells. The currently available data is incomplete for a full assessment, underscoring the need for systematic cytotoxicity studies on normal cell lines.

  • Bridging Preclinical to Clinical: A high in vitro selectivity index is encouraging but not a guarantee of clinical success. Pharmacokinetic factors (absorption, distribution, metabolism, and excretion - ADME) play a huge role. Prodrug strategies, which aim to improve properties like aqueous solubility, are a promising approach to enhance the bioavailability and potentially widen the therapeutic window of pyrazolo[3,4-d]pyrimidine inhibitors.[9]

  • The Value of Therapeutic Drug Monitoring (TDM): For drugs like Imatinib, a clear correlation exists between plasma concentration and both efficacy and toxicity.[13][23] TDM allows for dose individualization to keep patients within the therapeutic window. For newer agents like Dasatinib and Bosutinib, this relationship is less defined, making a predictable dose-response more challenging.[21][25] Future development of pyrazolo[3,4-d]pyrimidine-based drugs should incorporate early TDM to establish these critical parameters.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent Src/Abl kinase inhibitors. Its ultimate clinical value, however, will be dictated by its therapeutic index. While its potency is comparable to or exceeds that of established drugs like Bosutinib, a comprehensive evaluation of its selectivity and safety profile is paramount. By employing the rigorous, self-validating experimental workflows detailed in this guide, researchers can systematically compare novel inhibitors against clinical benchmarks, identifying candidates with the widest possible therapeutic window—the essential characteristic of a truly effective and safe therapeutic agent.

References

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences.
  • Rossi, A., et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][12][29]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
  • Favorable therapeutic index of a p210(BCR-ABL)-specific tyrosine kinase inhibitor; activity on lineage-committed and primitive chronic myelogenous leukemia progenitors. PubMed.
  • Src inhibitor. Wikipedia.
  • Utility of Therapeutic Drug Monitoring of Imatinib, Nilotinib, and Dasatinib in Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis. (2019). PubMed.
  • Therapeutic drug monitoring for imatinib: Current status and Indian experience. (2012). PMC - NIH.
  • This compound. Benchchem.
  • Imatinib: Package Insert / Prescribing Inform
  • BCR-ABL tyrosine kinase inhibitors.
  • Dasatinib Dose Optimization Based on Therapeutic Drug Monitoring in Patients with Chronic-Phase Chronic Myeloid Leukemia. (2024). PMC - NIH.
  • Src Family Kinase Inhibitor PP2 Restores the E-Cadherin/Catenin Cell Adhesion System in Human Cancer Cells and Reduces Cancer Metastasis. AACR Journals.
  • Gleevec, Imkeldi (imatinib) dosing, indications, interactions, adverse effects, and more. Medscape.
  • PP2 (kinase inhibitor). Wikipedia.
  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (2019). PMC - NIH.
  • Bosutinib Dosage Guide + Max Dose, Adjustments. (2023). Drugs.com.
  • PP2 (AGL 1879) Src inhibitor. Selleck Chemicals.
  • Dasatinib 20mg Tablets: Clinical Profile and Applic
  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers.
  • Can therapeutic drug monitoring increase the safety of Imatinib in GIST p
  • PP2. Cell Signaling Technology.
  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (2014). NIH.
  • PP2 (Synonyms: AGL 1879) - Src Inhibitor. MedchemExpress.com.
  • Bosutinib. Wikipedia.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Bosutinib Yields Long-Term Efficacy and Safety in TKI-Pretre
  • Clinical Pharmacology Biopharmaceutics Review(s) - dasatinib. (2005).
  • Threshold Levels of ABL Tyrosine Kinase Inhibitors Retained in Chronic Myeloid Leukemia Cells Determine Their Commitment to Apoptosis. (2013). AACR Journals.
  • Pharmacodynamic Analysis of Bosutinib in Patients with Chronic Myelogenous Leukemia. (2011).
  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. (2018). PMC - NIH.
  • Pharmacokinetics, Efficacy and Safety of Bosutinib in a Pediatric Patient With Chronic Myeloid Leukemia. (2020). PMC - NIH.
  • Targets for some US FDA-approved kinase inhibitors. (2023).
  • Src Kinase Inhibitor Market And Pipeline Insights 2023. Precision Business Insights.
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC]. Daicel Pharma Standards.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2022). Arabian Journal of Chemistry.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air.
  • Product Name : 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride. ChemicalBook.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2021). PMC - PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2015). NIH.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Cross-Validating the Anticancer Activity of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its efficacy as a kinase inhibitor.[1][2][3] This guide focuses on a specific derivative, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, outlining a comprehensive, multi-assay strategy for validating its anticancer activity. We present a framework for objective comparison against established inhibitors, supported by detailed experimental protocols designed for scientific rigor and reproducibility. This document is intended for researchers in oncology and drug development, providing the technical details necessary to assess the compound's therapeutic potential.

Introduction: The Rationale for Targeting Src Family Kinases

The this compound belongs to a class of compounds frequently designed as inhibitors of tyrosine kinases, which are critical regulators of cell signaling.[2] Specifically, the 4-amino-substituted pyrazolo[3,4-d]pyrimidine core has shown potent inhibitory activity against c-Src and c-Abl kinases.[3]

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often deregulated in cancer.[4][5] Their aberrant activation is a key driver of tumor development, influencing proliferation, survival, migration, and metastasis.[4][6] SFKs integrate signals from various receptor tyrosine kinases (RTKs) like EGFR and HER2, making them a central node in oncogenic signaling.[4] Consequently, targeting SFKs with small molecule inhibitors is a promising therapeutic strategy.[4][5][6]

This guide provides a systematic approach to not only quantify the cytotoxic effects of this compound but also to validate its mechanism of action by confirming its impact on the Src signaling pathway.

Anticipated Signaling Pathway

The diagram below illustrates the central role of Src in mediating downstream signals that promote cell proliferation and survival. Inhibition of Src is expected to block these pathways.

Src_Pathway cluster_downstream Downstream Effectors RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src c-Src (Target) RTK->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Compound 1-benzyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Compound->Src Inhibits Metastasis Migration & Invasion FAK->Metastasis Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified c-Src signaling pathway and the point of inhibition.

Comparative Analysis: Benchmarking Against Established Src Inhibitors

To objectively assess the potency of this compound, it is crucial to compare its performance against well-characterized inhibitors targeting the same pathway.

Selected Comparators:

  • Dasatinib (BMS-354825): A potent, second-generation, multi-targeted kinase inhibitor that targets both BCR-ABL and Src family kinases.[7][8][9] It is a clinical standard of care for certain leukemias.[8][10]

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Abl kinases.[11][12] It has demonstrated antiproliferative and antimigratory effects in various cancer cell lines.[11][13]

  • PP2: A widely used research compound known as a potent and selective inhibitor of Src family kinases, particularly Lck and Fyn.[14][15][16]

The following table summarizes hypothetical, yet plausible, IC50 (half-maximal inhibitory concentration) values derived from cell viability assays. The goal of your experiments would be to generate such a comparative dataset.

Compound A549 (Lung) IC50 (µM)NCI-N87 (Gastric) IC50 (µM)DU145 (Prostate) IC50 (µM)K-562 (Leukemia) IC50 (µM)
This compound 1.50.92.10.5
Dasatinib 0.8[6]1.20.5[13]0.001[7]
Saracatinib (AZD0530) 0.14 (migration)[11]<1.0[17][18]0.2-0.7[11]0.22[11]
PP2 ~5.0[19]>10>10~10

Note: Values for the title compound are illustrative. Literature values for comparators are provided for context. The specific IC50 can vary based on assay conditions and duration.

Experimental Framework for Cross-Validation

A robust validation strategy relies on a multi-pronged approach, moving from broad phenotypic effects (cell death) to specific mechanistic validation (target engagement).

Experimental_Workflow cluster_assays Core Assays start Cancer Cell Line Panel (e.g., A549, NCI-N87, DU145) viability Assay 1: Cell Viability (CellTiter-Glo® / MTT) Determines IC50 start->viability apoptosis Assay 2: Apoptosis (Annexin V / PI Staining) Confirms Cytotoxic Mechanism viability->apoptosis western Assay 3: Target Validation (Western Blot) Measures p-Src Inhibition apoptosis->western analysis Data Synthesis & Comparative Analysis western->analysis

Caption: A three-tiered experimental workflow for compound validation.

Assay 1: Determining Cell Viability and IC50

The first step is to quantify the compound's effect on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that measures ATP levels, an indicator of metabolically active cells.[20][21][22] It is ideal for high-throughput screening due to its simple "add-mix-measure" format.[20][22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.[23][24]

  • Incubation: Allow cells to adhere and recover by incubating for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Dasatinib). Add the compounds to the wells and incubate for a period relevant to the cell doubling time (typically 48-72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[23][24]

  • Assay Execution:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.[23][24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[23][24]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[23][24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: After subtracting the background, normalize the data to vehicle-treated control wells (100% viability). Plot the normalized values against the log of compound concentration and use a non-linear regression model to calculate the IC50 value.

Assay 2: Quantifying Apoptosis Induction

After establishing that the compound reduces cell viability, the next step is to determine if this is due to programmed cell death (apoptosis). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this purpose.[25]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).[26]

  • Cell Harvesting:

    • Collect the culture supernatant which contains floating (apoptotic) cells.

    • Gently detach adherent cells using a non-enzymatic method like EDTA or gentle trypsinization.[26]

    • Combine the detached cells with their corresponding supernatant.

  • Washing: Wash cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[26][27]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.[26]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Do not wash cells after staining.

  • Analysis: Use appropriate software to gate the cell populations:

    • Live Cells: Annexin V-negative / PI-negative

    • Early Apoptotic Cells: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Assay 3: Validating Target Engagement via Western Blot

This is the most critical step for mechanistic validation. If this compound is an Src inhibitor, it should decrease the phosphorylation of Src at its activation site (Tyrosine 416) without affecting the total amount of Src protein.

Protocol: Western Blot for Phospho-Src (Tyr416)

  • Sample Preparation:

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 2-6 hours) to capture direct signaling effects.

    • Lyse cells in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[28]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred over milk for phospho-antibodies to reduce background.[28]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Src (Tyr416) at the manufacturer's recommended dilution.[29]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src and a loading control like GAPDH or β-actin.

Expected Outcome: A dose-dependent decrease in the band corresponding to p-Src (Tyr416) should be observed, while the bands for total Src and the loading control remain unchanged. This provides direct evidence that the compound engages and inhibits its intended target within the cell.

Conclusion and Future Directions

By systematically applying this three-assay workflow, a researcher can build a comprehensive and compelling case for the activity of this compound. The data generated will not only define its potency relative to established drugs but will also validate its mechanism of action as an Src pathway inhibitor. Positive and consistent results across these assays provide a strong rationale for advancing the compound into more complex preclinical models, such as 3D spheroids and in vivo xenograft studies. This rigorous, self-validating approach ensures that decisions in the drug development pipeline are based on robust and reproducible scientific evidence.

References

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. National Institutes of Health (NIH). [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • PP2 (kinase inhibitor). Wikipedia. [Link]
  • What is the mechanism of Dasatinib?.
  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: Wh
  • Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway. National Institutes of Health (NIH). [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • What are SRC inhibitors and how do they work?.
  • Dasatinib: Package Insert / Prescribing Inform
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. [Link]
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
  • Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. PubMed. [Link]
  • Src inhibitor. Wikipedia. [Link]
  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. AACR Journals. [Link]
  • Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. Molecular Cancer Therapeutics - AACR Journals. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. National Institutes of Health (NIH). [Link]
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Best Practice for Western Blot Detection of Phosphoryl
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. [Link]
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (NIH). [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]
  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)

Sources

Safety Operating Guide

Navigating the Disposal of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the biologically significant pyrazolo[3,4-d]pyrimidine class of compounds, holds promise in various therapeutic areas.[1][2][3][4][5] However, beyond its synthesis and application, the responsible management and disposal of this compound are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

I. Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13][14] The cornerstone of laboratory safety is the institution's Chemical Hygiene Plan (CHP), a comprehensive document that outlines procedures for the safe procurement, handling, storage, and disposal of chemicals.[10][12] All personnel must be thoroughly familiar with their institution's CHP.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential hazards associated with the pyrazolo[3,4-d]pyrimidine scaffold, a thorough risk assessment is the critical first step.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne solid particles that can cause serious eye irritation.[6][8]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.Prevents skin contact, as related compounds can cause skin irritation and may be harmful if absorbed through the skin.[6][15]
Body Protection A standard laboratory coat.Provides a removable barrier to protect personal clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or aerosols, as related compounds may cause respiratory irritation.[6][8]
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Identification and Classification:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be classified as hazardous waste.[16]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes that may apply based on the characteristics of the waste (e.g., toxicity).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound and contaminated disposable labware in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16][17]

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic gases.[17]

    • The liquid waste container must also be labeled "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[17]

3. Container Management:

  • All waste containers must be kept securely closed except when adding waste.[14]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17]

  • The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[17]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[14] This is a violation of EPA regulations and can lead to environmental contamination.

  • Arrange for the collection of the hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[18] These professionals are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area as per your laboratory's established procedures.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

V. Workflow for Disposal of this compound

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Hazard Assessment: Treat as Hazardous B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Solid Waste (Compound, Contaminated Labware) B->C D Liquid Waste (Solutions) B->D E Seal in Labeled Solid Waste Container C->E F Seal in Labeled Liquid Waste Container D->F G Store in Designated Satellite Accumulation Area (SAA) E->G F->G H Weekly Inspection of Containers G->H I Contact EHS for Pickup H->I J Professional Disposal (Incineration/Chemical Treatment) I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard (OSHA FactSheet).
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem Compound Database.
  • Chemsigma. (n.d.). This compound.
  • Quantum Mechanix. (2023). Safety Data Sheet QM-4746.
  • ChemSynthesis. (2025). 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.
  • Pharmaffiliates. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives....
  • National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors....
  • ResearchGate. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives....
  • MDPI. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives....
  • PubMed. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation.

Sources

Navigating the Safe Handling of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics involves the synthesis and handling of a multitude of chemical entities. Among these, heterocyclic compounds such as 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs are of significant interest. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, technical overview of the essential personal protective equipment (PPE) and waste disposal protocols for this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed: This indicates a significant risk of toxicity upon ingestion.

  • Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort.

  • Causes serious eye irritation: Contact with the eyes can result in significant damage.

These classifications necessitate a stringent approach to PPE to prevent accidental exposure through ingestion, dermal contact, or eye contact.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to mitigate the identified risks. The following sections detail the minimum required PPE and provide a rationale for each selection, drawing upon guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation potential, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the solid compound or its solutions. Goggles provide a complete seal around the eyes, protecting against splashes, dust, and vapors.

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities, a face shield must be worn in conjunction with chemical splash goggles. The face shield offers an additional layer of protection for the entire face.

Eye_Protection_Hierarchy cluster_0 Eye and Face Protection Face_Shield Face Shield (Secondary Protection) Goggles Chemical Splash Goggles (Primary Protection) Face_Shield->Goggles Worn Over Safety_Glasses Safety Glasses (Insufficient Protection) Goggles->Safety_Glasses Superior To

Hand Protection: Selecting the Appropriate Chemical Barrier

The risk of skin irritation necessitates the use of chemical-resistant gloves. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

  • Recommended Glove Material: For handling aromatic amines like this compound, Butyl rubber gloves are the preferred choice due to their excellent resistance to a wide range of chemicals, including many organic solvents and corrosive materials.[1][2] While nitrile gloves are a common laboratory staple, some studies indicate they have poor resistance to aromatic amines, making them a less suitable option for prolonged or direct contact.[3][4]

  • Glove Thickness: A minimum thickness of 8 mils (0.2 mm) is recommended for adequate protection during routine handling. For tasks with a higher risk of splashes or prolonged contact, a heavier gauge glove should be considered.

  • Double Gloving: For particularly hazardous operations, double gloving (wearing two pairs of gloves) can provide an additional layer of safety.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Disposable gloves should never be reused.

Glove MaterialResistance to Aromatic AminesGeneral Recommendation
Butyl Rubber ExcellentRecommended
Nitrile Rubber Poor to FairNot recommended for prolonged contact
Latex PoorNot Recommended
Neoprene Fair to GoodAcceptable for short-duration tasks
Body Protection: Shielding Against Contamination

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A buttoned, knee-length laboratory coat made of a flame-resistant material should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For procedures with a high potential for splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: When Engineering Controls Are Insufficient

All handling of this compound powder should be performed in a certified chemical fume hood to minimize the risk of inhalation. In situations where a fume hood is not available or if there is a potential for aerosol generation, respiratory protection is mandatory.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) is required.

  • Filter Cartridge: Given that the primary inhalation hazard is from fine toxic dust, a particulate filter with a high-efficiency rating is necessary. A P100 (oil-proof, 99.97% efficient) filter is the most protective option and is strongly recommended.[5][6] An N100 (not resistant to oil, 99.97% efficient) filter may also be suitable if no oil-based aerosols are present.[7][8]

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator. All users must be fit-tested annually to ensure a tight seal.

Respirator_Selection_Flowchart Start Handling Solid Compound Fume_Hood Is a certified chemical fume hood available? Start->Fume_Hood No_Respirator No respirator required. Continue with other PPE. Fume_Hood->No_Respirator Yes Respirator_Required NIOSH-approved APR with P100 filter required. Fume_Hood->Respirator_Required No

Operational and Disposal Plans

Donning and Doffing PPE: A Step-by-Step Protocol

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unbutton and roll it inside-out as you remove it.

  • Respirator: Remove from the back of the head.

  • Wash Hands: Thoroughly wash hands with soap and water.

Waste Disposal: A Cradle-to-Grave Responsibility

Due to its hazardous nature, all waste contaminated with this compound must be treated as hazardous chemical waste.[9][10]

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including disposable PPE, weighing paper, and contaminated labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Toxic, Irritant).

  • Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area away from heat and ignition sources.

Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[9][10] Never dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of this compound is achievable through a comprehensive understanding of its hazards and the diligent application of appropriate personal protective equipment and disposal protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks of exposure and ensure a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Parcil Safety. (2024, December 2). Understanding Respirator Filter Ratings: N95, P100, and Beyond.
  • Gunderson, E. C., et al. (1989). Permeation of m-phenylenediamine in an amine hardener material through whole CPC nitrile gloves.
  • Rengasamy, S., et al. (2012). Comparison of Simulated Workplace Protection Factors Offered by N95 and P100 Filtering Facepiece and Elastomeric Half-Mask Respirators against Particles of 10 to 400 nm.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • R-PUR. (n.d.). N100 mask: definition and effectiveness against particles.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • TigerFish Tools. (n.d.). Difference Between A P100 And An N100 Face Mask.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • NIOSH-Approved N95 Reusable Respirator. (n.d.). N95 vs. P100 – When is enough, enough?.
  • i-med. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • University of California, Santa Cruz. (n.d.). GLOVE SELECTION CHART.
  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Health and Safety Executive. (2025, September 19). Choosing the right gloves to protect skin.
  • Health and Safety Executive. (2025, June 16). Choosing the right gloves to protect skin: a guide for employers.
  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review.
  • University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Chemical Protective Clothing - Glove Selection.
  • Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.